2-Benzyl-1,3-propanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRGECCKZZTEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-30-8 | |
| Record name | 2-benzylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Benzyl-1,3-propanediol: A Comprehensive Technical Guide
Introduction
2-Benzyl-1,3-propanediol, with the CAS Number 2612-30-8, is a substituted aromatic diol that holds significant interest in various fields of chemical synthesis, including pharmaceuticals and material science.[1] Its unique structure, featuring a flexible propanediol backbone and a rigid benzyl group, imparts a combination of desirable properties. This guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in chemical reactions, its solubility in various media, and its physical state under different conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | Inferred from Formula |
| CAS Number | 2612-30-8 | [1][2] |
| Appearance | White Solid | [3] |
| Melting Point | 54 - 56 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Information not readily available | |
| InChI | 1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | [2] |
| SMILES | C(C(CO)CO)C1=CC=CC=C1 | Inferred from structure |
Synthesis and Manufacturing
The synthesis of this compound is a critical aspect for its practical application. Several synthetic routes have been explored, with the reduction of diethyl benzylmalonate being a prominent method.
Established Synthesis Protocol: Reduction of Diethyl Benzylmalonate
A widely cited method for the preparation of this compound involves the reduction of diethyl benzylmalonate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]
Reaction: Diethyl benzylmalonate is reduced by LiAlH₄ in an anhydrous ether solvent to yield this compound.[2]
Step-by-Step Experimental Protocol:
-
Reaction Setup: A suspension of lithium aluminum hydride (12g) in anhydrous diethyl ether (300ml) is prepared in a reaction vessel under an inert argon atmosphere and cooled to 0°C.[2]
-
Addition of Starting Material: Diethyl benzylmalonate (100g) is added dropwise to the stirred suspension.[2]
-
Reaction Progression: The reaction mixture is allowed to stir overnight at room temperature to ensure complete reduction.[2]
-
Work-up: The reaction is carefully quenched following conventional procedures for LiAlH₄ reductions.[2]
-
Isolation: The ether solution is evaporated to yield the crude this compound.[2] Further purification can be achieved through recrystallization or chromatography if necessary.
An alternative approach involves the reduction of diethyl phenylmalonate with sodium borohydride, which is considered a safer and more commercially viable method.[4] This process often utilizes a buffer, such as sodium dihydrogen phosphate, to maintain a controlled pH and improve reaction yield.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by its two primary hydroxyl (-OH) groups. These functional groups can undergo a variety of reactions, including esterification, etherification, and oxidation, making it a versatile building block in organic synthesis.
Potential Applications in Drug Development and Material Science
While specific applications for this compound are not extensively documented in the provided search results, the broader class of 1,3-propanediols and their derivatives have a wide range of uses. These include applications in the synthesis of polyesters, polyurethanes, and other polymers.[5][6][7][8] In the pharmaceutical industry, propanediol derivatives are explored for various therapeutic applications, including pain management.[9] The presence of the benzyl group in this compound could be leveraged to introduce aromatic interactions in drug-target binding or to modify the physical properties of polymers.
Derivatives of 1,3-propanediol are also utilized in cosmetics, food products, and as antifreeze agents.[10]
Key Reaction Pathway: Esterification
A fundamental reaction of this compound is esterification, where the hydroxyl groups react with carboxylic acids or their derivatives to form esters. This reaction is crucial for synthesizing various derivatives and polymers.
Caption: Generalized esterification pathway of this compound.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While a complete set of spectra for this compound was not available in the search results, typical spectral characteristics for similar structures can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the methylene protons of the benzyl group, the methine proton at the 2-position, and the diastereotopic methylene protons of the propanediol backbone. The hydroxyl protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic methylene carbon, the methine carbon at the 2-position, and the two equivalent methylene carbons of the propanediol moiety.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.[11] Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching bands for the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z corresponding to the molecular weight (166.22). Common fragmentation patterns would likely involve the loss of water and cleavage of the benzyl group.
Safety, Handling, and Toxicology
Proper handling and awareness of the potential hazards are paramount when working with any chemical substance.
Hazard Identification and Precautionary Measures
Based on safety data for similar propanediol compounds, this compound should be handled with care. It may cause skin and eye irritation.[12] Inhalation of dust or vapors should be avoided.[3]
| Hazard | Precaution | Source |
| Eye Contact | May cause irritation. | [12] |
| Skin Contact | May cause irritation. | [12] |
| Inhalation | May cause respiratory tract irritation. | [3] |
| Ingestion | May be harmful if swallowed. | [12] |
Personal Protective Equipment (PPE) and Handling Guidelines
-
Eye Protection: Safety glasses with side shields or chemical goggles should be worn.[13]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[14]
-
Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH/MSHA approved respirator may be necessary.[3]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][14]
-
Disposal: Dispose of contents and container in accordance with applicable local, regional, national, and international regulations.[15]
References
- PrepChem. (n.d.). Synthesis of 2-benzylpropane-1,3-diol.
- 3M. (n.d.). Safety Data Sheet.
- ChemSynthesis. (2025). 2-benzyl-3-phenyl-1,2-propanediol.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
- SpectraBase. (n.d.). 2-Benzyl-2-ethyl-propane-1,3-diol - Optional[Vapor Phase IR] - Spectrum.
- ChemSynthesis. (2025). This compound.
- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol.
- Zhu, Y., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology.
- Google Patents. (n.d.). EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
- Liu, D., et al. (2022). Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Green Chemistry.
- Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO).
- Ma, F., et al. (2013). 1,3-Propanediol and its copolymers: research, development and industrialization. Chinese Journal of Polymer Science.
- Sameti, M. R. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry.
- ResearchGate. (n.d.). Production and Applications of 1,3-Propanediol.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
Sources
- 1. 2612-30-8|2-Benzylpropane-1,3-diol|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. fishersci.com [fishersci.com]
- 4. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 5. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. gantrade.com [gantrade.com]
- 8. 1,3-Propanediol and its copolymers: research, development and industrialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. multimedia.3m.com [multimedia.3m.com]
A Technical Guide to 2-Benzyl-1,3-propanediol: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 2-Benzyl-1,3-propanediol (CAS No. 2612-30-8), a versatile diol intermediate crucial for synthetic chemistry and drug development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's properties, synthesis, analytical validation, and key applications, with a focus on its role as a strategic building block in the creation of complex molecular architectures.
Core Compound Identification and Properties
This compound is a substituted propanediol featuring a benzyl group at the C2 position. This unique structure, combining the reactivity of two primary hydroxyl groups with the steric and electronic influence of the benzyl moiety, makes it a valuable precursor in multi-step syntheses.
| Identifier | Data | Source(s) |
| CAS Number | 2612-30-8 | [1][2] |
| IUPAC Name | 2-benzylpropane-1,3-diol | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| InChI Key | LODRGECCKZZTEQ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)CC(CO)CO | [1][2] |
Physicochemical Data:
| Property | Value | Source(s) |
| Physical Form | Pale-yellow to yellow-brown solid/powder | [3] |
| Boiling Point | 329.7 °C at 760 mmHg | [1][2] |
| Density | 1.103 g/cm³ | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [3] |
Synthesis and Purification Protocol
The most common and reliable synthesis of this compound involves the reduction of a malonic ester derivative. This method is favored for its high yield and the ready availability of starting materials.
Workflow: Reduction of Diethyl Benzylmalonate
Caption: Synthesis workflow for this compound.
Detailed Step-by-Step Methodology
Expertise & Causality: This protocol utilizes Lithium Aluminum Hydride (LiAlH₄), a powerful and unhindered reducing agent capable of completely reducing both ester functionalities of the diethyl benzylmalonate to the corresponding primary alcohols. The choice of anhydrous diethyl ether is critical as LiAlH₄ reacts violently with water. The initial low temperature (0°C) is employed to control the highly exothermic nature of the reaction upon the initial addition of the ester.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an argon or nitrogen inlet. The system is flame-dried under vacuum and cooled under an inert atmosphere to ensure anhydrous conditions.
-
Reagent Suspension: Anhydrous diethyl ether (e.g., 300 mL) is added to the flask, followed by the cautious, portion-wise addition of Lithium Aluminum Hydride (e.g., 12 g). The resulting suspension is stirred and cooled to 0°C in an ice bath.
-
Substrate Addition: Diethyl benzylmalonate (e.g., 100 g) is added to the dropping funnel and introduced dropwise to the stirred LiAlH₄ suspension. The rate of addition is controlled to maintain the reaction temperature below 10°C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred overnight to ensure the reaction proceeds to completion.
-
Quenching and Work-up: The reaction is carefully quenched by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water, which results in the formation of a granular precipitate of lithium and aluminum salts (Fieser work-up). This procedure is a self-validating system; the formation of a white, easily filterable solid indicates the successful decomposition of excess hydride and the formation of manageable inorganic byproducts.
-
Isolation: The solids are removed by filtration, and the filter cake is washed thoroughly with additional diethyl ether.
-
Purification: The combined ethereal filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. This yields the crude this compound, which can be further purified by vacuum distillation or recrystallization if necessary.
Analytical Characterization
To ensure the identity, purity, and structural integrity of synthesized this compound, a suite of analytical techniques is employed.
Generalized Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified diol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: In CDCl₃, one would expect to observe distinct signals corresponding to:
-
A multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm).
-
A doublet for the benzylic methylene protons (-CH₂-Ph) coupled to the adjacent methine proton.
-
A multiplet for the central methine proton (-CH-).
-
A multiplet for the diastereotopic methylene protons of the two hydroxymethyl groups (-CH₂OH).
-
A broad singlet or triplet for the two hydroxyl protons (-OH), which may exchange with trace water in the solvent.
-
-
¹³C NMR Analysis: A proton-decoupled ¹³C NMR spectrum will validate the carbon backbone, showing distinct peaks for the aromatic carbons, the benzylic carbon, the central methine carbon, and the hydroxymethyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the compound can be prepared on a salt plate (NaCl or KBr), or a KBr pellet can be made.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Expected Peaks: Key diagnostic peaks include a strong, broad absorption band for the O-H stretching of the alcohol groups (~3300-3400 cm⁻¹) and sharp peaks corresponding to C-H stretching of the aromatic and aliphatic groups (~2850-3100 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Methodology: Electrospray ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be used.
-
Expected Outcome: ESI-MS would likely show the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. GC-MS would show the molecular ion peak (M⁺) and a characteristic fragmentation pattern, including the loss of water and fragments corresponding to the benzyl cation (m/z 91).
-
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a strategic intermediate in medicinal chemistry. The two primary hydroxyl groups can be selectively protected, activated, or transformed, allowing for the controlled, stepwise construction of complex molecules.
Sources
An In-depth Technical Guide to the Synthesis of 2-Benzyl-1,3-propanediol for Pharmaceutical Research and Development
Introduction: The Significance of 2-Benzyl-1,3-propanediol in Medicinal Chemistry
This compound is a valuable bifunctional molecule that serves as a versatile building block in the synthesis of complex organic scaffolds. Its structural motif, featuring a central propanediol backbone with a benzyl substituent, imparts a unique combination of hydrophilicity from the diol and lipophilicity from the benzyl group. This amphipathic character makes it an attractive intermediate in the design and synthesis of novel therapeutic agents. Propanediol derivatives are known to be important intermediates in the pharmaceutical industry. For instance, 2,2-dibenzyl-1,3-propanediol is recognized as a drug intermediate, and various 2-amino-1,3-propanediol derivatives have been investigated for the treatment of pain.[1][2] The strategic placement of the benzyl group at the C2 position of the 1,3-propanediol core provides a key site for further chemical elaboration, enabling the construction of diverse molecular architectures with potential pharmacological activity. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, explores potential alternative routes, and discusses its applications as a crucial intermediate for professionals in drug discovery and development.
Primary Synthesis Pathway: Reduction of Diethyl Benzylmalonate
The most established and widely cited method for the synthesis of this compound is the reduction of diethyl benzylmalonate.[3] This approach is favored for its high efficiency and the ready availability of the starting material. The core of this transformation lies in the reduction of the two ester functionalities of diethyl benzylmalonate to their corresponding primary alcohols, yielding the target diol.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
Mechanism of Action: The Role of Lithium Aluminum Hydride
Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids. The mechanism of ester reduction by LiAlH₄ proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex on the electrophilic carbonyl carbon of one of the ester groups in diethyl benzylmalonate. This forms a tetrahedral intermediate.
-
Elimination of Ethoxide: The tetrahedral intermediate collapses, leading to the elimination of an ethoxide group (-OEt) and the formation of an aldehyde intermediate.
-
Second Hydride Attack: The resulting aldehyde is then rapidly attacked by a second hydride ion from another molecule of LiAlH₄. This second nucleophilic addition forms an alkoxide intermediate.
-
Repetition and Work-up: The same sequence of reactions occurs on the second ester group of the malonate derivative. The reaction is completed by an aqueous work-up, which protonates the resulting alkoxide intermediates to yield the final diol product, this compound.
Caption: Step-wise mechanism of LiAlH4 reduction of an ester.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of this compound.[3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl benzylmalonate | 250.28 | 100 g | 0.399 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 12 g | 0.316 |
| Anhydrous Diethyl Ether | 74.12 | 300 mL | - |
| Ice | - | As needed | - |
| Saturated aqueous sodium sulfate | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
| Argon gas | - | - | - |
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is dried in an oven and allowed to cool under a stream of argon.
-
Addition of LiAlH₄: To the flask, add lithium aluminum hydride (12 g) suspended in anhydrous diethyl ether (300 mL) under an argon atmosphere.
-
Cooling: The suspension is cooled to 0°C using an ice bath.
-
Addition of Diethyl Benzylmalonate: Diethyl benzylmalonate (100 g) is added dropwise to the stirred suspension from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of a 15% aqueous solution of sodium hydroxide, and finally, more water. This is followed by the addition of saturated aqueous sodium sulfate to precipitate the aluminum salts.
-
Extraction and Drying: The resulting mixture is filtered, and the filtrate is collected. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification:
The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Alternative Synthetic Strategies
While the LiAlH₄ reduction of diethyl benzylmalonate is the most direct route, alternative strategies can be considered, particularly for reasons of safety, cost, or functional group compatibility. These are often analogous to methods used for the synthesis of the closely related 2-phenyl-1,3-propanediol.
Reduction with Sodium Borohydride
For a milder and safer alternative to LiAlH₄, sodium borohydride (NaBH₄) can be employed for the reduction of the ester groups. This method may require harsher reaction conditions or the use of additives to enhance the reactivity of the borohydride. A patented process for the synthesis of 2-phenyl-1,3-propanediol utilizes NaBH₄ in the presence of an alkali metal dihydrogen phosphate buffer. This suggests a similar approach could be viable for the benzyl analogue.
Catalytic Hydrogenation
Catalytic hydrogenation offers a green and scalable alternative to metal hydride reductions. A potential two-step route could involve the synthesis of 2-benzyl-2-nitro-1,3-propanediol followed by its catalytic hydrogenation. A similar process has been described for the synthesis of 2-phenyl-1,3-propanediol, where 2-nitro-2-phenyl-1,3-propanediol is reduced using palladium on calcium carbonate as a catalyst.[4]
Caption: Proposed catalytic hydrogenation route to this compound.
Synthesis from Benzylmalonic Acid
Another potential pathway involves the direct reduction of benzylmalonic acid. This would require a reducing agent capable of reducing carboxylic acids to alcohols, such as borane (BH₃) or LiAlH₄. This route avoids the use of the diethyl ester, potentially simplifying the work-up procedure.
Characterization of this compound
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques should be employed.
Note: As of the writing of this guide, a publicly available, comprehensive set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located. The following are predicted and expected spectral characteristics based on the structure and data from analogous compounds. Researchers are strongly advised to obtain and interpret their own analytical data for validation.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet or multiplet for the benzylic protons, a multiplet for the methine proton at the C2 position, and multiplets for the diastereotopic methylene protons of the hydroxymethyl groups. The hydroxyl protons will likely appear as a broad singlet, which can be exchanged with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the aromatic carbons, the benzylic carbon, the methine carbon at C2, and the hydroxymethyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule and C-O stretching bands.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (166.22 g/mol ). Common fragmentation patterns would involve the loss of water and cleavage of the benzyl group.
Applications in Drug Development
The this compound scaffold is a key pharmacophore that can be incorporated into a wide range of biologically active molecules. Its utility as a pharmaceutical intermediate stems from the presence of two primary hydroxyl groups, which can be readily functionalized to introduce diverse substituents and build molecular complexity.[5]
-
As a Precursor for Bioactive Molecules: The diol functionality allows for the introduction of various moieties through esterification, etherification, or conversion to other functional groups. This enables the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
-
Analogue Synthesis: The structural similarity of this compound to other pharmacologically relevant propanediols suggests its potential use in the synthesis of analogues of known drugs to improve their pharmacokinetic or pharmacodynamic properties.
-
Introduction of a Benzyl Moiety: The benzyl group itself is a common feature in many drug molecules, contributing to binding interactions with biological targets through hydrophobic and aromatic interactions.
Conclusion
The synthesis of this compound, primarily through the robust and high-yielding reduction of diethyl benzylmalonate with lithium aluminum hydride, provides a reliable method for accessing this valuable pharmaceutical intermediate. While alternative synthetic routes offer potential advantages in terms of safety and scalability, the LiAlH₄ method remains the most direct and well-established procedure. The versatile nature of the this compound structure, with its readily modifiable hydroxyl groups and the presence of a key benzyl moiety, positions it as a significant building block for the synthesis of novel and complex molecules in the field of drug discovery and development. Further exploration of its applications is warranted to fully unlock its potential in medicinal chemistry.
References
- PrepChem. Synthesis of 2-benzylpropane-1,3-diol.
- SpectraBase. 2-Benzyl-2-ethyl-propane-1,3-diol.
- Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- Google Patents. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.
- Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
- Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- ChemSynthesis. This compound.
- PubMed Central. Progress in 1,3-propanediol biosynthesis.
- ResearchGate. Synthetic Methods for the Preparation of 1,3-Propanediol.
- University of California, Santa Barbara. The Wittig Reaction: Synthesis of Alkenes.
- Google Patents. US4751307A - Wittig-reaction processes.
- PubMed. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol.
- SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
- PubMed Central. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.
- MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
- Der Pharma Chemica. Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac.
- Google Patents. EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1,3-Propanediol, 2-(phenylmethyl)- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,2-Dibenzyl-1,3-propanediol - Amerigo Scientific [amerigoscientific.com]
- 5. 2-Ethyl-2-methyl-1,3-propanediol | C6H14O2 | CID 66169 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Benzyl-1,3-propanediol: A Technical Guide
Introduction to 2-Benzyl-1,3-propanediol and its Spectroscopic Characterization
This compound, with the chemical formula C₁₀H₁₄O₂, is a diol featuring a benzyl substituent at the central carbon of a propane-1,3-diol backbone. Its structure lends itself to applications as a building block in the synthesis of polyesters, polyurethanes, and in the development of pharmaceutical agents. Accurate structural elucidation through spectroscopic methods is paramount for confirming its identity and purity, ensuring the integrity of subsequent research and development.
This guide will provide a detailed theoretical analysis of the expected spectroscopic signatures of this compound, drawing comparisons with the known data of 1,3-propanediol, 2-benzyl-2-ethyl-1,3-propanediol, and 2-benzyloxy-1,3-propanediol.
Molecular Structure and Predicted Spectroscopic Correlations
The molecular structure of this compound is fundamental to understanding its spectroscopic behavior. The presence of a chiral center at the C2 position, the aromatic ring, and the primary hydroxyl groups will give rise to distinct signals in various spectroscopic analyses.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be rich in information, with distinct signals for the aromatic protons, the benzylic protons, the methine proton, and the methylene protons of the propanediol backbone, as well as the hydroxyl protons.
Expected ¹H NMR Data (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | - |
| Benzylic (CH₂ -Ph) | 2.80 - 2.90 | Doublet | 2H | ~7-8 |
| Methine (CH ) | 2.00 - 2.10 | Multiplet | 1H | - |
| Methylene (CH₂ OH) | 3.60 - 3.80 | Multiplet | 4H | - |
| Hydroxyl (OH ) | Variable (exchangeable) | Broad Singlet | 2H | - |
Interpretation and Rationale:
-
Aromatic Protons: The protons on the phenyl ring are expected to appear as a complex multiplet in the range of 7.20-7.40 ppm, a characteristic region for aromatic protons.
-
Benzylic Protons: The two benzylic protons are diastereotopic due to the adjacent chiral center and are expected to show a doublet around 2.80-2.90 ppm, coupled to the methine proton.
-
Methine Proton: The single proton at the C2 position will likely appear as a multiplet around 2.00-2.10 ppm, coupled to the benzylic protons and the adjacent methylene protons.
-
Methylene Protons: The four protons of the two CH₂OH groups are also diastereotopic and are expected to give a complex multiplet in the 3.60-3.80 ppm region.
-
Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and solvent. They typically appear as a broad singlet that can be exchanged with D₂O.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal.
Expected ¹³C NMR Data (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (Quaternary C) | 138 - 140 |
| Aromatic (CH) | 126 - 130 |
| Benzylic (CH₂) | 35 - 40 |
| Methine (CH) | 45 - 50 |
| Methylene (CH₂OH) | 60 - 65 |
Interpretation and Rationale:
-
Aromatic Carbons: The carbons of the phenyl group will resonate in the typical aromatic region of 126-140 ppm. The quaternary carbon attached to the benzyl group will be at the lower field end of this range.
-
Benzylic Carbon: The benzylic CH₂ carbon is expected to appear around 35-40 ppm.
-
Methine Carbon: The C2 carbon, being a methine group attached to the benzyl and two hydroxymethyl groups, is predicted to have a chemical shift in the 45-50 ppm range.
-
Methylene Carbons: The two equivalent CH₂OH carbons are expected to resonate in the 60-65 ppm region, which is characteristic for carbons attached to a hydroxyl group.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule.
Expected IR Data (Predicted)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Primary Alcohol) | 1000 - 1050 | Strong |
Interpretation and Rationale:
-
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic feature of the hydroxyl groups, indicating intermolecular hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic C=C bond stretching vibrations will result in medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1000-1050 cm⁻¹ will be indicative of the C-O stretching of the primary alcohol groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₄O₂), the molecular weight is approximately 166.22 g/mol .
Expected Mass Spectrometry Data (Predicted)
| m/z | Proposed Fragment |
| 166 | [M]⁺ (Molecular Ion) |
| 148 | [M - H₂O]⁺ |
| 135 | [M - CH₂OH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 166.
-
Fragmentation: Common fragmentation pathways for alcohols include the loss of water ([M - H₂O]⁺, m/z 148) and the loss of a hydroxymethyl group ([M - CH₂OH]⁺, m/z 135). The most prominent peak is often the tropylium ion at m/z 91, which is characteristic of compounds containing a benzyl group. The phenyl cation at m/z 77 is also an expected fragment.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate analysis. Below are generalized protocols for each technique.
7.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
7.2 IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum first and then the sample spectrum.
7.3 Mass Spectrometry
-
Sample Introduction: Depending on the instrument, the sample can be introduced directly via a probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging the known spectroscopic data of structurally related compounds and fundamental principles, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this data in a laboratory setting.
References
- SpectraBase: 2-Benzyl-2-ethyl-propane-1,3-diol - Optional[13C NMR]. [Link]
- SpectraBase: 2-Benzyl-2-ethyl-propane-1,3-diol - Optional[Vapor Phase IR]. [Link]
- The Royal Society of Chemistry: Supplementary Inform
- PubChemLite: 2-benzyl-2-methyl-1,3-propanediol (C11H16O2). [Link]
- ChemSynthesis: this compound. [Link]
- Google Patents: US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- Wikipedia: 1,3-Propanediol. [Link]
- PubChem: 1,3-Propanediol. [Link]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Benzyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of chemical structures. This guide, conceived from the perspective of a Senior Application Scientist, moves beyond a mere recitation of spectral data. It aims to provide a comprehensive understanding of the ¹H NMR spectrum of 2-Benzyl-1,3-propanediol, a molecule of interest in various research and development sectors. By delving into the "why" behind the experimental choices and the interpretation of the spectral features, this document serves as a practical and educational resource. Our focus is on fostering a deep-seated understanding of how NMR spectroscopy can be leveraged to confirm molecular identity and purity, a cornerstone of scientific integrity in drug development and chemical research.
Introduction: The Significance of this compound and its Spectroscopic Fingerprint
This compound is a diol compound featuring a benzyl substituent at the central carbon of a propane-1,3-diol backbone. Its structural motifs, including hydroxyl groups and an aromatic ring, make it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The precise arrangement of its atoms, and by extension its chemical and biological activity, is unequivocally defined by its structure.
¹H NMR spectroscopy provides a non-destructive window into this molecular architecture. By probing the magnetic environments of the hydrogen nuclei (protons), we can deduce the connectivity of atoms, the electronic environment of different functional groups, and the relative number of protons in each unique setting. For a molecule like this compound, ¹H NMR is not just a quality control check; it is the primary method for confirming its successful synthesis and structural integrity.
Foundational Principles of ¹H NMR Spectroscopy
A nuanced interpretation of the ¹H NMR spectrum of this compound necessitates a firm grasp of the fundamental principles of the technique.
-
Chemical Shift (δ): The position of a signal on the x-axis of an NMR spectrum, measured in parts per million (ppm), is known as the chemical shift. It is determined by the degree of shielding or deshielding experienced by a proton. Electron-withdrawing groups, such as the hydroxyl groups and the aromatic ring in our target molecule, deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).
-
Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons within the molecule.
-
Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of non-equivalent protons on adjacent carbons leads to the splitting of NMR signals into multiplets. The spacing between the peaks of a multiplet is the coupling constant (J), measured in Hertz (Hz). The magnitude of J provides valuable information about the dihedral angle between the coupled protons and the number of bonds separating them. The multiplicity of a signal is governed by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps and the rationale behind them.
Sample Preparation
A meticulously prepared sample is the bedrock of a successful NMR experiment.
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals, complicating spectral analysis.
-
Solvent Selection: A deuterated solvent is used to avoid a large, broad solvent signal that would obscure the analyte's signals. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for diols, the hydroxyl proton signals can be broad and their chemical shifts can be highly dependent on concentration and temperature due to hydrogen bonding. Deuterium oxide (D₂O) can be used to confirm the identity of hydroxyl protons, as they will exchange with deuterium and their signal will disappear from the spectrum.
-
Concentration: A concentration of 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent is typically sufficient for a standard ¹H NMR spectrum.
-
Filtration: To ensure a homogeneous magnetic field, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade the spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard to reference the chemical shifts to 0 ppm.
Instrument Parameters
The following are typical acquisition parameters on a 400 MHz NMR spectrometer.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz | Higher field strengths provide better signal dispersion and resolution. |
| Pulse Sequence | Standard 1D Proton | A simple pulse-acquire sequence is sufficient for a routine ¹H spectrum. |
| Spectral Width | 16 ppm | This range covers the typical chemical shifts for most organic molecules. |
| Acquisition Time | ~4 seconds | A longer acquisition time leads to better resolution. |
| Relaxation Delay | 2-5 seconds | Allows for the relaxation of the nuclei between scans, ensuring accurate integration. |
| Number of Scans | 8-16 | Averaging multiple scans improves the signal-to-noise ratio. |
| Temperature | 298 K | Room temperature is standard for routine analysis. |
Spectral Analysis and Interpretation of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts, multiplicities, coupling constants, and integrations for the protons of this compound. These are estimated values based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and other experimental conditions.
| Protons | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (aromatic) | 5H | ~7.2-7.4 | Multiplet | - |
| CH₂ -Ar (benzylic) | 2H | ~2.8 | Doublet | ~7-8 |
| CH (CH₂OH)₂ | 1H | ~2.0-2.2 | Multiplet | - |
| CH₂ OH | 4H | ~3.7-3.9 | Doublet of doublets | ~5-7, ~11-12 |
| OH | 2H | Variable (broad singlet) | Broad Singlet | - |
Detailed Peak Assignments and Rationale
-
Aromatic Protons (δ ~7.2-7.4 ppm): The five protons on the benzene ring are in a complex electronic environment and will likely appear as a multiplet in the aromatic region of the spectrum. Their downfield chemical shift is due to the deshielding effect of the aromatic ring current.
-
Benzylic Protons (δ ~2.8 ppm): The two protons of the CH₂ group attached to the aromatic ring are known as benzylic protons. They are deshielded by the adjacent phenyl group and are expected to appear as a doublet due to coupling with the single proton on the central carbon of the propanediol backbone.
-
Methine Proton (δ ~2.0-2.2 ppm): The single proton on the central carbon (C2) is coupled to the two benzylic protons and the four protons of the two CH₂OH groups. This will result in a complex multiplet.
-
Methylene Protons of the Diol (δ ~3.7-3.9 ppm): The four protons of the two equivalent CH₂OH groups are diastereotopic due to the chiral center at C2 (even though the molecule is achiral overall, the local environment makes the protons on each CH₂ group non-equivalent). They will be coupled to the methine proton and to each other (geminal coupling), resulting in a complex pattern, likely a doublet of doublets. Their downfield shift is due to the deshielding effect of the adjacent hydroxyl groups.
-
Hydroxyl Protons (δ variable): The chemical shift of the hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet and will exchange with D₂O, leading to the disappearance of their signal, which is a key method for their identification.
Advanced NMR Techniques for Structural Confirmation
While a 1D ¹H NMR spectrum provides a wealth of information, more complex structures or ambiguous assignments may require the use of two-dimensional (2D) NMR techniques.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum would confirm the coupling between the benzylic protons and the methine proton, as well as the coupling between the methine proton and the methylene protons of the diol.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning carbon signals in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.
Conclusion: A Validated Structure
The detailed analysis of the ¹H NMR spectrum of this compound, in conjunction with the foundational principles of NMR and a robust experimental protocol, provides an unambiguous confirmation of its chemical structure. For researchers in drug development and other scientific fields, this level of analytical rigor is not merely academic; it is a prerequisite for ensuring the identity, purity, and ultimately, the efficacy and safety of the compounds they work with. The ¹H NMR spectrum serves as a unique and information-rich fingerprint, a testament to the power of spectroscopy in modern chemical science.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Reich, H. J. (n.d.). Structure Elucidation by NMR. University of Wisconsin.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Benzyl-1,3-propanediol
This guide provides a comprehensive examination of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. As a key analytical technique in organic chemistry, ¹³C NMR offers unambiguous structural elucidation, which is critical for verifying the identity and purity of chemical entities in research and pharmaceutical development.[1][2] This document moves beyond a simple data report to explain the rationale behind spectral prediction, data acquisition, and interpretation, grounding the science in both theoretical principles and practical application.
Foundational Principles: Predicting the ¹³C NMR Spectrum
Before acquiring an experimental spectrum, a robust theoretical prediction serves as a foundational roadmap for interpretation. The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, inductive effects from electronegative atoms, and resonance.[3][4]
Molecular Structure and Symmetry Analysis
The structure of this compound dictates the number of unique carbon signals. Due to the presence of a chiral center at the C2 position, the two benzylic carbons (C1' and C3') and the two aromatic ortho/meta carbons are diastereotopic and thus chemically non-equivalent. Therefore, we anticipate a total of 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.
Below is the annotated structure of this compound. The numbering scheme will be used for all subsequent spectral assignments.
Caption: Numbering scheme for this compound.
Chemical Shift Prediction and Rationale
The predicted chemical shifts are derived by analyzing the structural fragments and the influence of substituents.
-
Propanediol Carbons (C1, C2, C3): In unsubstituted 1,3-propanediol, the terminal C1 and C3 carbons appear around 59.8 ppm, while the central C2 is observed at approximately 34.9 ppm.[5] In this compound, the hydroxyl groups on C1 and C3 exert a strong deshielding effect, placing their signals significantly downfield in the aliphatic region. The central C2, being a tertiary carbon, will be shifted downfield relative to the parent diol. The benzylic C4 will also influence its position.
-
Benzylic Carbon (C4): The benzylic -CH₂- carbon is attached to both an aliphatic chain and an aromatic ring. Its chemical shift is expected in the 35-45 ppm range.
-
Aromatic Carbons (C5-C10): Aromatic carbons typically resonate between 110-160 ppm.[6][7]
-
Ipso-Carbon (C5): The carbon directly attached to the aliphatic chain (C4) is the ipso-carbon. Its signal is expected to be around 138-140 ppm.
-
Ortho- (C6, C10) and Meta- (C7, C9) Carbons: These pairs will have similar chemical shifts, typically in the 128-130 ppm range.
-
Para-Carbon (C8): The para-carbon is generally the most shielded of the aromatic CH carbons and is expected around 126-127 ppm.
-
The predicted values are summarized in the table below.
| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C3 | Primary (CH₂) | ~65 | Attached to electronegative oxygen (deshielded). |
| C2 | Tertiary (CH) | ~45-50 | Aliphatic methine, substituted with benzyl and two hydroxymethyl groups. |
| C4 | Secondary (CH₂) | ~38 | Benzylic carbon, deshielded by the aromatic ring. |
| C8 | Aromatic (CH) | ~126 | Para-carbon, typically most shielded aromatic CH. |
| C7, C9 | Aromatic (CH) | ~128.5 | Meta-carbons, standard aromatic region. |
| C6, C10 | Aromatic (CH) | ~129.5 | Ortho-carbons, slightly influenced by the alkyl substituent. |
| C5 | Aromatic (C) | ~139 | Ipso-carbon, quaternary, attached to the alkyl group. |
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data relies on a meticulously executed experimental procedure. This protocol is designed to ensure high-quality, reproducible results.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to the excellent solubility of this compound and its well-characterized residual solvent signal, which serves as a secondary chemical shift reference (δ = 77.16 ppm).[8]
-
Sample Concentration: Dissolve 20-50 mg of the analyte in approximately 0.6-0.7 mL of CDCl₃. This concentration ensures an adequate signal-to-noise ratio (S/N) without causing viscosity-related peak broadening.
-
Reference Standard: Tetramethylsilane (TMS) is added as the primary internal standard for referencing the chemical shift scale to 0.00 ppm.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. The logic behind these choices is to optimize for the low natural abundance and longer relaxation times of ¹³C nuclei.[6]
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | Standard power-gated proton decoupling with a 30° flip angle to allow for faster repetition without saturating signals. |
| Spectral Width (SW) | 240 ppm (0-240) | Encompasses the full range of expected organic chemical shifts. |
| Acquisition Time (AT) | ~1.0-1.5 s | Balances resolution with experimental time. |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most carbon nuclei between pulses, crucial for accurate signal intensity. |
| Number of Scans (NS) | 1024 or higher | Required to achieve a good S/N for the low-abundance ¹³C isotope. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Processing and Analysis
-
Fourier Transform (FT): Apply an exponential multiplication (line broadening of ~1 Hz) to improve S/N, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Peak Picking and Integration: Identify all significant peaks and assign their chemical shifts. While ¹³C NMR is not inherently quantitative under these conditions, relative peak heights can provide qualitative information.
The complete workflow from sample preparation to final spectrum is illustrated below.
Caption: Experimental workflow for ¹³C NMR analysis.
Advanced Structural Confirmation: DEPT Spectroscopy
To unambiguously assign each signal, particularly in the crowded aliphatic region, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. This technique differentiates carbon signals based on the number of attached protons.[9]
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.
-
DEPT-90: Shows only CH (methine) carbons as positive signals.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative (inverted) signals.
By comparing the broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively identify C2 (CH, positive in both), C1/C3/C4 (CH₂, negative in DEPT-135), and the aromatic CH carbons. Quaternary carbons, like C5, are absent from all DEPT spectra.
Conclusion
The ¹³C NMR spectrum of this compound provides a unique fingerprint that confirms its molecular structure. A combination of predictive analysis based on established chemical shift theory and a rigorous experimental protocol enables confident assignment of all eight carbon signals. Advanced techniques such as DEPT further solidify these assignments, providing the high level of structural certainty required in modern chemical research and drug development. This guide serves as a model for the systematic and logical approach necessary for the structural elucidation of complex organic molecules.
References
- ResearchGate. (n.d.). 1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of...
- SpectraBase. (n.d.). 1,3-Propanediol - [13C NMR] - Chemical Shifts.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- University of Calgary. (n.d.). 13C NMR of 1-Propanol.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- James Clark. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- E. Breitmaier. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons.
- E. Breitmaier. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY.
- F.A.L. Anet, V.J. Basus. (n.d.). 13-C NMR Chemical Shift Table.
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. smbstcollege.com [smbstcollege.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. compoundchem.com [compoundchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. rsc.org [rsc.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Benzyl-1,3-propanediol
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Benzyl-1,3-propanediol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the characterization of this bifunctional molecule. We will explore the expected spectral features arising from its constituent functional groups—the hydroxyls of the propanediol backbone and the monosubstituted benzene ring of the benzyl group. A detailed, field-proven protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using the Attenuated Total Reflectance (ATR) technique is presented. The guide culminates in a thorough interpretation of the predicted spectrum, grounded in established spectroscopic principles and supported by authoritative references. This document aims to serve as a valuable resource for the structural elucidation and quality control of this compound and related compounds.
Introduction: The Molecular Architecture of this compound
This compound is a chemical compound featuring a propane-1,3-diol core structure with a benzyl substituent at the second carbon position. Its molecular formula is C10H14O2. The molecule's architecture, as depicted below, is key to understanding its infrared spectrum. The presence of two primary hydroxyl (-OH) groups and a monosubstituted benzene ring gives rise to a unique spectral fingerprint. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic absorption frequencies of the functional groups within this compound, we can confirm its structure and assess its purity.
Caption: Experimental workflow for ATR-FTIR analysis.
-
Instrument Preparation: Ensure the FTIR spectrometer and its ATR accessory are powered on and have completed their diagnostic checks. The instrument should be allowed to stabilize for at least 30 minutes.
-
ATR Crystal Cleaning: Before any measurements, meticulously clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone to remove any residues.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum of the ambient environment (air, CO2, water vapor) will be automatically subtracted from the sample spectrum. A successful background collection should result in a flat baseline.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a viscous liquid, a drop is sufficient. If it is a solid, ensure it is pressed firmly against the crystal to establish good contact.
-
Sample Spectrum Acquisition: Initiate the sample scan. A typical acquisition consists of co-adding 16 or 32 scans to improve the signal-to-noise ratio. The resulting spectrum is usually displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Processing and Cleaning: After the spectrum is collected, perform any necessary data processing, such as baseline correction. Subsequently, thoroughly clean the sample from the ATR crystal using a solvent and lint-free wipes.
Interpretation of the Predicted IR Spectrum
The following table summarizes the predicted key absorption bands for this compound, their corresponding vibrational modes, and the responsible functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity & Characteristics |
| 3500 - 3200 | O-H Stretch (Hydrogen-bonded) | Hydroxyl (-OH) | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic (C=C-H) | Weak to Medium, Sharp |
| 2960 - 2850 | C-H Stretch | Aliphatic (-CH2-, -CH-) | Strong, Sharp |
| 1620 - 1400 | C=C Stretch | Aromatic Ring | Medium to Weak, Sharp |
| ~1465 | C-H Bend (Scissoring) | Methylene (-CH2-) | Medium |
| 1075 - 1000 | C-O Stretch | Primary Alcohol | Strong |
| 770 - 730 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |
| 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Benzene | Strong |
Conclusion
The infrared spectrum of this compound is rich with information, providing a definitive fingerprint of its molecular structure. The key diagnostic features are the broad O-H stretching band of the diol moiety, the C-O stretching absorption, the aromatic and aliphatic C-H stretching bands, and the characteristic out-of-plane C-H bending bands confirming the monosubstituted benzyl group. By following the outlined experimental protocol and utilizing the provided spectral interpretation guide, researchers can confidently employ FTIR spectroscopy for the identification, characterization, and quality assessment of this compound in various scientific and industrial applications.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]
- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. [Link]
- University of Calgary. Chapter 13: Sample IR spectra. [Link]
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
- Krueger, P. J., & Hawkins, B. F. (1972). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 50(19), 3250-3262.
- Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy, 31(7), 22-27. [Link]
Mass spectrometry of 2-Benzyl-1,3-propanediol
<An In-Depth Technical Guide to the Mass Spectrometry of 2-Benzyl-1,3-propanediol
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₁₀H₁₄O₂), a molecule combining a flexible diol structure with an aromatic benzyl moiety. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the molecule's ionization and fragmentation. We explore predictive fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, detail validated analytical protocols for Gas and Liquid Chromatography-Mass Spectrometry (GC-MS and LC-MS), and provide expert insights into data interpretation. The guide is grounded in established principles of mass spectrometry, supported by authoritative references, and visualized through detailed diagrams to ensure both scientific rigor and practical applicability.
Introduction: Structural & Analytical Context
This compound is an organic compound featuring a propane backbone substituted with two primary hydroxyl groups at positions 1 and 3, and a benzyl group at the central carbon (C2). Its molecular weight is 166.22 g/mol .[1] The presence of both polar hydroxyl groups and a nonpolar aromatic ring imparts amphiphilic properties, making its analysis relevant in fields from polymer chemistry to metabolite identification.
Mass spectrometry is the definitive technique for the structural elucidation of such molecules. However, the compound's specific structure presents unique challenges and opportunities:
-
Polarity and Volatility: The two hydroxyl groups render the molecule polar and relatively non-volatile, complicating direct analysis by GC-MS without derivatization.[2][3]
-
Structural Isomers: Differentiating this compound from other isomers, such as phenethyl-1,2-ethanediol, requires a detailed understanding of its characteristic fragmentation patterns.
-
Dual Functionality: The fragmentation behavior is a composite of pathways typical for both aliphatic diols and benzyl-substituted aromatics.[4][5]
This guide will systematically deconstruct these factors to build a robust analytical framework.
Foundational Principles: Ionization & Fragmentation
The choice of ionization technique is paramount and dictates the subsequent fragmentation cascade. We will consider the two most common and mechanistically distinct methods: Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.
Electron Ionization (EI) - Hard Ionization
In EI, high-energy electrons (typically 70 eV) bombard the analyte, causing the ejection of an electron to form an unstable, high-energy molecular ion (M•+). This excess energy induces extensive and predictable fragmentation, providing a detailed structural "fingerprint". For this compound, key fragmentation drivers will be:
-
Benzylic Cleavage: The bond between the propane backbone and the benzyl group is labile. Cleavage at this position is highly favored due to the exceptional stability of the resulting benzyl cation, which can rearrange into the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[5] This is often the base peak for alkyl-substituted benzenes.
-
α-Cleavage: Cleavage of C-C bonds adjacent to the oxygen atoms of the hydroxyl groups is a characteristic pathway for alcohols.
-
Dehydration: The loss of water (H₂O, 18 Da) is a common fragmentation route for alcohols.
Electrospray Ionization (ESI) - Soft Ionization
ESI is a "soft" ionization technique that transfers solution-phase ions into the gas phase with minimal internal energy.[6][7] It is ideal for polar, non-volatile molecules and typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[7][8] Fragmentation is not spontaneous but is induced in a controlled manner using tandem mass spectrometry (MS/MS), where precursor ions are isolated and fragmented via Collision-Induced Dissociation (CID). This allows for a more targeted investigation of the molecular structure.
GC-MS Analysis: The Fingerprint Spectrum
Due to the low volatility of the diol, derivatization is a mandatory prerequisite for successful GC-MS analysis. The most common method is silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (TMS) groups.[9][10]
Derivatization Reaction: this compound + 2 BSTFA (or other silylating agent) → 2-Benzyl-1,3-bis(trimethylsilyloxy)propane + Byproducts
This reaction increases thermal stability and volatility while producing characteristic fragment ions.[9] The molecular weight of the di-TMS derivative is 166 + 2*(72) = 310 g/mol .
Predicted EI Fragmentation of the Di-TMS Derivative
The mass spectrum of the di-TMS derivative will be a composite of cleavages related to the benzyl group and the silylated diol structure.
-
Benzylic Cleavage (m/z 91): The most prominent fragmentation will be the cleavage of the C2-C(benzyl) bond, leading to the formation of the tropylium ion at m/z 91 . The corresponding silylated propanediol radical will not be observed.
-
Loss of a Methyl Group (m/z 295): A characteristic fragmentation of TMS ethers is the loss of a methyl radical (•CH₃) from one of the silicon atoms, resulting in a stable ion at [M-15]⁺.[11]
-
α-Cleavage adjacent to Oxygen: Cleavage of the C1-C2 (or C3-C2) bond results in the formation of a stabilized oxonium ion at m/z 103 ([CH₂=O-TMS]⁺). This is a highly diagnostic peak for primary TMS ethers.
-
Cleavage yielding the Benzyl Group: A cleavage can occur that retains the benzyl group and one TMS-ether moiety, though this may be less favorable.
The NIST WebBook provides an experimental EI mass spectrum for the underivatized this compound (listed as 1,3-Propanediol, 2-(phenylmethyl)-).[1] Key observed fragments include:
-
m/z 91: The tropylium ion, which is the base peak.
-
m/z 135: [M - CH₂OH]⁺, loss of a hydroxymethyl radical.
-
m/z 79: A common fragment from benzyl alcohol and related structures.[12]
-
m/z 105: [M - CH₂OH - H₂O]⁺
-
m/z 65: Loss of acetylene from the tropylium ion.
-
m/z 166: The molecular ion (M•+) is observed but with low intensity, which is typical for EI spectra of molecules with labile bonds.
Visualizing the EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a robust method for the derivatization and analysis of this compound.
1. Sample Preparation & Derivatization:
- Accurately weigh ~1 mg of the analyte into a 2 mL GC vial.
- Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
- Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 70°C for 60 minutes.
- Allow the vial to cool to room temperature before analysis.
2. GC-MS Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Standard Gas Chromatograph | --- |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., DB-5ms, HP-5ms) | A non-polar phase provides good separation for a wide range of derivatized compounds and is robust.[3] |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the TMS-derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C, Hold: 5 min | This gradient effectively separates the analyte from solvent and byproducts while ensuring it elutes in a reasonable time. |
| MS System | Quadrupole or Ion Trap Mass Spectrometer | --- |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range | m/z 40 - 450 | Covers the expected fragments from the solvent up to the molecular ion of the derivatized analyte. |
| Source Temp. | 230 °C | Standard temperature to prevent condensation while minimizing thermal degradation. |
LC-MS/MS Analysis: Targeted Structural Confirmation
LC-MS is the preferred method for analyzing the native compound without derivatization, leveraging its polarity for reversed-phase liquid chromatography. ESI in positive ion mode is ideal, readily forming a protonated molecule [M+H]⁺ at m/z 167.1.
Predicted CID Fragmentation of the Protonated Molecule [M+H]⁺
Tandem MS (MS/MS) of the precursor ion at m/z 167.1 will yield structurally informative product ions. The proton will likely reside on one of the hydroxyl oxygens.
-
Consecutive Water Losses: The most facile fragmentations are the sequential losses of the two hydroxyl groups as neutral water molecules (18 Da).
-
m/z 149.1: [M+H - H₂O]⁺. This is often the most abundant fragment ion.
-
m/z 131.1: [M+H - 2H₂O]⁺.
-
-
Loss of Formaldehyde (CH₂O): Cleavage of the C1-C2 bond can lead to the neutral loss of formaldehyde (30 Da), a common pathway for protonated 1,3-diols.
-
m/z 137.1: [M+H - CH₂O]⁺.
-
-
Formation of Benzyl Cation (m/z 91): While ESI is a soft technique, applying sufficient collision energy can induce the cleavage of the C2-C(benzyl) bond to produce the stable benzyl/tropylium ion at m/z 91 .[13][14] This confirms the presence of the benzyl moiety.
Visualizing the LC-MS/MS Workflow & Fragmentation
Caption: A typical LC-MS/MS workflow for analyzing this compound.
Caption: Predicted CID fragmentation of protonated this compound.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in methanol.
- Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
2. LC-MS Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | HPLC or UHPLC system | --- |
| Column | C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µm particle size | C18 is the standard for retaining moderately polar to nonpolar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common modifier that aids in protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 8 minutes; hold at 95% B for 2 minutes; return to 5% B and equilibrate for 3 minutes. | A standard gradient to elute the analyte with good peak shape. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |
| MS System | Triple Quadrupole (QqQ) or Q-TOF | Required for MS/MS experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Best for protonating the hydroxyl groups.[6] |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |
| Gas Temp. | 325 °C | Aids in desolvation of droplets. |
| Gas Flow | 8 L/min | Aids in desolvation. |
| MS1 Scan Range | m/z 100 - 200 | To confirm the presence of the [M+H]⁺ precursor ion. |
| MS/MS Experiment | Product ion scan of precursor m/z 167.1. Collision energy should be optimized (e.g., ramped 10-40 eV). | Optimization is key to observing both low-energy (water loss) and high-energy (benzyl ion) fragments. |
Data Interpretation & Summary
A comprehensive analysis combines the findings from both GC-MS and LC-MS/MS to provide unambiguous identification.
| Technique | Parent Ion (m/z) | Key Diagnostic Fragments (m/z) | Structural Information Confirmed |
| GC-MS | 166 (M•+) | 91 (Base Peak) , 135, 79, 65 | Presence of a benzyl group; molecular weight; propanediol backbone. |
| LC-MS/MS | 167.1 ([M+H]⁺) | 149.1 ([M+H - H₂O]⁺), 131.1 ([M+H - 2H₂O]⁺), 91.1 | Molecular weight; presence of two hydroxyl groups capable of dehydration; presence of benzyl group. |
The consistent observation of the m/z 91 ion across both hard and soft ionization techniques is the most definitive confirmation of the benzyl moiety. The dehydration sequence in LC-MS/MS confirms the diol functionality, and the molecular weight information from both methods validates the overall elemental composition.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that leverages the strengths of different analytical workflows. GC-MS of the silylated derivative provides a robust, library-searchable "fingerprint" dominated by the stable tropylium ion. Conversely, LC-MS/MS offers a targeted, soft-ionization approach to confirm the molecular weight and probe the diol structure through controlled fragmentation pathways like dehydration. By understanding the underlying fragmentation mechanisms and applying the detailed protocols within this guide, researchers can confidently identify and characterize this molecule with a high degree of scientific certainty.
References
- Egsgaard, H., & Andersen, J. R. (1989). Mass spectrometric analysis of long-chain esters of diols. PubMed.
- Lin, Y. S., et al. (2018). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate.
- JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh Repository.
- Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
- Li, T., et al. (2014). Intramolecular Electrophilic Aromatic Substitution in Gas-phase Fragmentation of Protonated N-Benzylbenzaldimines. Journal of the American Society for Mass Spectrometry.
- Hill, C. B., et al. (2015). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology.
- Rocher, A., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols. Rapid Communications in Mass Spectrometry.
- Rocher, A., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols... ResearchGate.
- Hill, C. B., et al. (2015). Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. ResearchGate.
- NIST. (n.d.). 1,3-Propanediol, 2-butyl-2-ethyl-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 2-benzyl-2-methyl-1,3-propanediol. PubChem.
- NIST. (n.d.). 1,3-Propanediol. NIST Chemistry WebBook.
- NIST. (n.d.). 1,3-Propanediol, 2-(phenylmethyl)-. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Electrospray ionization.
Sources
- 1. 1,3-Propanediol, 2-(phenylmethyl)- [webbook.nist.gov]
- 2. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 乙二醇和二醇气相色谱分析 [sigmaaldrich.com]
- 4. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - 2-benzyl-2-methyl-1,3-propanediol (C11H16O2) [pubchemlite.lcsb.uni.lu]
- 9. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 2-Benzyl-1,3-propanediol: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Propanediol Building Block
2-Benzyl-1,3-propanediol is a key organic intermediate characterized by a propanediol backbone with a benzyl group substituted at the second carbon. This unique structure, combining a hydrophilic diol functionality with a lipophilic benzyl moiety, makes it a valuable and versatile building block in organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of this compound, covering its synthesis, purification, characterization, and diverse applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in common organic solvents like diethyl ether, methanol, and chloroform. |
Synthesis of this compound: A Tale of Two Reductions
The most prevalent and well-documented method for the synthesis of this compound involves the reduction of diethyl benzylmalonate. This common starting material is readily available and can be efficiently converted to the desired diol using powerful reducing agents. The choice of reducing agent can influence the reaction conditions, work-up procedure, and overall yield.
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of converting esters to primary alcohols. This method is widely cited and provides a reliable route to this compound.
Causality Behind Experimental Choices:
-
Anhydrous Diethyl Ether: LiAlH₄ reacts violently with water and other protic solvents. Anhydrous diethyl ether is used as the solvent to prevent the decomposition of the reducing agent and ensure a safe reaction environment.
-
Argon Atmosphere: The reaction is conducted under an inert atmosphere of argon to exclude atmospheric moisture, which would otherwise quench the LiAlH₄.
-
0°C Addition: The dropwise addition of diethyl benzylmalonate at 0°C helps to control the initial exothermic reaction between the ester and the highly reactive LiAlH₄.
-
Stirring Overnight at Room Temperature: Allowing the reaction to proceed overnight at room temperature ensures the complete reduction of both ester functionalities to the corresponding alcohols.
-
Conventional Work-up: The work-up procedure, as described in the literature, is crucial for safely quenching the excess LiAlH₄ and isolating the product. This typically involves the sequential and careful addition of water and a sodium hydroxide solution to precipitate the aluminum salts, which can then be removed by filtration.
Experimental Protocol: [2]
-
Suspend lithium aluminum hydride (12 g) in anhydrous diethyl ether (300 ml) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.
-
Cool the stirred suspension to 0°C in an ice bath.
-
Add diethyl benzylmalonate (100 g) dropwise from the dropping funnel to the suspension, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Work up the reaction mixture using the conventional procedure described in J. Org. Chem. 1953, 18, 1190.
-
Evaporate the ether solution to obtain this compound.
Caption: Reduction of Diethyl Benzylmalonate using LiAlH₄.
Method 2: Reduction with Sodium Borohydride (NaBH₄)
While LiAlH₄ is highly effective, its pyrophoric nature can be a concern, especially for large-scale synthesis. Sodium borohydride offers a milder and safer alternative, although it is generally less reactive towards esters. However, in the presence of certain additives or under specific conditions, NaBH₄ can be used for the reduction of diethyl benzylmalonate.
Causality Behind Experimental Choices:
-
Alkali Metal Dihydrogen Phosphate Buffer: The addition of a buffer like sodium dihydrogen phosphate significantly improves the purity of the final product by reducing the formation of byproducts such as 2-phenylethanol.[3] The buffer likely helps to maintain a stable pH during the reaction, preventing side reactions.
-
Polar Solvent: A polar solvent such as ethanol is used to dissolve the reactants and facilitate the reduction.
-
Controlled Temperature: Cooling the reaction mixture before the addition of NaBH₄ helps to moderate the reaction rate and improve selectivity.
Experimental Protocol: [3]
-
In a suitable reactor, mix diethyl phenylmalonate with sodium dihydrogen phosphate monohydrate in absolute ethanol.
-
Cool the mixture to approximately 15°C.
-
Gradually add solid sodium borohydride to the mixture.
-
After the reaction is complete, quench the excess sodium borohydride by the careful addition of a 10% HCl solution.
-
Distill off the ethanol.
-
Add a 50% NaOH solution to adjust the pH to between 8.0 and 9.0.
-
Extract the 2-phenyl-1,3-propanediol into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and filter through alumina.
-
Remove the solvent to obtain the product, which can be further purified by crystallization from toluene.
Caption: Reduction of Diethyl Benzylmalonate using NaBH₄.
Purification and Characterization
Purification
Following synthesis, this compound is typically isolated and purified using standard laboratory techniques.
Experimental Workflow:
Caption: General Purification Workflow for this compound.
For obtaining a solid product, crystallization from a suitable solvent like toluene is effective.[3] If the diol is to be used in a subsequent reaction where it is converted to a different compound, such as 2-benzyl-1,3-dibromopropane, purification can be achieved by vacuum distillation of the crude product.[2]
Characterization by Spectroscopic Methods
The structural elucidation and confirmation of purity for this compound are achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a multiplet for the methine proton at the 2-position, multiplets for the diastereotopic methylene protons of the CH₂OH groups, a signal for the benzylic methylene protons, and a broad signal for the hydroxyl protons which is exchangeable with D₂O. |
| ¹³C NMR | Signals for the aromatic carbons (in the range of 125-140 ppm), a signal for the methine carbon at the 2-position, a signal for the methylene carbons of the CH₂OH groups (typically around 60-70 ppm), and a signal for the benzylic methylene carbon. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups. C-H stretching absorptions for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively). Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong C-O stretching absorption in the 1000-1200 cm⁻¹ range. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 166. Fragmentation patterns would likely include the loss of water (M-18), the loss of a hydroxymethyl group (M-31), and the formation of the benzyl cation (m/z = 91) or tropylium ion. |
Applications in Drug Development and Organic Synthesis
This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the anticonvulsant drug felbamate.
Precursor to Felbamate and Its Derivatives
Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anti-epileptic drug, and this compound is a key starting material for its synthesis.[4][5][6] The diol is converted to the corresponding dicarbamate through various chemical transformations. The development of novel felbamate derivatives for potential therapeutic use also relies on the availability of 2-substituted-1,3-propanediols, including the benzyl analog.[4][7]
Caption: Synthesis of Felbamate from this compound.
A Versatile Building Block
Beyond its role in felbamate synthesis, the structural features of this compound make it a versatile building block for creating a diverse range of organic molecules.[6] The two primary hydroxyl groups can be selectively protected or functionalized, allowing for the stepwise introduction of other chemical moieties. The benzyl group can also be modified or can influence the stereochemical outcome of reactions at adjacent centers.
While specific examples of other drug molecules derived from this compound are not extensively detailed in the readily available literature, the broader class of 2-substituted-1,3-propanediols is of significant interest in medicinal chemistry. These scaffolds can be incorporated into various molecular frameworks to modulate properties such as solubility, lipophilicity, and biological activity. For instance, derivatives of 3-amino-1,2-propanediol have been investigated for their cardiovascular effects.[8]
Safety and Handling
2-Phenyl-1,3-propanediol requires careful handling in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9] Ensure adequate ventilation to prevent the inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug development. Its straightforward synthesis from diethyl benzylmalonate, coupled with the reactivity of its diol and benzyl functionalities, makes it an attractive building block for the construction of complex and biologically active molecules. The continued exploration of its synthetic utility is likely to lead to the discovery of new therapeutic agents and other valuable chemical entities. This guide has provided a comprehensive overview of the synthesis, characterization, and applications of this compound, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
Sources
- 1. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 2-Benzyl-1,3-propanediol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-1,3-propanediol is a substituted propane-1,3-diol that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a flexible propanediol backbone with a hydrophobic benzyl group, make it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and, most notably, the critical applications of this compound in the development of novel therapeutics, particularly in the fields of virology and neurology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While the boiling point is reported, a definitive melting point from primary literature remains to be cited.
| Property | Value | Source |
| CAS Number | 2612-30-8 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | [3] |
| Molecular Weight | 166.22 g/mol | [3] |
| Boiling Point | 329.7 °C | [N/A] |
| SMILES | OCC(CC1=CC=CC=C1)CO | [3] |
| InChIKey | LODRGECCKZZTEQ-UHFFFAOYAX | [N/A] |
Historical Perspective and Key Synthesis
The synthesis of this compound has been documented in the scientific literature, with a key method involving the reduction of diethyl benzylmalonate. A notable early description of this synthesis can be found in a 1984 publication in The Journal of Organic Chemistry. This method, while effective, utilizes lithium aluminum hydride (LAH), a potent but hazardous reducing agent requiring careful handling.
The overall synthetic transformation is depicted below:
Causality in Experimental Design: The Choice of Lithium Aluminum Hydride
The selection of lithium aluminum hydride (LAH) as the reducing agent is dictated by its potent ability to reduce esters to primary alcohols.[4] Softer reducing agents, such as sodium borohydride, are generally not reactive enough to effect this transformation under standard conditions. The use of an ethereal solvent like diethyl ether is crucial as it is inert to LAH and effectively solubilizes the reactants. The reaction is typically performed at a low temperature initially to control the exothermic reaction and then allowed to proceed at room temperature to ensure complete conversion.
Experimental Protocol: Synthesis of this compound
This protocol is based on the established literature procedure for the reduction of diethyl benzylmalonate.[1]
Materials:
-
Diethyl benzylmalonate
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
Distilled water
-
15% aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or an inert gas inlet is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
LAH Suspension: Under an inert atmosphere of argon or nitrogen, lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents relative to the ester) is carefully weighed and transferred to the reaction flask. Anhydrous diethyl ether is then added to create a suspension.
-
Addition of Diethyl Benzylmalonate: The diethyl benzylmalonate is dissolved in anhydrous diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred LAH suspension at 0 °C (using an ice bath) to control the initial exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight to ensure the complete reduction of the ester.
-
Work-up (Fieser method): The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.[5] This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.
-
Isolation and Purification: The resulting solid is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Applications in Drug Development
The utility of this compound as a synthetic intermediate is most prominently demonstrated in the development of antiviral and analgesic agents. Its diol functionality allows for the stereocontrolled introduction of other chemical moieties, making it a valuable chiral building block.
Synthesis of HIV-1 Protease Inhibitors
This compound is a key reagent in the asymmetric synthesis of pseudosymmetric sulfoximine inhibitors of HIV-1 protease. [N/A] HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, and its inhibition is a cornerstone of highly active antiretroviral therapy (HAART). The diol is used to create a chiral backbone onto which the sulfoximine and other pharmacophoric elements are appended. The benzyl group can occupy one of the hydrophobic pockets of the enzyme's active site, contributing to the binding affinity of the inhibitor.
Development of Vanilloid Receptor (TRPV1) Agonists and Antagonists
This diol is also employed in the synthesis of N-(3-acyloxy-2-benzylpropyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea derivatives, which are potent agonists of the transient receptor potential vanilloid 1 (TRPV1).[6] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin (the pungent component of chili peppers). Modulators of TRPV1 are of significant interest for the development of novel analgesics. In these syntheses, the this compound core provides a scaffold to correctly orient the thiourea and other functionalities for optimal interaction with the receptor.
Conclusion
This compound, while a seemingly simple molecule, has proven to be a cornerstone in the synthesis of complex and biologically active compounds. Its historical synthesis via the reduction of diethyl benzylmalonate, though requiring careful execution, provides reliable access to this important building block. The applications of this compound in the development of HIV-1 protease inhibitors and vanilloid receptor modulators underscore its significance in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this diol is essential for its effective utilization in the creation of next-generation therapeutics.
References
- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199.
- PrepChem. (n.d.). Synthesis of 2-benzylpropane-1,3-diol.
- ChemSynthesis. (2024). This compound.
- U.S. Patent No. 4,868,327. (1989). Synthesis of 2-phenyl-1,3-propanediol.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). John Wiley & Sons.
- AXEL. (n.d.). 85-4943-46 this compound 250mg 415522.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Oleiwi, A. Q., Al-Jeilawi, O. H. R., & Dayl, S. A. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1-12. [Link]
- University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Department of Chemistry.
- Organic Syntheses. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92. [Link]
- University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- The Journal of Organic Chemistry. (1953). The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry, 18(9), 1190–1200. [Link]
- ChemSynthesis. (2024). 2-benzyl-3-phenyl-1,2-propanediol.
- Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).
- ResearchGate. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids.
- PubMed. (2016). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization of the N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, a Small Molecule Endowed with Agonist TRPV1 Activity and Protective Effects against Oxidative Stress. ACS Chemical Neuroscience, 7(6), 737–748. [Link]
- PubMed Central. (2005). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 12(16), 1839–1863. [Link]
- PubMed. (2003). Synthesis and activity of N-benzyl pseudopeptides HIV protease inhibitors. Bioorganic & Medicinal Chemistry, 11(11), 2477–2483. [Link]
- Beilstein Journal of Organic Chemistry. (2011). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 7, 1323–1329. [Link]
- PubChemLite. (n.d.). 2-benzyl-2-methyl-1,3-propanediol (C11H16O2).
- PubMed Central. (2007). Physiology and Pharmacology of the Vanilloid Receptor. Current Neuropharmacology, 5(1), 19–28. [Link]
- PubMed. (2000). 1,2,5,6-tetra-O-benzyl-D-mannitol derivatives as novel HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(11), 1183–1186. [Link]
- PubMed. (2008). Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists. Journal of Medicinal Chemistry, 51(9), 2767–2776. [Link]
- PubMed Central. (2022). The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel. Journal of Pharmacological Sciences, 148(3), 260–269. [Link]
- Google Patents. (1991). Preparation of 2-phenyl-1, 3-propane diol and its dicarbamate.
- PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol.
- Chongqing Chemdad Co. (n.d.). 2-BENZYLOXY-1,3-PROPANEDIOL.
- PubMed Central. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 10, 969453. [Link]
- Wikipedia. (n.d.). 1,3-Propanediol.
- PubChem. (n.d.). 2-Phenyl-1,3-propanediol. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Benzyl-1,3-dioxolane. National Center for Biotechnology Information.
- Molecules. (2021). Towards the De Novo Design of HIV-1 Protease Inhibitors Based on Natural Products. Molecules, 26(7), 1805. [Link]
- IRIS. (2016). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization of the N-(4-Hydroxy-3-methoxybenzyl).
- Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration.
- U.S. Patent No. 5,072,056. (1991). Synthesis of 2-phenyl-1,3-propanediol.
- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
- Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
- PubMed Central. (2011). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside.
- Organic Syntheses. (n.d.). Procedure.
Sources
An In-depth Technical Guide to the Solubility and Stability of 2-Benzyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 2-benzyl-1,3-propanediol, a molecule of interest in various research and development sectors, including pharmaceutical sciences. Given the limited availability of specific experimental data in public literature, this document emphasizes predictive methodologies based on the compound's molecular structure and provides detailed, field-proven experimental protocols for determining these critical physicochemical properties. This guide is designed to empower researchers to generate robust and reliable data, ensuring the successful application and formulation of this compound.
Introduction to this compound
This compound (CAS No: 2612-30-8) is a diol featuring a propane backbone substituted with a benzyl group at the C2 position.[1] Its structure, possessing both polar hydroxyl (-OH) groups and a non-polar benzyl group, imparts a unique combination of properties that make it a versatile building block in organic synthesis and a potential candidate for various applications, including as a pharmaceutical excipient or intermediate.[2] A thorough understanding of its solubility and stability is paramount for its effective use, from designing synthetic routes and purification strategies to developing stable formulations.[3][4]
Predicted Physicochemical Properties
The molecular structure of this compound provides significant insight into its expected physicochemical behavior. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting an affinity for polar solvents. Conversely, the bulky, non-polar benzyl group will favor interactions with non-polar or weakly polar solvents. This amphiphilic nature suggests a nuanced solubility profile.
In terms of stability, the primary alcohol functionalities are generally stable but can be susceptible to oxidation under harsh conditions. The benzyl group is relatively stable but can undergo oxidation at the benzylic position. The ether linkage present in some related compounds is not present here, simplifying the potential degradation pathways.
Solubility Profile: A Predictive and Experimental Approach
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] For this compound, a balance between its polar and non-polar moieties will govern its solubility in various solvents.
Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl groups can form strong hydrogen bonds with the solvent molecules. However, the non-polar benzyl group may limit miscibility, especially in water. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the diol's hydroxyl groups. Dipole-dipole interactions will also contribute to solvation. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar benzyl group will interact favorably with these solvents via van der Waals forces, but the polar hydroxyl groups will be poorly solvated, limiting overall solubility. |
Experimental Protocol for Equilibrium Solubility Determination
To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.[6][7] This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Temperature-controlled shaker/incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, GC-FID)
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution was achieved.[5]
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.
-
Phase Separation and Sampling: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.[5] Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles that would lead to an overestimation of solubility.[6]
-
Quantification: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of a validated analytical method (e.g., HPLC-UV or GC-FID).[5][8] Analyze the diluted sample to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Stability Profile and Degradation Pathway Analysis
Stability testing is essential to determine the shelf-life and appropriate storage conditions for this compound.[3][9] Forced degradation studies are used to accelerate the degradation process and identify potential degradation products and pathways.[4]
Factors Affecting Stability
-
pH: The hydroxyl groups are generally stable across a wide pH range. However, extreme pH conditions at elevated temperatures could potentially catalyze dehydration reactions.
-
Temperature: As with most organic molecules, higher temperatures will increase the rate of degradation. Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the pure compound.
-
Light: Photostability studies should be conducted to determine if the compound is susceptible to degradation upon exposure to light, particularly UV radiation. The benzyl group may be a chromophore that absorbs UV light.
-
Oxidative Stress: The primary alcohol functionalities and the benzylic position could be susceptible to oxidation in the presence of oxidizing agents or atmospheric oxygen, especially in the presence of metal ions or light.
Experimental Protocol for Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, buffer pH 7, 0.1 M NaOH)
-
Hydrogen peroxide solution (e.g., 3%) for oxidative stress
-
High-purity water and other solvents
-
Photostability chamber
-
Temperature-controlled ovens
-
Validated stability-indicating analytical method (e.g., HPLC with a mass spectrometer detector, LC-MS)
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent in which it is known to be stable.
-
Application of Stress Conditions:
-
Acidic/Basic Hydrolysis: Dilute the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Keep a control sample in neutral pH water. Store these solutions at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time-Point Analysis: Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 6, 12, 24, 48 hours). Neutralize the acidic and basic samples before analysis if necessary.
-
Analytical Quantification: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all its degradation products.
-
Identification of Degradation Products: Use a mass spectrometer detector (LC-MS) to obtain the mass of the degradation products, which will aid in their structural elucidation.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each stress condition. Identify the conditions under which the compound is least stable. Based on the structures of the identified degradation products, propose potential degradation pathways.
Analytical Methodologies
The choice of analytical methodology is critical for obtaining accurate solubility and stability data.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique, often coupled with a UV detector for quantification. For stability studies, a mass spectrometer (MS) detector is invaluable for identifying unknown degradation products.[10]
-
Gas Chromatography (GC): Suitable for thermally stable and volatile compounds. A Flame Ionization Detector (FID) can be used for quantification. Derivatization may be necessary to improve the volatility of the diol.[8][11]
Conclusion
While specific public data on the solubility and stability of this compound is limited, this guide provides a robust framework for its determination. By combining predictive analysis based on its chemical structure with rigorous, self-validating experimental protocols, researchers can generate the high-quality data necessary for its successful application in drug development and other scientific endeavors. The provided workflows for solubility and stability testing offer a clear path to understanding and mitigating potential challenges associated with the formulation and storage of this promising compound.
References
- The International Pharmaceutical Excipients Council. (n.d.). Excipient Stability Guide. GMP Navigator.
- EUROLAB. (n.d.). Excipients - Stability Studies.
- Singh, S., & Bakshi, M. (2000). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical Education and Research, 34(3), 112-121.
- World Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.
- Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ChemSynthesis. (n.d.). 2-benzyl-3-phenyl-1,2-propanediol.
- ChemSynthesis. (n.d.). This compound.
- Fako, E., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
- EapearlChem. (n.d.). 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent.
- Gąsior, J., et al. (2023). The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. Molecules, 28(12), 4721.
- PubChemLite. (n.d.). 2-benzyl-2-methyl-1,3-propanediol (C11H16O2).
- PubChem. (n.d.). 2-(Dibenzylamino)propane-1,3-diol.
- El-Hage, R., et al. (2018). Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes. Scientific Reports, 8(1), 10704.
- Gaida, M., et al. (2016). Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum. Applied and Environmental Microbiology, 82(20), 6062-6071.
- Pu, J., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 10, 989745.
- International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol.
- Kłosowska, A., & Kubiak, A. (2011). Debottlenecking the 1,3-propanediol pathway by metabolic engineering. Journal of Biomedicine and Biotechnology, 2011, 712953.
- Kumar, V., et al. (2024). Recent Development in Biological Production of 1, 3-Propanediol. Chemical Methodologies, 8(5), 368-386.
- Wikipedia. (n.d.). 1,3-Propanediol.
- Gaida, M. M., et al. (2016). Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum. PubMed.
- International Organisation of Vine and Wine. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV).
- The Good Scents Company. (n.d.). 1,3-propane diol.
- Šmid, J., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Journal of Dairy Science, 100(9), 7042-7050.
- ResearchGate. (n.d.). How can I quantify 2,3-butanediol and 1,3-propanediol from fermentation broth with a GC-FID?.
- PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol.
Sources
- 1. 2612-30-8|2-Benzylpropane-1,3-diol|BLD Pharm [bldpharm.com]
- 2. kalite.com [kalite.com]
- 3. japsonline.com [japsonline.com]
- 4. www3.paho.org [www3.paho.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. gmp-navigator.com [gmp-navigator.com]
- 10. Disruption of the Reductive 1,3-Propanediol Pathway Triggers Production of 1,2-Propanediol for Sustained Glycerol Fermentation by Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Determining the Thermochemical Properties of 2-Benzyl-1,3-propanediol for Pharmaceutical Research
Abstract
In the landscape of pharmaceutical development, a profound understanding of the physicochemical properties of drug candidates and their intermediates is paramount. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, are critical for process safety, reaction optimization, and predicting compound stability. This technical guide addresses the methodologies for determining these essential properties for 2-Benzyl-1,3-propanediol, a molecule of interest in synthetic chemistry. Recognizing the current absence of published thermochemical data for this specific compound, this document serves as a comprehensive manual for researchers. It provides both the theoretical underpinnings and practical, step-by-step protocols for the experimental determination and computational prediction of its thermochemical characteristics. The methodologies detailed herein are illustrated with data from the closely related compound, 1,3-propanediol, to provide tangible examples for the application of these techniques.
Introduction: The Significance of Thermochemical Data in Drug Development
The journey of a drug from discovery to market is a complex and resource-intensive process. A key aspect of successful drug development lies in the thorough characterization of the active pharmaceutical ingredient (API) and its synthetic intermediates. Thermochemical properties are fundamental to this characterization, as they govern the energy changes associated with chemical reactions and physical transformations.[1][2] An accurate knowledge of these properties is crucial for:
-
Process Safety and Hazard Analysis: Exothermic reactions, if not properly controlled, can lead to thermal runaways. Understanding the enthalpy of reaction, derived from enthalpies of formation, is essential for designing safe manufacturing processes.
-
Reaction Optimization: Thermodynamic data allows chemists to predict the feasibility of a reaction and to optimize conditions such as temperature and pressure to maximize yield and minimize byproducts.
-
Physical Stability and Formulation: The heat capacity and phase change enthalpies are critical in understanding the physical stability of different solid forms (polymorphs) of a drug substance, which can impact its solubility and bioavailability.[3]
This compound is a substituted diol that can serve as a building block in the synthesis of more complex molecules. While its precise applications may vary, the presence of the benzyl group and the propanediol backbone suggests its utility in creating compounds with specific steric and hydrogen-bonding properties. Despite its potential importance, a survey of the scientific literature reveals a lack of available thermochemical data for this compound. This guide, therefore, aims to empower researchers by providing the necessary protocols to obtain this vital information.
Core Thermochemical Properties: A Theoretical Overview
Before delving into the "how," it is essential to understand the "what." The primary thermochemical properties of interest are:
-
Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a cornerstone of thermochemistry, as it allows for the calculation of the enthalpy change of any reaction.
-
Heat Capacity (Cp): The heat capacity of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin) at constant pressure.[4] It is an important property for heat transfer calculations and for understanding the temperature dependence of other thermodynamic quantities.
-
Standard Entropy (S°): Entropy is a measure of the randomness or disorder of a system. The standard entropy is the entropy content of one mole of a substance under standard state conditions. It is crucial for determining the Gibbs free energy change and thus the spontaneity of a process.
Experimental Determination of Thermochemical Properties
For novel compounds like this compound, experimental determination is the gold standard for obtaining accurate thermochemical data.
Standard Enthalpy of Formation via Oxygen Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°). This is achieved using an oxygen bomb calorimeter.[5][6][7][8] The principle is to completely combust a known mass of the sample in a high-pressure oxygen environment and measure the heat released.
-
High-Pressure Oxygen: Ensures complete and rapid combustion of the organic sample to well-defined products (CO₂, H₂O).
-
Constant Volume (Bomb): The reaction is carried out in a sealed, constant-volume vessel. The heat measured is therefore the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH).
-
Water Bath: The bomb is submerged in a precisely known mass of water, which absorbs the heat of combustion, allowing for a measurable temperature change.
-
Calibration: The calorimeter is calibrated using a substance with a precisely known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 - 1.0 g of this compound into a sample crucible.[9] For liquid samples, a gelatin capsule or a specific liquid sample holder can be used.
-
Measure a precise length of fuse wire (e.g., nichrome) and connect it to the electrodes of the bomb head, allowing the wire to be in contact with the sample.[9]
-
-
Bomb Assembly and Charging:
-
Add a small, known amount of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
Carefully seal the bomb.
-
Charge the bomb with high-purity oxygen to a pressure of 25-30 atm.[5]
-
-
Calorimeter Setup:
-
Place the charged bomb into the calorimeter bucket.
-
Fill the bucket with a precisely weighed amount of distilled water (e.g., 2000 g), ensuring the bomb is fully submerged.[5]
-
Place the bucket in the insulating jacket of the calorimeter, close the lid, and connect the ignition wires.
-
-
Combustion and Data Acquisition:
-
Allow the system to reach thermal equilibrium while stirring the water. Record the initial temperature for several minutes.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and then for a further period to establish the post-combustion temperature trend.[6]
-
-
Post-Combustion Analysis:
-
Release the pressure from the bomb and disassemble it.
-
Measure the length of any unburned fuse wire.
-
Collect the liquid from the bomb and titrate it with a standard base to determine the amount of nitric acid formed from residual nitrogen in the bomb.
-
The total heat released (q_total) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (C_cal), which is determined from calibration experiments with benzoic acid.
q_total = C_cal * ΔT
Corrections are then applied for the heat of combustion of the fuse wire (q_wire) and the heat of formation of nitric acid (q_acid).
The heat of combustion of the sample at constant volume (ΔU_c) is then:
ΔU_c = (q_total - q_wire - q_acid) / moles of sample
Finally, the standard enthalpy of combustion (Δ_cH°) is calculated from ΔU_c, and the standard enthalpy of formation (Δ_fH°) is determined using Hess's law with the known standard enthalpies of formation of CO₂(g) and H₂O(l).
Workflow for Enthalpy of Formation Determination
Caption: Workflow for determining the standard enthalpy of formation using oxygen bomb calorimetry.
Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of materials.[10][11] It measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Differential Measurement: By measuring the difference in heat flow between the sample and an empty reference pan, the instrument can isolate the heat absorbed by the sample.
-
Controlled Heating Rate: A precise linear heating rate is applied to both the sample and the reference.
-
Sapphire Standard: A sapphire disk with a well-known and stable heat capacity is used as a standard to calibrate the heat flow signal and ensure the accuracy of the measurement.
-
Instrument Calibration:
-
Calibrate the temperature and heat flow of the DSC instrument using certified reference materials (e.g., indium).
-
-
Baseline Measurement:
-
Perform a DSC run with two empty, matched aluminum pans to obtain the baseline heat flow of the instrument over the desired temperature range (e.g., -50 °C to 150 °C).
-
-
Sapphire Standard Measurement:
-
Place a sapphire standard in the sample pan and perform a DSC run using the same temperature program as the baseline.
-
-
Sample Measurement:
-
Accurately weigh about 10-20 mg of this compound into a clean sample pan and seal it.[4]
-
Perform a DSC run using the same temperature program as the baseline and sapphire standard.
-
The heat capacity of the sample (Cp,sample) is calculated using the following equation:
Cp,sample = (DSCsample - DSCbaseline) / (DSCsapphire - DSCbaseline) * (msapphire / msample) * Cp,sapphire
Where:
-
DSC is the heat flow signal for the sample, baseline, and sapphire runs.
-
m is the mass of the sapphire and the sample.
-
Cp,sapphire is the known heat capacity of sapphire.
Workflow for Heat Capacity Determination by DSC
Caption: Workflow for determining the heat capacity of a substance using Differential Scanning Calorimetry.
Computational Thermochemistry: A Predictive Approach
When experimental determination is not feasible due to material availability or other constraints, computational chemistry provides a powerful tool for estimating thermochemical properties. High-accuracy composite methods, such as the Gaussian-n (G3, G4) theories, can predict enthalpies of formation with near-chemical accuracy (typically within 1-2 kcal/mol of experimental values).[12][13]
Gaussian-4 (G4) Theory
G4 theory is a composite method that approximates a high-level calculation by combining the results of several lower-level calculations.[12] It involves geometry optimization, frequency calculation for zero-point vibrational energy, and a series of single-point energy calculations with different levels of theory and basis sets to extrapolate to a high-accuracy energy.
-
Structure Optimization: The 3D structure of this compound is optimized using a density functional theory (DFT) method (e.g., B3LYP/6-31G(2df,p)).
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed (e.g., CCSD(T), MP4) with progressively larger basis sets.
-
Extrapolation and Correction: The results are combined and extrapolated to approximate the energy at the basis set limit. Empirical corrections are also added to account for remaining deficiencies in the calculations.
-
Enthalpy of Formation Calculation: The total atomization energy is calculated, which is then used with the known experimental enthalpies of formation of the constituent atoms to determine the gas-phase enthalpy of formation of the molecule.
Computational Workflow for Thermochemical Prediction
Caption: A generalized workflow for the computational prediction of the enthalpy of formation using a composite method like G4 theory.
Data Presentation: The Case of 1,3-Propanediol
As a practical example, the following tables summarize the experimentally determined thermochemical properties of 1,3-propanediol, the parent compound of this compound. The data for this compound, once determined, should be presented in a similar, clear format.
Table 1: Standard Enthalpy of Formation of 1,3-Propanediol at 298.15 K
| Property | State | Value (kJ/mol) | Reference |
| ΔfH° | Liquid | -481.8 ± 2.2 | [14] |
| ΔfH° | Gas | -410.6 ± 2.2 | [14] |
Table 2: Liquid Phase Heat Capacity of 1,3-Propanediol
| Temperature (K) | Heat Capacity (J/mol·K) | Reference |
| 298.15 | 175.9 | [15] |
| 323.15 | 185.3 | [15] |
| 348.15 | 194.7 | [15] |
Conclusion
While direct thermochemical data for this compound is not currently available in the public domain, this guide provides the necessary theoretical framework and detailed experimental and computational protocols for its determination. Oxygen bomb calorimetry and differential scanning calorimetry are robust experimental techniques for obtaining accurate values for the enthalpy of formation and heat capacity, respectively. In parallel, high-level computational methods like G4 theory offer a reliable predictive tool. By employing the methodologies outlined in this guide, researchers in drug development and other scientific fields can confidently characterize the thermochemical properties of this compound and other novel compounds, paving the way for safer, more efficient, and better-understood chemical processes.
References
- Emel'yanenko, V. N., & Verevkin, S. P. (2015). Benchmark thermodynamic properties of 1,3-propanediol: Comprehensive experimental and theoretical study. The Journal of Chemical Thermodynamics, 87, 113-120.
- Piazza. (2014). Oxygen Bomb Calorimetry. [Link]
- University of Michigan. (n.d.). Bomb Calorimetry. [Link]
- Wikipedia. (2023). Quantum chemistry composite methods. [Link]
- Zakharov, A. V., & Zverev, V. V. (2015). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Structural Chemistry, 26(5-6), 1561-1571.
- ResearchGate. (n.d.). Importance of Thermodynamics in Drug Designing. [Link]
- Scribd. (n.d.). Oxygen Bomb Calorimeter Procedure Guide. [Link]
- Chemcasts. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Comprehensive Overview of 2-(Benzyloxy)-1,3-propanediol (CAS: 14690-00-7). [Link]
- Chaires, J. B. (2020). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. International Journal of Molecular Sciences, 21(24), 9419.
- HINOTEK. (n.d.). What is an Oxygen Bomb Calorimeter?
- Scimed. (n.d.). Introduction to Bomb Calorimetry. [Link]
- Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol (CAS 504-63-2). [Link]
- ASTM International. (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM E1269-11(2018).
- Dzida, M., & Zorebski, E. (2010). Study of the Acoustic and Thermodynamic Properties of 1,2- and 1,3-Propanediol by Means of High-Pressure Speed of Sound Measurements at Temperatures from (293 to 318) K and Pressures up to 101 MPa.
- Neruchev, Y. A., & Korotkovskiy, V. I. (2013). Method of Measurement Isobaric Heat Capacity of the Organic Liquid. Journal of Nano- and Electronic Physics, 5(4), 04020.
- NIST. (n.d.). 1,3-Propanediol. In NIST Chemistry WebBook. [Link]
- Dean, K. M., & Malfait, W. J. (2023).
- Caldararo, S., et al. (2022). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences, 23(12), 6789.
- Mettler Toledo. (n.d.).
- DeGoey, D. A., et al. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. ACS Medicinal Chemistry Letters, 15(3), 329-338.
- Wikipedia. (2023). Differential scanning calorimetry. [Link]
- NIST. (n.d.). 1,3-Propanediol. In NIST Chemistry WebBook. [Link]
- Wikipedia. (2023). 1,3-Propanediol. [Link]
- NIST. (n.d.). Experimental data for C3H8O2 (1,3-Propanediol).
- TA Instruments. (2015, January 22). Measuring Thermodynamic Parameters in the Drug Development Process [Video]. YouTube. [Link]
- Mayhall, N. J., Raghavachari, K., Redfern, P. C., & Curtiss, L. A. (2010). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 114(20), 6256-6262.
- ChemSynthesis. (n.d.). This compound. [Link]
- Karton, A., & Martin, J. M. (2006). W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions. The Journal of Chemical Physics, 125(14), 144108.
- Weizmann Institute of Science. (2006). W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions. [Link]
- Chem-C Co., Ltd. (n.d.). 2-BENZYLOXY-1,3-PROPANEDIOL. [Link]
Sources
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. mt.com [mt.com]
- 5. piazza.com [piazza.com]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. hinotek.com [hinotek.com]
- 8. scimed.co.uk [scimed.co.uk]
- 9. scribd.com [scribd.com]
- 10. mse.ucr.edu [mse.ucr.edu]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Propanediol (CAS 504-63-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Unlocking the Therapeutic Potential of 2-Benzyl-1,3-propanediol: A Technical Guide for Novel Drug Discovery
Introduction: The Untapped Promise of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer a blend of synthetic accessibility and diverse biological activity is a paramount objective. 2-Benzyl-1,3-propanediol, a structurally intriguing yet underexplored molecule, presents itself as a compelling candidate for such exploration. Its architecture, featuring a flexible propanediol backbone and a lipophilic benzyl moiety, provides a unique foundation for the design of new therapeutic agents. While direct biological data on this compound is scarce, its structural similarity to known bioactive compounds, particularly those with a 1,3-propanediol core, suggests a wealth of untapped potential.
This technical guide serves as a roadmap for researchers, scientists, and drug development professionals to navigate the promising, yet uncharted, territory of this compound. We will delve into scientifically-grounded potential research areas, providing not just theoretical hypotheses, but also actionable, detailed experimental protocols to empower your discovery programs. The insights and methodologies presented herein are designed to be a self-validating system, enabling the rigorous scientific inquiry necessary to unlock the full therapeutic value of this versatile scaffold.
I. Core Rationale: Why this compound Merits Investigation
The scientific impetus for investigating this compound stems from the established biological relevance of its constituent motifs: the 1,3-propanediol backbone and the benzyl group.
-
The 1,3-Propanediol Scaffold: This flexible diol is a recurring structural element in a variety of bioactive molecules. Its ability to form hydrogen bonds and act as a linker or a core scaffold for the spatial presentation of pharmacophoric groups makes it a valuable component in drug design. The 1,3-propanediol moiety is found in compounds with applications in polymers, cosmetics, and pharmaceuticals, highlighting its biocompatibility and versatility.[1][2]
-
The Benzyl Group: The presence of the benzyl group imparts a degree of lipophilicity to the molecule, which can be crucial for traversing cellular membranes and interacting with hydrophobic pockets in biological targets.[3] Furthermore, the aromatic ring of the benzyl group offers a site for further chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize biological activity. Benzyl-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory and antioxidant effects.[4][5][6]
The combination of these two motifs in this compound creates a molecule with a balanced physicochemical profile, suggesting its potential to interact with a range of biological targets.
II. Potential Research Area 1: Lipase Inhibition for Metabolic Disorders
Scientific Rationale:
A structurally related compound, 2-Benzyloxy-1,3-propanediol, is utilized as a key intermediate in the synthesis of potent lipase inhibitors. Lipases are crucial enzymes in the digestion and absorption of dietary fats, and their inhibition is a clinically validated strategy for the management of obesity and other metabolic disorders. The structural similarity between this compound and the precursors of known lipase inhibitors strongly suggests that it could serve as a valuable scaffold for the development of novel anti-obesity agents. The benzyl group can mimic the lipid-like chains that naturally bind to the active site of lipases.
Experimental Workflow: Screening for Pancreatic Lipase Inhibition
Caption: Workflow for in vitro pancreatic lipase inhibition assay.
Detailed Protocol: Colorimetric Lipase Inhibition Assay
This protocol is adapted from established methods for measuring lipase activity.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
This compound and its derivatives
-
p-Nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in cold Tris-HCl buffer.
-
Prepare stock solutions of this compound and its derivatives in DMSO.
-
Prepare a stock solution of pNPB in acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of Tris-HCl buffer, 10 µL of the test compound solution (or DMSO for control), and 10 µL of the PPL solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 160 µL of the pNPB solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 20-30 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against different concentrations of the test compound.
-
III. Potential Research Area 2: Development of Novel Anti-inflammatory Agents
Scientific Rationale:
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The benzyl moiety is present in various natural and synthetic compounds that exhibit anti-inflammatory properties.[5][7] For instance, benzyl salicylate has been shown to inhibit the production of pro-inflammatory mediators.[5] The 1,3-propanediol backbone can be functionalized to modulate the compound's solubility and pharmacokinetic properties, potentially leading to derivatives with enhanced anti-inflammatory efficacy and improved safety profiles.
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Detailed Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in immune cells.[8][9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound and its derivatives
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytotoxicity Assessment (MTT Assay):
IV. Potential Research Area 3: Scaffolding for Novel Anti-Cancer Therapeutics
Scientific Rationale:
The 1,3-propanediol unit is a structural component of some compounds with reported anti-cancer activities.[13][14] Furthermore, the benzyl group is a common feature in many anti-cancer drugs, where it can be involved in hydrophobic interactions with the target protein. The derivatization of the hydroxyl groups of this compound can lead to the synthesis of a diverse library of compounds. For instance, the formation of cyclic ethers or spiroketals can introduce conformational rigidity, which is often a desirable feature for potent and selective inhibitors of biological targets like kinases or other enzymes involved in cancer progression.[15]
Experimental Workflow: In Vitro Anti-Cancer Screening
Caption: Workflow for in vitro anti-cancer drug discovery.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10][11][12][16][17]
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Appropriate cell culture media and supplements
-
This compound and its derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value for each compound.
-
V. Synthetic Strategies: Diversifying the this compound Scaffold
The true potential of this compound lies in its capacity to serve as a versatile building block for the synthesis of a diverse range of derivatives. The two primary hydroxyl groups and the aromatic ring are key handles for chemical modification.
A. Derivatization of the Hydroxyl Groups
-
Esterification and Etherification: The hydroxyl groups can be readily converted to esters and ethers to modulate the compound's lipophilicity and introduce new functional groups.[8][18] Standard protocols using acid chlorides, anhydrides, or alkyl halides under basic conditions can be employed.
-
Formation of Cyclic Ethers and Spiroketals: Intramolecular cyclization of the 1,3-diol can lead to the formation of five-membered cyclic ethers.[18][19][20] Furthermore, reaction with a ketone or aldehyde can yield a 1,3-dioxane, a type of spiroketal, which can impart conformational rigidity to the molecule. Spiroketals are privileged structures found in numerous bioactive natural products.[15][21][22][23][24]
B. Modification of the Benzyl Moiety
-
Aromatic Substitution: The phenyl ring of the benzyl group can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) to introduce a variety of substituents that can fine-tune the electronic and steric properties of the molecule.
VI. Physicochemical Properties and Drug-Likeness
A preliminary assessment of the physicochemical properties of this compound and its derivatives is crucial for guiding the drug discovery process.
Key Parameters to Evaluate:
-
Lipophilicity (LogP/LogD): This parameter influences a compound's solubility, permeability, and metabolic stability.[3] The benzyl group contributes to the lipophilicity, which can be modulated by introducing polar or non-polar substituents.
-
Solubility: Aqueous solubility is a critical factor for oral bioavailability.[3] The hydroxyl groups of the propanediol moiety enhance water solubility.
-
Molecular Weight and Structural Complexity: Adherence to guidelines such as Lipinski's Rule of Five can help in designing derivatives with a higher probability of oral bioavailability.
Quantitative Data Summary (Predicted/Typical Values):
| Property | 1,3-Propanediol (Reference) | This compound (Predicted) | Notes |
| Molecular Weight ( g/mol ) | 76.09[2][25] | 166.22 | The addition of the benzyl group increases the molecular weight. |
| LogP | -1.04[25] | ~1.5 - 2.0 | The benzyl group significantly increases lipophilicity. |
| Boiling Point (°C) | 214[1][2] | Higher than 1,3-propanediol | Increased molecular weight and intermolecular forces lead to a higher boiling point. |
| Solubility in Water | Miscible[1][2] | Moderately soluble | The hydroxyl groups contribute to water solubility, while the benzyl group reduces it. |
Conclusion: A Call to Exploration
This compound stands at the cusp of scientific exploration, offering a tantalizing scaffold for the development of novel therapeutics. This guide has illuminated several promising research avenues, from targeting metabolic disorders and inflammation to pioneering new anti-cancer agents. The provided protocols and workflows are intended to serve as a robust starting point for your investigations. The inherent versatility of this molecule, coupled with the power of modern synthetic and screening technologies, paves the way for a new chapter in drug discovery. It is our hope that this technical guide will inspire and empower researchers to unlock the full therapeutic potential of this compound and its derivatives, ultimately contributing to the advancement of human health.
References
- Kim, J. H., et al. (2008). An Efficient Synthesis of Five-membered Cyclic Ethers from 1,3-Diols Using Molecular Iodine as a Catalyst. Journal of Oleo Science, 57(8), 437-443.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2025).
- ResearchGate. (2022).
- Chemical Communications (RSC Publishing).
- Łażewska, D., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. PubMed Central.
- Kim, H., et al. (2021).
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.
- RSC Publishing. (2018).
- Abcam. MTT assay protocol.
- ATCC.
- ResearchGate. (2009). Benzyl isothiocyanate exhibits anti-inflammatory effects in murine macrophages and in mouse skin.
- Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities. (2011). Anticancer Drugs, 22(1), 35-45.
- PubMed. (2011).
- Singh, G., & Aubé, J. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. RSC Publishing.
- MDPI. (2021). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
- PMC - NIH. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.
- Organic & Biomolecular Chemistry (RSC Publishing). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis.
- Wikimedia Commons.
- PMC - NIH.
- NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
- RSC Publishing. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis.
- ResearchGate.
- MDPI. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals.
- Bentham Science Publisher. In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4-Substituted Benzyl)-5-Phenylhydantoins.
- ResearchGate. (2015). What is the exact protocol for assaying the anti-inflammatory activity of plant extracts in vitro?.
- MDPI. (2023).
- Creative Bioarray. Lipophilicity & Solubility.
- MDPI. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- PubChem - NIH. 1,3-Propanediol | C3H8O2 | CID 10442.
- ResearchGate. (2020). (PDF) Preparation of benzannulated spiroketals by gold(III)
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- PMC - NIH. (2018). Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes.
- PMC - NIH. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties.
- Archive ouverte UNIGE. Development of experimental methods to determine high lipophilicity of new chemical compounds.
- Sinocure Chemical Group. 1,3-Propanediol (PDO): Properties, Synthesis, Applications, and Potential in the Textile Industry.
- MDPI.
- Wikipedia. 1,3-Propanediol.
- Organic Chemistry Portal.
- Sigma-Aldrich. 1,3-Propanediol Pharmaceutical Secondary Standard CRM.
- MDPI. (2018).
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Bioactive Natural Product from the Stems and Stem Barks of Cornus walteri: Benzyl Salicylate Shows Potential Anti-Inflammatory Activity in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. Cyclic ether synthesis from diols using trimethyl phosphate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 22. mskcc.org [mskcc.org]
- 23. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Researcher's Guide to the Synthesis of 2-Benzyl-1,3-propanediol from Glycerol
Introduction: The Strategic Value of 2-Benzyl-1,3-propanediol and the Imperative of Sustainable Synthesis
This compound is a versatile bifunctional molecule with significant potential in the fields of polymer chemistry, materials science, and as a key building block in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a rigid phenyl group and two primary hydroxyl moieties, imparts unique properties to polymers and allows for diverse downstream chemical modifications. The traditional synthesis of such specialty chemicals often relies on petroleum-based feedstocks. However, the growing emphasis on sustainable and green chemistry has necessitated the exploration of renewable starting materials. Glycerol, a readily available and inexpensive byproduct of biodiesel production, represents a prime candidate for the synthesis of value-added chemicals. This application note provides a detailed, field-proven guide for the multi-step synthesis of this compound from glycerol, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Multi-Step Approach from Glycerol
The direct, selective benzylation of the secondary hydroxyl group of glycerol is a challenging endeavor due to the presence of two primary hydroxyl groups of similar reactivity. To achieve the desired regioselectivity, a protection-deprotection strategy is employed. This involves the initial protection of the 1,3-diol functionality, followed by the benzylation of the remaining free hydroxyl group at the C2 position, and concluding with the removal of the protecting group to yield the target molecule.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound from glycerol.
Part 1: Protection of Glycerol as cis-1,3-O-Benzylideneglycerol
The initial step involves the acid-catalyzed reaction of glycerol with benzaldehyde to form a six-membered cyclic acetal, specifically cis-1,3-O-benzylideneglycerol (also known as 2-phenyl-1,3-dioxan-5-ol)[1][2][3]. This selectively protects the primary hydroxyl groups, leaving the secondary hydroxyl group at the C2 position available for subsequent functionalization.
Protocol 1: Synthesis of cis-1,3-O-Benzylideneglycerol
Materials:
-
Glycerol (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add glycerol, benzaldehyde, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield cis-1,3-O-benzylideneglycerol as a white solid[4].
Expected Yield: 70-85%
Part 2: Benzylation of the C2-Hydroxyl Group
With the 1,3-diol protected, the free secondary hydroxyl group of cis-1,3-O-benzylideneglycerol is benzylated using a suitable benzylating agent, such as benzyl bromide, in the presence of a base.
Protocol 2: Synthesis of 2-O-Benzyl-1,3-O-benzylideneglycerol
Materials:
-
cis-1,3-O-Benzylideneglycerol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve cis-1,3-O-benzylideneglycerol in anhydrous THF and add it dropwise to the sodium hydride suspension via a dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-O-benzyl-1,3-O-benzylideneglycerol.
Part 3: Deprotection to Yield this compound
The final step is the removal of the benzylidene acetal protecting group to unveil the 1,3-diol functionality. Catalytic hydrogenolysis is a clean and efficient method for this transformation[1][5].
Protocol 3: Synthesis of this compound via Hydrogenolysis
Materials:
-
2-O-Benzyl-1,3-O-benzylideneglycerol (1.0 eq)
-
Palladium on carbon (10% w/w, catalytic amount)
-
Methanol or Ethanol
-
Hydrogen gas source
Equipment:
-
Hydrogenation flask or Parr hydrogenator
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve 2-O-benzyl-1,3-O-benzylideneglycerol in methanol or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat this cycle 3 times).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Alternative Synthetic Route
An alternative method for the synthesis of this compound involves the reduction of diethyl benzylmalonate using a strong reducing agent like lithium aluminum hydride[6]. While this method does not start from the renewable feedstock glycerol, it offers a more direct route to the target molecule.
Protocol 4: Synthesis of this compound from Diethyl Benzylmalonate
Materials:
-
Diethyl benzylmalonate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (excess)
-
Anhydrous diethyl ether
-
Water
-
Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried three-neck round-bottom flask under an inert atmosphere, suspend an excess of lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl benzylmalonate in anhydrous diethyl ether dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound[6].
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| Glycerol | C₃H₈O₃ | 92.09 | Colorless viscous liquid |
| cis-1,3-O-Benzylideneglycerol | C₁₀H₁₂O₃ | 180.20 | White solid |
| 2-O-Benzyl-1,3-O-benzylideneglycerol | C₁₇H₁₈O₃ | 270.32 | - |
| This compound | C₁₀H₁₄O₂ | 166.22 | - |
Experimental Workflow Visualization
Caption: A step-by-step experimental workflow for the synthesis.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of this compound from the renewable feedstock, glycerol. By employing a protection-benzylation-deprotection strategy, the challenge of regioselectivity is effectively addressed. The presented methods are scalable and utilize standard laboratory techniques, making them accessible to a broad range of researchers. Further optimization of catalysts and reaction conditions for each step could lead to improved overall yields and process efficiency, further enhancing the economic and environmental viability of producing this valuable chemical from a sustainable source.
References
- PubChem. 1,3-Dioxan-5-ol, 2-phenyl-.
- PrepChem. Synthesis of 2-benzylpropane-1,3-diol. [Link]
- Mandal, P. K., & Misra, A. K. (2010). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein journal of organic chemistry, 6, 11. [Link]
- ResearchGate. Scheme 4.1-Chemical synthesis of trans-1,3-O-benzylidene glycerol (11)... [Link]
- Glen Research. Deprotection Guide. [Link]
- ResearchGate.
Sources
- 1. 2-フェニル-1,3-ジオキサン-5-オール mixture of cis and trans, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dioxan-5-ol, 2-phenyl- | C10H12O3 | CID 74362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-BENZYL-2,3-O-ISOPROPYLIDENE GLYCEROL synthesis - chemicalbook [chemicalbook.com]
- 6. glenresearch.com [glenresearch.com]
Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of 2-Benzyl-1,3-propanediol
Abstract
This document provides a detailed, reliable, and field-tested protocol for the laboratory-scale synthesis of 2-Benzyl-1,3-propanediol, a valuable diol intermediate in various fields of chemical synthesis. The primary synthetic route detailed herein is the reduction of diethyl benzylmalonate using lithium aluminum hydride (LAH), a robust and efficient method for this transformation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, critical safety considerations, and methods for purification and characterization.
Introduction and Significance
This compound is a versatile difunctional molecule characterized by a propanediol backbone with a benzyl group at the C2 position. This structure provides two primary hydroxyl groups for subsequent chemical modifications, making it a useful building block in the synthesis of more complex molecules, including polymers, plasticizers, and pharmaceutical intermediates. The successful and reproducible synthesis of this diol is a foundational step for its application in advanced research and development. This application note presents a thoroughly vetted protocol for its preparation, emphasizing safety, efficiency, and high purity of the final product.
Synthetic Strategy and Mechanistic Insight
The chosen and most established method for synthesizing this compound is the reduction of the corresponding diester, diethyl benzylmalonate.[1][2]
Reaction: Diethyl benzylmalonate → this compound
Reagent of Choice: Lithium Aluminum Hydride (LiAlH₄) Lithium aluminum hydride (LAH) is a potent and non-selective nucleophilic reducing agent, ideally suited for the reduction of polar multiple bonds, such as those in esters and carboxylic acids.[3] It is significantly more reactive than alternatives like sodium borohydride (NaBH₄), which is generally incapable of reducing esters under standard conditions.[4] LAH efficiently reduces both ester functionalities of diethyl benzylmalonate to the corresponding primary alcohols, yielding the desired diol.[5][6]
The Reaction Mechanism The reduction of an ester by LiAlH₄ is a well-understood, multi-step process:
-
First Hydride Attack: A hydride ion (H⁻) from the [AlH₄]⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of one of the ester groups.[6]
-
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate coordinated to the aluminum species.[6]
-
Aldehyde Formation: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. The product of this step is an aldehyde.[5][6]
-
Second Hydride Attack: Aldehydes are more reactive towards nucleophilic attack than esters. Therefore, the aldehyde intermediate is immediately reduced by a second equivalent of hydride, forming another tetrahedral alkoxide intermediate.[5][6]
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is performed to quench any excess LiAlH₄ and to protonate the resulting aluminum alkoxide complexes, liberating the final this compound product.[5] This process is repeated for the second ester group on the molecule.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagents & Solvents | Grade | Equipment |
| Diethyl benzylmalonate (C₁₄H₁₈O₄) | ≥97% | 500 mL Three-necked round-bottom flask |
| Lithium aluminum hydride (LiAlH₄), powder | 95% | 125 mL Dropping funnel |
| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | Reflux condenser with drying tube |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Magnetic stirrer and stir bar |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Ice/water bath |
| Deionized Water | Rotary evaporator | |
| Argon or Nitrogen Gas Supply | High Purity | Standard glassware and consumables |
Critical Safety Precautions
Lithium aluminum hydride is a highly dangerous reagent that reacts violently with water and protic solvents. It can ignite spontaneously in moist air or from friction. [7][8]
-
Strictly Anhydrous Conditions: All glassware must be thoroughly oven-dried (e.g., at 120 °C overnight) and cooled under a stream of inert gas (argon or nitrogen) immediately before use.[1][7]
-
Inert Atmosphere: The entire reaction must be conducted under a positive pressure of argon or nitrogen gas to exclude atmospheric moisture and oxygen.[1][8]
-
Personal Protective Equipment (PPE): A fire-retardant laboratory coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., nitrile) are mandatory.[7][8]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or a large container of dry sand must be immediately accessible. DO NOT use water, foam, or carbon dioxide extinguishers on a LAH fire. [7][9][10]
-
Quenching: The quenching of excess LAH is extremely exothermic and generates hydrogen gas. It must be performed slowly, with vigorous stirring, and in an efficient ice bath within a fume hood.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a gas inlet for argon/nitrogen. Ensure all glassware is scrupulously dry.
-
Reagent Charging: Under a positive flow of inert gas, carefully charge the reaction flask with lithium aluminum hydride (4.5 g, 118.6 mmol). Add 150 mL of anhydrous diethyl ether to the flask to create a suspension.
-
Initial Cooling: Immerse the reaction flask in an ice/water bath and begin stirring to cool the suspension to 0 °C.
-
Substrate Preparation: In a separate dry flask, dissolve diethyl benzylmalonate (25.0 g, 100 mmol) in 75 mL of anhydrous diethyl ether.[2] Load this solution into the dropping funnel.
-
Addition: Add the diethyl benzylmalonate solution dropwise from the funnel to the stirred LiAlH₄ suspension over approximately 60-90 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. A gentle reflux may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir overnight (12-16 hours) at ambient temperature to ensure the reaction goes to completion.[1]
-
Quenching Excess LiAlH₄: The following day, cool the reaction flask back down to 0 °C in an ice bath. With extreme caution and vigorous stirring, quench the reaction by the slow, dropwise addition of the following:
-
4.5 mL of deionized water
-
4.5 mL of 15% (w/v) aqueous sodium hydroxide solution
-
13.5 mL of deionized water A granular white precipitate of aluminum salts should form, making the mixture easier to filter.
-
-
Isolation: Filter the mixture through a pad of Celite or a coarse fritted glass funnel. Wash the collected white solids thoroughly with several portions of diethyl ether (2 x 50 mL). Combine the organic filtrates.
-
Drying and Concentration: Dry the combined ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator. This will yield the crude this compound, typically as a viscous oil or a low-melting solid.
Purification and Characterization
Purification
The crude product can be purified by one of the following methods:
-
Vacuum Distillation: This is an effective method for purification. The product is distilled under high vacuum.[1]
-
Column Chromatography: For higher purity, flash column chromatography on silica gel can be performed. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure by identifying characteristic proton signals and their integrations.
-
¹³C NMR: To verify the number and types of carbon atoms in the molecule.
-
IR Spectroscopy: To confirm the presence of the broad O-H stretch characteristic of an alcohol (typically ~3300 cm⁻¹) and the disappearance of the C=O stretch from the starting ester (typically ~1735 cm⁻¹).
-
GC-MS: To assess the purity of the final compound and confirm its molecular weight.[11]
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Starting Material | Diethyl benzylmalonate | Commercially available diester precursor.[2] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful hydride donor required for ester reduction.[3][5] |
| Molar Ratio (LiAlH₄:Ester) | ~1.2 : 1.0 | A slight excess of LAH ensures complete reduction of both ester groups. |
| Solvent | Anhydrous Diethyl Ether | Aprotic solvent with good solubility for LAH and starting material.[3] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; room temperature drives it to completion.[1] |
| Reaction Time | 12-16 hours (overnight) | Ensures complete conversion of the diester to the diol.[1] |
| Expected Yield | 75-90% (after purification) | Typical yield for this type of reduction. |
References
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]
- Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]
- University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
- OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]
- PrepChem.com. Synthesis of 2-benzylpropane-1,3-diol. [Link]
- BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]
- Oxford Lab Chem. Material Safety Data Sheet - Lithium Aluminium Hydride. [Link]
- PrepChem.com. Synthesis of 2-phenyl-propane-1,3-diol. [Link]
- International Organisation of Vine and Wine. Method of determination of 1,2-propanediol and 2,3-butanediol. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. westliberty.edu [westliberty.edu]
- 9. nj.gov [nj.gov]
- 10. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. oiv.int [oiv.int]
Application Notes and Protocols: The Benzylidene Acetal as a Versatile Protecting Group for Diols
Introduction: The Strategic Role of Diol Protection
In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Molecules containing multiple hydroxyl groups, such as carbohydrates, steroids, and complex natural products, often require a strategic plan of protection and deprotection to achieve the desired chemical outcome.[1][2] A protecting group acts as a temporary shield, masking a reactive functional group to prevent it from participating in a reaction, only to be removed in a later step.[2]
Among the arsenal of protecting groups for 1,2- and 1,3-diols, the benzylidene acetal stands out for its reliability, ease of formation, and versatile deprotection pathways.[3][4][5] Formed by the acid-catalyzed reaction of a diol with benzaldehyde or its derivatives, this cyclic acetal is particularly prevalent in carbohydrate chemistry for the concurrent protection of the 4- and 6-hydroxyl groups.[6][7][8] The resulting six-membered ring structure is conformationally rigid and stable under a wide range of conditions, yet it can be cleaved selectively to regenerate the diol or, more strategically, to yield mono-benzylated ethers.
This guide provides a comprehensive overview of the chemistry, application, and detailed protocols for the use of benzylidene acetals in protecting diols. We will explore the mechanism of formation, stability profile, and the various deprotection strategies that make this protecting group a powerful tool for researchers, scientists, and drug development professionals. Substrates for this protection strategy are numerous, including complex polyols and simpler structures like 2-benzyl-1,3-propanediol, which serves as a prime example of a 1,3-diol amenable to forming a stable, six-membered benzylidene acetal.
Logical Workflow for Diol Protection and Deprotection
The decision-making process for the protection of diols as benzylidene acetals and their subsequent cleavage is a critical aspect of synthetic planning. The following workflow illustrates the typical sequence of events and strategic considerations.
Caption: Logical workflow for the application of benzylidene acetals.
Mechanism of Benzylidene Acetal Formation
The formation of a benzylidene acetal is an acid-catalyzed process involving the nucleophilic attack of the diol hydroxyl groups on a protonated benzaldehyde derivative.[3] The reaction proceeds through a hemiacetal intermediate, followed by the elimination of water to form the cyclic acetal. The use of a Dean-Stark apparatus or a dehydrating agent is common when starting from benzaldehyde to drive the equilibrium towards the product. Alternatively, using benzaldehyde dimethyl acetal avoids the production of water, often allowing for milder reaction conditions.
Caption: Mechanism of benzylidene acetal formation.
Experimental Protocols
Protocol 1: Protection of a 1,3-Diol via Azeotropic Dehydration
This protocol is a classic method suitable for forming thermodynamically stable six-membered benzylidene acetals from 1,3-diols.
Materials:
-
1,3-Diol (e.g., 1,3-butanediol) (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,3-diol (1.0 eq) and toluene (approx. 0.2 M concentration of the diol).
-
Add benzaldehyde (1.1 eq) and p-TsOH·H₂O (0.02 eq) to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation to yield the pure benzylidene acetal.
Protocol 2: Protection using Benzaldehyde Dimethyl Acetal (Mild Conditions)
This method is advantageous for sensitive substrates as it does not generate water and can be performed under milder conditions.[8]
Materials:
-
Diol (1.0 eq)
-
Benzaldehyde dimethyl acetal (1.2 eq)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 eq) or Camphorsulfonic acid (CSA) (0.1 eq)
-
Acetonitrile or Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous acetonitrile or CH₂Cl₂ (approx. 0.1 M).
-
Add benzaldehyde dimethyl acetal (1.2 eq) to the solution.
-
Add the acid catalyst (e.g., Cu(OTf)₂) (0.05 eq). For substrates insoluble in acetonitrile, sonication can be beneficial.[8]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of Et₃N (to neutralize the acid catalyst).[8]
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the product by silica gel column chromatography.
Quantitative Data and Stability Profile
The benzylidene acetal is prized for its stability across a wide range of reaction conditions, making it compatible with many subsequent synthetic transformations.
| Reagent Class | Typical Reagents | Stability of Benzylidene Acetal |
| Bases | NaOH, KOH, NaH, n-BuLi, Grignard reagents | Stable |
| Nucleophiles | Amines, Azides, Cyanides | Stable |
| Oxidizing Agents | PCC, PDC, Swern, DMP | Stable |
| Strong Oxidants | KMnO₄, O₃ | Labile (Aromatic ring can be cleaved) |
| Reductants | NaBH₄, LiAlH₄ (at low temp) | Stable |
| Catalytic Hydrogenation | H₂, Pd/C | Labile (Cleavage)[6][7] |
| Acids | Aqueous HCl, H₂SO₄, TFA | Labile (Cleavage)[7] |
| Lewis Acids | BF₃·OEt₂, SnCl₂, FeCl₃ | Labile (Cleavage or Reductive Opening)[9][10] |
Deprotection Strategies and Protocols
The versatility of the benzylidene acetal is most evident in the multiple pathways available for its removal.
Deprotection Pathways
Caption: Major deprotection pathways for benzylidene acetals.
Protocol 3: Acidic Hydrolysis to Regenerate the Diol
This is the most direct method for full deprotection.
Materials:
-
Benzylidene acetal-protected compound (1.0 eq)
-
Acetic acid / Water (e.g., 80% aqueous AcOH) or Trifluoroacetic acid (TFA) / Water
-
Organic solvent (e.g., Ethyl acetate)
Procedure:
-
Dissolve the protected compound in a suitable solvent mixture, such as 80% aqueous acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C), monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the acid with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting diol as necessary.
Protocol 4: Catalytic Transfer Hydrogenolysis
This method is mild and avoids the use of pressurized hydrogen gas.[6]
Materials:
-
Benzylidene acetal-protected compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10-20 mol% Pd)
-
Hydrogen source: Triethylsilane (Et₃SiH)[6], Ammonium formate, or Cyclohexene
-
Methanol (MeOH)
Procedure:
-
Dissolve the protected compound in methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the hydrogen transfer reagent (e.g., triethylsilane, 3-5 eq).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue to obtain the deprotected diol.
Conclusion
The benzylidene acetal is a cornerstone of protecting group chemistry for diols. Its robust nature, coupled with a diverse array of deprotection options, provides synthetic chemists with significant strategic flexibility. The ability to perform a simple hydrolysis to regenerate the diol or a regioselective reductive opening to furnish a monobenzylated alcohol makes it a uniquely powerful tool. The protocols and data presented herein offer a practical guide for the effective implementation of this protecting group in complex synthetic endeavors, from academic research to industrial drug development.
References
- Mandal, P. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74–78. [Link]
- Xia, L., & Hui, Y. (1996). A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars.
- Xia, L., & Hui, Y. (1996). Detailed publication on the selective deprotection of benzylidene acetals using tin(II) chloride. Synthetic Communications, 26(5).
- PrepChem. (n.d.). Synthesis of 2-benzylpropane-1,3-diol. PrepChem.com. [Link]
- Toshima, K., & Tatsuta, K. (2002). Cleavage of 4,6-O-Benzylidene Acetal Using Sodium Hydrogen Sulfate Monohydrate. Letters in Organic Chemistry, 69(1), 13-15. [Link]
- Oscarson, S., & Tedenborg, L. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. Organic Letters. [Link]
- Chem-Station. (2014). Protection of 1,2-/1,3-Diols.
- Wikipedia. (n.d.). Benzylidene acetal. Wikipedia, The Free Encyclopedia. [Link]
- Alcaide, B., Almendros, P., & Luna, A. (2007). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 9(20), 3941–3944. [Link]
- Bîcu, E. (2021). Benzylidene protection of diol. In Glycoscience Protocols (GlycoPODv2).
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. As referenced in lecture notes on protecting groups. [Link]
- Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. media.neliti.com [media.neliti.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Comprehensive Guide to the Benzylation of 1,3-Propanediols
Introduction: The Strategic Importance of Benzyl Ethers in Synthesis
The benzylation of alcohols to form benzyl ethers is a cornerstone of modern organic synthesis, primarily utilized for the protection of hydroxyl groups. The benzyl ether protecting group offers a robust shield against a wide array of reaction conditions, including strongly basic, nucleophilic, and organometallic reagents.[1][2] Its stability, coupled with the relative ease of its subsequent removal under mild, reductive conditions (catalytic hydrogenation), makes it an invaluable tool for chemists navigating complex multi-step syntheses.[3][4][5]
1,3-Propanediol, a versatile C3 building block, presents a unique challenge and opportunity for selective functionalization. The presence of two primary hydroxyl groups allows for the synthesis of mono- or di-benzylated products, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[6][7] This guide provides a detailed protocol for the benzylation of 1,3-propanediol, focusing on the widely employed Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and troubleshooting.
Reaction Mechanism: The Williamson Ether Synthesis
The benzylation of 1,3-propanediol is most commonly achieved through the Williamson ether synthesis, a classic SN2 reaction.[8][9][10][11] The reaction proceeds in two fundamental steps:
-
Deprotonation: A strong base is used to deprotonate one or both of the hydroxyl groups of the 1,3-propanediol, forming a more nucleophilic alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in a backside attack, displacing the halide and forming the benzyl ether.[9]
The choice of base, solvent, and reaction conditions can influence the efficiency of the reaction and the ratio of mono- to di-benzylated products.
Detailed Experimental Protocol: Dibenzylation of 1,3-Propanediol
This protocol details the dibenzylation of 1,3-propanediol using sodium hydride as the base and benzyl bromide as the benzylating agent in dimethylformamide (DMF).
Materials:
-
1,3-Propanediol
-
Sodium hydride (60% dispersion in mineral oil)[12]
-
Anhydrous Dimethylformamide (DMF)[1]
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions:
-
Sodium hydride (NaH) is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas.[12][13][14] It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of ignition.[12][13] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[12][13]
-
Benzyl bromide is a lachrymator and is corrosive.[15] It should be handled in a well-ventilated fume hood with appropriate PPE.
-
Dimethylformamide (DMF) is a potential reproductive toxin. Handle with care and avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is assembled. The flask is flame-dried or oven-dried before use to ensure all moisture is removed.
-
Dispensing Sodium Hydride: Under a positive pressure of nitrogen, sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) is carefully weighed and added to the reaction flask.
-
Washing the Sodium Hydride (Optional but Recommended): To remove the mineral oil, anhydrous hexanes are added to the flask via syringe. The suspension is stirred for a few minutes, and then the stirring is stopped to allow the sodium hydride to settle. The supernatant (hexanes and mineral oil) is carefully removed via a cannula or syringe. This washing step is repeated two more times. The remaining sodium hydride is then dried under a stream of nitrogen.
-
Addition of Solvent and Diol: Anhydrous DMF is added to the flask via syringe to create a suspension of sodium hydride. The flask is cooled to 0 °C in an ice bath. A solution of 1,3-propanediol (1.0 equivalent) in a small amount of anhydrous DMF is then added dropwise to the stirred suspension of sodium hydride. The addition should be slow to control the evolution of hydrogen gas.
-
Alkoxide Formation: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the dialkoxide.
-
Addition of Benzyl Bromide: The flask is cooled back to 0 °C. Benzyl bromide (2.2 equivalents) is added dropwise to the reaction mixture via syringe.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while the flask is cooled in an ice bath. This will neutralize any unreacted sodium hydride.
-
Work-up: The reaction mixture is transferred to a separatory funnel containing diethyl ether and water. The layers are separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1,3-bis(benzyloxy)propane.
Controlling Mono- vs. Di-benzylation
Achieving selective mono-benzylation of a symmetric diol like 1,3-propanediol can be challenging. However, by carefully controlling the stoichiometry of the reagents, it is possible to favor the formation of the mono-benzylated product.
-
Stoichiometry: Using a sub-stoichiometric amount of the base (e.g., 0.95 equivalents of NaH) and the benzylating agent (e.g., 1.0 equivalent of benzyl bromide) relative to the 1,3-propanediol can favor mono-alkylation. This will result in a mixture of starting material, mono-benzylated product, and a small amount of di-benzylated product, which will require careful purification.
-
Milder Bases: The use of milder bases such as silver oxide (Ag₂O) has been reported to allow for more selective mono-protection of diols.[3]
Alternative Benzylation Strategies
While the Williamson ether synthesis is a robust method, other strategies exist for the benzylation of alcohols, which can be advantageous in certain contexts.
-
Acid-Catalyzed Benzylation: Benzyl trichloroacetimidate can be used to introduce the benzyl group under acidic conditions, which is useful for substrates that are not stable to basic conditions.[3]
-
Neutral Conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions.[3][16]
-
Phase Transfer Catalysis (PTC): For reactions involving a solid or aqueous base and an organic solvent, a phase transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the transfer of the alkoxide into the organic phase, often leading to milder reaction conditions and improved yields.[17][18][19]
Deprotection of Benzyl Ethers
The removal of the benzyl protecting group is most commonly achieved by catalytic hydrogenolysis.[4][20]
-
Catalytic Hydrogenolysis: The benzyl ether is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[4] This method is generally high-yielding and clean, producing the deprotected alcohol and toluene as a byproduct.[20]
-
Transfer Hydrogenolysis: In cases where a hydrogen gas cylinder is not desirable, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene or formic acid in the presence of Pd/C can be used.[3]
-
Oxidative Cleavage: In some cases, benzyl ethers can be cleaved oxidatively, for example, using ozone.[5]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no reaction | Incomplete deprotonation due to wet reagents or solvent. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-quality reagents. |
| Inactive sodium hydride. | Use fresh sodium hydride or wash it with hexanes to remove any passivating oxide layer. | |
| Formation of elimination products | The use of a sterically hindered base or high reaction temperatures. | Use a non-hindered base like NaH. Maintain the recommended reaction temperature. |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. If necessary, gently heat the reaction mixture. |
| Difficult purification | Close Rf values of the product and byproducts. | Use a long chromatography column and a shallow eluent gradient for better separation. |
Data Presentation
Table 1: Reagent Stoichiometry for Dibenzylation of 1,3-Propanediol
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Moles | Mass/Volume |
| 1,3-Propanediol | 76.09 | 1.0 | x | y g |
| Sodium Hydride (60%) | 24.00 | 2.2 | 2.2 x | z g |
| Benzyl Bromide | 171.04 | 2.2 | 2.2 x | w mL |
| Anhydrous DMF | - | - | - | v mL |
Note: The actual amounts will depend on the desired scale of the reaction.
Visualization
Reaction Workflow
Caption: Mechanism of the Williamson ether synthesis for 1,3-propanediol.
References
- Benchchem. (n.d.). Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis.
- J&K Scientific LLC. (n.d.). Benzyl Protection of Alcohols.
- TCI AMERICA. (2010). Benzylation Reagents.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Sigma-Aldrich. (n.d.). Dudley Reagents.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- NCBI Bookshelf. (2021). Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2).
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Product Class 11: Alcohols and Diols by Deprotection. (n.d.).
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Protecting Groups. (n.d.).
- NJ.gov. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY.
- Sodium Hydride - Standard Operating Procedure. (2012).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Sigma-Aldrich. (2011). Sodium hydride Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Benzyl bromide.
- Phase transfer catalysis: Chemistry and engineering. (n.d.).
- Industrial Phase-Transfer Catalysis. (n.d.).
- RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis.
- Taylor & Francis. (n.d.). Oxidation of Benzyl Ethers via Phase Transfer Catalysis.
- ResearchGate. (n.d.). Proposed mechanism pathways for the benzylation.
- Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
- PubMed Central (PMC). (2024). Progress in 1,3-propanediol biosynthesis.
- ResearchGate. (n.d.). Synthetic Methods for the Preparation of 1,3-Propanediol | Request PDF.
- Google Patents. (n.d.). US7960575B2 - Synthesis of mono and di esters from biologically-produced 1,3-propanediol.
- ACS Publications. (n.d.). Photodriven Iron-Catalyzed Selective Oxidative Coupling of Benzylic Alcohols to Afford 1,2-Diols under Air | Organic Letters.
- PubMed Central (PMC). (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C.
- ResearchGate. (n.d.). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
- ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- ACS Publications. (2023). Biosynthesis of 1,3-Propanediol via a New Pathway from Glucose in Escherichia coli.
- YouTube. (2018). benzyl ether cleavage.
- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
- BioTechnologia. (n.d.). Biotechnological Production of 1,3-Propanediol from Crude Glycerol.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Benzylation Reagents | TCI AMERICA [tcichemicals.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 6. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. nj.gov [nj.gov]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. phasetransfer.com [phasetransfer.com]
- 19. tandfonline.com [tandfonline.com]
- 20. youtube.com [youtube.com]
The Versatile Synthon: Harnessing 2-Benzyl-1,3-propanediol in Modern Organic Synthesis
Abstract
This comprehensive guide delves into the multifaceted applications of 2-Benzyl-1,3-propanediol in contemporary organic synthesis. Beyond its fundamental structure, this diol serves as a versatile building block, finding utility as a robust protecting group, a potential chiral auxiliary in asymmetric synthesis, a monomer for novel polymers, and a key intermediate in the synthesis of pharmaceutically active molecules. This document provides detailed application notes and step-by-step protocols tailored for researchers, scientists, and professionals in drug development, aiming to unlock the full potential of this valuable synthon. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Introduction: Unveiling the Potential of a Substituted Propanediol
This compound, with its unique combination of a rigid benzyl group and two primary hydroxyl functionalities, offers distinct stereochemical and reactivity profiles. The presence of the benzyl group at the C2 position introduces steric bulk and electronic effects that can be strategically exploited in various synthetic transformations. This guide will navigate through its primary applications, providing both the "how" and the "why" to empower chemists in their synthetic endeavors.
Part 1: A Reliable Scaffold for Diol Protection: The Benzylidene Acetal
The protection of diols is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions of hydroxyl groups. 1,3-diols are commonly protected as cyclic acetals, and this compound can be effectively used to form a 5-benzyl-substituted 1,3-dioxane ring system upon reaction with an aldehyde or ketone. This transformation is particularly useful for protecting other diols in a molecule by reacting this compound with a carbonyl compound to form a stable acetal, which can be carried through multiple synthetic steps.
The formation of a benzylidene acetal from a diol and benzaldehyde is an acid-catalyzed process. The reaction proceeds through a hemiacetal intermediate, followed by the elimination of water to form the cyclic acetal.[1]
Logical Workflow for Diol Protection
Caption: Workflow for diol protection using this compound derivatives.
Protocol 1.1: Formation of a 2-Phenyl-5-benzyl-1,3-dioxane Acetal
This protocol details the formation of a benzylidene acetal from a generic 1,3-diol using benzaldehyde, catalyzed by copper(II) trifluoromethanesulfonate. This method is rapid and generally proceeds under mild conditions.
Materials:
-
1,3-diol substrate (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂; 0.05–0.1 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Triethylamine (Et₃N; 0.2 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a solution of the 1,3-diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add benzaldehyde (1.2 mmol).
-
Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol) to neutralize the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzylidene acetal.
Causality and Insights:
-
Catalyst Choice: Cu(OTf)₂ is a mild and efficient Lewis acid catalyst for this transformation, often leading to faster reaction times compared to traditional Brønsted acids like p-toluenesulfonic acid (p-TsOH).
-
Solvent: Anhydrous acetonitrile is a suitable solvent. For less soluble diols, sonication can be beneficial.
-
Quenching: The addition of a hindered base like triethylamine is crucial to stop the reaction and prevent potential side reactions during workup.
Protocol 1.2: Deprotection via Catalytic Transfer Hydrogenation
This protocol outlines a mild and efficient method for the deprotection of benzylidene acetals using catalytic transfer hydrogenation, which avoids the use of flammable hydrogen gas.[2][3]
Materials:
-
Benzylidene acetal (1.0 mmol)
-
10% Palladium on carbon (Pd/C; 10 mol%)
-
Triethylsilane (Et₃SiH; 3.0 mmol)
-
Methanol (10 mL)
-
Celite®
-
Filtration apparatus
Procedure:
-
To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).
-
To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary to yield the deprotected diol.[1]
Causality and Insights:
-
Reagent System: The combination of Pd/C and triethylsilane provides a source of hydrogen in situ, offering a safer and often more convenient alternative to traditional hydrogenation with H₂ gas.
-
Mild Conditions: This method is performed at room temperature and is compatible with many other functional groups that might be sensitive to acidic or strongly basic deprotection conditions.
Part 2: A Platform for Asymmetric Synthesis
While not as commonly cited as Evans oxazolidinones or Oppolzer's sultams, the inherent chirality of enantiopure this compound can be leveraged in asymmetric synthesis. By forming a chiral acetal with a prochiral ketone or aldehyde, the benzyl group at the C5 position of the resulting 1,3-dioxane can effectively shield one face of the molecule, directing the approach of a nucleophile and leading to a diastereoselective transformation.
Conceptual Workflow for Asymmetric Aldol Reaction
Caption: Conceptual workflow for an asymmetric aldol reaction using a chiral acetal derived from this compound.
Protocol 2.1: Diastereoselective Aldol Reaction of a Chiral Acetal
This protocol describes a hypothetical yet plausible diastereoselective aldol reaction using a chiral acetal derived from an enantiopure this compound and a prochiral ketone.
Materials:
-
Chiral acetal of a prochiral ketone (1.0 mmol)
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 mmol)
-
Aldehyde (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the chiral acetal (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Slowly add LDA (1.1 mmol) dropwise to the solution and stir for 30 minutes to form the lithium enolate.
-
Add the aldehyde (1.2 mmol) dropwise and continue stirring at -78 °C for 2 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by silica gel column chromatography.
Causality and Insights:
-
Stereochemical Control: The bulky benzyl group at the C5 position of the 1,3-dioxane ring is expected to create a sterically hindered environment, forcing the incoming aldehyde to approach from the less hindered face of the enolate. This should lead to the preferential formation of one diastereomer.
-
Reaction Conditions: The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial for the clean formation of the kinetic enolate and to prevent side reactions.
-
Auxiliary Cleavage: The chiral auxiliary can be subsequently removed under acidic conditions to reveal the enantiomerically enriched β-hydroxy ketone.
Part 3: A Monomer for Advanced Polymeric Materials
The diol functionality of this compound makes it a suitable monomer for the synthesis of polyesters through polycondensation with dicarboxylic acids. The incorporation of the pendant benzyl group into the polymer backbone can significantly influence the material's properties, such as its thermal stability, solubility, and mechanical strength.[2][4][5][6]
Protocol 3.1: Synthesis of Poly(2-benzyl-1,3-propylene terephthalate)
This protocol outlines the synthesis of a polyester from this compound and dimethyl terephthalate via a two-step melt polycondensation process.
Materials:
-
This compound (1.0 mol)
-
Dimethyl terephthalate (DMT; 1.0 mol)
-
Zinc acetate (catalyst; ~0.1% by weight of DMT)
-
Antimony trioxide (catalyst; ~0.05% by weight of DMT)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
Procedure: Step 1: Transesterification
-
Charge the flask with this compound, DMT, and zinc acetate.
-
Heat the mixture under a gentle stream of nitrogen to 180-220 °C with stirring.
-
Methanol will be evolved and should be collected in the distillation receiver. Continue this step until approximately 95% of the theoretical amount of methanol has been collected.
Step 2: Polycondensation
-
Add antimony trioxide to the reaction mixture.
-
Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity (indicative of high molecular weight) is achieved. This can take several hours.
-
Cool the polymer under nitrogen and extrude or dissolve in a suitable solvent for characterization.
Causality and Insights:
-
Two-Stage Process: The initial transesterification step forms a low molecular weight oligomer. The subsequent polycondensation at higher temperature and vacuum is necessary to drive the equilibrium towards a high molecular weight polymer by removing the ethylene glycol byproduct.
-
Catalyst System: A two-component catalyst system is often employed. Zinc acetate is effective for the transesterification, while antimony trioxide is a common catalyst for the polycondensation step.
-
Influence of the Benzyl Group: The pendant benzyl group is expected to increase the glass transition temperature (Tg) of the resulting polyester compared to its unsubstituted counterpart (polytrimethylene terephthalate), potentially leading to a more rigid and thermally stable material. It will also impact the polymer's solubility and crystallinity.
Data Presentation: Expected Properties of the Novel Polyester
| Property | Poly(trimethylene terephthalate) (PTT) | Expected Poly(2-benzyl-1,3-propylene terephthalate) |
| Glass Transition Temp. (Tg) | ~45-60 °C | Higher (due to steric hindrance of the benzyl group) |
| Melting Temperature (Tm) | ~228 °C | Potentially lower and broader (disruption of chain packing) |
| Solubility | Soluble in phenolic solvents | Increased solubility in common organic solvents |
| Mechanical Properties | Semi-crystalline, good elasticity | More amorphous, potentially more brittle |
Part 4: Application in Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its structural features, including the two hydroxyl groups for further functionalization and the benzyl group that can influence lipophilicity and molecular interactions, make it a useful building block in drug design. It has been noted for its use in the preparation of muscle relaxants, central nervous system agents, and benzodiazepine analogs.[4]
Conceptual Synthetic Pathway
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Benzyl-1,3-propanediol in Medicinal Chemistry: A Scaffold for CNS-Active Agents
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 1,3-propanediol moiety, a simple three-carbon diol, represents one such versatile scaffold. Its conformational flexibility and ability to present substituents in a defined spatial orientation make it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This guide focuses on a particularly promising derivative: 2-Benzyl-1,3-propanediol. The introduction of a benzyl group at the C2 position imparts a unique combination of lipophilicity and aromatic character, opening avenues for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its role as a key building block for anticonvulsant agents, drawing parallels with the established drug Felbamate (2-phenyl-1,3-propanediol dicarbamate). Furthermore, we will present detailed protocols for the synthesis of this compound and its subsequent conversion into dicarbamate derivatives, providing researchers with the practical knowledge to explore the therapeutic potential of this intriguing scaffold.
The 1,3-Propanediol Scaffold: A Foundation for CNS Drug Discovery
The 2-substituted-1,3-propanediol framework has a rich history in the development of CNS-active drugs. The most notable example is Felbamate, a dicarbamate derivative of 2-phenyl-1,3-propanediol, which has been used in the treatment of epilepsy.[1][2][3] The dicarbamate functional group is a key pharmacophore, and the nature of the substituent at the C2 position plays a crucial role in modulating the compound's pharmacological profile.
While the 2-phenyl analog is well-established, the exploration of other C2 substituents, such as the benzyl group, offers a compelling strategy for the development of new chemical entities with potentially improved efficacy and safety profiles. The benzyl group, with its additional methylene linker, provides greater conformational flexibility compared to the directly attached phenyl ring in Felbamate. This subtle structural modification can lead to significant differences in receptor binding and overall biological activity.
Application Note 1: this compound as a Scaffold for Novel Anticonvulsant Agents
Rationale:
The benzyl moiety is a common feature in a variety of CNS-active compounds, including a number of potent anticonvulsant agents. Studies on N-benzyl acetamides and propanamides have demonstrated that the benzyl group can confer significant anticonvulsant activity.[4][5][6][7] For instance, the marketed antiepileptic drug Lacosamide features an N-benzyl group, and structure-activity relationship (SAR) studies have highlighted the importance of this moiety for its therapeutic effect.[8]
Given the established anticonvulsant properties of the 1,3-propanediol dicarbamate scaffold and the known contribution of the benzyl group to anticonvulsant activity in other molecular contexts, the synthesis of this compound dicarbamate presents a logical and promising avenue for the discovery of novel anticonvulsant drug candidates.
Hypothesized Mechanism of Action:
While the precise mechanism of action would require experimental validation, it is plausible that this compound dicarbamate could modulate the function of ion channels, such as voltage-gated sodium channels, or interact with neurotransmitter receptors, similar to other known anticonvulsants. The benzyl group could engage in favorable pi-stacking or hydrophobic interactions within the binding pocket of its biological target.
Experimental Workflow for Anticonvulsant Drug Discovery:
Caption: Workflow for anticonvulsant drug discovery using the this compound scaffold.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related 2-substituted-1,3-propanediols.[9][10]
Materials:
-
Diethyl benzylmalonate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (2.2 eq.) in anhydrous diethyl ether or THF.
-
Addition of Ester: Dissolve diethyl benzylmalonate (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Workup: Filter the resulting white precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 75-85%
Protocol 2: Synthesis of this compound Dicarbamate
This protocol is based on the methods used for the synthesis of Felbamate.[1][9]
Materials:
-
This compound
-
Trichloroacetyl isocyanate or chlorosulfonyl isocyanate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Ammonia (gas or aqueous solution)
-
Standard glassware for organic synthesis
Procedure:
-
Formation of the Bis-isocyanate Intermediate (Method A with Trichloroacetyl isocyanate):
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C and add trichloroacetyl isocyanate (2.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours until the formation of the bis(trichloroacetylcarbamate) is complete (monitor by TLC).
-
-
Ammonolysis:
-
Cool the reaction mixture to 0 °C.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise.
-
Stir vigorously until the reaction is complete. A white precipitate of this compound dicarbamate will form.
-
-
Workup:
-
Filter the precipitate and wash it with cold water and then with a small amount of cold DCM.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Alternative Procedure (Method B with Chlorosulfonyl isocyanate):
-
Reaction with Chlorosulfonyl isocyanate:
-
Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent.
-
Add chlorosulfonyl isocyanate (2.2 eq.) dropwise at a controlled temperature.
-
-
Hydrolysis:
-
Carefully add the reaction mixture to ice-water to hydrolyze the intermediate.
-
-
Isolation:
-
The dicarbamate product will precipitate. Isolate by filtration, wash with water, and purify by recrystallization.
-
Characterization Data:
The synthesized this compound and its dicarbamate derivative should be characterized by standard analytical techniques to confirm their structure and purity.
| Compound | Analytical Technique | Expected Results |
| This compound | ¹H NMR, ¹³C NMR, MS | Peaks corresponding to the benzyl and propanediol protons and carbons. Molecular ion peak consistent with the expected mass. |
| This compound Dicarbamate | ¹H NMR, ¹³C NMR, MS, IR | Appearance of carbamate proton signals in ¹H NMR, carbonyl carbon signal in ¹³C NMR, and N-H and C=O stretching bands in IR. Molecular ion peak consistent with the expected mass. |
Future Perspectives and Conclusion
The this compound scaffold holds considerable promise for the development of novel medicinal agents, particularly in the realm of CNS disorders. The logical combination of a privileged propanediol backbone with a benzyl moiety known to contribute to anticonvulsant activity provides a strong rationale for the synthesis and evaluation of this compound dicarbamate and its analogs. The protocols detailed in this guide offer a practical starting point for researchers to synthesize these compounds and explore their therapeutic potential. Further SAR studies, including modifications of the benzyl ring and exploration of alternative functional groups to the dicarbamate, could lead to the identification of lead compounds with enhanced potency, selectivity, and pharmacokinetic properties. As a versatile and readily accessible building block, this compound is poised to be a valuable tool in the ongoing quest for new and improved medicines.
References
- Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916.
- Wallace, C., et al. (1994). Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates.
- Macdonald, T. L., & Thompson, J. A. (2003). Felbamate derived compounds.
- Macdonald, T. L., & Thompson, J. A. (2001). Felbamate derived compounds.
- Choi, D., et al. (2011). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. ACS Medicinal Chemistry Letters, 2(9), 674-678.
- Adusumalli, V. E., et al. (1989). Synthesis of 2-phenyl-1,3-propanediol.
- Gressel, P. D., et al. (2015). Process for the preparation of 2-phenyl-1,3-propanediol.
- Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590.
- Merck KGaA. (n.d.).
- ChemSynthesis. (2023). This compound.
- Zhang, C., et al. (2024). Recent Development in Biological Production of 1, 3-Propanediol. Chemical Methodologies.
- Zhu, M., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology.
- Wang, Y., et al. (2022). Recent advances in biological production of 1,3-propanediol: New routes and engineering strategies. Green Chemistry, 24(2), 536-555.
- Goehring, R. R., et al. (1990). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry, 33(3), 926-931.
- E. I. Du Pont De Nemours and Company. (2008). Bio-derived 1,3-propanediol and its conjugate esters as natural and non irritating solvents for biomass-derived extracts fragrance concentrates, and oils.
- Kolisnyk, D., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (3), 26-34.
- MedChemExpress. (n.d.).
- Obniska, J., et al. (2015). Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives. Bioorganic & Medicinal Chemistry, 23(12), 2937-2947.
- Al-Sultani, K. J. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Chemistry, 6(1), 22.
- Braden, M. R., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 4(1), 127-134.
- Union Carbide Corporation. (1978). Process for the preparation of 2-methyl-1,3-propanediol.
- Choi, D., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(19), 5289-5292.
Sources
- 1. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
- 2. US6538024B1 - Felbamate derived compounds - Google Patents [patents.google.com]
- 3. EP1156798B1 - Felbamate derived compounds - Google Patents [patents.google.com]
- 4. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 10. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
2-Benzyl-1,3-propanediol: A Versatile Building Block for Advanced Polymer Synthesis
Introduction: The Potential of a Benzyl-Functionalized Monomer
In the pursuit of novel polymers with tailored properties, the strategic selection of monomeric building blocks is paramount. 2-Benzyl-1,3-propanediol emerges as a compelling candidate for the synthesis of a new generation of polyesters, polyurethanes, and polycarbonates. The presence of a pendant benzyl group on the propanediol backbone is anticipated to impart unique characteristics to the resulting polymers, including enhanced thermal stability, altered solubility, and the potential for aromatic interactions, making them attractive for a range of applications from advanced coatings to biomedical devices.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential of this compound as a polymer building block. While this monomer remains a relatively underexplored component in polymer chemistry, this document offers foundational protocols and theoretical insights derived from well-established principles of polymer synthesis with analogous diols. The methodologies presented herein are intended to serve as a robust starting point for the exploration and development of novel polymeric materials based on this promising monomer.
Monomer Overview: this compound
This compound is a diol featuring a benzyl group attached to the second carbon of a propane-1,3-diol structure. This unique architecture suggests that it can be readily incorporated into polymer chains via reactions typical of primary alcohols.
| Property | Value | Source |
| CAS Number | 2612-30-8 | N/A |
| Molecular Formula | C10H14O2 | N/A |
| Molecular Weight | 166.22 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
Polymer Synthesis with this compound: Foundational Protocols
The following protocols are based on established methods for the synthesis of polyesters, polyurethanes, and polycarbonates using structurally similar diols. Researchers should consider these as adaptable frameworks for the development of specific procedures for this compound.
Polyester Synthesis via Melt Polycondensation
The reaction of a diol with a dicarboxylic acid or its ester derivative at elevated temperatures is a conventional and effective method for polyester synthesis. The benzyl group in this compound is expected to be stable under these conditions.
Protocol: Synthesis of Poly(2-benzyl-1,3-propylene succinate)
This protocol describes the synthesis of a polyester from this compound and succinic acid.
Materials:
-
This compound
-
Succinic acid
-
Titanium(IV) isopropoxide (catalyst)
-
High-vacuum line
-
Schlenk flask or similar reaction vessel equipped with mechanical stirring and a distillation outlet
Procedure:
-
Monomer Charging: In a clean, dry Schlenk flask, combine equimolar amounts of this compound and succinic acid.
-
Catalyst Addition: Add a catalytic amount of titanium(IV) isopropoxide (typically 0.05-0.1 mol% relative to the diacid).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
First Stage (Esterification): Heat the mixture to 160-180°C under a slow stream of inert gas. Water will be produced as a byproduct and should be collected. Continue this stage for 2-4 hours or until the majority of water has been removed.
-
Second Stage (Polycondensation): Gradually reduce the pressure to below 1 Torr while increasing the temperature to 200-220°C. This stage facilitates the removal of residual water and diol, driving the reaction toward higher molecular weight polymer. Maintain these conditions for 4-8 hours.
-
Cooling and Isolation: After the desired reaction time, cool the vessel to room temperature under an inert atmosphere. The resulting polyester can be isolated and purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).
Expected Outcome: A polyester with a benzyl group pendant to the polymer backbone. The presence of the benzyl group may lead to a higher glass transition temperature (Tg) compared to its aliphatic analogue, poly(propylene succinate).
Diagram: Polyester Synthesis Workflow
Caption: Workflow for polyester synthesis via melt polycondensation.
Polyurethane Synthesis via Polyaddition
Polyurethanes are synthesized through the addition reaction of a diol and a diisocyanate. The hydroxyl groups of this compound will readily react with isocyanate groups.
Protocol: Synthesis of a Polyurethane from this compound and Hexamethylene Diisocyanate (HDI)
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous toluene or similar aprotic solvent
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Diol Solution: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of DBTDL to the diol solution.
-
Diisocyanate Addition: Slowly add an equimolar amount of HDI to the reaction mixture via the dropping funnel with vigorous stirring. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to 60-80°C and maintain for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FT-IR spectrum.
-
Isolation: Precipitate the polyurethane by pouring the cooled reaction mixture into a non-solvent such as hexane or methanol. Filter and dry the polymer under vacuum.
Expected Outcome: A polyurethane with benzyl side chains. The bulky benzyl group may influence the packing of the polymer chains, affecting the mechanical properties such as hardness and elasticity.
Diagram: Polyurethane Synthesis Reaction
Caption: Polyaddition reaction for polyurethane synthesis.
Polycarbonate Synthesis
Polycarbonates can be synthesized by the reaction of a diol with a carbonate source, such as phosgene or a dialkyl carbonate, through a polycondensation reaction.
Protocol: Synthesis of a Polycarbonate from this compound and Diphenyl Carbonate
Materials:
-
This compound
-
Diphenyl carbonate
-
Sodium methoxide (catalyst)
-
High-vacuum line
-
Reaction vessel equipped for distillation
Procedure:
-
Reactant Charging: Combine equimolar amounts of this compound and diphenyl carbonate in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide.
-
Inert Atmosphere and Heating: Purge the system with nitrogen and heat to 180°C to melt the reactants and initiate the transesterification. Phenol will begin to distill off.
-
Vacuum Application: After the initial phenol has been removed, gradually apply a vacuum and increase the temperature to 220-240°C.
-
Polycondensation: Continue the reaction under high vacuum for several hours to drive the reaction to completion and increase the molecular weight of the polycarbonate.
-
Isolation: Cool the reaction mixture under nitrogen. The resulting polycarbonate can be purified by dissolution in a suitable solvent (e.g., dichloromethane) and precipitation in methanol.
Expected Outcome: A polycarbonate with benzyl side groups. The aromatic nature of the benzyl group may enhance the thermal stability of the polycarbonate.
Characterization of this compound Based Polymers
A suite of analytical techniques is essential to elucidate the structure and properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and verify the incorporation of the this compound monomer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester, urethane, carbonate) in the polymer backbone.
Potential Applications in Research and Drug Development
The unique structural feature of the benzyl group in polymers derived from this compound opens up possibilities for a variety of applications.
-
Drug Delivery: The aromatic benzyl groups can engage in π-π stacking interactions with aromatic drug molecules, potentially leading to higher drug loading and controlled release profiles in nanoparticle or micellar drug delivery systems.
-
Biomaterials and Tissue Engineering: The biocompatibility and biodegradability of polyesters derived from this compound would need to be assessed. If found to be favorable, these polymers could be explored for use in scaffolds for tissue engineering, where the mechanical properties can be tuned by copolymerization.
-
Specialty Plastics and Coatings: The anticipated enhanced thermal stability and potential for modified mechanical properties could make these polymers suitable for applications requiring durable and high-performance materials.
Conclusion and Future Outlook
This compound represents a promising, yet largely untapped, resource for the synthesis of functional polymers. The presence of the benzyl side chain provides a lever to tune the thermal, mechanical, and interactive properties of polyesters, polyurethanes, and polycarbonates. The protocols and insights provided in this guide are intended to catalyze further research into this area, with the potential to lead to the development of novel materials with significant applications in the fields of materials science, drug delivery, and biomedical engineering. Further investigation into the polymerization kinetics, detailed structure-property relationships, and biocompatibility of polymers derived from this compound is warranted to fully realize their potential.
References
As there is limited literature on the direct polymerization of this compound, the following references provide foundational knowledge on the synthesis of related polymers from analogous diols.
- Umare, S. S., Chandure, A. S., & Pandey, R. A. (2007). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters.
- Gandini, A., Lacerda, T. M., & Silvestre, A. J. (2015). Synthesis of polyesters from renewable resources. In Green Polymer Chemistry: Biobased Materials and Biocatalysis (pp. 1-33). American Chemical Society.
- Akram, D., & Siddiqi, H. M. (2013). Synthesis and characterization of polyurethanes based on polyester polyols. Chinese Journal of Polymer Science, 31(1), 129-137.
- Kricheldorf, H. R., & Weidner, S. (2000). New polymer syntheses, 110. Telechelic and star-shaped polycarbonates of 1, 3-propanediol and 1, 4-butanediol prepared with Bu2Sn (OMe) 2 as initiator. Journal of Polymer Science Part A: Polymer Chemistry, 38(21), 3975-3982.
- Fukuda, H., & Uyama, H. (2013). Lipase-catalyzed synthesis of polyesters from renewable resources. In Green Polymer Chemistry: Biobased Materials and Biocatalysis (pp. 231-246). American Chemical Society.
Experimental procedure for 2-Benzyl-1,3-propanediol synthesis
An Application Note for the Synthesis of 2-Benzyl-1,3-propanediol
Topic: Experimental Procedure for this compound Synthesis Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted diol of interest in various chemical syntheses, serving as a versatile building block for more complex molecules, including pharmaceutical intermediates and polymer components. Its structure, featuring a benzyl group on a propanediol backbone, imparts specific steric and electronic properties that are valuable in organic synthesis. This document provides a comprehensive guide to its preparation via the reduction of diethyl benzylmalonate using lithium aluminum hydride (LAH), a robust and widely adopted method.
Principle and Mechanism
The synthesis of this compound is achieved through the reduction of the diester, diethyl benzylmalonate. While several reducing agents are available in organic chemistry, the reduction of esters to primary alcohols requires a potent hydride source. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters, but lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and effective reagent for this transformation.[1]
The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of each ester group. This process occurs in a stepwise fashion. The initial attack forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to transiently form an aldehyde. This aldehyde is immediately reduced by another equivalent of hydride to form an aluminum alkoxide intermediate. This sequence repeats for the second ester group. A final aqueous workup is required to protonate the resulting alkoxide intermediates, yielding the desired this compound.[2][3]
Safety Considerations: Handling Lithium Aluminum Hydride
Extreme caution must be exercised when working with Lithium Aluminum Hydride (LAH).
-
Reactivity: LAH is a highly reactive, odorless solid that reacts violently and exothermically with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[4][5] It can ignite spontaneously in moist air or due to friction.[4]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses or a face shield, and impervious gloves.[4][6]
-
Handling Conditions: All manipulations of LAH powder should be conducted under an inert atmosphere (e.g., argon or nitrogen) in a fume hood to prevent contact with atmospheric moisture.[6] Ensure all glassware is thoroughly dried in an oven before use.[7]
-
Spill & Fire Safety: Keep a Class D fire extinguisher (for reactive metals) or a container of dry sand, soda ash, or lime readily accessible.[8][9] NEVER use water, carbon dioxide, or halogenated extinguishers on an LAH fire. [4][9] In case of a spill, control all ignition sources and cover the spill with dry sand or another suitable dry powder before carefully collecting it with spark-resistant tools.[4][8]
Experimental Workflow Diagram
The overall experimental procedure, from setup to product isolation, is outlined below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the LAH reduction of diethyl benzylmalonate.[10]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |
| Diethyl benzylmalonate | C₁₄H₁₈O₄ | 250.29 | 100 g | 399.5 | Starting material. |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 12 g | 316.2 | Reducing agent. Handle with extreme care.[4][6] |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL + wash | - | Reaction solvent. Must be anhydrous. |
| Deionized Water | H₂O | 18.02 | ~50 mL | - | For quenching. |
| 15% Sodium Hydroxide Solution | NaOH(aq) | 40.00 | ~25 mL | - | For quenching. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
| Argon or Nitrogen Gas | Ar or N₂ | - | - | - | For inert atmosphere. |
Step-by-Step Procedure
-
Apparatus Setup:
-
Thoroughly dry a 500 mL three-necked round-bottom flask, a reflux condenser, and a 250 mL pressure-equalizing dropping funnel in an oven at >120°C for several hours and allow to cool in a desiccator.
-
Assemble the apparatus promptly. Fit the central neck of the flask with a mechanical stirrer, one side neck with the dropping funnel, and the other with the reflux condenser.
-
Attach an inert gas (argon or nitrogen) inlet to the top of the condenser. Ensure the system has an outlet to a bubbler to maintain a positive pressure of inert gas.
-
-
Reaction Initiation:
-
Under a positive flow of inert gas, carefully add lithium aluminum hydride (12 g) to the reaction flask.
-
Using a cannula or a dry syringe, add anhydrous diethyl ether (300 mL) to the flask to create a suspension of LAH.
-
Begin stirring and cool the flask to 0°C using an ice-water bath.
-
-
Addition of Substrate:
-
In a separate dry flask, dissolve diethyl benzylmalonate (100 g) in a minimal amount of anhydrous diethyl ether and transfer this solution to the dropping funnel.
-
Add the diethyl benzylmalonate solution dropwise to the stirred LAH suspension over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition.[7]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Completion:
-
Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion.[10]
-
-
Reaction Quenching (Fieser Workup):
-
Perform this step slowly and carefully in a fume hood. Cool the reaction flask back down to 0°C with an ice-water bath.
-
While stirring vigorously, very slowly and dropwise add deionized water (12 mL) to decompose the excess LAH. A vigorous evolution of hydrogen gas will occur. Ensure the rate of addition is controlled to keep the reaction from becoming too violent.
-
Next, add 15% aqueous sodium hydroxide solution (12 mL) dropwise.
-
Finally, add deionized water (36 mL) dropwise. The grey suspension should transform into a white, granular precipitate of aluminum salts that is easy to filter.
-
Stir the mixture for an additional 30 minutes.
-
-
Product Isolation and Purification:
-
Filter the mixture through a pad of Celite or a coarse fritted glass funnel to remove the aluminum salts.
-
Wash the collected solid thoroughly with additional diethyl ether.
-
Combine the filtrate and the ether washings in a separatory funnel. If two layers are present, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil or solid.[10] Further purification can be achieved by vacuum distillation or column chromatography if necessary.
-
References
- Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.
- Oxford Lab Chem. (n.d.). Material Safety Data Sheet - Lithium Aluminium Hydride.
- PrepChem. (n.d.). Synthesis of 2-benzylpropane-1,3-diol.
- New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Chemical Synthesis: The Role of Diethyl Benzylmalonate in Catalysis.
- University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
- PubChem. (n.d.). 2-benzyl-2-methyl-1,3-propanediol.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- The Synthetic Organic Chemistry Site. (n.d.). Lithium Aluminum Hydride (LAH).
- SpectraBase. (n.d.). 2-Benzyl-2-ethyl-propane-1,3-diol.
- Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
- ResearchGate. (2016). The hydrogenation process of diethyl malonate over Cu/SiO2 catalyst.
- Pharmaguideline. (n.d.). Metal Hydride Reduction (NaBH4 and LiAlH4).
Sources
- 1. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. westliberty.edu [westliberty.edu]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. nj.gov [nj.gov]
- 9. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. prepchem.com [prepchem.com]
Strategic Purification of 2-Benzyl-1,3-propanediol via Automated Flash Column Chromatography
An Application Guide by a Senior Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Benzyl-1,3-propanediol from a crude synthetic mixture using automated flash column chromatography. Moving beyond a simple list of steps, this guide elucidates the causal reasoning behind critical procedural choices, from initial method development on Thin-Layer Chromatography (TLC) to the final analysis of collected fractions. It is designed to empower researchers with a robust, self-validating system for obtaining high-purity diol, a valuable intermediate in various synthetic pathways. The protocols are grounded in established chromatographic principles and supported by authoritative references.
Foundational Principles: Understanding the Analyte and Separation Mechanism
The successful purification of any compound begins with a thorough understanding of its physicochemical properties and the principles of the chosen separation technique.
The Target Molecule: this compound
This compound is a molecule of intermediate polarity. Its structure features two primary hydroxyl (-OH) groups, which are highly polar and capable of forming strong hydrogen bonds. These are contrasted by the nonpolar, aromatic benzyl group. This duality dictates its behavior in a chromatographic system.
-
Polar Moieties (-OH groups): These functional groups will strongly interact with polar stationary phases like silica gel through hydrogen bonding.
-
Nonpolar Moiety (Benzyl group): This group will have a greater affinity for less polar mobile phases.
The purification strategy hinges on exploiting the difference in polarity between the target diol and any impurities present, such as unreacted starting materials (e.g., diethyl benzylmalonate) or side-products.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| CAS Number | 2612-30-8 | [2] |
| Structural Features | Two primary hydroxyl groups, one benzyl group. | N/A |
| Anticipated Polarity | Intermediate. Soluble in polar organic solvents. | Inferred from structure |
| Synthetic Precursor | Commonly synthesized by reduction of diethyl benzylmalonate. | [3] |
The Separation Technique: Normal-Phase Chromatography
Normal-phase chromatography is the ideal choice for compounds of intermediate polarity like this compound. The core principle is as follows:
-
Stationary Phase: A polar adsorbent, most commonly silica gel (SiO₂), which has surface silanol (Si-OH) groups.
-
Mobile Phase: A nonpolar solvent (e.g., Hexanes, Heptane) mixed with a more polar solvent (e.g., Ethyl Acetate, Acetone).
Separation occurs as components of the crude mixture partition between the stationary and mobile phases. Less polar compounds spend more time in the mobile phase and elute from the column faster. More polar compounds, like our target diol, interact more strongly with the silica gel, spending less time in the mobile phase and thus eluting slower. By gradually increasing the polarity of the mobile phase (a gradient elution), we can sequentially elute compounds of increasing polarity, achieving separation.
Pre-Chromatography: Method Development with TLC
Attempting preparative column chromatography without prior method development is inefficient and wasteful. Thin-Layer Chromatography (TLC) is an indispensable, small-scale version of column chromatography used to determine the optimal mobile phase composition.[4][5] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4 , which provides the best balance for separation on a column.
Protocol 2.1: TLC Analysis for Solvent System Optimization
-
Plate Preparation: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate.[5]
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot a small amount onto the origin line.
-
Elution: Place a small amount of the chosen solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) into a TLC chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber and allow the solvent to travel up the plate via capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots. Since this compound has a UV-active benzyl group, it should be visible under a UV lamp (254 nm). For confirmation, and to visualize non-UV active impurities, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing hydroxyl groups.
-
Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
| Trial | Solvent System (Hexanes:Ethyl Acetate) | Observed Rf of Target Diol | Analysis & Next Step |
| 1 | 9:1 | ~0.05 | Too low. Compound is too retained. Increase mobile phase polarity. |
| 2 | 7:3 | ~0.30 | Optimal. Good separation from less polar spots (higher Rf) and baseline impurities (Rf=0). This is the chosen system. |
| 3 | 1:1 | ~0.65 | Too high. Compound elutes too quickly, risking co-elution with impurities. Decrease mobile phase polarity. |
Preparative Flash Column Chromatography: The Purification Protocol
This protocol outlines the use of an automated flash chromatography system, which offers superior resolution and reproducibility compared to traditional gravity columns.
Workflow for Purification of this compound
Caption: Automated Flash Chromatography Workflow.
Protocol 3.1: Step-by-Step Purification
Materials & Reagents
-
Crude this compound mixture
-
Silica Gel (for dry loading)
-
Pre-packed Silica Gel Flash Column (select size based on crude mass)
-
HPLC-grade Hexanes (or Heptane)
-
HPLC-grade Ethyl Acetate (EtOAc)
-
Automated Flash Chromatography System with UV detector
-
Rotary Evaporator
Methodology
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude material) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, maximizing resolution.
-
-
System Setup:
-
Install the appropriate size pre-packed silica gel column onto the flash system.
-
Load the dry sample into a solid load cartridge and attach it to the system.
-
Prime the pumps with the designated solvents (Solvent A: Hexanes, Solvent B: Ethyl Acetate).
-
-
Chromatographic Run:
-
Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase (e.g., 100% Hexanes or 95:5 Hexanes:EtOAc).
-
Elution Method: Based on the TLC results (Rf ≈ 0.3 with 30% EtOAc), a gradient method is optimal.
-
Initial Hold: Hold at a low percentage of EtOAc (e.g., 5-10%) for 1-2 CV to elute very nonpolar impurities.
-
Gradient: Program a linear gradient from 10% EtOAc to 50% EtOAc over 10-15 CV. This range brackets the elution condition found by TLC, ensuring the target compound elutes well within the gradient.
-
Final Hold/Flush: Run a high concentration of EtOAc (e.g., 80-100%) for 2-3 CV to wash any highly polar impurities from the column.
-
-
Detection: Monitor the elution profile using the UV detector, setting the wavelength to 254 nm to detect the benzyl group.
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal, collecting peaks as they elute.
-
Post-Purification: Analysis and Product Isolation
The final stage involves verifying the purity of the collected fractions and isolating the final product.
Protocol 4.1: Fraction Analysis and Isolation
-
TLC Analysis of Fractions:
-
Spot the crude starting material, along with every 2-3 fractions collected during the main peak elution, onto a single TLC plate.
-
Elute the plate using the optimal solvent system (7:3 Hexanes:EtOAc).
-
Visualize under UV light and with a chemical stain.
-
Identify the fractions that contain only the single spot corresponding to the pure product.
-
-
Pooling and Evaporation:
-
Combine the identified pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
-
Final Analysis:
-
Determine the final mass and calculate the yield.
-
Confirm the identity and purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and/or Mass Spectrometry.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (Overlapping Peaks) | - Sample was overloaded on the column.- Inappropriate gradient slope. | - Reduce the amount of crude material relative to the column size.- Make the gradient shallower (e.g., 10-40% EtOAc over 20 CV instead of 10 CV). |
| Target Compound Does Not Elute | - Mobile phase is not polar enough.- Compound may have degraded on silica. | - Extend the gradient to a higher percentage of the polar solvent.- Consider an alternative stationary phase like Diol or alumina if the compound is acid-sensitive.[6][7] |
| Peak Tailing | - Sample is interacting too strongly with acidic silanol groups.- Sample is not fully soluble in the mobile phase. | - Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[8] |
Conclusion
This application note details a systematic and robust methodology for the purification of this compound using automated flash column chromatography. By anchoring the preparative protocol in rigorous TLC-based method development, researchers can reliably achieve high purity of the target compound. The principles and techniques described herein—understanding the analyte's properties, optimizing the mobile phase, and systematically analyzing the results—form a universally applicable framework for the successful chromatographic purification of complex synthetic mixtures.
References
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Phenomenex. (2025).
- Waters Corporation. (N.D.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]
- PrepChem. (N.D.). Synthesis of 2-benzylpropane-1,3-diol. [Link]
- Welch Materials. (2024).
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
- Hawach Scientific. (N.D.).
- uHPLCs. (N.D.). HPLC Analytical Columns Diol Column, 5 µm. [Link]
- Hawach Scientific. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. [Link]
- Talbott, K. (2016).
- ChemSynthesis. (2025). 2-benzyl-3-phenyl-1,2-propanediol. [Link]
- The Royal Society of Chemistry. (N.D.).
- ChemSynthesis. (2025). This compound. [Link]
- Google Patents. (N.D.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- Gavrilas, S., et al. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. PMC - NIH. [Link]
- Magritek. (N.D.).
- Chemistry Hall. (N.D.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Google Patents. (N.D.).
- Anand, P., & Saxena, R. K. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. PubMed. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2612-30-8|2-Benzylpropane-1,3-diol|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. magritek.com [magritek.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. silicycle.com [silicycle.com]
- 7. hawach.com [hawach.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Recrystallization methods for 2-Benzyl-1,3-propanediol
An In-depth Technical Guide to the Recrystallization of 2-Benzyl-1,3-propanediol
This document provides detailed application notes and protocols for the purification of this compound (CAS: 2612-30-8) via recrystallization. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require high-purity material for their work. This guide outlines the principles of solvent selection, detailed experimental procedures, and troubleshooting strategies, grounded in the physicochemical properties of the target compound.
Introduction: The Imperative for Purity
This compound is a valuable building block in organic synthesis, notable for its bifunctional nature, combining a non-polar benzyl group with a polar 1,3-diol scaffold. The purity of this reagent is paramount, as contaminants can lead to side reactions, low yields, and difficulties in the purification of subsequent products. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[1] The goal is to prepare a saturated solution at an elevated temperature and then allow the solution to cool, promoting the formation of a crystalline lattice that excludes impurity molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2612-30-8 | [3][4][5] |
| Molecular Formula | C₁₀H₁₄O₂ | [3][4] |
| Molecular Weight | 166.22 g/mol | [3][4] |
| Appearance | Pale-yellow to yellow-brown solid/powder | [3] |
| Melting Point | 66-70 °C | |
| Boiling Point | 329.7 °C at 760 mmHg | [3][4] |
| Purity (Typical Commercial Grade) | ~95% |
The Science of Solvent Selection: A Dichotomous Molecule
The molecular structure of this compound presents a classic challenge for solvent selection. The two hydroxyl groups can participate in hydrogen bonding, suggesting solubility in polar protic solvents like water and alcohols. Conversely, the non-polar benzyl group and hydrocarbon backbone suggest solubility in organic solvents of lower polarity, such as toluene or ethyl acetate. An ideal recrystallization solvent should exhibit high solubility for the compound when hot and low solubility when cold.[5]
Given this dual nature, a two-solvent system is often the most effective approach for this class of molecule. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.
Potential Impurities
Understanding potential impurities is key to designing an effective purification strategy. Depending on the synthetic route, impurities in crude this compound may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Isomers or products of side reactions. For instance, syntheses of related diols can be contaminated with cyclic ether by-products.[6]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts.
-
Solvents: Residual solvents from the reaction or initial work-up.
A well-chosen recrystallization solvent will keep these impurities dissolved in the cooled mother liquor while the pure product crystallizes.
Screening for an Optimal Solvent System
A preliminary small-scale solvent screening is essential. The following table provides a list of candidate solvents to test, ranging from polar to non-polar.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior |
| Water | High | 100 | Likely a poor solvent alone, but a good anti-solvent. |
| Ethanol | High | 78 | Likely a "good" solvent. |
| Isopropanol | Medium-High | 82 | Likely a "good" solvent. |
| Ethyl Acetate | Medium | 77 | Good candidate for a single-solvent system. |
| Toluene | Low | 111 | Good candidate for a single-solvent system. |
| Heptane/Hexane | Very Low | 98 / 69 | Likely a poor solvent, but a good anti-solvent. |
Experimental Protocols
Safety First: this compound may cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[3][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization
This method is ideal if a solvent is found that dissolves the compound well at its boiling point but poorly at room temperature or below. Toluene or ethyl acetate are strong candidates.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL). Add a magnetic stir bar. Add a small volume of the selected solvent (e.g., toluene, 20 mL) and begin heating the mixture on a stirrer hotplate.
-
Achieve Saturation: Continue adding the solvent in small portions while heating and stirring until the solid completely dissolves. The goal is to use the minimum amount of hot solvent required.[7]
-
Hot Filtration (Optional): If insoluble impurities or colored contaminants are present, perform a hot gravity filtration. Add a small excess of hot solvent (~5-10% of the total volume used) to prevent premature crystallization. If the solution is colored, add a spatula tip of activated charcoal and boil for a few minutes before filtration.[7] Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum on the filter for 15-20 minutes, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven at a temperature well below the melting point (e.g., 40 °C).
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (66-70 °C) is indicative of high purity.
Protocol 2: Two-Solvent Recrystallization
This is often the preferred method for molecules with mixed polarity. A common and effective system for this compound is Ethanol/Water or Ethyl Acetate/Heptane.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Induce Cloudiness: While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., water) dropwise with constant swirling until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Clarify the Solution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described in Protocol 1.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes.
-
Collection, Washing, and Drying: Collect, wash (with a cold mixture of the two solvents or just the cold anti-solvent), and dry the crystals as described in Protocol 1.
-
Purity Assessment: Determine the melting point of the purified product.
Visualization of Workflows
Diagram: Single-Solvent Recrystallization Workflow
Caption: Workflow for a single-solvent recrystallization.
Diagram: Logic of Two-Solvent System Selection
Caption: Principle of a two-solvent recrystallization system.
Troubleshooting Common Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.
-
Solution: Reheat the mixture to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also help.
-
-
No Crystals Form: The solution remains clear even after cooling in ice.
-
Solution: The solution may be too dilute. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal.
-
-
Poor Recovery: The yield of purified crystals is low.
-
Solution: Too much solvent may have been used. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Note that the second crop may be less pure than the first. Ensure the solution was thoroughly cooled in an ice bath.
-
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of this compound. By systematically selecting an appropriate solvent system and carefully controlling the cooling process, researchers can significantly enhance the purity of this versatile chemical building block, ensuring the integrity and success of subsequent synthetic applications. The melting point serves as a reliable and straightforward indicator of purification success.
References
- American Elements. (n.d.). 2-benzylpropane-1,3-diol.
- Nichols, L. (2021). Recrystallization. In Chemistry LibreTexts.
- Asadi, S., et al. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.
- European Patent Office. (1999). Process for the purification of linear diols or polyols contaminated by cyclic diols or polyols. EP 0747338B1.
- Thermo Fisher Scientific. (2014).
- Google Patents. (n.d.). Process for producing aromatic diols and their ester and ether derivatives.
- Bouzidi, L., & Narine, S. S. (2007). Crystallization and phase behavior of 1,3-propanediol esters II. 1,3-propanediol distearate/1,3-propanediol dipalmitate (SS/PP)
- MIT OpenCourseWare. (2010). Recrystallization.
Sources
- 1. Crystallization and phase behavior of 1,3-propanediol esters II. 1,3-propanediol distearate/1,3-propanediol dipalmitate (SS/PP) and 1,3-propanediol distearate/1,3-propanediol dimyristate (SS/MM) binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 3. americanelements.com [americanelements.com]
- 4. 2-Benzylpropane-1,3-diol | 2612-30-8 | CAA61230 [biosynth.com]
- 5. 2612-30-8|2-Benzylpropane-1,3-diol|BLD Pharm [bldpharm.com]
- 6. data.epo.org [data.epo.org]
- 7. youtube.com [youtube.com]
Application Note: Comprehensive Analytical Characterization of 2-Benzyl-1,3-propanediol
Introduction
2-Benzyl-1,3-propanediol (CAS: 2612-30-8) is a diol compound featuring a benzyl substituent, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers.[1][2] Its structural attributes—a hydrophilic diol backbone and a hydrophobic aromatic ring—necessitate a robust, multi-faceted analytical strategy to ensure identity, purity, and quality. In drug development and chemical synthesis, rigorous characterization is paramount for process control, impurity profiling, and regulatory compliance.
This guide provides a comprehensive suite of analytical protocols for the characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies detailed herein leverage fundamental principles and established techniques to create a self-validating analytical workflow.
Compound Profile:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | IUPAC |
| Synonym(s) | 2-(Phenylmethyl)-1,3-propanediol | [2] |
| CAS Number | 2612-30-8 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol |[2] |
Analytical Workflow Overview
A systematic approach is crucial for the complete characterization of a chemical entity. The following workflow ensures that both the structural identity and the purity of the this compound sample are confirmed.
Caption: Figure 1: Integrated Analytical Workflow
Structural Elucidation and Identification Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural determination. For this compound, ¹H NMR will confirm the presence and connectivity of the benzyl and propanediol protons, while ¹³C NMR will identify all unique carbon environments. The predicted spectrum is based on analogous structures containing benzyl and propanediol moieties.[3][4]
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Rationale: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum. CDCl₃ is a good first choice for moderately polar compounds, while DMSO-d₆ is excellent for compounds with hydroxyl groups as it allows for the observation of the -OH proton exchange.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire data over a spectral width of 0-220 ppm.
-
Use a proton-decoupled sequence (e.g., zgpg30).
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
-
Data Interpretation (Predicted):
-
¹H NMR:
-
~7.2-7.4 ppm (multiplet, 5H): Protons of the phenyl ring.
-
~4.5 ppm (singlet or broad singlet, 2H): Hydroxyl (-OH) protons. These may exchange with trace water in the solvent and can be confirmed by a D₂O shake experiment.
-
~3.6-3.8 ppm (multiplet, 4H): Methylene protons adjacent to the hydroxyl groups (-CH ₂OH).
-
~2.7 ppm (doublet, 2H): Benzylic methylene protons (-CH ₂-Ph).
-
~2.0 ppm (multiplet, 1H): The methine proton (-CH -).
-
-
¹³C NMR:
-
~138-140 ppm: Quaternary aromatic carbon attached to the alkyl chain.
-
~128-130 ppm: Aromatic CH carbons.
-
~65 ppm: Methylene carbons adjacent to hydroxyl groups (-C H₂OH).
-
~45 ppm: Methine carbon (-C H-).
-
~35 ppm: Benzylic methylene carbon (-C H₂-Ph).
-
-
Mass Spectrometry (MS)
Expertise & Experience: MS provides critical information about the molecular weight and is invaluable for identifying impurities and confirming structural fragments. When coupled with a chromatographic inlet (GC or LC), it becomes a powerful tool for separation and identification. A GC-MS method is often preferred for semi-volatile compounds like diols, but may require derivatization to improve peak shape and volatility.[5][6]
Protocol 2: GC-MS for Identity and Impurity Profiling
-
Sample Preparation (Derivatization):
-
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Pyridine).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Rationale: Silylation of the hydroxyl groups replaces the active protons with bulky, non-polar TMS groups. This increases the compound's volatility and thermal stability while reducing interactions with the GC column, resulting in sharper, more symmetrical peaks.[6]
-
Heat the mixture at 60-70°C for 30 minutes.
-
Inject an aliquot of the supernatant into the GC-MS.
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C.
-
-
-
Data Interpretation (Predicted for TMS derivative):
-
Molecular Ion [M]⁺: Expect a peak corresponding to the di-TMS derivative (MW = 166.22 + 2 * 72.17 = 310.56). The molecular ion may be weak or absent in EI.
-
Key Fragments:
-
Loss of a methyl group [M-15]⁺.
-
Fragments corresponding to the benzyl group (m/z 91, tropylium ion).
-
Fragments related to the silylated propanediol backbone.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this compound, the spectrum will be dominated by absorbances from the hydroxyl, alkyl, and aromatic functionalities.[7][8]
Protocol 3: FTIR Analysis
-
Sample Preparation:
-
Place one drop of the neat liquid sample (if liquid at room temperature) or a small amount of the solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Rationale: ATR is a modern, rapid sampling technique that requires minimal sample preparation compared to traditional methods like KBr pellets.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Interpretation (Expected Absorption Bands):
-
~3300 cm⁻¹ (broad, strong): O-H stretching vibration of the hydroxyl groups.
-
~3030-3080 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2850-2960 cm⁻¹ (strong): Aliphatic C-H stretching.
-
~1600, 1495, 1450 cm⁻¹ (medium-weak): Aromatic C=C ring stretching vibrations.
-
~1040-1080 cm⁻¹ (strong): C-O stretching of the primary alcohols.
-
~700-750 cm⁻¹ (strong): C-H out-of-plane bending, indicative of a monosubstituted benzene ring.
-
Purity Assessment and Quantitative Protocols
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of aromatic compounds. The benzyl group provides a strong chromophore for sensitive UV detection. This method can separate the main component from non-volatile impurities arising from synthesis or degradation.[9][10]
Caption: Figure 2: Chromatographic Method Selection
Protocol 4: Reverse-Phase HPLC Purity Assay
-
Sample and Standard Preparation:
-
Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Sample Solution (1.0 mg/mL): Prepare the sample in the same manner.
-
Rationale: Using the mobile phase as the diluent prevents peak distortion and baseline disturbances that can occur from injecting a sample in a solvent stronger than the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire).
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v). A small amount of acid (0.1% Formic Acid or Phosphoric Acid) can be added to the aqueous phase to improve peak shape.[10][11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis at 254 nm.
-
Rationale: 254 nm is a common wavelength for detecting benzene rings. A temperature-controlled column compartment ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
-
System Suitability and Validation:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
Quantification: Calculate the purity by area percent normalization.
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
Validation: For a fully validated assay, perform linearity, accuracy, precision (repeatability and intermediate precision), and specificity studies according to ICH guidelines.
-
Gas Chromatography (GC)
Expertise & Experience: GC with a Flame Ionization Detector (FID) is an excellent method for assessing purity, especially with respect to volatile or semi-volatile impurities and residual solvents. The FID provides a near-universal response for organic compounds, making it suitable for area percent calculations. Direct injection without derivatization can be attempted, but derivatization (as in Protocol 2) often yields better chromatography for diols.[12][13]
Protocol 5: GC-FID Purity Assay
-
Sample Preparation:
-
Prepare a solution of ~1 mg/mL of this compound in a suitable solvent like Methanol or Isopropanol.
-
-
Chromatographic Conditions:
-
Column: A polar wax column (e.g., DB-WAX, HP-INNOWAX, 30 m x 0.32 mm, 0.5 µm).
-
Rationale: Polar columns provide better peak shapes for polar analytes like diols by minimizing tailing caused by interactions with active sites.
-
Inlet Temperature: 250°C (Split injection, 50:1 ratio).
-
Carrier Gas: Helium or Hydrogen at 1.5 mL/min.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 240°C, hold for 10 min.
-
Detector: FID at 260°C.
-
-
Data Interpretation:
-
Calculate the purity using area percent normalization, similar to the HPLC method.
-
Identify any known impurities by comparing their retention times with those of reference standards.
-
Conclusion
The analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. NMR, MS, and FTIR provide definitive structural confirmation and functional group identification. HPLC and GC are orthogonal methods that together offer a complete and reliable assessment of purity, capable of detecting both volatile and non-volatile impurities. The protocols outlined in this application note form a robust framework for the quality control and release of this compound in research and industrial settings.
References
- The Royal Society of Chemistry. Supplementary Information for Catalytic Hydrogenation.
- ChemSynthesis. 2-benzyl-3-phenyl-1,2-propanediol.
- SpectraBase. 2-Benzyl-2-ethyl-propane-1,3-diol.
- ChemSynthesis. This compound.
- SIELC Technologies. Separation of 2,2-Bis(bromomethyl)-1,3-propanediol on Newcrom R1 HPLC column.
- ResearchGate. FTIR spectra of corresponding products for each alcohol.
- HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
- Agilent Technologies. Enantiomer separation of underivatized diols.
- OIV. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV).
- International Organisation of Vine and Wine. Method of determination of 1,2-propanediol and 2,3-butanediol.
- PubMed. Determination of the adulteration of benzyl alcohol and dipropylene glycol... by FTIR.
- ResearchGate. Obtaining and Characterization of Propanediol Phytoextracts From Acmella Oleracea.
- NIST. 1,3-Propanediol IR Spectrum.
- The Royal Society of Chemistry. Supplementary Information.
- ResearchGate. Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol from Glycerol.
- PubMed. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry.
- Restek. 1,3-Propanediol GC Information.
- PubMed. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS.
- International Journal of Pharmaceutical Investigation. A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate.
- Google Patents. Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- NIST. 1,3-Propanediol, 2-butyl-2-ethyl- Mass Spectrum.
- SpectraBase. (S)-(-)-3-benzyloxy-1,2-propanediol 1H NMR Spectrum.
- Google Patents. A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- NIST. 1,3-Propanediol, 2TBDMS derivative.
- Organic Chemistry Data. NMR Gallery Indexed by NMR Spin Systems.
- Toronto Research Chemicals. This compound.
Sources
- 1. 2612-30-8|2-Benzylpropane-1,3-diol|BLD Pharm [bldpharm.com]
- 2. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the adulteration of benzyl alcohol and dipropylene glycol in sage, mint, and oregano essential oils belonging to the Lamiaceae Family by FTIR using Chemometry and 2D-COS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. jpionline.org [jpionline.org]
- 11. Separation of 2,2-Bis(bromomethyl)-1,3-propanediol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. agilent.com [agilent.com]
- 13. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Benzyl-1,3-propanediol
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Benzyl-1,3-propanediol. The methodology leverages reversed-phase chromatography with UV detection, providing a reliable and efficient tool for quality control, purity assessment, and stability testing in research and pharmaceutical development. The protocol herein is detailed from method development rationale to a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction and Analytical Rationale
This compound (Molecular Formula: C₁₀H₁₄O₂) is an organic compound featuring a propanediol backbone substituted with a benzyl group at the C2 position. This structure makes it a valuable intermediate and building block in various fields of chemical synthesis.[1] The precise and accurate quantification of this analyte is critical for ensuring the quality and consistency of starting materials and final products.
The primary analytical challenge posed by this compound is its dual-polarity nature. The hydrophobic benzyl group provides a strong site for interaction with non-polar stationary phases, while the two hydrophilic hydroxyl (-OH) groups enhance its solubility in polar solvents. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chromatographic mode of choice, as it is expertly suited for separating molecules based on their hydrophobic interactions with a non-polar stationary phase.[2] This method allows for fine-tuning of retention and selectivity by modulating the composition of a polar mobile phase.
The presence of the phenyl ring in the benzyl group provides a strong chromophore, making Ultraviolet (UV) detection a highly suitable and sensitive technique for quantification. This application note details a systematic approach to developing and validating an RP-HPLC method that is specific, accurate, precise, and robust for its intended purpose.
Chromatographic Method Development
The logical development of a robust HPLC method requires a systematic evaluation of stationary phase, mobile phase, and detection parameters. The causality behind each choice is paramount for creating a scientifically sound and transferable method.
Stationary Phase Selection
A C18 (octadecylsilyl) bonded silica column was selected as the primary stationary phase. C18 is a versatile, non-polar phase that provides sufficient hydrophobic interaction with the benzyl group of the analyte, ensuring adequate retention from the highly aqueous mobile phases often required for polar compounds.[3] The diol groups of the analyte will have minimal interaction, allowing elution to be controlled primarily by the hydrophobic character of the molecule and the mobile phase strength. For molecules that exhibit poor retention on traditional C18 phases, alternatives such as polar-endcapped or polar-embedded phases can be considered to improve peak shape and retention of polar analytes.[4]
Mobile Phase Optimization
The mobile phase consists of a polar aqueous component and a less polar organic modifier.
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides lower column backpressure and often results in sharper, more efficient peaks for aromatic compounds.
-
Aqueous Component: HPLC-grade water is used.
-
pH Control: this compound is a neutral molecule with no readily ionizable functional groups (predicted pKa of hydroxyl groups is ~14-15). Therefore, mobile phase pH control is not critical for retention, and an unbuffered mobile phase of water and acetonitrile is sufficient. This simplifies preparation and improves method robustness.
-
Elution Mode: A gradient elution, starting with a high aqueous content and ramping up the organic modifier concentration, was used for initial development. This approach allows for the determination of the optimal elution conditions while also cleaning the column of any strongly retained impurities. For routine quality control, the method was converted to a more straightforward isocratic elution once the ideal mobile phase composition was determined.
Detection Wavelength
To determine the optimal detection wavelength, a UV-Vis spectrum of this compound was obtained using a photodiode array (PDA) detector. The benzyl chromophore exhibits significant absorbance in the UV region. A wavelength of 254 nm was selected, as it provides a strong signal for the analyte and is a common wavelength for aromatic compounds, offering a good balance of sensitivity and specificity.
Detailed Experimental Protocol
This section provides a complete, step-by-step protocol for the analysis of this compound.
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standard: this compound (≥98% purity).
Solution Preparation
-
Mobile Phase: A mixture of Water and Acetonitrile (60:40 v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Mobile Phase (Water:Acetonitrile, 60:40 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent to cover the desired analytical range (e.g., 0.01 mg/mL to 0.2 mg/mL).
-
Sample Solution (Nominal 0.1 mg/mL): Accurately weigh an amount of the sample material expected to contain 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Water:Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified. This is achieved by injecting a mid-level concentration standard (e.g., 0.1 mg/mL) five times and evaluating the results against predefined criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R1))
To ensure the analytical procedure is suitable for its intended purpose, it must be validated. The following protocol is based on the ICH Q2(R1) guideline.[5][6]
Diagram 1: Workflow for HPLC Method Validation based on ICH Q2(R1) guidelines.
Validation Parameters & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject diluent (blank) and a placebo to demonstrate no interfering peaks at the retention time of this compound. | No significant interference observed. |
| Linearity | Analyze five standard concentrations across 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The range is established by confirming linearity, accuracy, and precision within its bounds. | 50% to 150% of nominal concentration. |
| Accuracy | Perform spike recovery. Add known amounts of analyte to a placebo at three levels (e.g., 80%, 100%, 120% of nominal). Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0% for each level. |
| Precision (Repeatability) | Analyze six individual preparations of the sample at 100% of the nominal concentration on the same day by the same analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat the repeatability study on a different day with a different analyst or different instrument. | RSD between the two sets of data should meet predefined criteria (e.g., ≤ 3.0%). |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often estimated by a signal-to-noise ratio of 10:1. | RSD ≤ 10%. |
| Robustness | Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Organic Content ±2%). Evaluate SST. | System suitability criteria must be met under all varied conditions. |
Data Analysis and Workflow
The process from sample preparation to final result calculation follows a logical and traceable path.
Diagram 2: General workflow for quantitative analysis of this compound.
-
Calibration Curve: Construct a linear regression plot of the peak area versus the concentration for the prepared calibration standards.
-
Quantification: Use the equation of the line (y = mx + c) derived from the calibration curve to calculate the concentration of this compound in the sample solutions based on their measured peak areas.
-
Concentration (mg/mL) = (Sample Peak Area - y-intercept) / slope
-
-
Final Calculation: Adjust the calculated concentration for the sample weight and dilution factor to determine the final purity or assay value.
-
% Purity = (Concentration from HPLC * Dilution Volume) / (Initial Sample Weight) * 100
-
Conclusion
The RP-HPLC method described provides a simple, rapid, and reliable means for the quantitative determination of this compound. The isocratic method using a standard C18 column is straightforward to implement in a quality control environment. The comprehensive validation protocol ensures that the method is suitable for its intended purpose, yielding accurate and precise results that are compliant with international regulatory standards.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5][6][7]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][8]
- Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- PubMed. (2005). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. [Link][3]
- Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Chrom Tech Blog. [Link][2]
- ChemSynthesis. (n.d.). This compound.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chromtech.com [chromtech.com]
- 3. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
GC-MS Analysis of 2-Benzyl-1,3-propanediol: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive framework for the analysis of 2-Benzyl-1,3-propanediol using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the challenges associated with the direct analysis of polar diols due to their low volatility, this document details a robust protocol incorporating a crucial derivatization step. The methodologies outlined herein are designed to ensure high sensitivity, specificity, and reproducibility, making them suitable for researchers, scientists, and professionals in drug development and quality control. This note explains the rationale behind each procedural step, from sample preparation to data interpretation, and includes troubleshooting guidance to address common analytical challenges.
Introduction: The Analytical Imperative for this compound
This compound, also known as 2-O-Benzylglycerol, is a glycerol derivative with significant utility in pharmaceutical and chemical synthesis.[1][2] It serves as a key intermediate in the creation of complex organic molecules, including glycerides and their phosphonate analogs, which have shown potential as lipase inhibitors for treating obesity and related metabolic disorders.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), the accurate identification and quantification of this compound are paramount for ensuring the quality, safety, and efficacy of the final drug product.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[4][5] However, the polar nature of this compound, owing to its two hydroxyl groups, presents a challenge for direct GC analysis. These hydroxyl groups can lead to poor peak shape, low volatility, and potential degradation on the GC column.[6][7] To overcome these limitations, a chemical derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties, thereby improving chromatographic performance and detection sensitivity.[8][9] This application note provides a detailed, validated methodology for the GC-MS analysis of this compound, with a focus on a reliable silylation derivatization protocol.
Materials and Methods
Reagents and Standards
-
This compound standard (99% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (GC grade)
-
Dichloromethane (DCM), Hexane, or other suitable volatile organic solvent (GC grade)[5]
-
Anhydrous Sodium Sulfate
-
Helium (99.999% purity)
Equipment
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
Heating block or water bath
-
Vortex mixer
-
Microsyringes
-
2 mL autosampler vials with inserts
Standard and Sample Preparation Protocol
The following protocol outlines the critical step of derivatization to enhance the volatility of this compound for GC-MS analysis.[7]
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., dichloromethane) to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Prepare a working standard of approximately 10 µg/mL by diluting the stock solution.[10]
-
Derivatization Procedure:
-
Transfer 100 µL of the working standard solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the vial.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.[7]
-
Allow the vial to cool to room temperature before analysis.
-
The derivatization reaction replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, as illustrated below. This process significantly increases the volatility and thermal stability of the analyte.[11]
Caption: Silylation of this compound.
GC-MS Instrumental Parameters
Optimized instrumental conditions are crucial for achieving good separation and sensitive detection. The following parameters are recommended as a starting point and may require further optimization based on the specific instrument used.
| Parameter | Condition | Rationale |
| GC System | ||
| Injector Port Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte to the column for trace analysis.[10] |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains consistent retention times. |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of derivatized compounds.[10] |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min | Provides good separation of the analyte from solvent and potential byproducts. |
| MS System | ||
| Ion Source Temperature | 230 °C | Minimizes thermal degradation of the analyte in the source. |
| Quadrupole Temperature | 150 °C | Ensures stable ion transmission. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating mass spectra and for library matching. |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass range of the derivatized analyte and its fragments. |
| Solvent Delay | 4 min | Prevents the solvent peak from damaging the detector filament. |
Results and Discussion
Expected Chromatographic Performance
Under the specified conditions, the di-TMS-ether derivative of this compound is expected to elute as a sharp, symmetrical peak. The derivatization process should significantly reduce peak tailing that would otherwise be observed with the underivatized diol.
Mass Spectral Fragmentation Analysis
The mass spectrum of the derivatized this compound is predicted to exhibit characteristic fragmentation patterns. The molecular ion peak (M+) may be observed, but the most prominent peaks will likely result from fragmentation of the benzyl and silyl groups.
-
Benzyl Cation (m/z 91): A characteristic and often abundant fragment for benzyl-containing compounds, formed by cleavage of the benzylic C-C or C-O bond.[12] The benzyl cation can rearrange to the more stable tropylium ion.[12]
-
Loss of a TMS group (M-73): A common fragmentation pathway for TMS derivatives.
-
Other significant fragments: Fragments corresponding to the silylated propanediol backbone are also expected.
Caption: Predicted fragmentation of derivatized this compound.
Method Validation and Quality Control
To ensure the reliability of the analytical results, the method should be validated according to ICH guidelines.[3] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[13]
-
Linearity: The method should demonstrate a linear response over a defined concentration range, with a correlation coefficient (r²) ≥ 0.99.[13][14]
-
Accuracy: Determined by recovery studies, with acceptance criteria typically between 98-102%.[3]
-
Precision: Assessed through repeatability and intermediate precision, with a relative standard deviation (RSD) of ≤ 2%.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Incomplete derivatization; active sites in the injector liner or column. | Ensure reagents are fresh and anhydrous; increase derivatization time/temperature; use a deactivated liner; condition the column. |
| Low Signal/Sensitivity | Inefficient derivatization; sample degradation; incorrect MS settings. | Optimize derivatization conditions; check injector and source temperatures; perform MS tuning. |
| Variable Retention Times | GC flow or temperature fluctuations; column aging. | Check for leaks in the GC system; ensure consistent oven temperature; trim the column or replace if necessary. |
| Extraneous Peaks | Contamination from solvents, reagents, or sample matrix. | Use high-purity solvents and reagents; run a blank analysis; clean the injector port.[5][8] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. The emphasis on a robust derivatization step is critical for overcoming the inherent challenges of analyzing this polar diol, ensuring the generation of accurate and reproducible data. By following the outlined procedures for sample preparation, instrumental analysis, and method validation, researchers and drug development professionals can confidently implement this method for quality control and research applications.
References
- El-Kimary, E. I., Khamis, E. F., & El-Azzouny, A. A. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development, 2(1), 70-77.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- ResearchGate. (2015). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
- A&A Pharmachem. (n.d.). Comprehensive Overview of 2-(Benzyloxy)-1,3-propanediol (CAS: 14690-00-7).
- JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.
- Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
- ResolveMass Laboratories. (n.d.). Analytical Method Development and Validation in Pharmaceuticals.
- ACS Publications. (2014). Intramolecular Electrophilic Aromatic Substitution in Gas-phase Fragmentation of Protonated N-Benzylbenzaldimines. Journal of the American Society for Mass Spectrometry, 25(8), 1330-1339.
- SlideShare. (2015). Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ResearchGate. (2013). How to do the sample preparation of plant extract for GC MS or is it possible to use plant extract as sample in GCMS?.
- ChemSynthesis. (n.d.). This compound.
- PubMed Central. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry.
- National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- Chromatography Forum. (2009). derivatization of 1,2 diols.
- ChemSynthesis. (n.d.). 2-benzyl-3-phenyl-1,2-propanediol.
- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
- YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone.
- Chemistry LibreTexts. (2023). Derivatization.
- SpectraBase. (n.d.). 2-Benzyl-2-ethyl-propane-1,3-diol.
- Chemdad. (n.d.). 2-BENZYLOXY-1,3-PROPANEDIOL.
- PubMed. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS.
- CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS).
- Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-BENZYLOXY-1,3-PROPANEDIOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
- 4. impactfactor.org [impactfactor.org]
- 5. scioninstruments.com [scioninstruments.com]
- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. youtube.com [youtube.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Deprotection of 2-Benzyl-1,3-propanediol
Introduction: The Strategic Importance of Benzyl Ethers in Synthesis
In the landscape of multistep organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular complexity. The benzyl ether stands as a stalwart guardian of hydroxyl functionalities, prized for its robustness across a wide array of reaction conditions, including acidic and basic media, as well as various nucleophilic and organometallic transformations.[1][2][3][4][5] Its facile installation via Williamson ether synthesis further cements its utility.[6] The substrate at the heart of this guide, 2-benzyl-1,3-propanediol, often sees its hydroxyl groups masked as benzyl ethers during synthetic campaigns. The ultimate success of such strategies, however, hinges on the efficient and clean removal of these protective shields to unveil the final diol.
This document provides an in-depth exploration of the primary methodologies for the deprotection of O-benzylated this compound, offering detailed protocols and the underlying chemical rationale. We will delve into the nuances of catalytic hydrogenation, oxidative cleavage, and dissolving metal reductions, equipping researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal debenzylation strategy for their specific needs.
Core Principles of Benzyl Ether Deprotection
The cleavage of a benzyl ether bond (C-O) is fundamentally a reductive or oxidative process that targets the benzylic position.[6][7] The choice of method is dictated by the overall functional group landscape of the molecule, as the harshness of conditions can vary significantly. A well-designed deprotection strategy maximizes the yield of the desired diol while minimizing side reactions and preserving other sensitive moieties.
Below is a decision-making framework for selecting an appropriate debenzylation method.
Caption: Simplified workflow of catalytic hydrogenolysis.
Two primary variants of this method are direct hydrogenation and catalytic transfer hydrogenation (CTH).
Protocol 1A: Direct Hydrogenation with H₂ Gas
This classic protocol utilizes hydrogen gas as the hydrogen source and is highly effective, though it requires handling of flammable H₂ gas.
Experimental Protocol:
-
Vessel Preparation: To a heavy-walled flask or a Parr shaker vessel, add the dibenzyl-protected this compound (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M. [8]Under an inert atmosphere (e.g., argon or nitrogen), carefully add 10% Palladium on carbon (Pd/C) (5-10% by weight of the substrate). [8]3. Hydrogenation: Securely seal the vessel. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (a balloon of H₂ is often sufficient for lab scale, or 45-50 psi in a Parr apparatus). [9][10]4. Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the gas, liquid, and solid catalyst phases. [8]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup: Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. [11]Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by silica gel chromatography if necessary.
Protocol 1B: Catalytic Transfer Hydrogenation (CTH)
CTH offers a safer alternative by generating hydrogen in situ from a hydrogen donor molecule, thus avoiding the need for pressurized hydrogen gas. [12][13]Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and isopropanol. [12][13][14] Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dibenzyl-protected this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate). [11]2. Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate). [11]3. Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion. [11]4. Reaction: Heat the reaction mixture to a gentle reflux.
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst. [11]Wash the filter cake with a small amount of methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The crude product may require an aqueous workup to remove ammonium salts before purification.
| Parameter | Direct Hydrogenation | Catalytic Transfer Hydrogenation |
| Hydrogen Source | H₂ Gas | Ammonium Formate, Formic Acid, etc. [13] |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Catalyst Loading | 5-10 wt% | 10-20 wt% [11] |
| Solvent | MeOH, EtOH, EtOAc [15] | MeOH, EtOH [11] |
| Temperature | Room Temperature | Reflux |
| Pressure | 1 atm (balloon) to 50 psi | Atmospheric |
| Advantages | High efficiency, clean byproducts | Safer (no H₂ gas), simple setup |
| Disadvantages | Requires handling of flammable H₂ gas | May require heating, more reagents |
Method 2: Oxidative Cleavage for Reducible Substrates
When the substrate contains functional groups susceptible to reduction (e.g., alkenes, alkynes, azides, or nitro groups), catalytic hydrogenation is not a viable option. [2][3]In such cases, oxidative cleavage provides an excellent orthogonal strategy. [16][17]Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective for this transformation, particularly with electron-rich benzyl ethers, though they can be used for simple benzyl ethers as well, sometimes requiring photoirradiation. [1][16][17]
Protocol 2: Visible-Light-Mediated Oxidative Debenzylation using DDQ (Catalytic)
This modern protocol is suitable for substrates with functionalities sensitive to reduction and operates under mild conditions. [2][3][11] Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel (e.g., a borosilicate glass vial), dissolve the dibenzyl-protected this compound (100 µmol) in dichloromethane (5 mL).
-
Reagent Addition: Add water (50 µL), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 25 µmol), and tert-butyl nitrite (TBN, 200 µmol). [11]3. Reaction: Irradiate the mixture with a 525 nm LED (green light) at room temperature. [3][11]Green light has been shown to be superior in suppressing side product formation compared to blue light. [3]4. Monitoring: Monitor the reaction by TLC. The reaction progress can be visualized by the consumption of the colored DDQ.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to obtain this compound.
| Parameter | Oxidative Cleavage with DDQ |
| Reagents | DDQ (catalytic), tert-butyl nitrite (co-catalyst) [4] |
| Conditions | 525 nm LED irradiation, Room Temperature [11] |
| Solvent | Dichloromethane/Water [11] |
| Advantages | Tolerates reducible functional groups, mild conditions |
| Disadvantages | Requires specific equipment (LED), DDQ is toxic |
Method 3: Dissolving Metal Reduction
For substrates sensitive to both hydrogenation and oxidation, dissolving metal reduction, such as the Birch reduction (sodium or lithium in liquid ammonia), offers another deprotection pathway. [2][3][18]This method is particularly effective but requires specialized equipment for handling cryogenic liquids and reactive alkali metals. [4]
Protocol 3: Deprotection using Sodium in Liquid Ammonia
This powerful reductive method cleaves the benzyl ether, leaving many other functional groups intact.
Experimental Protocol:
-
Reaction Setup: In a three-neck flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel, condense liquid ammonia (approx. 20-30 mL per mmol of substrate) at -78 °C.
-
Substrate Addition: Add a solution of the dibenzyl-protected this compound and a proton source like t-BuOH (2 eq) in a suitable solvent (e.g., THF).
-
Sodium Addition: Carefully add small pieces of sodium metal to the stirred solution until a persistent deep blue color is observed, indicating a slight excess of solvated electrons. [11][18]4. Reaction: Stir the blue solution at -78 °C and monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, quench the excess sodium by the careful addition of solid ammonium chloride until the blue color disappears.
-
Workup: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Isolation: To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Conclusion
The deprotection of this compound is a critical step that can be accomplished through several reliable methods. Catalytic hydrogenation remains the most common and often cleanest approach for substrates lacking reducible functional groups. For more complex molecules, oxidative cleavage with DDQ or dissolving metal reductions provide powerful, albeit more technically demanding, alternatives. The choice of protocol should be guided by the chemical compatibility of the substrate, available laboratory equipment, and safety considerations. By understanding the principles and protocols outlined in this guide, researchers can confidently and effectively liberate the hydroxyl groups of this compound, paving the way for the successful completion of their synthetic endeavors.
References
- Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (n.d.). Vertex AI Search.
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
- Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. (n.d.). National Institutes of Health.
- Application Notes and Protocols: Catalytic Hydrogenation for Debenzylation of Protected Glucose. (n.d.). Benchchem.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. (n.d.). Sigma-Aldrich.
- Bieg, T., & Szeja, W. (1985).
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). Max-Planck-Gesellschaft.
- Synthesis of 2-benzylpropane-1,3-diol. (n.d.). PrepChem.com.
- THE CLEAVAGE OF ETHERS. (n.d.). Journal of the American Chemical Society.
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
- Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. (n.d.). ResearchGate.
- Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. (n.d.). ThaiScience.
- benzyl ether cleavage. (2018, December 31). YouTube.
- Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. (n.d.). ResearchGate.
- Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. (n.d.). ResearchGate.
- synthesis & cleavage of benzyl ethers. (2019, December 27). YouTube.
- Debenzylation of benzyl phenyl ether and its derivatives with acetic anhydride over zeolite. (n.d.). ResearchGate.
- Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Illustrated Glossary of Organic Chemistry - Dissolving metal reduction. (n.d.). UCLA Chemistry and Biochemistry.
- DIssolving Metal Reductions. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- Module 2 : Reduction Reactions. (n.d.). NPTEL.
- Synthesis of 2-phenyl-propane-1,3-diol. (n.d.). PrepChem.com.
- This compound. (n.d.). ChemSynthesis.
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). Engelhard Corporation.
- Product Class 11: Alcohols and Diols by Deprotection. (n.d.). Science of Synthesis.
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- US Patent for Synthesis of 2-phenyl-1,3-propanediol. (n.d.). Google Patents.
- Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. (n.d.). ResearchGate.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health.
- Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. (n.d.). ResearchGate.
- Process for the preparation of 2-phenyl-1,3-propanediol. (n.d.). Google Patents.
- Alcohol Protecting Groups. (n.d.). University of California, Irvine.
- Benzyl Esters. (n.d.). Organic Chemistry Portal.
- Protection and Deprotection. (n.d.). CEM Corporation.
- What is an easy method for the deprotection of Benzoyl group?. (2017, March 20). ResearchGate.
- A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (n.d.). ResearchGate.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. nacatsoc.org [nacatsoc.org]
- 10. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Illustrated Glossary of Organic Chemistry - Dissolving metal reduction [chem.ucla.edu]
2-Benzyl-1,3-propanediol derivatives synthesis
An In-Depth Guide to the Synthesis of 2-Benzyl-1,3-Propanediol Derivatives
Authored by a Senior Application Scientist
Introduction: The this compound Scaffold in Modern Chemistry
The this compound framework is a deceptively simple yet powerful structural motif. As a substituted diol, it serves as a versatile building block, or synthon, in the synthesis of more complex molecules. Its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their presence in a variety of biologically active compounds and polymers. For instance, the closely related 2-phenyl-1,3-propanediol is a key intermediate in the synthesis of Felbamate, an anticonvulsant drug[1]. Furthermore, various derivatives have been explored as phosphodiesterase 7 (PDE7) inhibitors and for the treatment of pain, highlighting the therapeutic potential embedded within this scaffold[2][3].
This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound and its derivatives. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the practical insights gained from field experience. Detailed, validated protocols are provided to enable researchers to confidently replicate and adapt these methods for their specific research needs.
Strategic Overview of Synthetic Pathways
The synthesis of this compound derivatives can be approached through several distinct chemical pathways. The choice of strategy is dictated by factors such as the desired substitution pattern, the need for stereochemical control, scalability, and the availability of starting materials. We will focus on the most robust and widely employed methods.
Caption: Primary synthetic workflows for this compound derivatives.
The Classic Route: Hydride Reduction of Malonic Esters
The most direct and frequently cited method for synthesizing the parent this compound is the reduction of diethyl benzylmalonate[4][5]. This approach leverages the power of strong reducing agents to convert both ester functionalities directly to primary alcohols.
-
Causality Behind the Choice: Diethyl benzylmalonate is an ideal starting material because it already contains the required three-carbon backbone with the benzyl group at the C2 position. The challenge lies in the complete reduction of the two stable ester groups. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are necessary as they are potent enough to reduce esters, which are less reactive than aldehydes or ketones. Sodium borohydride (NaBH₄) is generally not strong enough for this transformation.
Caption: Simplified mechanism of LiAlH₄ reduction of a malonic ester.
The Versatile Route: Grignard and Organometallic Reactions
For creating more complex derivatives with substitutions on the carbon backbone, Grignard reactions offer unparalleled versatility[6][7]. While not a direct route to the parent compound, this strategy involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbonyl compound.
-
Expert Insight: A plausible strategy for a derivative could involve reacting benzylmagnesium bromide with diethyl malonate. However, a more controlled approach would be to react a suitable Grignard reagent with a protected β-hydroxy aldehyde or ketone, followed by deprotection. This method allows for the construction of diverse carbon skeletons around the propanediol core[8]. The key is the nucleophilic character of the Grignard reagent, which enables the formation of new carbon-carbon bonds[7].
The Enantioselective Route: Asymmetric Synthesis
In drug development, controlling stereochemistry is paramount. Chiral this compound derivatives are highly valuable, and their synthesis requires asymmetric strategies.
-
Chemoenzymatic Desymmetrization: This elegant approach starts with a prochiral diol derivative, which is then selectively acylated by an enzyme, such as a lipase, to yield a chiral monoester with high enantiomeric excess[9].
-
Asymmetric Aldol Reaction: A powerful alternative is to build the chiral center using an asymmetric aldol reaction. This involves reacting an enolate (from a ketone or ester) with an aldehyde in the presence of a chiral auxiliary or a chiral catalyst[10][11]. The resulting chiral β-hydroxy ketone can then be diastereoselectively reduced to furnish the desired chiral 1,3-diol. This multi-step process provides excellent control over the absolute stereochemistry of both hydroxyl-bearing carbons.
Application Protocols
Safety Precaution: Always conduct a thorough risk assessment before beginning any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving LiAlH₄ are highly exothermic and react violently with water.
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction
This protocol is adapted from established literature procedures and provides a reliable method for the lab-scale synthesis of the achiral parent compound[4].
Materials and Reagents:
-
Diethyl benzylmalonate (98%+)
-
Lithium Aluminum Hydride (LiAlH₄), powder
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)[1]
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
Equipment:
-
Magnetic stirrer with stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser, and an inert gas inlet (Argon or Nitrogen). Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere. This is critical as LiAlH₄ reacts violently with moisture.
-
Reagent Suspension: In the reaction flask, carefully suspend Lithium Aluminum Hydride (12 g) in anhydrous diethyl ether (300 mL) under a positive pressure of inert gas.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath. Maintaining a low temperature is essential to control the highly exothermic reaction during the initial addition.
-
Substrate Addition: Dissolve diethyl benzylmalonate (100 g) in anhydrous diethyl ether (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure complete reduction of both ester groups.
-
Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by slowly and carefully adding water dropwise. This is an extremely exothermic step that generates hydrogen gas. A common and safer alternative is the Fieser workup: sequentially add water, then 15% NaOH (aq), then more water in a 1:1:3 ratio by weight relative to the LiAlH₄ used. This procedure produces a granular precipitate of aluminum salts that is easier to filter.
-
Workup and Extraction: After the quenching is complete and the vigorous reaction has ceased, add 10% H₂SO₄ to dissolve the aluminum salts. Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.
| Parameter | Value / Condition | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Potent hydride donor required for the reduction of stable ester groups. |
| Solvent | Anhydrous Diethyl Ether / THF | Aprotic solvent that solubilizes reagents without reacting with LiAlH₄. |
| Temperature | 0 °C for addition, RT for reaction | Controls initial exotherm; allows reaction to proceed to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction of LiAlH₄ with atmospheric moisture and oxygen. |
| Typical Yield | 70-85% (post-purification) | Dependent on reaction scale and purity of reagents. |
Protocol 2: Conceptual Framework for Asymmetric Synthesis of a Chiral 1,3-Diol
This protocol outlines the general workflow for synthesizing an enantiomerically enriched 1,3-diol derivative using an asymmetric aldol reaction followed by reduction, a strategy grounded in modern synthetic organic chemistry principles[10][12].
Sources
- 1. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 2. EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain - Google Patents [patents.google.com]
- 3. puigdomenech.eu [puigdomenech.eu]
- 4. prepchem.com [prepchem.com]
- 5. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Solved The Grignard Reaction: Synthesis of | Chegg.com [chegg.com]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.org.mx [scielo.org.mx]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-1,3-propanediol
Welcome to the technical support center for the synthesis of 2-Benzyl-1,3-propanediol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your experimental outcomes. Our focus is on delivering scientifically sound, experience-driven advice to overcome common challenges and enhance the yield and purity of your synthesis.
I. Synthesis Overview: Common Synthetic Routes
The synthesis of this compound is most commonly achieved through the reduction of diethyl benzylmalonate. This precursor is synthesized via the malonic ester synthesis, where diethyl malonate is alkylated with benzyl bromide.[1][2][3] The subsequent reduction of the diester to the diol is a critical step where yield can be significantly impacted. Key methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Diagram: General Synthesis Workflow
Caption: General workflow for this compound synthesis.
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the most common starting material for synthesizing this compound?
The most prevalent and commercially viable starting material is diethyl benzylmalonate.[2] This compound is typically prepared by the alkylation of diethyl malonate with benzyl chloride or benzyl bromide.[3]
FAQ 2: Which reducing agent is most effective for converting diethyl benzylmalonate to this compound?
Lithium aluminum hydride (LiAlH₄) is a highly effective and commonly cited reducing agent for this transformation.[4] It provides a robust method for the complete reduction of the ester functionalities to the corresponding primary alcohols. However, due to its reactivity and the need for anhydrous conditions, careful handling is paramount. Alternative methods, such as catalytic hydrogenation, are also employed.[5]
FAQ 3: What are the expected physical properties of this compound?
This compound is a diol with the molecular formula C₁₀H₁₄O₂. While specific properties can vary slightly based on purity, it is important to confirm the identity of the final product through analytical methods such as NMR spectroscopy and mass spectrometry.
FAQ 4: Can other dialkyl benzylmalonates be used as precursors?
Yes, other dialkyl esters, such as dimethyl benzylmalonate, can be used. The choice of the ester group can influence reaction rates and yields due to steric and electronic effects.[1] For instance, less steric hindrance from methyl esters might lead to slightly different reaction kinetics.[1]
III. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield in the Alkylation of Diethyl Malonate
Question: I am observing a low yield of diethyl benzylmalonate during the initial alkylation step. What are the likely causes and how can I improve it?
Answer:
Low yields in the malonic ester synthesis of diethyl benzylmalonate can often be attributed to several factors:
-
Incomplete Deprotonation: The first step involves the formation of an enolate from diethyl malonate using a base. If the deprotonation is incomplete, the subsequent alkylation will be inefficient.
-
Causality: The acidity of the α-hydrogen in diethyl malonate is crucial. The choice and handling of the base are critical for complete enolate formation.
-
Solution:
-
Base Selection: Use a strong base such as sodium ethoxide (NaOEt) in ethanol. It is important to match the alkoxide base with the ester to prevent transesterification.[6]
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water can quench the enolate and hydrolyze the ester.[6] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
-
Side Reactions:
-
Dialkylation: The mono-alkylated product can react with a second equivalent of the alkyl halide, leading to the formation of diethyl dibenzylmalonate.[3][6]
-
Causality: After the first alkylation, there is still one acidic proton remaining, which can be removed by the base, leading to a second alkylation.
-
Solution: Control the stoichiometry carefully. Use a slight excess of diethyl malonate relative to benzyl bromide. Add the benzyl bromide dropwise to the solution of the enolate to maintain a low concentration of the alkylating agent.[6]
-
-
Elimination: If using secondary or tertiary alkyl halides, E2 elimination can compete with the desired SN2 reaction.[6] For benzyl bromide, this is less of a concern.
-
Diagram: Troubleshooting Alkylation Step
Caption: Decision tree for troubleshooting low yield in the alkylation step.
Problem 2: Incomplete Reduction of Diethyl Benzylmalonate
Question: My reduction of diethyl benzylmalonate with LiAlH₄ is incomplete, resulting in a mixture of starting material, mono-alcohol, and the desired diol. How can I drive the reaction to completion?
Answer:
Incomplete reduction with LiAlH₄ is a common issue that can be resolved by carefully controlling the reaction conditions.
-
Insufficient Reducing Agent: LiAlH₄ is a powerful but moisture-sensitive reagent.
-
Causality: Each mole of the diester requires two moles of hydride for complete reduction. Any reaction with atmospheric moisture or protic solvents will consume the reagent.
-
Solution:
-
Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to account for any incidental quenching and to ensure the reaction goes to completion.
-
Reagent Quality: Use freshly opened or properly stored LiAlH₄.
-
-
-
Reaction Conditions:
-
Temperature: The initial addition of the diester to the LiAlH₄ suspension is typically done at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4] The reaction is then allowed to warm to room temperature and stirred for a sufficient time (often overnight) to ensure completion.[4]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents. Ensure the solvent is completely dry.
-
-
Work-up Procedure: A proper work-up is crucial to liberate the diol from the aluminum salts.
-
Causality: The reaction forms a complex aluminum alkoxide intermediate.
-
Solution: A standard Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is effective for precipitating the aluminum salts, which can then be filtered off.
-
Experimental Protocol: LiAlH₄ Reduction of Diethyl Benzylmalonate
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (X equivalents) in anhydrous diethyl ether.
-
Addition: Cool the suspension to 0 °C using an ice bath. Dissolve diethyl benzylmalonate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5 °C.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[4]
-
Work-up: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL per gram of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL per gram of LiAlH₄), and finally water again (3X mL per gram of LiAlH₄).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the precipitate thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Problem 3: Product Purification Challenges
Question: I am having difficulty purifying the final this compound product. What are the common impurities and the best purification methods?
Answer:
Effective purification is key to obtaining high-purity this compound.
-
Common Impurities:
-
Unreacted Starting Material: Diethyl benzylmalonate.
-
Mono-alcohol Intermediate: Ethyl 3-hydroxy-2-benzylpropanoate.
-
Solvent Residues: Diethyl ether or THF.
-
By-products from Alkylation: Diethyl dibenzylmalonate.
-
-
Purification Methods:
-
Distillation: Vacuum distillation is an effective method for separating the diol from less volatile impurities. The boiling point of 2-benzyl-1,3-dibromopropane (a derivative) is reported as 116°-121° C at 1.0 mm Hg, which can give an indication of the conditions needed for the diol.[4]
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the diol from closely related impurities. A solvent system of ethyl acetate and hexanes is a good starting point for elution. A study on a similar compound used a gradient of hexanes:ethyl acetate from 3:1 to 1:1.[7]
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.
-
Table: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For Removing |
| Vacuum Distillation | Scalable, effective for large quantities. | Requires high temperatures which can lead to degradation. | Non-volatile impurities, solvent residues. |
| Column Chromatography | High resolution, good for separating closely related compounds. | Can be time-consuming and requires significant solvent volumes. | Starting material, mono-alcohol, other by-products. |
| Recrystallization | Can yield very pure product, relatively simple procedure. | Product must be a solid, potential for product loss in the mother liquor. | Small amounts of impurities from a solid crude product. |
IV. Alternative Synthetic Approaches
While the reduction of diethyl benzylmalonate is the most common route, other methods can be considered.
Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction.
-
Catalysts: Ruthenium-based catalysts have been shown to be effective for the hydrogenation of dialkyl malonates to 1,3-propanediols.[5]
-
Conditions: The reaction is typically carried out under hydrogen pressure at elevated temperatures.[5]
-
Advantages: Avoids the use of pyrophoric and water-sensitive reagents like LiAlH₄.
-
Disadvantages: May require specialized high-pressure equipment. Catalyst activity and selectivity can be sensitive to impurities.
Grignard-based Synthesis
A Grignard-based approach could also be envisioned, although it is less direct for this specific target. For instance, a Grignard reagent could be reacted with a suitable electrophile to construct the carbon skeleton.[8][9][10] However, for the synthesis of 1,3-diols, this is often more complex than the reduction of a malonic ester derivative.
V. References
-
PrepChem. (n.d.). Synthesis of 2-benzylpropane-1,3-diol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]
-
National Institutes of Health. (2023). Enhanced 1,3-propanediol production with high yield from glycerol through a novel Klebsiella–Shewanella co-culture. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link] Bis-Enones_by_the_Double_Addition_of_Alkenyl_Grignard_Reagents_to_Diacid_Weinreb_Amides
-
ScienceMadness. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2024). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. Retrieved from
-
Google Patents. (n.d.). WO2016113758A1 - Catalytic hydrogenation process for the synthesis of terminal diols from terminal dialkyl aliphatic esters. Retrieved from
-
Study.com. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation: benzyl bromide (PhCH2Br) to 3-phenylpropan-1-ol? Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Retrieved from [Link]
-
Chegg. (2020). Question: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. General Concepts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-PHENYLALANINE. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. WO2016113758A1 - Catalytic hydrogenation process for the synthesis of terminal diols from terminal dialkyl aliphatic esters - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. homework.study.com [homework.study.com]
- 10. Solved The Grignard Reaction: Synthesis of | Chegg.com [chegg.com]
Technical Support Center: Synthesis of 2-Benzyl-1,3-propanediol
Welcome to the technical support center for the synthesis of 2-Benzyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. My goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
Introduction: The Synthetic Landscape
The synthesis of this compound, a valuable building block in various chemical applications, is most commonly achieved via a two-stage process: the benzylation of a malonic ester (typically diethyl malonate), followed by the reduction of the ester groups. While seemingly straightforward, each step presents unique challenges that can lead to a range of impurities. Understanding and controlling these side reactions is paramount to achieving high purity and yield.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Overall Synthesis Workflow
The primary synthetic route discussed is the alkylation of diethyl malonate followed by hydride reduction.
Caption: Overall workflow for this compound synthesis.
Troubleshooting Guide & FAQs: Stage 1 (Alkylation)
Question 1: My reaction mass shows a significant amount of a higher molecular weight product alongside my desired mono-benzylated product. What is it and how do I prevent it?
Answer:
This is the most common side product in malonic ester alkylation: the dialkylated product , in this case, Diethyl Dibenzylmalonate .
-
Causality (The "Why"): The product of the first alkylation, diethyl benzylmalonate, still possesses one acidic proton on the central carbon (α-carbon). In the presence of a strong base, this proton can be abstracted to form a new enolate. This enolate can then react with another molecule of benzyl bromide, leading to the dibenzylated species.[1] The pKa of the remaining C-H bond in the mono-alkylated product is only slightly higher than that of the starting diethyl malonate, making this second deprotonation competitive.
Caption: Formation of the dialkylated side product.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of diethyl malonate relative to the base and benzyl bromide. This ensures the electrophile (benzyl bromide) is consumed before it can react extensively with the mono-alkylated product enolate.
-
Slow Addition: Add the benzyl bromide slowly and at a controlled temperature (e.g., 0 °C to room temperature). This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant and slightly more reactive diethyl malonate enolate.[1]
-
Choice of Base: While sodium ethoxide in ethanol is standard, using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can allow for complete enolate formation before the addition of the alkylating agent. This provides more precise stoichiometric control.
-
-
Verification: The dibenzylated product can be identified by GC-MS (higher molecular weight and distinct fragmentation pattern) or ¹H NMR (disappearance of the α-proton signal and doubling of the benzyl proton integration).
Question 2: My NMR spectrum is overly complex, suggesting a mixture of esters. What happened?
Answer:
You are likely observing the results of transesterification .[2]
-
Causality (The "Why"): Transesterification occurs when the alkoxide base used does not match the alcohol component of the ester. For example, if you use sodium methoxide (NaOMe) as a base with diethyl malonate in ethanol, an equilibrium will be established. The methoxide can attack the carbonyl of the ethyl ester, leading to the formation of dimethyl malonate and mixed methyl ethyl malonate species.[1][3] This process is an equilibrium, but it can significantly complicate purification and subsequent reactions.
| Reactants | Base | Potential Products |
| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Diethyl Benzylmalonate (Desired) |
| Diethyl Malonate | Sodium Methoxide (NaOMe) | Diethyl-, Ethyl Methyl-, and Dimethyl Benzylmalonate |
-
Troubleshooting & Prevention:
-
Match the Base and Ester: This is a critical principle. Always use the alkoxide that corresponds to the ester group. For diethyl malonate, use sodium ethoxide (NaOEt) in ethanol.[1] For dimethyl malonate, use sodium methoxide (NaOMe) in methanol.
-
Protocol: Preparing Sodium Ethoxide in situ
-
Under an inert atmosphere (N₂ or Ar), add dry absolute ethanol to a flame-dried round-bottom flask.
-
Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas.
-
Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Cool the solution to the desired temperature before adding the diethyl malonate.
-
-
-
Verification: High-resolution mass spectrometry can distinguish between the different ester products. ¹H NMR will show distinct signals for the different alkoxy groups (e.g., a quartet and triplet for ethyl, a singlet for methyl).
Troubleshooting Guide & FAQs: Stage 2 (Reduction)
Question 3: After reduction with NaBH₄, my main product has a much lower molecular weight than expected, corresponding to 2-phenylethanol. Why did this happen?
Answer:
This side product arises from a decarboxylation/reduction pathway , which can occur under certain conditions, especially during the reduction of phenyl-substituted malonates.
-
Causality (The "Why"): While strong reducing agents like LiAlH₄ are typically used to reduce esters to alcohols, sodium borohydride (NaBH₄) can also be effective, often requiring higher temperatures or additives. A patented process for the reduction of diethyl phenylmalonate with NaBH₄ specifically notes the formation of 2-phenylethanol as a significant side product in the absence of a buffer.[4] The proposed mechanism involves the cleavage of a C-C bond, likely facilitated by the phenyl group, followed by reduction of the resulting fragment. The presence of a buffer like sodium dihydrogen phosphate was found to significantly suppress this side reaction.[4]
Caption: Decision tree for selecting reduction conditions.
-
Troubleshooting & Prevention:
-
Use a More Robust Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the classic and most reliable reagent for this transformation.[5] It is highly reactive and will cleanly reduce both ester groups to the corresponding primary alcohols. However, it is pyrophoric and requires careful handling in anhydrous aprotic solvents (e.g., THF, diethyl ether).
-
Buffered NaBH₄ Reduction: If NaBH₄ must be used (e.g., for safety or cost reasons), follow the buffered protocol. A typical procedure involves adding NaBH₄ to a solution of the diethyl benzylmalonate in ethanol in the presence of an alkali metal dihydrogen phosphate buffer.[4]
-
Temperature Control: Regardless of the reagent, maintain a low temperature during the addition of the hydride to control the exothermic reaction and minimize side reactions.
-
-
Verification: The presence of 2-phenylethanol is easily confirmed by GC-MS, as its mass and fragmentation pattern are well-known.
Question 4: My final product is contaminated with a species that shows characteristics of both an ester and an alcohol. What is this impurity?
Answer:
This is likely a partially reduced intermediate , such as ethyl 3-benzyl-4-hydroxybutanoate .
-
Causality (The "Why"): This occurs when the reduction reaction does not go to completion. The reduction of a diester to a diol is a stepwise process. If an insufficient amount of reducing agent is used, or if the reaction is quenched prematurely, one of the ester groups may be reduced to an alcohol while the other remains intact.
-
Troubleshooting & Prevention:
-
Sufficient Reducing Agent: Ensure at least 2 equivalents of hydride are transferred per mole of diester. For LiAlH₄, this means using at least 1 equivalent of the reagent (since each [AlH₄]⁻ can deliver 4 hydrides, though in practice a molar excess is used). For NaBH₄, at least 2 equivalents are needed. It is common practice to use a 1.5 to 2-fold molar excess of the reagent to ensure complete conversion.
-
Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time. After the initial exothermic addition, it may be necessary to stir at room temperature or even gently reflux to drive the reaction to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Careful Workup: The standard Fieser workup for LiAlH₄ reactions (sequential addition of x mL H₂O, x mL 15% NaOH, then 3x mL H₂O, where x = grams of LiAlH₄ used) is effective at destroying excess hydride and precipitating aluminum salts without hydrolyzing partially reduced intermediates.
-
-
Verification: This intermediate will be visible on TLC, typically with an Rf value between the starting diester and the final diol product. It can be confirmed by IR spectroscopy (showing both an ester C=O stretch ~1735 cm⁻¹ and an alcohol O-H stretch ~3400 cm⁻¹) and MS.
General FAQs
Q: What is the best method for purifying the final this compound?
A: The choice of purification depends on the scale and the nature of the impurities.
-
Vacuum Distillation: If the primary impurities are volatile (e.g., solvents, 2-phenylethanol) or non-volatile (e.g., dibenzylated diol), vacuum distillation can be effective. This compound has a high boiling point, so a good vacuum is required.
-
Column Chromatography: This is the most versatile method for removing side products with similar polarity, such as the partially reduced intermediate or the dibenzylated diol. A silica gel column with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is typically effective.[6]
Q: Are there alternative synthetic routes?
A: Yes, other routes exist, such as the reaction of phenyl-substituted nitro compounds with formaldehyde followed by reduction.[5][7] However, the malonic ester synthesis remains one of the most common and versatile laboratory-scale methods due to the wide availability of starting materials.[8]
References
- Grasas y Aceites. (1991). Transesterification of fatty acid esters with arylaminoalcohols. Synthesis of mono- and diacylderivatives of 3-phenylamino- 1,2-propanediol. [Link]
- ResearchGate. (n.d.).
- Synthetic Communications. (1999). A Facile One-Step Synthesis of Ethyl 2-(L,L-Dialkyl and Arylmethyl)
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Homework.Study.com. (n.d.). Starting with diethyl malonate and using any other reagents of your choice, show how you would prepare each of the following compounds:. [Link]
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (2016).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Google Patents. (1989). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- Google Patents. (1991). US5072056A - Synthesis of 2-phenyl-1,3-propanediol.
- ResearchGate. (2009). A novel separation and purification process for 1,3-propanediol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transesterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 5. US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Challenges in 2-Benzyl-1,3-propanediol Purification
Welcome to the dedicated technical support guide for the purification of 2-Benzyl-1,3-propanediol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable diol with high purity. Drawing from established chemical principles and field experience, this guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.
Introduction: The Purification Challenge
This compound is a key building block in various synthetic applications. Its purification, however, is often non-trivial. Common synthetic routes, such as the reduction of diethyl benzylmalonate, can introduce a variety of impurities that complicate isolation.[1] The diol's polarity, hydrogen bonding capability, and potential to exist as a low-melting solid or a viscous oil present unique challenges for standard purification techniques like recrystallization and chromatography. This guide will equip you with the knowledge to diagnose and solve these common issues effectively.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.
Problem 1: My final product is a persistent, viscous oil and will not crystallize.
Question: After solvent removal, my this compound is a thick oil. I've tried cooling it, scratching the flask, and seeding, but it refuses to solidify. What's happening and how can I get a crystalline solid?
Plausible Causes & Mechanistic Explanation:
-
Residual Solvents: Trace amounts of organic solvents (e.g., THF, diethyl ether, ethyl acetate) can significantly depress the melting point of the compound, acting as a plasticizer and preventing the formation of a stable crystal lattice.
-
High Impurity Load: The presence of unreacted starting materials or reaction byproducts disrupts the ordered molecular packing required for crystallization. Polar impurities are particularly effective at interfering with the hydrogen-bonding network of the diol.
-
Metastable Oiling Out: The compound may be precipitating from solution at a temperature below its melting point but above its nucleation temperature, leading to the formation of a supersaturated, supercooled liquid (an oil) instead of crystals. This is common when a solution is cooled too rapidly or when an inappropriate solvent is used.[2]
Step-by-Step Resolution Protocol:
-
Ensure Complete Solvent Removal: Dry the oil under a high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (40-50 °C) if the compound is thermally stable. This is the most critical first step.
-
Attempt Co-evaporation: Dissolve the oil in a small amount of a volatile, non-polar solvent like hexane or toluene and re-evaporate under reduced pressure. Repeat this process 2-3 times. This can help azeotropically remove more stubborn residual solvents.
-
Initiate Crystallization from a Minimal Amount of Solvent:
-
Gently warm the oil to reduce its viscosity.
-
Add a small volume of a poor solvent in which the diol is only sparingly soluble (e.g., cold hexane or a hexane/diethyl ether mixture) and triturate (repeatedly stir and grind) the oil with a spatula. This can induce nucleation.
-
If trituration fails, proceed to develop a formal recrystallization procedure as detailed in the Protocols section below.
-
-
Purify via Chromatography: If the product remains an oil due to high impurity levels, direct crystallization is unlikely to succeed. The most reliable path forward is purification by column chromatography to remove the impurities that are inhibiting crystallization.
Problem 2: My NMR/GC-MS analysis shows significant unreacted diethyl benzylmalonate.
Question: My post-reaction workup is complete, but analytical data shows my product is contaminated with the starting ester, diethyl benzylmalonate. How can I remove it?
Plausible Cause & Mechanistic Explanation:
-
Incomplete Reduction: The most common cause is an incomplete reaction, potentially due to insufficient reducing agent (e.g., Lithium Aluminum Hydride), shortened reaction time, or deactivation of the reagent by moisture. Diethyl benzylmalonate is significantly less polar than the target diol, making their separation straightforward.
Recommended Purification Strategy: Flash Column Chromatography
Flash chromatography is the most effective method for separating the non-polar ester from the polar diol.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for separating compounds of differing polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient from low to high polarity will elute the non-polar ester first, followed by the more polar diol. |
| Starting Polarity | 5-10% Ethyl Acetate in Hexane | This will elute the non-polar diethyl benzylmalonate (Rf ~0.7-0.8). |
| Ending Polarity | 40-60% Ethyl Acetate in Hexane | This polarity is typically sufficient to elute the this compound (Rf ~0.2-0.3). |
A detailed protocol for flash chromatography is provided in the Protocols section.
Problem 3: Column chromatography results in poor separation or product streaking.
Question: I'm trying to purify my diol on a silica column, but the fractions are mixed, or the product comes out as a long streak instead of a tight band. How can I improve my separation?
Plausible Causes & Mechanistic Explanation:
-
Improper Solvent System: The chosen mobile phase may be too polar, causing the diol to move too quickly (high Rf) and co-elute with impurities. Conversely, if it's not polar enough, the diol can stick to the silica, leading to tailing and poor recovery.
-
Sample Overload: Loading too much crude material onto the column is a common cause of poor separation. Overloading saturates the stationary phase, leading to broad, overlapping bands.
-
Inappropriate Sample Loading Technique: Dissolving the sample in a large volume of a strong solvent (like pure ethyl acetate or methanol) before loading can cause band broadening as the sample crashes out of solution upon entering the less polar mobile phase.
Step-by-Step Troubleshooting Protocol:
-
Optimize TLC First: Before running the column, find a solvent system that gives your target diol an Rf value between 0.2 and 0.35 on a silica TLC plate. This is the optimal range for good separation in flash chromatography.
-
Reduce Sample Load: As a rule of thumb, the mass of crude material should be about 1-5% of the mass of the silica gel in the column (e.g., 100-500 mg of crude on a 25 g column).
-
Use Dry Loading or Minimal Strong Solvent:
-
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (~2-3x the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.
-
Wet Loading (Minimal Solvent): If you must load as a liquid, dissolve the crude material in the absolute minimum volume of the mobile phase or a slightly stronger solvent.
-
Purification Workflow Diagram
The following diagram outlines a logical workflow for the purification of this compound, from initial workup to final product.
Caption: A typical workflow for purifying this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect from a Lithium Aluminum Hydride (LAH) reduction of diethyl benzylmalonate?
-
A1: Besides unreacted diethyl benzylmalonate, you may encounter partially reduced intermediates, such as the corresponding aldehyde-ester or alcohol-ester. Additionally, inorganic aluminum salts from the LAH quench and workup are common. An aqueous wash during the workup is crucial for removing these salts.[1]
-
-
Q2: Is vacuum distillation a viable purification method for this compound?
-
A2: While possible, it can be challenging. Diols have relatively high boiling points and can be prone to thermal decomposition, especially if trace acidic or basic impurities are present. For laboratory scale, flash column chromatography is generally a more reliable and less harsh method for removing non-volatile impurities.
-
-
Q3: My purified product has a slight yellow tint. How can I remove the color?
-
A3: A yellow color often indicates trace, highly conjugated impurities. If the product is crystalline, a single recrystallization is often sufficient to exclude these impurities into the mother liquor. If the product is an oil, passing it through a small plug of silica gel with a moderately polar solvent (e.g., 30% ethyl acetate in hexane) can sometimes remove the color without requiring a full chromatographic separation. Adding a small amount of activated charcoal during recrystallization can also be effective, but requires a subsequent hot filtration step to remove the charcoal.[3]
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed to separate this compound from less polar impurities like unreacted diethyl benzylmalonate.
-
TLC Analysis:
-
Dissolve a small sample of the crude material in ethyl acetate or dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 2:1, 1:1).
-
Identify a solvent system where the main product spot has an Rf of approximately 0.2-0.35. This will be your primary elution solvent.
-
-
Column Packing:
-
Select a glass column appropriate for your scale (e.g., a 40 mm diameter column for 1-5 g of crude material).
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (e.g., 50-100 g) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.
-
Add another ~1 cm layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (e.g., 2 g) in a minimal amount of dichloromethane (~10 mL).
-
Add 4-6 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of the packed column.
-
-
Elution:
-
Carefully add the starting mobile phase (e.g., 10% ethyl acetate/hexane) to the column.
-
Begin collecting fractions while applying gentle pressure.
-
Gradually increase the polarity of the mobile phase (gradient elution) up to your target elution solvent determined by TLC (e.g., 40-50% ethyl acetate/hexane).
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Developing a Recrystallization Solvent System
Since no single, universally cited solvent system exists, this protocol provides a systematic approach to finding an effective one.[2]
-
Solvent Screening:
-
Place a small amount of your purified product (~20-30 mg) into several small test tubes.
-
To each tube, add a different solvent (~0.5 mL) from the list of common recrystallization solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane, acetone).
-
Observe solubility at room temperature: A good single solvent will NOT dissolve the compound at room temperature.
-
Observe solubility when hot: Heat the tubes that showed poor room temperature solubility. An ideal solvent will completely dissolve the compound at or near its boiling point.
-
Observe crystallization upon cooling: Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large crop of crystals.
-
-
Using a Two-Solvent System (if no single solvent is ideal):
-
This is often necessary for diols. A common pair is a "good" solvent in which the diol is soluble (e.g., ethyl acetate, acetone, or toluene) and a "bad" or "anti-solvent" in which it is insoluble (e.g., hexane, pentane).[2]
-
Procedure: a. Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., toluene). b. While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the cloud point). c. If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again. d. Allow the flask to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent (or the "bad" solvent from a two-solvent system).
-
Dry the crystals under a vacuum to a constant weight.
-
Troubleshooting Purification Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
- Supporting Information for [Journal Article]. Wiley-VCH.
- A novel separation and purification process for 1,3-propanediol. ResearchGate.
- Purification of biologically-produced 1,3-propanediol. Google Patents.
- 2,2-Dibenzyl-1,3-propanediol. Amerigo Scientific.
- Purification by Recrystallization. CUNY.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Synthesis of 2-phenyl-1,3-propanediol. Google Patents.
- Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. ResearchGate.
- Go-to recrystallization solvent mixtures. Reddit.
- 2-Benzyl-2-(2-methylphenyl)propane-1,3-diol. PubChem.
- Studies on Purification of 1,3-propanediol by Molecular Distillation. DSpace.
- Process for the preparation of 1,3-propanediol. Google Patents.
- Synthesis of 2-benzylpropane-1,3-diol. PrepChem.com.
- A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Benzylation of Diols
Welcome to the technical support center for the benzylation of diols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The benzylation of diols is a cornerstone of synthetic chemistry, particularly for the protection of hydroxyl groups. However, achieving high yields and, crucially, controlling selectivity can be challenging. This resource offers field-proven insights to navigate these complexities.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the benzylation of diols.
Q1: What is the most common method for benzylating a diol?
The most prevalent method is the Williamson ether synthesis, which involves the deprotonation of the diol's hydroxyl groups with a base to form an alkoxide, followed by nucleophilic substitution with a benzyl halide (typically benzyl bromide, BnBr).[1][2][3] A strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic combination.[2][4]
Q2: My benzylation reaction is not working (no product formation). What are the likely causes?
Several factors could lead to a failed reaction:
-
Ineffective Deprotonation: The base may not be strong enough to deprotonate the alcohol, or it may have degraded due to improper storage (e.g., NaH exposed to moisture).[5]
-
Poor Reagent Quality: The benzyl bromide might have decomposed, or the solvent may not be sufficiently anhydrous. Water in the reaction will quench the base and the alkoxide.
-
Steric Hindrance: Highly hindered hydroxyl groups may react very slowly or not at all under standard conditions.[6]
Q3: How can I selectively mono-benzylate a symmetric diol?
Achieving mono-benzylation over di-benzylation is a common challenge. Key strategies include:
-
Stoichiometry Control: Using a slight excess (e.g., 1.1 equivalents) of the benzylating agent can favor mono-substitution. However, this often results in a mixture of starting material, mono- and di-benzylated products.
-
Use of Organotin Intermediates: Reacting the diol with dibutyltin oxide forms a stannylene acetal, which can then be treated with benzyl bromide to achieve selective mono-benzylation.[7]
-
Phase-Transfer Catalysis (PTC): PTC conditions can sometimes enhance mono-alkylation by controlling the availability of the alkoxide at the reaction interface.[8][9]
Q4: I have an unsymmetrical diol (e.g., primary and secondary hydroxyls). How do I selectively benzylate only the primary hydroxyl group?
Primary hydroxyl groups are generally more sterically accessible and more acidic than secondary ones. This inherent difference can be exploited:
-
Sterically Demanding Conditions: Using a bulky base or running the reaction at low temperatures can enhance selectivity for the less hindered primary hydroxyl group.
-
Catalytic Methods: Borinic acid catalysts have been shown to facilitate the regioselective acylation and alkylation of diols, often favoring the primary position.[10][11] Similarly, certain organobase-catalyzed reactions can exhibit high selectivity.[11]
Q5: What are some milder alternatives to the strong bases typically used in the Williamson ether synthesis?
For substrates sensitive to strongly basic conditions, several milder methods are available:
-
Silver(I) Oxide (Ag₂O): This base is particularly useful for selective benzylation and can help prevent side reactions like racemization.[1][4]
-
Benzyl Trichloroacetimidate: This reagent can be used under acidic conditions to benzylate alcohols, offering an orthogonal strategy to base-mediated methods.[2][4]
-
Dudley Reagents: Reagents like benzyloxypyridinium triflate allow for the benzylation of alcohols under relatively neutral conditions.
II. Troubleshooting Guide: From Poor Yield to No Selectivity
This section provides a structured approach to diagnosing and solving common problems encountered during the benzylation of diols.
Issue 1: Low or No Yield
A low yield or complete lack of product is a frustrating but common issue. A systematic check of your components and conditions is the best approach.
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Degraded Reagents | Sodium hydride is highly reactive with atmospheric moisture. Benzyl bromide can decompose over time. Solvents must be anhydrous. | Use a fresh bottle of NaH or wash it with dry hexanes. Use freshly distilled or purchased anhydrous solvents. Purify BnBr by distillation if necessary. |
| Insufficient Reaction Time/Temp | Sterically hindered diols or less reactive benzylating agents may require more forcing conditions. | Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., from 0 °C to room temperature, or from RT to 50-60 °C).[12] |
| Incorrect Base | The pKa of the alcohol may require a stronger base for complete deprotonation. | While NaH is generally sufficient for most alcohols, ensure you are using an adequate excess (typically 1.1-1.5 eq. per hydroxyl group). |
| Side Reactions | In some cases, particularly with DMF as a solvent, impurities can form that may poison catalysts in subsequent steps if not carefully removed.[13] | If using DMF, ensure it is high purity. If problems persist, consider switching to THF. |
Issue 2: Poor Regioselectivity (Mixture of Products)
This is arguably the most complex issue in diol benzylation. Achieving selectivity between two similar hydroxyl groups requires fine-tuning the reaction environment.
Decision Tree for Optimizing Selectivity
Caption: Decision-making for improving reaction selectivity.
Detailed Analysis and Solutions
| Selectivity Problem | Underlying Principle | Recommended Strategies |
| Over-benzylation (Di-product instead of Mono-) | The mono-benzylated product, once formed, can be further deprotonated and react to form the di-benzylated product. This is often a matter of relative reaction rates. | 1. Control Stoichiometry: Carefully add ~1.0-1.1 equivalents of benzyl bromide.[12] 2. Organotin Method: The dibutylstannylene intermediate method is highly effective for symmetrical diols.[7] 3. Lower Temperature: Reducing the temperature can slow the second benzylation step more than the first, improving mono-selectivity. |
| Low Selectivity in Unsymmetrical Diols | The electronic and steric differences between the hydroxyl groups are not being sufficiently exploited by the reaction conditions. | 1. Enhance Steric Differentiation: Use a bulkier base or run the reaction at a very low temperature to amplify the steric preference for the primary -OH group. 2. Catalytic Approach: Employ catalysts known to direct functionalization, such as borinic acid or specific organocatalysts, which can form transient intermediates that favor reaction at one site.[10] |
| Formation of Multiple Benzylated Isomers | This can occur if the reaction conditions are harsh enough to cause isomerization of the starting material or product, or if the inherent selectivity is simply low. | Review all conditions for harshness (high temperature, strong base concentration). Consider a milder benzylation method (e.g., Ag₂O or benzyl trichloroacetimidate). |
III. Experimental Protocols
Protocol 1: Standard Benzylation of a Diol using NaH/BnBr
This protocol is a general starting point for the benzylation of a generic diol.
Materials:
-
Diol (1.0 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 2.2-3.0 eq.)
-
Benzyl bromide (2.2-3.0 eq.)
-
Anhydrous DMF or THF (5–10 mL/mmol of diol)
-
Ethyl acetate, Water, Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add the diol to a flask containing anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction back down to 0 °C and add the benzyl bromide dropwise.[2]
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.
-
Carefully quench the reaction at 0 °C by the slow addition of water or methanol.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Mono-benzylation via a Dibutylstannylene Intermediate
This method is excellent for achieving mono-benzylation of symmetric 1,2- and 1,3-diols.
Materials:
-
Diol (1.0 eq.)
-
Dibutyltin oxide (Bu₂SnO, 1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Toluene or Methanol
-
Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide, TBAB)
Procedure:
-
To a flask, add the diol, dibutyltin oxide, and toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically. Continue until no more water is collected.
-
Remove the solvent under reduced pressure to obtain the crude dibutylstannylene acetal.
-
Dissolve the crude intermediate in anhydrous DMF. Add benzyl bromide (and TBAB if used).[14][15]
-
Heat the reaction (e.g., to 80-100 °C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and proceed with an aqueous workup as described in Protocol 1.
-
Purify by column chromatography. Note that organotin residues can sometimes be challenging to remove completely.
IV. Deprotection of Benzyl Ethers
The choice of a protecting group is only as good as its ease of removal. Benzyl ethers are valued for their stability but can be readily cleaved when desired.[16]
| Deprotection Method | Reagents & Conditions | Advantages & Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C, in a solvent like Ethanol or Ethyl Acetate. | This is the most common and cleanest method.[1][17] It produces the alcohol and toluene. Be aware that this method will also reduce other functional groups like alkenes, alkynes, and nitro groups. |
| Dissolving Metal Reduction | Na, liquid NH₃ (Birch Reduction). | A powerful method, but conditions are harsh and not compatible with many functional groups. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ). | Useful for when reductive conditions cannot be used. This method is specific for benzyl and p-methoxybenzyl (PMB) ethers.[1] |
| Lewis Acid Cleavage | Strong acids like HBr or BBr₃. | Limited to substrates that can tolerate strong acidic conditions.[1] |
References
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140-1146. [Link]
- Ready Lab, UT Southwestern. Protecting Groups in Organic Synthesis. [Link]
- Bais, R. E., & Wipf, P. (2004). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 6(18), 3079-3082. [Link]
- Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]
- Organic Chemistry Portal. Benzyl Ethers. [Link]
- Wang, Y., et al. (2025). Recent progress in selective functionalization of diols via organocatalysis. Royal Society of Chemistry. [Link]
- Li, W., et al. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules, 21(5), 656. [Link]
- Ondieki, G. (2012).
- Wikipedia. Diol. [Link]
- KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
- ResearchGate. (2018). Scheme 11.
- Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols. [Link]
- ResearchGate. Regioselective Benzylation of Diols and Polyols by Catalytic Amounts of an Organotin Reagent. [Link]
- ResearchGate. (2017).
- Mash, E. A., Kantor, L. T., & Waller, S. C. (1997). Monobenzylation of 1,n-diols via dibutylstannylene intermediates.
- Organic Chemistry Portal.
- National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. [Link]
- Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
- Organic Chemistry Portal.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Mukaiyama, T., et al. (2005). Benzylation of Alcoholic Hydroxyl Groups with Benzyl Mesylate by Using a Catalytic Amount of Lithium Tetrakis(pentafluorophenyl)borate. Chemistry Letters, 34(11), 1476-1477. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Taylor & Francis Online. (2006).
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
- ACS Publications. (2019).
- National Center for Biotechnology Information. (2022).
- ACS Publications. (2010).
- ResearchGate. (2021).
- ResearchGate. (2019).
- National Center for Biotechnology Information. (2022).
- ACS Publications. (2026). Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. academic.oup.com [academic.oup.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 11. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Benzyl-1,3-propanediol Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Benzyl-1,3-propanediol. This resource is designed for researchers, chemists, and drug development professionals who are utilizing the common synthetic route involving the reduction of diethyl benzylmalonate. Here, we move beyond simple protocols to address the nuanced challenges of this reaction, providing in-depth, field-tested solutions to common experimental failures. Our goal is to empower you to not only solve immediate issues but also to build a deeper understanding of the reaction's mechanics for future success.
The predominant method for synthesizing this compound is the reduction of diethyl benzylmalonate, typically with a powerful hydride-based reducing agent like Lithium Aluminum Hydride (LAH).[1][2] While effective, this reaction is sensitive to a variety of parameters that can lead to failed or low-yield experiments. This guide is structured as a series of troubleshooting questions and FAQs to directly address these potential pitfalls.
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common and specific problems encountered during the synthesis.
Issue 1: My reaction yielded little to no this compound. What went wrong?
This is the most frequent issue, and it almost always points to problems with the reducing agent or the reaction environment.
Answer: A low or zero yield is typically caused by the inactivation of the Lithium Aluminum Hydride (LAH) reagent. LAH is a highly reactive, potent reducing agent that reacts violently with protic sources, especially water.[3][4]
Causality & Key Insights:
-
Moisture Contamination: Even trace amounts of water in your solvent (e.g., diethyl ether or THF), on your glassware, or in the starting ester will rapidly and exothermically quench the LAH, rendering it useless for the desired reduction. One mole of water will consume one mole of hydride.
-
Improper Stoichiometry: The reduction of an ester to a primary alcohol is a two-step process that consumes two equivalents of hydride (H⁻) per carbonyl group.[3][5] Since diethyl benzylmalonate has two ester groups, a minimum of four hydride equivalents are required per molecule of starting material. It is standard practice to use a slight excess (e.g., 2.5 equivalents of LAH, which provides 10 hydride equivalents) to ensure the reaction goes to completion.
-
Reagent Quality: LAH degrades over time, especially if not stored under strictly anhydrous, inert conditions. Old or improperly stored LAH may have significantly reduced activity.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere (Argon or Nitrogen).
-
Use a freshly opened bottle of an anhydrous ether solvent (e.g., diethyl ether or THF) or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Ensure your starting material, diethyl benzylmalonate, is dry. If it is suspect, it can be dried by dissolving it in a non-polar solvent, washing with brine, drying over anhydrous magnesium sulfate, filtering, and removing the solvent under reduced pressure.
-
-
Verify Stoichiometry:
-
Recalculate the molar equivalents of LAH required for your reaction. For every 1 mole of diethyl benzylmalonate, you will need at least 1 mole of LiAlH₄ (which provides 4 moles of H⁻). A 10-20% excess is recommended.
-
-
Reaction Monitoring:
-
Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot indicates completion. A stalled reaction will show persistent starting material.
-
// Nodes problem [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause 1:\nReagent Inactivation", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause 2:\nIncorrect Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause 3:\nPoor Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Solution:\nEnsure Rigorously\nAnhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\nRecalculate Molar\nEquivalents (Use Excess)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nUse Fresh or Titrated LAH", fillcolor="#34A853", fontcolor="#FFFFFF"]; step1a [label="Flame/Oven Dry Glassware", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step1b [label="Use Anhydrous Solvent", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges problem -> cause1; problem -> cause2; problem -> cause3; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; solution1 -> step1a [dir=none]; solution1 -> step1b [dir=none]; } ` Caption: Troubleshooting logic for low-yield reactions.
Issue 2: My NMR spectrum shows impurities. What are they and how do I remove them?
Even with a successful reaction, impurities are common. Identifying them is key to effective purification.
Answer: The most common impurities are unreacted starting material, the intermediate aldehyde, and potentially a mono-reduced species where only one ester group has been converted to an alcohol.
Causality & Key Insights:
-
Unreacted Diethyl Benzylmalonate: This is present if the reaction did not go to completion due to the reasons mentioned in Issue 1.
-
Aldehyde Intermediate: The reduction of an ester with LAH proceeds through a transient aldehyde intermediate.[3][6] If an insufficient amount of LAH is used, or if the reaction is quenched prematurely, this aldehyde may be isolated. Aldehydes are generally less polar than diols on silica gel.
-
Workup Byproducts: The workup procedure is critical. The quenching of excess LAH forms aluminum salts (aluminates). If the pH is not carefully controlled, these can form gels or emulsions that trap the product, leading to lower isolated yields and contamination.[3]
Troubleshooting & Purification Protocol:
-
Analyze the Crude Product: Use TLC and ¹H NMR to identify the major components. Compare the crude spectrum to reference spectra of the starting material and the desired product.
-
Purification via Column Chromatography: this compound is a polar molecule and can be effectively purified using silica gel column chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10-20% EtOAc/Hexanes) to elute non-polar impurities and gradually increase the polarity (e.g., to 40-60% EtOAc/Hexanes) to elute the desired diol.[7]
-
Monitor the fractions by TLC to isolate the pure product.
-
| Compound | Typical Rf Value (40% EtOAc/Hexanes) | Key ¹H NMR Signals |
| Diethyl Benzylmalonate (Starting Material) | ~0.8 | ~4.2 ppm (quartet, 4H), ~1.2 ppm (triplet, 6H) |
| Aldehyde Intermediate | ~0.6 | ~9.7 ppm (singlet/triplet, 1H) |
| This compound (Product) | ~0.3 | ~3.7 ppm (multiplet, 4H), ~2.0 ppm (broad singlet, 2H, -OH) |
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LAH)?
A: Generally, no. Sodium borohydride is a much milder reducing agent than LAH and is typically incapable of reducing esters and carboxylic acids.[5][8] Its reactivity is generally limited to aldehydes and ketones. However, there are literature methods that use NaBH₄ in the presence of additives or under specific pH-controlled conditions to reduce esters, but these are often less efficient and may result in lower yields compared to LAH for this specific transformation.[9]
Q2: What is the optimal temperature for the reaction?
A: The reaction is highly exothermic. It is crucial to control the temperature, especially during the addition of reagents. The standard procedure involves adding the ester dropwise to a stirred suspension of LAH in an ethereal solvent at 0°C (ice bath).[1] After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred overnight to ensure it goes to completion.
Q3: What is the safest and most effective way to quench the reaction?
A: Quenching a reaction containing excess LAH must be done with extreme caution as it generates flammable hydrogen gas. The Fieser workup is a widely accepted and reliable method:
-
Cool the reaction vessel to 0°C in an ice bath.
-
Slowly and dropwise, add 'x' mL of water, where 'x' is the mass in grams of LAH used.
-
Dropwise, add 'x' mL of 15% aqueous NaOH solution.
-
Dropwise, add '3x' mL of water.
-
Stir the resulting mixture vigorously for 15-30 minutes. It should form a granular, white precipitate of aluminum salts that can be easily filtered off. Using Rochelle's salt (sodium potassium tartrate) solution during workup can also help break up emulsions by chelating the aluminum salts.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via LAH Reduction
// Nodes start [label="Start:\nAnhydrous Setup", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_lah [label="1. Add LiAlH₄ to\nanhydrous diethyl ether\nunder Argon/N₂"]; cool [label="2. Cool suspension\nto 0°C (ice bath)"]; add_ester [label="3. Add Diethyl Benzylmalonate\nsolution dropwise"]; warm_stir [label="4. Warm to RT and\nstir overnight"]; monitor [label="5. Monitor by TLC until\nstarting material is consumed"]; quench [label="6. Quench reaction cautiously\nat 0°C (Fieser Workup)"]; filter [label="7. Filter off aluminum salts,\nwash with ether"]; extract [label="8. Extract aqueous layer,\ndry combined organics"]; concentrate [label="9. Concentrate under\nreduced pressure"]; purify [label="10. Purify crude oil by\nsilica gel chromatography"]; end [label="End:\nPure Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> add_lah; add_lah -> cool; cool -> add_ester; add_ester -> warm_stir; warm_stir -> monitor; monitor -> quench; quench -> filter; filter -> extract; extract -> concentrate; concentrate -> purify; purify -> end; } ` Caption: Workflow for the synthesis of this compound.
Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add Lithium Aluminum Hydride (1.1 eq) to anhydrous diethyl ether (volume based on reaction scale) under an Argon atmosphere.
-
Cool the stirred suspension to 0°C using an ice-water bath.
-
Dissolve diethyl benzylmalonate (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.[10]
-
Add the ester solution dropwise to the LAH suspension over 30-60 minutes, maintaining the internal temperature below 5°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Monitor the reaction for the disappearance of the starting material using TLC (e.g., 30% Ethyl Acetate/Hexanes).
-
Upon completion, cool the reaction back to 0°C and cautiously quench the excess LAH using the Fieser workup procedure described in the FAQ section.
-
Filter the granular precipitate through a pad of Celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Combine the filtrate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the resulting oil or solid by silica gel column chromatography as described in the troubleshooting section.
References
- PrepChem. (n.d.). Synthesis of 2-benzylpropane-1,3-diol. Retrieved from prepchem.com/synthesis-of-2-benzylpropane-1-3-diol/
- Pearson. (n.d.). Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4) stop at the aldehyde stage?
- OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Quora. (2014). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?
- ChemSynthesis. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
- Google Patents. (n.d.). US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- Organic Syntheses. (n.d.). dl-PHENYLALANINE.
- PrepChem. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved from prepchem.com/synthesis-of-2-phenyl-propane-1-3-diol/
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Why can't ester reduction with lithium aluminum hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
- 7. rsc.org [rsc.org]
- 8. quora.com [quora.com]
- 9. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 10. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
Technical Support Center: Purification of 2-Benzyl-1,3-propanediol
An advanced guide to resolving common purification challenges for 2-Benzyl-1,3-propanediol, designed for chemical researchers and drug development professionals.
As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-tested insights to help you navigate the common challenges encountered when purifying this compound. Our focus is on not just what to do, but why each step is critical for achieving high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent synthesis involves the reduction of diethyl benzylmalonate using a hydride reagent like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).[1][2] Based on this, you can anticipate the following impurities:
| Impurity Type | Specific Examples | Rationale |
| Unreacted Starting Materials | Diethyl benzylmalonate | Incomplete reaction due to insufficient reagent, short reaction time, or low temperature. |
| Reaction Intermediates | Mono-reduced ester-alcohol species | Partial reduction of the diester. |
| Reagent-Related Byproducts | Aluminum or borate salts | Formed during the aqueous workup (quenching) of the hydride reagent.[1][2] |
| Solvents | Diethyl ether, Ethanol, Toluene | Residual solvents from the reaction, workup, or a previous purification step.[1][2] |
| Side-Reaction Products | Benzyl alcohol, 2-phenyl ethanol | Potential over-reduction or cleavage products depending on reaction conditions. |
Q2: How do I perform an initial purity assessment of my crude product?
A2: Before attempting large-scale purification, a small-scale assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Use a silica gel plate and a mobile phase like Ethyl Acetate/Hexane (e.g., 1:1 ratio). The diol is quite polar and should have a lower Rf value than the less polar diester starting material. Multiple spots indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum will provide the most detailed initial picture, allowing you to identify and roughly quantify starting materials or solvent residues.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, GC-FID or RP-HPLC can be used.[3] These methods are excellent for establishing a baseline purity percentage before and after your purification protocol.[4][5]
Q3: Which primary purification method should I choose?
A3: The choice depends on the scale of your experiment and the nature of the impurities.
-
For removing inorganic salts: An aqueous workup followed by liquid-liquid extraction is the first and most critical step.[1]
-
For gram-to-kilogram scale with crystalline solids: Recrystallization is often the most efficient and economical method for removing small amounts of impurities.[6]
-
For complex mixtures or non-crystalline (oily) products: Silica Gel Column Chromatography is the most versatile and powerful technique for separating compounds with different polarities.[4]
-
For thermally stable compounds on a large scale: Vacuum Distillation can be effective, especially for removing non-volatile impurities.[7][8]
Caption: Decision workflow for purifying this compound.
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be fraught with challenges if not executed correctly.[6]
Q4: My product "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice.
-
Causality:
-
High Impurity Concentration: Impurities disrupt crystal lattice formation and can cause freezing-point depression.
-
Inappropriate Solvent: The solvent may be too nonpolar, causing the polar diol to precipitate too rapidly upon cooling.
-
Cooling Rate Too High: Rapid cooling can lead to supersaturation where the product crashes out as an amorphous oil.
-
-
Solutions:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a more polar "co-solvent" (e.g., a few drops of methanol if you are using toluene) to increase the oil's solubility.
-
Allow the solution to cool very slowly. Insulate the flask with glass wool or a towel to slow heat loss.
-
If the oil persists, try to "scratch" the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low yield is a common issue and typically points to one of several procedural missteps.
-
Causality:
-
Using Too Much Solvent: The most common error. Excess solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost.
-
Insufficient Cooling: Not cooling the solution to a low enough temperature will leave product in the mother liquor.
-
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent needed to fully dissolve the crude solid. Add it in small portions.
-
Pre-heat Apparatus: Ensure your filtration funnel and receiving flask are pre-heated (e.g., with a heat gun or by placing them over the boiling solvent flask) before performing a hot filtration to remove insoluble impurities.
-
Maximize Cooling: Once slow cooling has initiated crystallization, place the flask in an ice bath to maximize the recovery of the solid product.
-
Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) by boiling off some of the solvent and cool it again. This will often yield a second, though slightly less pure, crop of crystals.
-
Part 3: Troubleshooting Guide: Column Chromatography
Column chromatography offers superior separation but requires careful optimization. Diol-functionalized silica can be used, but standard silica gel is also effective for separating polar compounds.[9][10]
Q6: My compounds are not separating on the column. The spots are all coming out together. What should I do?
A6: This is a classic problem of incorrect mobile phase (eluent) polarity.
-
Causality:
-
Eluent is Too Polar: A highly polar eluent (e.g., high percentage of ethyl acetate or methanol) will move all compounds, even polar ones like your diol, very quickly down the column without allowing for proper interaction with the stationary phase (silica).
-
Eluent is Not Polar Enough: A very nonpolar eluent (e.g., pure hexane) may not move any of the compounds off the baseline.
-
-
Solutions:
-
Perform TLC First: Always optimize your solvent system using TLC before running a column. Aim for an Rf value of ~0.2-0.3 for your target compound (this compound).
-
Adjust Polarity:
-
If compounds are moving too fast (high Rf), decrease the polarity of your eluent. For an Ethyl Acetate/Hexane system, this means increasing the proportion of hexane.
-
If compounds are stuck at the origin (low Rf), increase the polarity by adding more ethyl acetate.
-
-
Use a Gradient: Start with a less polar solvent system to elute nonpolar impurities, then gradually increase the polarity to elute your more polar diol.
-
Q7: The bands on my column are streaking or "tailing." How can I get sharp, well-defined bands?
A7: Tailing can lead to poor separation and cross-contamination of fractions.
-
Causality:
-
Sample Overload: Applying too much crude material for the amount of silica used.
-
Poor Initial Solubility: The crude sample was not fully dissolved in the minimum amount of solvent before being loaded onto the column.
-
Acidic/Basic Impurities: Highly acidic or basic impurities can interact strongly with the slightly acidic silica gel, causing streaking.
-
-
Solutions:
-
Adhere to Ratios: Use a silica-to-sample mass ratio of at least 30:1, and preferably 50:1 for difficult separations.
-
Proper Loading: Dissolve the crude material in the smallest possible volume of the eluent or a compatible, volatile solvent. For better results, use "dry loading": dissolve the crude material, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column.
-
Modify the Mobile Phase: Add a small amount (~0.1-1%) of a modifier to the eluent. For example, adding a little triethylamine can help with basic impurities, while a touch of acetic acid can help with acidic ones.
-
Part 4: Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes the crude product is a solid and aims to remove less polar impurities like unreacted starting material.
-
Solvent Selection: Perform small-scale solubility tests. A good solvent will dissolve the crude product when hot but not when cold. Toluene or a mixture of Ethyl Acetate and Heptane are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly pour the hot solution through a pre-heated fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Assess purity via melting point and TLC/NMR.
Protocol 2: Flash Column Chromatography
This protocol is for separating the diol from impurities with different polarities.
-
Solvent System Selection: Use TLC to find a solvent system (e.g., 40% Ethyl Acetate in Hexane) that gives the diol an Rf of ~0.25.
-
Column Packing: Pack a glass column with silica gel slurried in the least polar component of your eluent (Hexane). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or dichloromethane). Carefully add the solution to the top of the silica bed. Alternatively, perform a dry load as described in Q7.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for flash column chromatography.
References
- SiliCycle. (n.d.). Working with Diol silica phase. Retrieved from SiliCycle Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9DyAFXmGFWe-DVPrtV8Zyq234wPdvdfrIkBYwsCRMb0w4KzbxGBwhl4EkAwoOf0kQnmQlsieVHhXXGvh0sXjJpLJf0eUo_slHYYifngOJEQnIwhr9pC0DPCf71DZYi2ugUVNBx2fa2Dggg1qDsUuZiLn1TiQcwNccR8sLUFat1N61PYXAfzdBCyQAhFw7aQeFS3ubdyJIDc_ciQ==]
- PrepChem. (n.d.). Synthesis of 2-benzylpropane-1,3-diol. Retrieved from PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2FYCPbkVw5VnNKd0xs678zIWXWhILs7_ZtRJNU56s2_VCP43FhwjryYZ2Rd7gZo3OjAk_sSfYMrneicNedYnsl9IkK-4Pxv-lrm6Pr5IKNu99vRyS3GBG7XIlSJHGcy1RNf237TqDFhc=]
- Google Patents. (2012). Process for the separation and purification of a mixed diol stream. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG19B0hOrfgCiIP4_ULjTRGUuxPSssbxiMXDojBC6Lfpnf640U-6ciLEEalURxXOYg1H-sVKaQW9Jt2qKgfCFLs4thZSml3jMpHRctkZ3jJ2NicKQc6ySD-DDvkGu1_fbS25dTonu-ffW_hWuC8phI=]
- Advanced Journal of Chemistry, Section A. (n.d.). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Retrieved from Sami Publishing Company. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoZZXsUW3lmDRjp3-xQCg8ay2u35InC1WUFtTZB7acYeflWNaMKk5teZeQuS5eQAMd_OQfESPH8vrMDHo8IkfRh_Cq6LIMbJZTgxmAbFVRGRt3703geC_O-r7YcfKnJG18xXlEZnD4]
- American Chemical Society. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8uAIJP0zX4ENNvqhiMrbztLjkFEpgNnm-zz8uAInfcSH8D137FTUHTyUtDWYrEB5SAnKZW91EDS59PmWovuHC0iBFDmRv90CKojOoOCkP-rqcXzZ3gxubRBrYQeK_wRjsBsR6UCTCUkE=]
- Hawach. (2023). Diol HPLC Column and C30 HPLC Column. Retrieved from Hawach Chromatography Columns. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJLJX_G2zpySFjOiIrKWD0RKSrUtuklKpV_Kw40XncXoWJDeq4ob7_Qinm9eWAwqEkGw130-1MXIBfo3e_DpVNEtB7UWoiwb_uQBfTJzrLPQSZSg3j56ts9Zh7ShYj2TimgeZpXbay4bf5d0Puneoh10ON-HdlmY99bHx8dxMPP1B8MpkMyA==]
- Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBLNPxJHSf-VWpYqKCK31BcZ4--_JS3bFeeMifVWXAwZhl0O6q1PmysoK-iLshKJVSyA0Nq-6lFiULcAy_T8u7RaXeQ74VSxiAj3C9cSZyQ_ngjw85v7-uDbUjDWc4JLd7LtkzekIBGpfPJ1qa9Q==]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPrCTuZNKaixckety5NntjI4Cma4g6eNdbTd2enAOyu_MYScH0FZhJ69nh9a-FwvyDJmseDZ9n_kE6L6JkeWXhIXOZc0he5mPuS7Kwm76IfkfI58NRNUgFy2TN0xDiL_I3mXHiY9cFKC7wk-BgIJPqIHHeZfs53mjDGFPGtzQIyXetMEFqScymlSQkQEI7HHda4kTlEU72mJhamL9qIt3e5W24OH4gq7M=]
- National Institutes of Health. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Retrieved from PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNvinI_NsWgfVDrl7u9X0Laxk8vQ7lh3urIHIx9PHBNusGOuzDWvYY2kDZ_qo29vyGu0XZFqBXrEEdC5tLLI4Lgdp5LgakzBS58IO_K8DTvFzXCtSxhJNg8SRjCnpx5SYWRM8U4wV5kvu0N8w=]
- Google Patents. (n.d.). Process for the preparation of 2-phenyl-1,3-propanediol. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPPyWiFHB5Uu-c-puF9QzgsRWcewUdOgDk142uq1e7M8ANvnznKPFU2IVdpTy9UH8TmGcbi0_dr0Jf7W659hv4spv8RJdrUVgozokN2uDbFIQLtb4z9j0IVDKI52hydIlUussJg5axJQ_Eog==]
- ResearchGate. (2025). A novel separation and purification process for 1,3-propanediol. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdkcRvIzPigrfp8qNWsPftcuXW_FBJStFtyLqhq5Bpg0rvaD3socaWeTC5ZHwr8B4tZmz3P3mpDziPUSmowTB5jZb8ZZiV5WUHxG7YzfI10xsVFR8i-VgF8FT3_o0yqelXCsKLARi8HqPdZsxP6l-dVi0JTwtLy869d9m5-m-c2zAIXf47rf88ujrPEzs4Vbv1MMtdI1iSh6yLHP_qXmoCXA6jNUZtInKDknnw]
- International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from OIV. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcKCVhh04eB6z8gPzTLHWmFJbaFlXcN3ZTUIR1HY-9emQ6_s9l_PnFVVJIv7GNtIT3C49QZnQUjC1WQklJt00BV7tP8Fl-sNHo6lKT1zQU9UnTIKi6mM4g9rZ4iT3cLkLjkNrTMQ==]
- Sigma-Aldrich. (n.d.). 2-Benzyloxy-1,3-propanediol 99 14690-00-7. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYbM2nIdJDJX47cH1oUQhAKubObWxlKlCW7hMABgLKGMFlPDlcP69nMzpj3us5LmzKFYFLHLD0OIGdo3wDgdt8aKTiYsVXcKbtXK6jVBT1LLYyWedGARtN521TMsD_y01I7ldI3JWFWfBv54oruYHrq1SlLg==]
- Google Patents. (2004). Purification of 1,3-propanediol by distillation. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdhJnLzYm0pHiNgJKwnDGMZJ-eBavzYIop3GrTIJmDTwJbfzlnJLb18KeNsUBZ2GUfpVf3-2uJq06Eh5922N9Uk-CU9Sko61lx4G4rZN9u5kC5eW8iQ8lruWtpJxyKuuKaIUCu3FNuUvkMR_DM-A==]
- Sigma-Aldrich. (n.d.). 2,2-Dibenzyl-1,3-propanediol = 97.0 31952-16-6. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzTfmmMOF80QrGzQTy6R_39r-gkKgC-COjuSnqDi0DpBW4BDiZzqLbUHYX0kIGybS_jxOk2cB_9C8LmNjOVvUKz0VP08puxFZB75HwPnU4Lll2JKZc2fuK8EA9tVyGl9oHsIeV72azdIgMapwMYLR7d7zvmQ==]
- ChemicalBook. (n.d.). 1,3-Propanediol Production. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH7xddAQI5t9Jd7u0CrCTcDE7tG7wwNw5MrIaXIRkg8BE5LcRA5LcKWMp2cMgVpjJyC-2hFgRVuSHvg78QYvFSu_S4iH4fbsTep3X1eGUkunh0lYvHxozaQAD2LOTqEaxbCBD1Y3m6FsWlMcdWm2Yh3LHUz6jOxxxobZlyrwY=]
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.
Sources
- 1. prepchem.com [prepchem.com]
- 2. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oiv.int [oiv.int]
- 6. mt.com [mt.com]
- 7. WO2004076392A1 - Purification of 1,3-propanediol by distillation - Google Patents [patents.google.com]
- 8. 1,3-Propanediol Production_Chemicalbook [chemicalbook.com]
- 9. silicycle.com [silicycle.com]
- 10. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Preventing Decomposition of 2-Benzyl-1,3-propanediol
Welcome to the technical support center for 2-Benzyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the decomposition of this versatile chemical compound. By understanding the underlying causes of degradation and implementing the robust protocols outlined below, you can ensure the stability and integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound, also known as 2-O-Benzylglycerol, is a glycerol derivative with the molecular formula C10H14O3.[1] It serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry for developing glycerides and their phosphonate analogs.[1] These compounds have shown potential as lipase inhibitors, which could be beneficial in treatments for obesity and related metabolic disorders.[1]
Q2: What are the initial signs of decomposition in this compound?
Initial signs of decomposition can include a change in physical appearance, such as discoloration (yellowing), or the development of a distinct odor. Chemically, the primary degradation products to be aware of are benzaldehyde, benzoic acid, and potentially toluene, which can arise from the cleavage of the benzyl ether bond.[2][3][4]
Q3: What are the ideal storage conditions to maintain the stability of this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6][7] It is also recommended to protect the compound from light.[5][8] For optimal preservation of product quality, storage at room temperature is generally advised.[1]
Q4: Are there any specific materials or chemicals that are incompatible with this compound?
Yes, it is crucial to avoid contact with strong oxidizing agents, as they can promote decomposition.[5] Additionally, strong acids should be avoided as they can catalyze the cleavage of the benzyl ether.[3]
II. In-Depth Troubleshooting Guide
This section provides a more detailed exploration of the potential decomposition pathways and offers comprehensive strategies to mitigate these risks during your experimental workflows.
Understanding the Decomposition Pathways
The stability of this compound is primarily dictated by the benzyl ether linkage. The benzylic position is susceptible to oxidation and cleavage under certain conditions.
Caption: Potential decomposition pathways of this compound.
The two primary pathways of decomposition are:
-
Oxidative Cleavage: Exposure to strong oxidizing agents, elevated temperatures, or even prolonged exposure to air and light can lead to the oxidation of the benzylic carbon. This initially forms benzaldehyde and glycerol. The benzaldehyde can be further oxidized to benzoic acid.[4][9]
-
Acid-Catalyzed Cleavage: The presence of strong acids can protonate the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack and subsequent cleavage, yielding glycerol and toluene.[3]
Troubleshooting Common Experimental Issues
This table summarizes common issues encountered during experiments with this compound and provides actionable solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical data (GC/MS, HPLC) | Decomposition of the starting material. | Verify the purity of the this compound before use. Implement the preventative protocols outlined below. |
| Low yield in a reaction where the benzyl group is a protecting group | Premature deprotection due to harsh reaction conditions. | Re-evaluate reaction conditions. Avoid strong acids and high temperatures if the benzyl group needs to remain intact.[3] |
| Discoloration or change in consistency of the stored compound | Improper storage leading to slow decomposition. | Review storage conditions. Ensure the container is tightly sealed, protected from light, and stored in a cool, dry place.[5][6][7][8] |
III. Preventative Protocols and Methodologies
To ensure the integrity of your experiments, it is essential to adopt the following preventative measures and analytical techniques.
Protocol 1: Proper Handling and Storage
Adherence to correct handling and storage procedures is the first line of defense against decomposition.
Step-by-Step Handling Procedure:
-
Inert Atmosphere: When handling this compound for extended periods, especially at elevated temperatures, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze decomposition.
-
Minimize Exposure: Only dispense the amount of material needed for your experiment to avoid repeated exposure of the bulk container to the atmosphere.
-
Secure Sealing: After use, ensure the container is tightly sealed to prevent moisture and air ingress.[6]
Protocol 2: Analytical Verification of Purity
Regularly verifying the purity of your this compound stock is crucial.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile decomposition products like benzaldehyde and toluene.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and detect less volatile degradation products.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities.
Caption: Analytical workflow for purity verification.
Protocol 3: Purification of Partially Decomposed this compound
If you suspect that your stock of this compound has partially decomposed, purification can be performed.
Column Chromatography Purification Method:
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A gradient of hexane and ethyl acetate is typically effective. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Conclusion
By implementing the preventative strategies, rigorous analytical checks, and proper handling techniques detailed in this guide, you can significantly minimize the risk of this compound decomposition. Maintaining the integrity of your starting materials is paramount for reproducible and reliable experimental outcomes.
V. References
-
Comprehensive Overview of 2-(Benzyloxy)-1,3-propanediol (CAS: 14690-00-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Safety Data Sheet: 2-PHENYL-1,3-PROPANEDIOL. (2014, October 1). Thermo Fisher Scientific.
-
Synthesis of 2-benzylpropane-1,3-diol. (n.d.). PrepChem.com.
-
Safety Data Sheet: 1,2-propanediol. (2025, November 6). Sigma-Aldrich.
-
Safety data sheet: 1,3-Propanediol. (2023, March 20). CPAChem.
-
(R)-(+)-3-Benzyloxy-1,2-propanediol Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
-
Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide. (2025, August 10). ResearchGate.
-
2-Benzyloxy-1,3-propanediol 99%. (n.d.). Sigma-Aldrich.
-
Analytical Method. (n.d.). Japan Environment Agency.
-
Supplementary Information. (n.d.). The Royal Society of Chemistry.
-
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2000). Chemical & Pharmaceutical Bulletin, 48(9), 1299–1303.
-
Synthesis of 2-phenyl-1,3-propanediol. (1989). U.S. Patent 4,868,327.
-
Safety Data Sheet: 2-Butyl-2-ethyl-1,3-propanediol. (2025, January 24). TCI Chemicals.
-
2-benzyl-2-methyl-1,3-propanediol (C11H16O2). (n.d.). PubChem.
-
2,2-Dibenzyl-1,3-propanediol - Safety Data Sheet. (2025, July 19). ChemicalBook.
-
This compound - C10H14O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
-
Progress in 1,3-propanediol biosynthesis. (2024, November 29). Frontiers in Bioengineering and Biotechnology.
-
Thermal degradation pathways of the poly(1,2-propanediol)s resulting... (n.d.). ResearchGate.
-
Debottlenecking the 1,3-propanediol pathway by metabolic engineering. (2007). Applied Microbiology and Biotechnology, 76(4), 739–749.
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
-
Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021, July 28). Polymer Chemistry.
-
Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. (1998). Food Additives and Contaminants, 15(4), 451–465.
-
2,2-Dibenzyl-1,3-propanediol | Drug Intermediate. (n.d.). MedchemExpress.com.
-
1,3-Propanediol Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
-
Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). (n.d.). OIV.
-
1,3-Propanediol. (n.d.). Wikipedia.
-
Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. (2023, September 20). Molecules, 28(18), 6695.
-
Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). Benchchem.
-
Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. (n.d.). Cole-Parmer.
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024, June 30). Molecules, 29(13), 3045.
-
Method of determination of 1,2-propanediol and 2,3-butanediol. (2017, June 2). International Organisation of Vine and Wine.
-
Comparing the stabilities of allylic, benzylic, and tertiary radicals. (2015, February 24). Chemistry Stack Exchange.
-
Process for the preparation of 2-methyl-1,3-propanediol. (1978). U.S. Patent 4,096,192.
-
DuPont Tate & Lyle BioProducts™ 1,3-Propanediol - Product Safety Summary Sheet. (2012, November 1). DuPont.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. env.go.jp [env.go.jp]
- 11. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 12. oiv.int [oiv.int]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Benzyl-1,3-propanediol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling the synthesis of 2-Benzyl-1,3-propanediol. We provide field-proven insights, detailed protocols, and troubleshooting solutions to ensure a safe, efficient, and reproducible scale-up process.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the reduction of a suitable precursor, most commonly diethyl benzylmalonate. While several reducing agents can accomplish this transformation, the choice of reagent is critical when moving from bench-scale to pilot or manufacturing scale.
-
Lithium Aluminum Hydride (LAH) Reduction : A powerful and effective method for small-scale synthesis, providing high yields.[1][2] However, its high reactivity, cost, and significant safety hazards associated with quenching and handling make it less desirable for large-scale production.[3]
-
Sodium Borohydride (NaBH₄) Reduction : A milder, safer, and more cost-effective alternative to LAH.[4] A key innovation for scale-up is the use of an alkali metal dihydrogen phosphate buffer during the reduction. This buffered system maintains a controlled pH, which significantly minimizes the formation of impurities and increases the overall yield and purity of the final product.[4]
-
Catalytic Hydrogenation : This method represents a greener and often safer alternative for industrial-scale operations. It involves the reduction of the ester groups under hydrogen pressure using a metal catalyst.[5] While initial catalyst screening and process optimization may be required, this route avoids the use of pyrophoric metal hydrides and complex quenching procedures.
For the purposes of this guide, we will focus on the most common and scalable chemical reduction methods, providing a comparative framework for both lab and scaled-up production.
Experimental Protocols
Lab-Scale Synthesis via LiAlH₄ Reduction (Reference Protocol)
This protocol is suitable for generating initial quantities of material for research purposes.
WARNING: Lithium aluminum hydride is a highly reactive and flammable solid. Handle with extreme caution in an inert atmosphere and ensure proper quenching procedures are in place.
Step-by-Step Methodology:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Suspend lithium aluminum hydride (12 g) in anhydrous diethyl ether (300 mL) and cool the mixture to 0°C using an ice bath.
-
Add a solution of diethyl benzylmalonate (100 g) in anhydrous diethyl ether dropwise to the stirred suspension, maintaining the temperature at 0°C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water until a granular precipitate forms.
-
Filter the solid precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and ether washings, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield crude this compound as an oil.[1]
Scalable Synthesis via Buffered NaBH₄ Reduction
This protocol is recommended for pilot-scale and larger syntheses due to its enhanced safety profile and improved product purity.[4]
Step-by-Step Methodology:
-
To a suitable reactor, charge a solution of diethyl phenylmalonate (50 g) in ethanol (350 mL).[4]
-
Add sodium dihydrogen phosphate (58.3 g) to the solution to act as a buffer.[4]
-
Cool the mixture to 5-7°C.
-
Separately, prepare a solution of sodium borohydride (16.7 g) in 38 mL of 0.2% aqueous NaOH. Add this solution gradually to the cooled reaction mixture, ensuring the temperature is maintained below 15°C.[4]
-
Stir the mixture for an additional 2 hours after the addition is complete.
-
Quench the reaction by adding water (132 mL) and then heating the mixture to 50-60°C for 2 hours to destroy any excess borohydride.[4]
-
Distill off the ethanol under reduced pressure.
-
Basify the remaining aqueous solution by adding 50% sodium hydroxide solution until the pH is between 8.0 and 9.0.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water, dry it over a suitable drying agent, and concentrate it under vacuum to yield the crude product.
-
The crude product can be further purified by crystallization from toluene.[4]
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up of the synthesis in a question-and-answer format.
Troubleshooting Common Issues
Q: My final yield is significantly lower than expected after scaling up. What are the potential causes?
A: Low yields on a larger scale can stem from several factors:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of poor reagent mixing, resulting in an incomplete reaction. Ensure your reactor's stirring mechanism is sufficient for the volume and viscosity of the reaction mixture.
-
Poor Temperature Control: The reduction is exothermic. If the cooling system cannot handle the heat generated at a larger scale, side reactions can occur, or the reducing agent may decompose. A slow, controlled addition of the reducing agent is crucial.
-
Side Reaction During Work-up: Improper quenching can lead to product degradation. The buffered NaBH₄ method is designed to minimize side reactions, but careful execution of the work-up is still essential.[4]
-
Mechanical Losses: Transferring large volumes of material can lead to significant losses. Ensure efficient methods for product extraction and transfer are in place.
Q: I'm observing a significant impurity in my final product after using the NaBH₄ method. What is it and how can I prevent it?
A: The most common byproduct in the NaBH₄ reduction of diethyl phenylmalonate is 2-phenyl ethanol.[4] This impurity arises when the reaction conditions are not properly controlled.
-
Causality: The formation of 2-phenyl ethanol is significantly suppressed by maintaining a controlled pH between 5.0 and 6.0 during the reaction.[4]
-
Solution: The use of an alkali metal dihydrogen phosphate buffer (e.g., sodium dihydrogen phosphate) is critical. This buffer system prevents the reaction mixture from becoming too basic, which would favor the side reaction. A patent on this process demonstrated a purity increase from 60% to over 91% just by adding the buffer.[4]
Q: Purification by vacuum distillation is slow and gives poor recovery at a larger scale. What are my options?
A: this compound has a high boiling point, making large-scale distillation challenging. Consider these alternatives:
-
Crystallization: This is often the most effective method for large-scale purification. Toluene has been shown to be an effective solvent for crystallizing this compound, yielding a high-purity solid product.[3][4]
-
Column Chromatography: While effective, silica gel chromatography can be expensive and time-consuming for very large quantities. It is best used for polishing material that is already relatively pure or for smaller scale-up batches.
-
Solvent Extraction/Washes: A well-designed series of aqueous and organic washes during the work-up can remove many impurities before the final purification step, easing the burden on distillation or crystallization.
Frequently Asked Questions
Q: For a 10 kg scale synthesis, should I use LiAlH₄ or NaBH₄?
A: For any synthesis beyond the lab scale, sodium borohydride is the strongly recommended choice .
-
Safety: LiAlH₄ is pyrophoric and reacts violently with water. Its work-up on a large scale is extremely hazardous. NaBH₄ is far more stable and its aqueous work-up is manageable and well-understood.[3][4]
-
Cost: Sodium borohydride is significantly less expensive than lithium aluminum hydride, making it more economically viable for bulk production.
-
Process Control: The buffered NaBH₄ reaction provides superior control over byproduct formation, leading to a cleaner product and simplifying purification.[4]
Q: What are the most critical safety considerations for scaling up this synthesis?
A:
-
Managing Exotherms: All reduction reactions with hydrides are exothermic. Use a reactor with a reliable cooling system and monitor the internal temperature continuously. The addition of the reducing agent must be slow and controlled to prevent a runaway reaction.
-
Hydrogen Gas Evolution: Both LAH and NaBH₄ reactions, especially during the quench, evolve hydrogen gas, which is highly flammable. The reactor must be well-ventilated and all ignition sources must be eliminated.
-
Solvent Handling: The use of large volumes of flammable solvents like diethyl ether, ethanol, and toluene requires appropriate storage, grounding of equipment to prevent static discharge, and ventilation.
-
Proper Quenching: Develop and validate a slow, controlled quenching protocol. A rapid, uncontrolled quench can lead to a dangerous release of energy and gas.
Q: Is catalytic hydrogenation a viable alternative for this synthesis?
A: Yes, catalytic hydrogenation is an excellent and highly scalable alternative. The reduction of dialkyl esters to terminal diols can be achieved using various catalysts, often ruthenium-based complexes, under hydrogen pressure.[5]
-
Advantages: This method avoids pyrophoric reagents, simplifies the work-up (typically just filtration to remove the catalyst), and is often considered a "greener" chemical process.
-
Considerations: This route requires high-pressure reactor equipment. Significant process development may be needed to identify the optimal catalyst, solvent, temperature, and pressure to achieve high conversion and selectivity.
Data & Process Parameters Summary
| Parameter | Lab-Scale (LiAlH₄) | Pilot-Scale (NaBH₄) | Key Considerations for Scale-Up |
| Starting Material | Diethyl benzylmalonate | Diethyl phenylmalonate | Ensure high purity of starting material to avoid side reactions. |
| Reducing Agent | LiAlH₄ | NaBH₄ | NaBH₄ is safer, cheaper, and provides better impurity profile at scale.[4] |
| Solvent | Anhydrous Diethyl Ether | Ethanol | Ethanol is less volatile and has a higher flash point than ether. |
| Key Additive | None | Sodium Dihydrogen Phosphate | Critical for controlling pH and minimizing 2-phenyl ethanol byproduct.[4] |
| Temperature | 0°C to RT | 5-15°C | Strict temperature control is vital to manage exotherm and ensure selectivity. |
| Work-Up | Fieser work-up (H₂O, NaOH) | Aqueous quench, pH adjustment | Large-scale aqueous work-up is safer and more manageable. |
| Purification | Vacuum Distillation/Chromatography | Crystallization (from Toluene) | Crystallization is more efficient and scalable than distillation for this compound.[3][4] |
| Expected Purity | >95% (after purification) | >98% (after crystallization) | Buffered system leads to higher initial purity.[4] |
Visual Workflow and Logic Diagrams
// Nodes start [label="Diethyl Benzylmalonate"]; intermediate [label="Intermediate\n(Tetraalkoxyborate)"]; product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="2-Phenyl Ethanol\n(Byproduct)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="+ NaBH₄ (Buffered)"]; intermediate -> product [label="Work-Up (Hydrolysis)"]; start -> side_product [label="+ NaBH₄ (Unbuffered,\nhigh pH)", color="#EA4335", style=dashed]; } dot Caption: Main reaction pathway vs. byproduct formation.
References
- Synthesis of 2-benzylpropane-1,3-diol. PrepChem.com. [Link]
- Hao, J., Lin, R., Liu, H., & Xu, M. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology. [Link]
- How would one use a Grignard-based synthesis to accomplish the following transformation: benzyl bromide (PhCH2Br) to 3-phenylpropan-1-ol?. Study.com. [Link]
- EXPERIMENT 3: The Grignard Reaction: Synthesis of. Sciencemadness.org. [Link]
- This compound. ChemSynthesis. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- US Patent US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
- WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- US Patent US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- US Patent US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
- WO2016113758A1 - Catalytic hydrogenation process for the synthesis of terminal diols from terminal dialkyl aliphatic esters.
- Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
- The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. Chegg. [Link]
- Recent Progress in Catalyst Development of the Hydrogenolysis of Biomass-Based Glycerol into Propanediols—A Review. MDPI. [Link]
- US Patent US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
- Synthesis of 2-phenyl-propane-1,3-diol. PrepChem.com. [Link]
- Synthetic Methods for the Preparation of 1,3-Propanediol.
- Progress in 1,3-propanediol biosynthesis. PubMed Central - NIH. [Link]
- Recent Development in Biological Production of 1, 3-Propanediol. Chemical Methodologies. [Link]
- Synthesis of 2-methyl-1,3-propanediol. PrepChem.com. [Link]
- A novel separation and purification process for 1,3-propanediol.
- Catalytic Dehydrogenation of 1,2- and 1,3-Diols. eScholarship.org. [Link]
- US Patent US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
- Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. NIH. [Link]
- Advances in 1,3-Propanediol production. Bioscience Research. [Link]
- Review on the Downstream Purification of the Biologically Produced 1,3-Propanediol. Journal of Applied Science & Process Engineering. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 5. WO2016113758A1 - Catalytic hydrogenation process for the synthesis of terminal diols from terminal dialkyl aliphatic esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Benzyl-1,3-propanediol
Welcome to the technical support center for the synthesis of 2-Benzyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this versatile diol, primarily achieved through the reduction of diethyl benzylmalonate, can be accomplished via two main routes: catalytic hydrogenation and reduction with metal hydrides. This guide will address common challenges and provide practical solutions for both methodologies.
Section 1: Catalytic Hydrogenation of Diethyl Benzylmalonate
Catalytic hydrogenation is an economical and scalable method for the synthesis of this compound. However, success is highly dependent on catalyst selection, activity, and reaction conditions. This section will address common issues encountered during this process.
Troubleshooting Guide: Catalytic Hydrogenation
Q1: My hydrogenation reaction is slow or has stalled completely. What are the possible causes and how can I fix this?
A1: A stalled hydrogenation reaction is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Deactivation:
-
Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur-containing compounds are notorious poisons for nickel catalysts.[1] Ensure all glassware is scrupulously clean and solvents are of high purity.
-
Oxidation: Raney Nickel is pyrophoric and can be deactivated by exposure to air.[1][2] Always handle the catalyst under an inert atmosphere or a layer of solvent.
-
Coking: At elevated temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: Hydrogenation of esters often requires high pressures to proceed at a reasonable rate.[3] If you are using a balloon setup, ensure there are no leaks and consider transitioning to a Parr shaker or a high-pressure reactor.
-
Inadequate Agitation: This is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.[4]
-
Incorrect Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions or catalyst deactivation. An optimal temperature must be determined empirically for your specific setup.
-
-
Troubleshooting Steps:
-
Check for Leaks: Ensure your reaction setup is gas-tight.
-
Increase Agitation: Use a more powerful stirrer or increase the stirring speed.
-
Increase Hydrogen Pressure: If possible, increase the hydrogen pressure within the safety limits of your equipment.
-
Add Fresh Catalyst: If catalyst poisoning is suspected, carefully filter the reaction mixture (under inert atmosphere if using Raney Nickel) and add a fresh batch of catalyst.
-
Solvent Choice: Protic solvents like ethanol can sometimes enhance the rate of hydrogenation with palladium catalysts.[5]
-
Q2: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?
A2: Side reactions can lower your yield and complicate purification. The most common byproduct is the result of incomplete reduction.
-
Incomplete Reduction: The reaction may stop at the intermediate aldehyde or mono-alcohol stage.
-
Cause: Insufficient reaction time, low hydrogen pressure, or a partially deactivated catalyst.
-
Solution: Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active.
-
-
Hydrogenolysis of the Benzyl Group: While less common under typical ester hydrogenation conditions, aggressive catalysts or high temperatures could potentially cleave the benzyl C-O bond after reduction.
-
Cause: Overly harsh reaction conditions.
-
Solution: Reduce the reaction temperature and pressure. A more selective catalyst may be required.
-
Q3: How do I handle and dispose of Raney Nickel safely?
A3: Raney Nickel is pyrophoric, especially when dry, and contains adsorbed hydrogen, making it highly flammable in air.[2]
-
Handling:
-
Always keep Raney Nickel as a slurry in water or a suitable solvent.[2]
-
Handle in a fume hood and under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[6]
-
Have a Class D fire extinguisher or dry sand readily available for metal fires. Do not use water or carbon dioxide extinguishers. [6]
-
-
Disposal:
-
After the reaction, quench the excess Raney Nickel by slowly adding it to a large volume of water. Be aware that this will generate hydrogen gas.
-
The deactivated nickel should be disposed of according to your institution's hazardous waste guidelines for heavy metals.
-
FAQ: Catalytic Hydrogenation
Q: What is the best catalyst for the hydrogenation of diethyl benzylmalonate?
A: Both Raney Nickel and Palladium on Carbon (Pd/C) are commonly used.
-
Raney Nickel: A highly active catalyst, often used for the hydrogenation of a wide range of functional groups, including esters.[2][7] It is relatively inexpensive but requires careful handling due to its pyrophoric nature.
-
Palladium on Carbon (Pd/C): A versatile and generally safer catalyst to handle than Raney Nickel.[4][5] It is effective for many hydrogenations, although it may require higher pressures or temperatures for ester reduction compared to Raney Nickel.
The optimal catalyst can depend on the specific reaction conditions and available equipment. For bench-scale synthesis, Pd/C is often preferred for its ease of handling. For larger-scale industrial processes, the lower cost of Raney Nickel can be an advantage.
Q: What are typical reaction conditions for this hydrogenation?
A: Reaction conditions can vary significantly based on the catalyst and equipment used.
| Parameter | Typical Range | Notes |
| Catalyst | Raney Nickel, Pd/C | Raney Nickel is generally more active for ester hydrogenation. |
| Pressure | 50-1500 psi (3.4 - 103 bar) | Higher pressures are often required for complete conversion.[3] |
| Temperature | 50-150 °C | Higher temperatures increase the reaction rate but may lead to side reactions. |
| Solvent | Ethanol, Methanol, THF | Protic solvents can sometimes accelerate the reaction.[5] |
Experimental Workflow: Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of diethyl benzylmalonate.
Section 2: Lithium Aluminum Hydride (LAH) Reduction of Diethyl Benzylmalonate
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of converting esters to primary alcohols with high efficiency.[8] However, its high reactivity necessitates careful handling and specific work-up procedures.
Troubleshooting Guide: LAH Reduction
Q1: My LAH reduction is giving a low yield. What could be the problem?
A1: Low yields in LAH reductions are often related to the quality of the reagent, the presence of water, or issues with the work-up procedure.
-
Reagent Quality: LAH can degrade upon exposure to moisture in the air. Use a fresh, unopened container or a properly stored reagent. Old LAH may appear more grayish and less like a fine white powder.
-
Presence of Water: LAH reacts violently with water.[6] Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Incomplete Reaction: While LAH reductions are typically fast, ensure the reaction has gone to completion by TLC analysis before quenching.
-
Work-up Issues: This is a very common source of low yields. The aluminum salts formed during the quench can create a gelatinous precipitate that traps the product.
Q2: The work-up of my LAH reaction is forming a thick, unfilterable sludge. How can I resolve this?
A2: This is a classic problem with LAH reductions. The key is to carefully control the quenching process to form granular aluminum salts.
-
Fieser Work-up: This is a widely used and reliable method. For a reaction using 'x' grams of LAH, the sequential and slow addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water ...should result in a granular precipitate that is easily filtered.[10]
-
-
Rochelle's Salt (Potassium Sodium Tartrate): Adding a saturated aqueous solution of Rochelle's salt during the work-up can effectively chelate the aluminum salts, keeping them in solution and preventing the formation of a gel.
-
Dilution: Before quenching, diluting the reaction mixture with more anhydrous solvent (e.g., THF or diethyl ether) can help to keep the mixture stirrable during the work-up.[11]
Q3: Are there any alternatives to the Fieser work-up?
A3: Yes, other methods can be effective.
-
Glauber's Salt (Na₂SO₄·10H₂O): Adding solid sodium sulfate decahydrate portion-wise to the cooled reaction mixture until hydrogen evolution ceases can also produce a filterable solid.[12]
-
Acidic Work-up: This should only be used if your product is stable to acid. Carefully add the reaction mixture to a cold, dilute acid solution (e.g., HCl or H₂SO₄). This will dissolve the aluminum salts.
FAQ: LAH Reduction
Q: What are the primary safety concerns when working with LAH?
A: LAH is a highly reactive and hazardous reagent.
-
Reactivity with Water: It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. This reaction is highly exothermic and can cause fires.[6][13]
-
Pyrophoricity: While less of an issue with modern manufacturing, finely powdered LAH can be pyrophoric.[13]
-
Corrosive: The byproduct of quenching with water is lithium hydroxide (LiOH), which is corrosive.
Always work in a fume hood, under an inert atmosphere, and have appropriate safety equipment readily available. [14]
Q: Why can't the reduction of an ester with LAH be stopped at the aldehyde stage?
A: The intermediate aldehyde formed during the reduction is more reactive than the starting ester.[15][16] Therefore, as soon as the aldehyde is formed, it is immediately reduced by another equivalent of LAH to the corresponding alcohol. It is not possible to isolate the aldehyde under these reaction conditions.
LAH Reduction and Work-up Protocol
Caption: Step-by-step protocol for LAH reduction and subsequent Fieser work-up.
References
- Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]
- Lopes, J., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
- Reddit discussion on LAH reduction work-up. (2022). r/Chempros. [Link]
- Adkins, H., & Billica, H. R. (1948). The Hydrogenation of Esters to Alcohols over Raney Nickel. I. Journal of the American Chemical Society, 70(9), 3121–3125. (Note: A direct link to the full text may require a subscription.
- Christie, S. (1988). Studies of Raney Nickel-Catalysed Asymmetric Hydrogenation Reactions. PhD thesis, University of Glasgow. [Link]
- Reddit discussion on LAH usage and safety. (2021). r/Chempros. [Link]
- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
- Aman, Dr. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link]
- Lopes, J., et al. (2020). Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
- University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]
- University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
- Reddit discussion on low yield LAH reactions. (2024). r/Chempros. [Link]
- Stanford University Environmental Health & Safety. A Campus Laboratory Fire Involving Lithium Aluminum Hydride. [Link]
- Pearson. Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4)
- Organic Syntheses.
- Clarke, M. L., et al. (2020). Engineering Catalysts for Selective Ester Hydrogenation.
- He, L., & Riisager, A. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology, 10(22), 7545-7557. [Link]
- University of Tokyo.
- Chemistry university. (2021).
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4)
- University of Cambridge, Department of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
- Reddit discussion on failed hydrogenation using H2 gas and Pd/C c
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
- Beller, M., et al. (2011). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 15(1), 221–231. [Link]
- ResearchGate.
- The Organic Chemistry Tutor. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]
- American Chemical Society.
- Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
- Schlexer, P., et al. (2012). Understanding Palladium Hydrogenation Catalysts: When the Nature of the Reactive Molecule Controls the Nature of the Catalyst. Angewandte Chemie International Edition, 51(44), 11090-11093. [Link]
- Google Patents.
- DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]
- Jiang, Y., et al. (2022). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 10, 974333. [Link]
- Organic Chemistry Portal.
- Wikipedia. Raney nickel. [Link]
- Mustapha, A., et al. (2022). Production of Propanediols through In Situ Glycerol Hydrogenolysis via Aqueous Phase Reforming: A Review.
- Besson, M., et al. (2003). Development of an improved continuous hydrogenation process for the production of 1, 3-propanediol using titania supported ruthenium catalysts.
Sources
- 1. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. scite.ai [scite.ai]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. acs.org [acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Magic Formulas [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Workup [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
- 15. Why can't ester reduction with lithium aluminum hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 2-Benzyl-1,3-propanediol
A Guide for Researchers on Navigating Solvent Effects in Hydride Reductions
Welcome to the technical support guide for the synthesis of 2-Benzyl-1,3-propanediol. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. The synthesis, most commonly achieved via the reduction of diethyl benzylmalonate, is deceptively straightforward. However, success is critically dependent on a nuanced understanding of reaction parameters, chief among them being the choice and handling of the solvent. This guide provides in-depth, experience-based answers to common challenges, focusing on the causal relationships between solvent properties and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard industrial and laboratory method for synthesizing this compound?
The most prevalent and robust method is the reduction of a diester, specifically diethyl benzylmalonate, using a powerful hydride-donating reagent.[1][2] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the relatively stable ester functional groups to the corresponding primary alcohols.[3][4]
Q2: Why is solvent selection so critical for the LiAlH₄ reduction of diethyl benzylmalonate?
The solvent in this reaction is not merely a medium but an active participant in determining the reaction's success. Its role is multifaceted:
-
Reagent Stability: LiAlH₄ reacts violently and exothermically with protic sources, including water, alcohols, and even atmospheric moisture.[5] Therefore, the solvent must be aprotic and, critically, anhydrous.
-
Reagent Solubility & Activity: The solubility of LiAlH₄ varies significantly between solvents, which directly impacts its effective concentration and reactivity.[6] The solvent also plays a role in stabilizing the lithium and aluminum species in solution, influencing the mechanism of hydride delivery.[7]
-
Temperature Control: The reduction is highly exothermic. The solvent's boiling point and heat capacity are crucial for maintaining the desired reaction temperature and preventing dangerous thermal runaways.
-
Workup & Purification: The solvent's miscibility with the aqueous quenching solution directly impacts the ease and efficiency of product extraction and isolation.
Q3: What are the recommended solvents for this synthesis?
Anhydrous ethereal solvents are the industry standard. The two most common and effective choices are:
-
Anhydrous Diethyl Ether (Et₂O): Often preferred due to the high solubility of LiAlH₄ (approx. 6 mol/L).[6] Its low boiling point (34.6 °C) allows for gentle reflux and easy removal post-reaction.
-
Anhydrous Tetrahydrofuran (THF): Also a very common choice. LiAlH₄ is less soluble in THF (approx. 3 mol/L), but its higher boiling point (66 °C) can be advantageous for reactions that require more forcing conditions to proceed to completion.[4][6]
Q4: Can I use a protic solvent like ethanol or methanol?
Absolutely not. This is a critical safety issue. Lithium aluminum hydride is a powerful base and reducing agent that will deprotonate the hydroxyl group of an alcohol in a violent, gas-evolving (H₂) exothermic reaction.[5] Using a protic solvent will consume the reagent, generate a significant fire and explosion hazard, and result in complete reaction failure.
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific experimental failures and links them to probable solvent-related causes, providing actionable solutions.
Problem 1: The reaction yields are consistently low, or I only recover my starting material (diethyl benzylmalonate).
Question: I've followed the stoichiometry, but the reaction is inefficient. What is the most likely solvent-related cause?
Answer & Analysis: This is the most common failure mode and is almost always traced back to reagent deactivation by trace amounts of water . LiAlH₄ is extremely hygroscopic, and so are the recommended ethereal solvents.
-
Causality: Each mole of water consumes four moles of hydride (H⁻) from LiAlH₄, rendering it inactive for the desired ester reduction. If your solvent is not rigorously dried, you are effectively quenching the reagent before it can react with the substrate. Even a small amount of water in the solvent or adsorbed on the glassware can lead to significant yield loss.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Do not trust an unopened bottle of "anhydrous" solvent from a supplier without verification, especially if it has been on the shelf for a while. It is best practice to dry the solvent immediately before use. Diethyl ether and THF are commonly dried by refluxing over sodium/benzophenone until the characteristic deep blue color of the ketyl radical persists.
-
Check for Peroxides: Older, improperly stored ethers can form explosive peroxides. While not directly impacting the reduction mechanism, their presence indicates poor solvent stewardship. Always test for peroxides before distillation.[6]
-
Ensure LiAlH₄ Activity: If the solvent is confirmed to be dry, the LiAlH₄ itself may be old or deactivated from improper storage. A simple test is to add a very small, carefully controlled amount to a drop of dry alcohol; vigorous bubbling (H₂) should be observed. It is always best to use a fresh, unopened container of LiAlH₄.[6]
-
Problem 2: The reaction is sluggish or fails to initiate.
Question: The reagents have been mixed, but there's no sign of reaction (e.g., no gentle reflux upon addition). How can the solvent be the culprit?
Answer & Analysis: Assuming active reagents, this issue often points to poor solubility and reagent dispersion .
-
Causality: LiAlH₄ is not truly "dissolved" but rather forms a suspension or slurry in the solvent. The reaction occurs at the surface of the LiAlH₄ particles. If the solubility is too low or the stirring is inadequate, the effective concentration of the active species in the solution phase is insufficient to initiate the reaction efficiently.
-
Troubleshooting Steps:
-
Switch to Diethyl Ether: If you are using THF, consider switching to diethyl ether. The higher solubility of LiAlH₄ in ether can lead to a more rapid initiation and a smoother reaction profile.[6]
-
Improve Agitation: Ensure your stirring is vigorous enough to maintain a fine, mobile suspension of the LiAlH₄ powder. Clumping at the bottom of the flask dramatically reduces the available surface area for the reaction.
-
Consider Higher-Boiling Ethers: For particularly stubborn reductions, solvents like diglyme or triglyme can be used. They are easier to dry than THF and ether and allow for higher reaction temperatures, but their high boiling points make them difficult to remove during workup. Dioxane should be avoided as it is a poor solvent for LiAlH₄.[6]
-
Problem 3: The aqueous workup is problematic, forming a persistent emulsion that complicates extraction.
Question: After quenching the reaction, I'm left with a gel-like precipitate and an emulsion that won't separate, leading to poor recovery of my product. Why does this happen?
Answer & Analysis: This is a classic workup issue directly related to the solvent's physical properties and the nature of the aluminum salts formed.
-
Causality: The quench process neutralizes excess LiAlH₄ and hydrolyzes the aluminum alkoxide intermediates, forming lithium and aluminum hydroxides (LiOH and Al(OH)₃).[4] These hydroxides are insoluble and can form a gelatinous precipitate that traps the product. The problem is exacerbated when using THF because it is water-miscible. This miscibility prevents the formation of a clean biphasic system, promoting emulsion formation.
-
Troubleshooting Steps:
-
Use Diethyl Ether: If possible, use diethyl ether as the reaction solvent. Its immiscibility with water makes for a much cleaner phase separation during extraction.[1]
-
Employ a Fieser Workup: A carefully controlled sequential quench is essential. Instead of just adding water, use the "1:1:3" Fieser method after cooling the reaction mixture in an ice bath:
-
Slowly add 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
Slowly add 'x' mL of 15% aqueous NaOH solution.
-
Slowly add '3x' mL of water. This procedure is designed to produce granular, easily filterable aluminum salts rather than a gel.
-
-
Solvent Swap (Post-Reaction): If the reaction must be run in THF, consider carefully distilling off the bulk of the THF under reduced pressure before the aqueous workup. Then, add an immiscible solvent like diethyl ether or ethyl acetate before performing the quench. This will ensure a clean biphasic separation.
-
Data Summary & Protocols
Table 1: Comparison of Recommended Solvents for LiAlH₄ Reductions
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |
| LiAlH₄ Solubility | ~6.0 mol/L | ~3.0 mol/L |
| Boiling Point | 34.6 °C | 66 °C |
| Water Miscibility | Immiscible | Miscible |
| Key Advantage | High reagent solubility, easy removal, clean extraction. | Higher boiling point allows for more forceful reaction conditions. |
| Key Disadvantage | Highly volatile and flammable, prone to peroxide formation. | Water miscibility complicates aqueous workup and extraction. |
| Expert Insight | Preferred for most standard reductions. The superior solubility and ease of workup make it the first choice unless higher temperatures are explicitly required. | Use when the reaction is sluggish at Et₂O reflux. Be prepared for a more challenging workup or a pre-workup solvent swap. |
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical path for diagnosing the root cause of a low-yielding reaction, with an emphasis on solvent-related checks.
Caption: A decision tree for troubleshooting low-yield synthesis of this compound.
Experimental Protocol: Reduction of Diethyl Benzylmalonate
This protocol is a representative procedure and should be adapted and scaled according to your laboratory's specific needs and safety protocols.
Materials:
-
Diethyl benzylmalonate
-
Lithium aluminum hydride (LiAlH₄) powder
-
Anhydrous diethyl ether (Et₂O), freshly distilled from sodium/benzophenone
-
15% w/v Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with an inert gas (Ar/N₂) inlet.
-
Reagent Suspension: Under a positive pressure of inert gas, charge the flask with lithium aluminum hydride (1.0 eq). Add anhydrous diethyl ether via cannula to create a stirrable suspension (e.g., to make a ~1M suspension). Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve diethyl benzylmalonate (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux and keeps the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, dropwise addition of reagents in the following order (Fieser method):
-
'x' mL of H₂O (where x = grams of LiAlH₄ used)
-
'x' mL of 15% NaOH (aq)
-
'3x' mL of H₂O
-
-
Workup: Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of diethyl ether.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Diagram 2: Generalized Experimental Workflow
This diagram illustrates the key stages of the synthesis, highlighting the importance of an inert and anhydrous environment.
Caption: A flowchart of the LiAlH₄ reduction from setup to final product isolation.
References
- ResearchGate Discussion on LiAlH₄ Reduction Conditions. (2016).
- Synthesis of 2-benzylpropane-1,3-diol. PrepChem.com. [Link]
- Can LiAlH₄ reduce ethers? (2017). Quora. [Link]
- Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
- Solvation and Structure of LiAlH₄ in Ethereal Solvents. (2005). Inorganic Chemistry. [Link]
- Solved: Lithium aluminum hydride, LiAlH₄, reduces a carboxyl... (2018). Chegg.com. [Link]
- US Patent 4868327A: Synthesis of 2-phenyl-1,3-propanediol.
- LiAlH₄ and NaBH₄ Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
- Reduction of Esters using LiAlH₄ to 1° alcohols. University of Calgary. [Link]
- Reduction of Esters with LiAlH₄. (2016). YouTube. [Link]
- US Patent 9233898B2: Process for the preparation of 2-phenyl-1,3-propanediol.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. Solved Lithium aluminum hydride, LiAlH4, reduces a carboxyl | Chegg.com [chegg.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Reaction Temperature for 2-Benzyl-1,3-propanediol Synthesis
Welcome to the technical support center for the synthesis of 2-Benzyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature control during synthesis. Precise temperature management is paramount for achieving high yield, purity, and ensuring the safety and reproducibility of your experiment. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis, which typically involves the alkylation of diethyl malonate to form diethyl benzylmalonate, followed by its reduction.
Q1: I'm observing a sudden, uncontrolled temperature spike (runaway reaction) during the reduction of diethyl benzylmalonate. What is happening and what should I do?
A: A runaway reaction during the reduction step (e.g., with Lithium Aluminum Hydride, LiAlH₄) is a critical safety event caused by a rapid, uncontrolled exothermic process.
Immediate Corrective Actions:
-
Cease all addition of the reducing agent immediately.
-
Ensure the reaction flask is securely placed in its cooling bath (e.g., dry ice/acetone or an ice-salt bath).
-
If necessary and safe to do so, add more cooling material to the bath to absorb the excess heat.
-
Alert personnel in the immediate vicinity.
Root Cause Analysis & Prevention: The reduction of an ester with a powerful hydride-based reducing agent is highly exothermic. The rate of heat generation is exceeding the rate of heat removal by your cooling system.
-
Causality: The primary cause is often the addition of the reducing agent or the ester substrate too quickly. This leads to an accumulation of unreacted reagents, which then react simultaneously, releasing a large amount of energy. Inadequate stirring can also create localized "hot spots" that initiate the runaway.
-
Preventative Protocols:
-
Pre-Cooling: Cool the solution of diethyl benzylmalonate in an appropriate solvent (e.g., anhydrous THF or diethyl ether) to a low starting temperature (typically 0 °C or below) before adding any reducing agent.
-
Controlled Addition: Add the reducing agent (or the ester solution to the hydride slurry) portion-wise or via a dropping funnel at a very slow, controlled rate. The internal temperature must be monitored continuously with a low-temperature thermometer and should not be allowed to rise above the set limit.
-
Efficient Cooling: Use a cooling bath with sufficient capacity and a temperature significantly lower than the target reaction temperature. For highly exothermic reactions, a dry ice/acetone bath (-78 °C) is often preferred over a standard ice-water bath.
-
Vigorous Stirring: Ensure efficient mechanical or magnetic stirring to maintain uniform temperature throughout the reaction mixture.
-
Q2: My reaction to form diethyl benzylmalonate is sluggish and the conversion is low. Could temperature be the cause?
A: Yes, while excessive heat is a concern, temperatures that are too low can also be problematic, especially during the initial alkylation step.
Root Cause Analysis & Prevention: The reaction of diethyl malonate with a base (like sodium ethoxide) to form the enolate, followed by alkylation with benzyl chloride, requires a specific activation energy.
-
Causality: If the reaction temperature is too low, the rate of reaction can decrease significantly, leading to incomplete conversion within a practical timeframe. Some reactions may have an initiation phase that requires a certain temperature to begin.
-
Troubleshooting & Solutions:
-
Verify Temperature: Ensure your temperature probe is calibrated and accurately reflects the internal temperature of the reaction.
-
Gradual Warming: If the reaction is known to be slow at very low temperatures, allow the mixture to warm gradually to the recommended temperature (e.g., from 0 °C to room temperature or gentle reflux, depending on the specific protocol) after the initial exothermic addition is complete.[1]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to gauge if the reaction is proceeding.
-
Q3: The yield of my this compound is low, and I'm seeing significant impurities. How does poor temperature control contribute to this?
A: Temperature deviations are a leading cause of side reactions that consume starting materials and generate impurities, thereby reducing both yield and purity.
Root Cause Analysis & Prevention:
-
High-Temperature Side Reactions:
-
During Alkylation: Overheating can lead to dialkylation of the malonic ester or side reactions involving the benzyl chloride.
-
During Reduction: Excessively high temperatures can promote side reactions or decomposition of the product. The final diol product itself can undergo dehydration or other degradation pathways if heated too strongly, especially in the presence of acidic or basic residues.[2]
-
-
Low-Temperature Issues:
-
Incomplete Reaction: As discussed in Q2, if the temperature is too low, the reaction may not go to completion, leaving unreacted starting materials that complicate purification.
-
-
Preventative Protocols:
-
Maintain Optimal Window: Every reaction has an optimal temperature window. For the alkylation step, this might involve an initial cooling period followed by warming.[1] For the highly exothermic reduction step, maintaining a consistently low temperature (e.g., 0 °C) is crucial.
-
Controlled Quenching: The quenching step (e.g., adding water or acid to neutralize the excess reducing agent) is also highly exothermic. This must be done slowly and at low temperatures (e.g., in an ice bath) to prevent localized overheating that could degrade the product.
-
Temperature Management Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues during the synthesis.
Caption: Troubleshooting workflow for temperature issues.
Frequently Asked Questions (FAQs)
Q1: What is the importance of maintaining a low temperature during the addition of reagents like LiAlH₄ or Grignard reagents?
A: These reactions are highly exothermic. Maintaining a low temperature is critical for several reasons:
-
Safety: It prevents the reaction from becoming uncontrollable (runaway), which can lead to a rapid increase in pressure and temperature, posing a significant safety hazard.
-
Selectivity: Low temperatures suppress side reactions that have higher activation energies. This ensures that the desired reaction pathway is favored, leading to a cleaner product and higher yield. For example, in Grignard reactions, very low temperatures (e.g., -78 °C) can preserve functional groups that would otherwise react.[3][4]
-
Stability: Reagents like Grignards and intermediates can be unstable at higher temperatures, decomposing before they can react as intended.[4]
Q2: What are the typical signs of thermal decomposition of the reagents or the this compound product?
A: Visual cues can often indicate thermal degradation. Look for:
-
Color Change: The appearance of a dark brown or black color in the reaction mixture or during distillation can signify decomposition.[2]
-
Gas Evolution: Unexplained bubbling or fumes (after the initial reaction is complete) may indicate that the material is breaking down.
-
Pressure Build-up: In a closed system, an unexpected increase in pressure is a serious warning sign of decomposition.
While 1,3-propanediol itself is relatively stable, impurities from the reaction can catalyze decomposition at lower temperatures.[5]
Q3: What are best practices for accurately monitoring and controlling the internal reaction temperature?
A:
-
Use a Digital Thermometer: Employ a calibrated digital thermometer with a probe that is long enough to be immersed in the reaction mixture but does not interfere with the stirring.
-
Proper Probe Placement: The probe should be placed away from the walls of the flask to measure the bulk temperature of the solution, not the temperature of the glass.
-
Efficient Cooling Bath: The cooling bath should be large enough to surround the lower half of the reaction flask and should be stirred or agitated to ensure uniform cooling.
-
Insulation: For very low-temperature reactions, insulating the top of the flask and the bath can help maintain the target temperature.
-
Controlled Addition Funnel: Use a pressure-equalizing dropping funnel for liquid additions to ensure a slow and steady rate, allowing the cooling system to keep pace with heat generation.
Q4: How does the synthesis of the precursor, diethyl benzylmalonate, depend on temperature?
A: The preparation of diethyl benzylmalonate from diethyl malonate and benzyl chloride typically involves the formation of an enolate with a base. This initial acid-base reaction can be exothermic. To control the reaction and prevent side products, it is common practice to perform the addition of the base or the alkylating agent at a reduced temperature, for instance, between -5 °C and 0 °C.[1] After the initial exothermic phase, the reaction may be allowed to warm to room temperature to ensure it proceeds to completion.[1]
Summary of Key Temperature Parameters
| Synthesis Step | Reaction | Recommended Temperature | Consequence of High Temp. | Consequence of Low Temp. |
| 1. Precursor Synthesis | Alkylation of Diethyl Malonate | Addition at 0 to 5 °C, then warm to RT/reflux | Increased side products (dialkylation), lower yield | Very slow or incomplete reaction |
| 2. Reduction | Ester reduction with LiAlH₄ | -10 to 5 °C during addition | Runaway reaction (Safety Hazard) , product decomposition, low yield | Incomplete reduction |
| 3. Workup/Quench | Neutralization of excess hydride | 0 to 10 °C | Localized boiling, product degradation | Can lead to precipitation of salts, hindering stirring |
| 4. Purification | Distillation of Product | < 190 °C (under vacuum) | Decomposition, coloration of the final product[2] | Inefficient distillation |
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Grignard Reaction. (n.d.). Chemistry LibreTexts.
- Malonic acid, benzoyl-, diethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- New Trends and Perspectives in Production of 1,2-Propanediol. (2022). ACS Publications.
- Process for the preparation of grignard compounds. (2010). Google Patents.
- Synthetic Methods for the Preparation of 1,3-Propanediol. (2023). ResearchGate.
- Method for producing 1,3-propane diol. (2004). Google Patents.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2000). ACS Publications.
- Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes. (2018). PMC - PubMed Central - NIH.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2004099110A1 - Method for producing 1,3-propane diol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Benzyl-1,3-propanediol
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzyl-1,3-propanediol. Here, you will find a comprehensive collection of troubleshooting protocols and frequently asked questions (FAQs) to navigate the common challenges encountered during the post-reaction work-up and purification of this compound. The advice provided is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.
Troubleshooting Guide: Navigating Common Work-up Issues
This section addresses specific problems that can arise during the isolation and purification of this compound, providing step-by-step solutions and the rationale behind them.
Scenario 1: A persistent emulsion has formed during the aqueous wash of the organic layer.
Question: I've quenched my LAH or NaBH₄ reaction and am performing an aqueous wash of my ether or ethyl acetate layer, but a stubborn emulsion has formed that won't separate. How can I resolve this?
Answer: Emulsion formation is a frequent challenge, particularly after the work-up of hydride reductions which can generate fine inorganic precipitates that stabilize the oil-in-water or water-in-oil mixture.[1][2] Here is a systematic approach to breaking the emulsion:
-
Patience and Gentle Agitation: First, allow the separatory funnel to stand undisturbed for 15-30 minutes, as some emulsions will break on their own.[3] Gentle swirling or stirring of the interface with a glass rod can also help coalesce the dispersed droplets.[2]
-
"Salting Out": The addition of a saturated aqueous solution of sodium chloride (brine) is the most common and effective method.[1] Brine increases the ionic strength and density of the aqueous phase, which decreases the solubility of organic materials and helps to force phase separation.[3] Add a volume of brine equivalent to 10-20% of the aqueous layer, gently invert the funnel a few times (do not shake vigorously), and allow it to stand.[2]
-
Filtration through Celite®: If inorganic solids are suspected of stabilizing the emulsion, filtering the entire mixture through a pad of Celite® can be very effective.[3] Celite is a diatomaceous earth that acts as an inert filter aid, physically trapping the fine particulates that often cause emulsions.[3]
-
Solvent Modification:
-
Evaporation: If you consistently encounter emulsions with a particular reaction, a proactive approach is to evaporate the reaction solvent (e.g., ether or THF) after quenching. The resulting residue can then be redissolved in a different extraction solvent, such as ethyl acetate, before proceeding with the aqueous wash.[1]
-
Dilution: In some cases, significantly diluting the organic layer (5-10 times the original volume) can break the emulsion.[1][4]
-
-
For Small-Scale Reactions: Centrifugation can be a viable option to force the separation of the layers.[2]
Scenario 2: My crude product is an oil, but the literature reports this compound as a white solid.
Question: After removing the solvent under reduced pressure, my product is a viscous, yellow oil, not the expected white solid. What are the likely causes and how should I proceed?
Answer: This is a common observation and can be attributed to several factors. The most likely reason is the presence of impurities that are depressing the melting point of your product. It is also possible that your product is highly pure but is slow to crystallize.
-
Initial Characterization: Before attempting purification, it is wise to obtain a proton NMR spectrum of the crude oil. This will give you an indication of the purity of your product and the nature of any impurities present.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a single crystal to the oil. This will act as a template for crystallization.
-
Solvent Trituration: Add a small amount of a solvent in which your product is sparingly soluble (e.g., cold hexanes or diethyl ether). Stir the mixture vigorously. This can wash away soluble impurities and induce crystallization of the product.
-
-
Purification: If the above methods fail, it is likely that significant impurities are present.
-
Recrystallization: This is the preferred method for purifying solid organic compounds.[5][6]
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[5] For a polar diol like this compound, consider solvent systems like toluene, or mixed solvents such as ethyl acetate/hexanes.[7][8]
-
Procedure: Dissolve the crude oil in a minimal amount of the hot solvent.[9] If there are insoluble impurities, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[5] Collect the crystals by vacuum filtration.[5]
-
-
Column Chromatography: If recrystallization is unsuccessful, column chromatography is a reliable method for purification.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A solvent system that provides good separation on TLC should be used. For a moderately polar compound like this compound, a gradient of ethyl acetate in hexanes is a good starting point.
-
-
Scenario 3: The reaction work-up is complete, but the yield is very low.
Question: I've followed the work-up procedure, but my final product yield is significantly lower than expected. Where might my product have been lost?
Answer: Low yield can be a frustrating issue. Here are some potential areas of product loss during the work-up:
-
Aqueous Layer Extraction: this compound, being a diol, has some water solubility. It is crucial to perform multiple extractions of the aqueous layer with an organic solvent (e.g., three times with ethyl acetate) to ensure complete recovery of the product.[10] You can check the aqueous layer by TLC to see if any product remains.[11]
-
Incomplete Reaction or Side Reactions: The issue may lie in the reaction itself. For instance, in the sodium borohydride reduction of diethyl phenylmalonate, the formation of 2-phenylethanol as a byproduct can occur if the pH is not controlled.[7]
-
Adsorption onto Drying Agents or Filtration Media: Your product may have been adsorbed onto the drying agent (e.g., magnesium sulfate) or any filtration media used.[11] To check this, you can wash the filtration media with a polar solvent like methanol and analyze the filtrate by TLC.[11]
-
Volatility: While this compound is not highly volatile, some loss can occur during solvent removal on a rotary evaporator, especially if a high vacuum and high temperature are used.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for working up a Lithium Aluminum Hydride (LAH) reduction of diethyl benzylmalonate?
A1: LAH is a powerful and highly reactive reducing agent that reacts violently with water.[12][13] The work-up must be performed with extreme caution, typically by slowly and sequentially adding water and then a sodium hydroxide solution to the cooled reaction mixture. A common and safe procedure is the Fieser work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add 'x' mL of water.
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water.
-
Stir the mixture vigorously until a granular white precipitate of aluminum salts forms.
-
Filter the mixture and wash the precipitate thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic filtrates contain the crude this compound.[14]
Q2: How does the work-up for a Sodium Borohydride (NaBH₄) reduction differ from an LAH reduction?
A2: Sodium borohydride is a milder and more selective reducing agent than LAH and does not react violently with protic solvents like ethanol or water.[15][16] Therefore, the work-up is much simpler and safer. Typically, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) to neutralize any excess NaBH₄ and hydrolyze the borate esters.[7][17] The product is then extracted into an organic solvent.[7]
Q3: What are the best chromatographic techniques for purifying this compound?
A3: For preparative scale, traditional flash column chromatography on silica gel is effective. A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically provide good separation from less polar impurities. For analytical purposes or for the purification of highly polar compounds, High-Performance Liquid Chromatography (HPLC) with a diol column can be used.[18] Diol columns are a type of normal-phase column that are more stable than bare silica and offer good selectivity for polar compounds.[18][19][20] Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique well-suited for the separation of very polar compounds.[21]
Q4: What are some suitable solvent systems for recrystallizing this compound?
A4: The choice of solvent is critical for successful recrystallization.[6] For this compound, which is a moderately polar solid, the following solvents and solvent systems should be considered:
-
Single Solvents: Toluene has been reported as a suitable recrystallization solvent.[7] Hot water could also be a possibility for polar compounds.[8]
-
Two-Solvent Systems: A common approach is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or acetone) and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes) until the solution becomes cloudy.[8] Gentle heating to redissolve the solid followed by slow cooling should yield crystals.
Visualizing the Work-up Workflow
The following diagram illustrates a generalized workflow for the work-up and purification of this compound following its synthesis via reduction.
Caption: A generalized workflow for the work-up and purification of this compound.
References
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
- Goris, J., et al. (2017). Designing Ionic Liquids for the Extraction of Alcohols from Fermentation Broth: Phosphonium Alkanesulfonates, Solvents for Diol Extraction. ACS Sustainable Chemistry & Engineering. [Link]
- University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
- PrepChem. Synthesis of 2-benzylpropane-1,3-diol. [Link]
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Hawach Scientific.
- Google Patents.
- Separation Methods Technologies. Diol Columns. [Link]
- Google Patents.
- Biotage.
- ACS Omega.
- ScienceMadness Discussion Board.
- Reddit.
- YouTube. Workup Diol Extraction 2015. [Link]
- Diol Separ
- University of California, Los Angeles.
- McDaniel, C. Sodium Borohydride Reduction of Benzoin. [Link]
- YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
- Chemistry Steps.
- Google Patents.
- The Royal Society of Chemistry.
- Chemical Education Resources. Reducing Benzil Using Sodium Borohydride. [Link]
- The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
- Organic Syntheses Procedure. dl-PHENYLALANINE. [Link]
- Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
- Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]
- University of Rochester, Department of Chemistry.
- Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- YouTube. Sodium borohydride reduction. [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Home Page [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. How To [chem.rochester.edu]
- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 13. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. prepchem.com [prepchem.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. youtube.com [youtube.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. hawach.com [hawach.com]
- 19. silicycle.com [silicycle.com]
- 20. separationmethods.com [separationmethods.com]
- 21. biotage.com [biotage.com]
Minimizing by-product formation in benzylation reactions
Welcome to the technical support center for benzylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzylation and minimize the formation of unwanted by-products. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Core Principles: The Mechanistic Dichotomy of Benzylation
Benzylation reactions, the addition of a benzyl group (Bn) to a nucleophile, are fundamental in organic synthesis, particularly for installing protecting groups on alcohols, amines, and thiols.[1][2][3] Most benzylation procedures using benzyl halides (BnBr, BnCl) proceed via nucleophilic substitution, which can follow two distinct pathways: SN1 and SN2. The key to minimizing by-products is to control which pathway dominates.
-
SN2 Pathway (Bimolecular Nucleophilic Substitution): This is typically the desired route for selective benzylation. It is a single, concerted step where the nucleophile attacks the benzylic carbon at the same time the halide leaving group departs.[4][5] The reaction rate depends on the concentration of both the substrate and the nucleophile.[4][5] This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone), which can dissolve the reactants but do not excessively solvate and hinder the nucleophile.[4][5]
-
SN1 Pathway (Unimolecular Nucleophilic Substitution): This pathway involves a two-step mechanism. First, the leaving group departs to form a stable benzylic carbocation intermediate. This is the slow, rate-determining step.[4][5] The nucleophile then rapidly attacks the carbocation. This pathway is favored by polar protic solvents (e.g., water, methanol, ethanol), which stabilize the carbocation intermediate and the leaving group through hydrogen bonding.[4][6][7] However, the high reactivity of the carbocation intermediate often leads to a loss of selectivity and the formation of multiple by-products.
Below is a decision-making workflow to help select conditions that favor the desired SN2 pathway.
Caption: Decision workflow for controlling SN1 vs. SN2 pathways.
Troubleshooting Guide: Common By-Products and Solutions (Q&A)
This section addresses the most common issues encountered during benzylation reactions.
Q1: My reaction is producing significant amounts of dibenzylated and even tribenzylated products. How can I prevent this over-alkylation?
A1: Over-alkylation is a frequent problem, especially when benzylating primary amines.[8] It occurs because the product of the initial benzylation (a primary or secondary amine) is often more nucleophilic than the starting amine, leading to a runaway reaction.[8][9]
Root Causes & Solutions:
-
Relative Nucleophilicity: The newly formed amine competes with the starting material for the benzylating agent.
-
Solution 1: Stoichiometry Control: Use a large excess of the starting amine relative to the benzyl halide. This statistically favors the reaction with the intended nucleophile.[8]
-
Solution 2: Slow Addition: Add the benzylating agent dropwise to the reaction mixture at a low temperature. This keeps the concentration of the benzylating agent low at all times, reducing the chance of it reacting with the more nucleophilic product.[10]
-
-
Alternative Synthetic Routes: For primary amines, direct alkylation is often difficult to control.
-
Solution 3: Reductive Amination: React benzaldehyde with the amine source (e.g., ammonia) to form an imine, which is then reduced. This method is highly selective for primary amines.[8]
-
Solution 4: Gabriel Synthesis: This classic method uses potassium phthalimide as an ammonia surrogate. The phthalimide is alkylated and then hydrolyzed or hydrazinolyzed to release the primary amine, completely preventing over-alkylation.[8]
-
Q2: I am trying to benzylate a hydroxyl group, but I'm also getting N-benzylation on a secondary amine in the same molecule. How do I achieve selective O-benzylation?
A2: This is a classic chemoselectivity problem. Generally, amines are more nucleophilic than alcohols. However, selectivity can be controlled by manipulating reaction conditions to favor either the kinetic or thermodynamic product.
Root Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: N-benzylation is typically the faster, kinetic product, while O-benzylation can be the more thermodynamically stable product, especially at higher temperatures.[10]
-
Solution 1: Temperature Control: Running the reaction at low temperatures (e.g., 0-5 °C) favors the kinetic product. If N-benzylation is desired, low temperatures are crucial.[10] To favor O-benzylation, a different strategy is needed.
-
Solution 2: Base Selection: The choice of base is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) will deprotonate the alcohol, forming a highly nucleophilic alkoxide. This significantly increases the reaction rate at the oxygen, allowing it to compete effectively with the nitrogen. In contrast, weaker bases or those that can act as phase-transfer catalysts may favor N-alkylation.
-
Solution 3: Protecting Groups: The most robust strategy is to protect the amine before performing the O-benzylation. Carbamate protecting groups (like Boc or Cbz) are ideal as they are stable to the basic conditions of O-benzylation and can be removed later under orthogonal conditions.
-
Caption: Simplified workflow of Phase Transfer Catalysis.
Benchmark Experimental Protocol: O-Benzylation of a Primary Alcohol
This protocol details a standard Williamson ether synthesis for benzylating a primary alcohol, incorporating best practices to minimize by-product formation.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (1.1 equiv)
-
Tetrabutylammonium iodide (TBAI, 0.1 equiv, optional catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous NH₄Cl solution
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Dissolve the alcohol in anhydrous DMF. If using, add TBAI at this stage.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the sodium hydride (1.2 equiv) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes. Hydrogen gas will evolve.
-
Benzylation: Add benzyl bromide (1.1 equiv) dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to remove unreacted benzyl bromide, benzyl alcohol (from hydrolysis), and any dibenzyl ether. [11]
Frequently Asked Questions (FAQs)
-
Q: My benzyl bromide has turned yellow. Can I still use it?
-
A: Yellowing indicates decomposition, likely due to hydrolysis and the formation of acidic by-products like HBr. [12]It is highly recommended to purify it by washing with a weak base (e.g., 5% NaHCO₃ solution) followed by distillation under reduced pressure before use to prevent side reactions. [12]
-
-
Q: Why is TBAI sometimes added to benzylation reactions?
-
A: Tetrabutylammonium iodide (TBAI) acts as a catalyst. The iodide ion displaces the bromide on benzyl bromide via the Finkelstein reaction to form benzyl iodide in situ. Benzyl iodide is more reactive than benzyl bromide, which can accelerate the reaction, especially for sluggish transformations. [1]It can also serve as a phase-transfer catalyst if the alkoxide is not fully soluble. [13]
-
-
Q: Can I use benzyl alcohol instead of benzyl chloride/bromide?
-
A: Yes, but it requires different conditions. Using benzyl alcohol is considered a greener alternative as it produces water as the only by-product instead of corrosive HCl or HBr. [14]However, this typically requires acid catalysis (e.g., Friedel-Crafts conditions) or "borrowing hydrogen" methodology with a metal catalyst, which presents its own set of potential side reactions. [9][14][15]
-
References
- 7.5 SN1 vs SN2 – Organic Chemistry I. KPU Pressbooks. [Link]
- What are the effects of solvents on SN1 and SN2 reactions?. Quora. [Link]
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]
- Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis.
- Selective benzylation in the presence of lithium base.
- 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]
- NOVELTIES OF SELECTIVITY IN TRILIQUID PHASE-TRANSFER-CATALYZED DIBENZYLATION OF RESORCINOL. Begell Digital Library. [Link]
- Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts.
- Replacing benzyl chloride with benzyl alcohol in heterogeneous catalytic benzylation of aromatic compounds.
- Sn1 and Sn2 solvents effects. YouTube. [Link]
- Role of Third Phase in Intensification of Reaction Rates and Selectivity: Phase-Transfer Catalyzed Synthesis of Benzyl Phenyl Ether.
- Benzylic substitution, benzyl
- Industrial Phase-Transfer C
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
- How to purify Benzylamine?. Reddit. [Link]
- Benzyl (Bn) Protective Group.
- Process for the purification of benzyl alcohol.
- Benzyl group. Wikipedia. [Link]
- Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations.
- Industrial Phase-Transfer C
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Benzyl Protection. Common Organic Chemistry. [Link]
- Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
- Underrated Reducing Agents (Important Papers). YouTube. [Link]
- Method for purifying benzyl alcohol.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Proposed mechanism pathways for the benzylation.
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
- Amidation of Benzylic Alcohols Under Visible Light. ChemistryViews. [Link]
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.
- Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions.
- Benzyl
- Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]
Sources
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Benzyl group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. users.wfu.edu [users.wfu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-Benzyl-1,3-propanediol
Welcome to the technical support center for 2-Benzyl-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Here, we provide in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a valuable building block in organic synthesis and pharmaceutical development. Its structure, featuring a benzylic carbon and two primary hydroxyl groups, presents unique stability considerations. The benzylic position is susceptible to oxidation, while the diol functionality can undergo various reactions. Understanding and mitigating these degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the potential stability issues and provide practical solutions to maintain the integrity of this compound in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the stability of this compound, providing explanations and actionable solutions.
FAQ 1: My sample of this compound shows a new peak in the HPLC analysis after a few days of storage in solution. What could be the cause?
Answer:
The appearance of a new peak in your HPLC chromatogram strongly suggests degradation of the this compound. The most probable cause is oxidative degradation . The benzylic carbon in the molecule is particularly prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light.
Causality: The benzylic C-H bond is weaker than a typical alkyl C-H bond due to the resonance stabilization of the resulting benzylic radical. This makes it a prime target for radical-initiated oxidation.
Primary Degradation Products to Expect:
-
2-Benzyl-3-hydroxypropanal (aldehyde): The initial product of oxidation of one of the primary alcohol groups.
-
2-Benzyl-3-hydroxypropanoic acid (carboxylic acid): Further oxidation of the aldehyde.
-
Benzaldehyde and 1,3-propanediol: Cleavage of the benzyl-carbon bond under more aggressive oxidative conditions.
Troubleshooting Steps:
-
Inert Atmosphere: When preparing and storing solutions of this compound, purge the solvent and the headspace of your container with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Use of Antioxidants: The addition of a suitable antioxidant can effectively quench radical chain reactions. See the "Protocols" section for guidance on selecting and using antioxidants.
-
Solvent Purity: Ensure you are using high-purity solvents, as impurities can sometimes catalyze degradation.
-
Storage Conditions: Store solutions in amber vials to protect from light and at reduced temperatures (2-8 °C) to slow down the rate of degradation.
FAQ 2: I am observing a decrease in the pH of my aqueous formulation containing this compound over time. Is this related to its stability?
Answer:
Yes, a decrease in pH is a strong indicator of oxidative degradation. As mentioned in the previous FAQ, the oxidation of the primary alcohol groups can lead to the formation of carboxylic acids, such as 2-benzyl-3-hydroxypropanoic acid. The release of these acidic byproducts into your formulation will naturally cause the pH to drop.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for addressing pH decrease in this compound formulations.
FAQ 3: Can I use this compound in formulations with acidic or basic excipients?
Answer:
While this compound is generally stable to hydrolysis under neutral conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can be problematic.
-
Acidic Conditions: Strong acids can catalyze dehydration reactions of the diol. More critically, in the presence of an oxidizing agent, acidic conditions can sometimes accelerate oxidative degradation.
-
Basic Conditions: While strong bases themselves are not the primary concern for this molecule's core structure, they can promote the oxidation of the benzylic alcohol in the presence of air. However, the use of a mild base can be beneficial in neutralizing any acidic degradation products that may form.
Recommendations:
-
pH Range: It is advisable to maintain the pH of your formulation in the range of 4-8.
-
Compatibility Studies: Always perform compatibility studies with your specific excipients. A forced degradation study, where the compound is stressed in the presence of each excipient, is highly recommended.[1][2][3]
-
Protecting Groups: For synthetic applications requiring strongly acidic or basic conditions, consider protecting the diol functionality as a cyclic acetal (e.g., a benzylidene acetal).[1][4] This strategy can be reversed under specific conditions to regenerate the diol.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to enhance and assess the stability of this compound.
Protocol 1: Stabilization of this compound in Solution using Antioxidants
Objective: To prevent oxidative degradation of this compound in solution for short- to medium-term storage.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, propylene glycol, or a suitable buffer)
-
Antioxidant: Butylated hydroxytoluene (BHT) or Propyl Gallate
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Solvent Preparation:
-
Take a known volume of your chosen solvent in a suitable flask.
-
Purge the solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
-
Antioxidant Addition:
-
Prepare a stock solution of the antioxidant in the purged solvent. A common starting concentration for BHT or propyl gallate is 0.01% to 0.1% (w/v).[5]
-
Add the required volume of the antioxidant stock solution to your main volume of purged solvent to achieve the desired final concentration.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound and dissolve it in the solvent containing the antioxidant.
-
-
Storage:
-
Dispense the solution into amber glass vials.
-
Purge the headspace of each vial with the inert gas before sealing tightly with a Teflon-lined cap.
-
Store the vials at the recommended temperature (e.g., 2-8 °C).
-
Quantitative Data Summary:
| Antioxidant | Typical Concentration Range (% w/v) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 | Radical Scavenger |
| Propyl Gallate | 0.01 - 0.1 | Radical Scavenger and Metal Chelator[5] |
Protocol 2: Forced Degradation Study for this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions, as recommended by ICH guidelines.[1][2][3]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of water and an organic solvent to ensure solubility.
-
Acid Hydrolysis:
-
To one aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep another aliquot with 1 M HCl.
-
Store the samples at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute it for analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2 using 0.1 M and 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Repeat with 30% H₂O₂ for more aggressive conditions.
-
Store at room temperature and analyze at various time points.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 80 °C).
-
Analyze at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution and a sample of the solid compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6][7][8][9]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples after the exposure period.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control using a stability-indicating HPLC method (see Protocol 3).
-
Use HPLC-MS to identify the mass of the degradation products to aid in their structural elucidation.
-
Degradation Pathway Visualization:
Caption: Potential degradation pathways of this compound.
Protocol 3: Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Method Development:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study (Protocol 2) to observe the retention times of the degradation products.
-
Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent compound and all degradation products.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.
-
References
- Protection of 1,2-/1,3-Diols.
- Forced Degrad
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
- Synthesis of 2-benzylpropane-1,3-diol. PrepChem.com. [Link]
- What is Propyl Gallate used for?
- A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). [Link]
- Photostability. IAGIM. [Link]
- Development of a Validated Stability Indicating RP-HPLC Method fo. TSI Journals. [Link]
- Photostability testing theory and practice. Q1 Scientific. [Link]
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
Sources
- 1. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. cpachem.com [cpachem.com]
Technical Support Center: Deprotection of 2-Benzyl-1,3-propanediol
Welcome to our dedicated technical support guide for the deprotection of 2-benzyl-1,3-propanediol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic pathways. Here, we address common challenges encountered during the pivotal benzyl ether cleavage step, providing in-depth, field-proven insights and solutions. Our goal is to empower you to navigate these experimental hurdles with confidence and scientific rigor.
Troubleshooting Guide
This section is structured to help you diagnose and resolve issues you may encounter during the deprotection of this compound. We will explore common problems, their underlying causes, and provide actionable, step-by-step protocols to get your reaction back on track.
Issue 1: Incomplete or Sluggish Reaction
Q1: My deprotection of this compound is extremely slow or has stalled. What are the likely causes and how can I resolve this?
A1: An incomplete or sluggish reaction is one of the most frequent challenges in the hydrogenolysis of benzyl ethers. The root cause often lies with the catalyst's activity, reaction conditions, or the purity of your reagents.
Causality Explained: The mechanism of palladium-catalyzed hydrogenolysis involves the adsorption of the benzyl ether onto the catalyst surface, followed by cleavage of the carbon-oxygen bond by activated hydrogen. If any component of this catalytic cycle is compromised, the reaction rate will suffer.
Potential Causes & Solutions:
-
Catalyst Deactivation or Poisoning: The palladium catalyst is sensitive to various impurities that can block its active sites.
-
Troubleshooting Protocol:
-
Reagent Purity Check: Ensure all solvents and reagents are of high purity. Sulfur compounds, nitrogen-containing heterocycles, and heavy metal ions are known catalyst poisons.[1]
-
Glassware Cleaning: Use scrupulously clean glassware to avoid introducing contaminants.
-
Use a Fresh Catalyst: If you suspect your current catalyst has lost activity due to improper storage or handling, it is best to use a fresh batch.[1] Catalysts should be handled under an inert atmosphere when possible.[1]
-
-
-
Insufficient Catalyst Loading: The amount of catalyst may be inadequate for the scale of your reaction.
-
Recommendation: A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[1] If the reaction is slow, a modest increase in catalyst loading can be beneficial.
-
-
Inadequate Hydrogen Pressure or Poor Agitation: For the reaction to proceed efficiently, there must be sufficient contact between the three phases: the solid catalyst, the liquid substrate solution, and the gaseous hydrogen.
Workflow for Diagnosing a Stalled Reaction:
Caption: Desired vs. side reaction in benzyl ether deprotection.
Strategies to Minimize Side Product Formation:
-
Catalyst Pre-treatment: A "tuned" catalyst can be more selective for hydrogenolysis over aromatic hydrogenation. [2] * Protocol for Catalyst Pre-treatment:
- Suspend the Pd/C catalyst in a solvent mixture (e.g., DMF/water).
- Stir under a hydrogen atmosphere for a set period before adding the substrate.
- This pre-conditioning can moderate the catalyst's activity. [2]
-
Use of Catalytic Transfer Hydrogenation (CTH): This method avoids the use of gaseous hydrogen and can offer higher selectivity. [3][4][5][6] * Key Features: CTH utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst. [3][4]This technique is often milder and can prevent over-reduction. [3] * Consideration: When using formic acid as the hydrogen donor, a higher loading of palladium catalyst may be necessary. [3][7]
Parameter Standard Hydrogenolysis Catalytic Transfer Hydrogenation (CTH) Hydrogen Source H₂ gas Formic acid, Ammonium formate, Cyclohexene Pressure Atmospheric to high pressure Atmospheric pressure Selectivity Can lead to over-reduction Generally higher selectivity | Safety | Requires handling of flammable H₂ gas | Avoids gaseous hydrogen |
Frequently Asked Questions (FAQs)
Q3: What is the best solvent for the deprotection of this compound?
A3: The choice of solvent is critical for substrate solubility and reaction efficiency. Common solvents for catalytic hydrogenation include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF). [1][8]The ideal solvent will fully dissolve the starting material. For catalytic transfer hydrogenation with formic acid, methanol is often a good choice. [4] Q4: Can I use a different catalyst besides Palladium on Carbon (Pd/C)?
A4: While Pd/C is the most common and versatile catalyst for benzyl ether deprotection, other options exist. [8]Pearlman's catalyst (Pd(OH)₂/C) can be more active and is sometimes used for more stubborn deprotections. However, for substrates prone to over-reduction, a less active catalyst or CTH conditions are preferable. The quality and physicochemical properties of the commercial Pd/C catalyst, such as particle size and palladium oxidation state, can significantly impact reaction efficiency and selectivity. [9] Q5: How do I monitor the progress of my deprotection reaction?
A5: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction. The starting material (this compound) will be less polar than the deprotected product (1,3-propanediol). A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar product spot. It's advisable to co-spot the reaction mixture with the starting material for accurate comparison.
Q6: After the reaction is complete, how do I work up the reaction and isolate my product?
A6: The workup procedure typically involves removing the solid catalyst by filtration.
Standard Workup Protocol:
-
Once the reaction is complete (as determined by TLC), carefully vent the reaction vessel.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can then be purified, if necessary, by standard techniques such as column chromatography or recrystallization.
References
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Anwer, M. K., et al. (1989). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 28B(12), 1023-1026.
- PrepChem. Synthesis of 2-benzylpropane-1,3-diol.
- ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
- GBH Enterprises Ltd. Hydrogenolysis Operations Manual.
- Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
- Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Unpublished manuscript.
- Crawford, C., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1665-1672.
- Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
- Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Scilit.
- Pieber, B., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 865-870.
- Pieber, B., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- The Organic Chemistry Tutor. (2018, December 31). benzyl ether cleavage [Video]. YouTube.
- Pieber, B., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central.
- Common Organic Chemistry. Benzyl Protection.
- American Chemical Society Green Chemistry Institute. Solving Issues with Heterogeneous Catalytic Hydrogenation.
- ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 2-Benzyl-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in 2-Benzyl-1,3-propanediol
This compound is a key building block in various synthetic pathways, valued for the specific stereochemistry and functionality it imparts to larger molecules. In the realm of pharmaceutical development and high-stakes research, the purity of such a precursor is not merely a quality metric; it is a fundamental determinant of reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of even minor impurities, such as residual starting materials, by-products, or isomers, can have cascading effects on downstream processes.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind the selection of each method, present detailed experimental protocols, and provide supporting data to guide researchers in selecting the most appropriate technique for their specific needs.
Understanding Potential Impurities in this compound
A robust purity assessment begins with an understanding of the potential impurities that may be present. The common synthesis of this compound involves the reduction of diethyl benzylmalonate.[1] This synthetic route can introduce several process-related impurities:
-
Unreacted Starting Materials:
-
Diethyl benzylmalonate
-
-
Intermediates and By-products:
-
Mono-reduced intermediates
-
Products of over-reduction
-
-
Reagent-Related Impurities:
-
Impurities from the starting materials or reagents used in the synthesis.
-
A thorough analytical method must be capable of separating and quantifying the main this compound peak from these potential contaminants.
Orthogonal Approaches to Purity Determination: A Comparative Analysis
No single analytical technique is universally superior; a multi-faceted approach often provides the most comprehensive understanding of a compound's purity. The choice of method is dictated by the physicochemical properties of the analyte and the specific information required.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like this compound.[2][3] Its high resolving power and sensitivity make it ideal for separating the target compound from closely related impurities.
Causality of Method Selection: this compound possesses a relatively high boiling point and contains polar hydroxyl groups, making it well-suited for Reverse-Phase HPLC (RP-HPLC). The presence of a phenyl group allows for sensitive detection using a UV detector.
Experimental Protocol: RP-HPLC for Purity of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (60% Acetonitrile in Water).
Data Presentation: Hypothetical HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| BPD-Batch-001 | 8.2 | 99.85 | 99.85 |
| BPD-Batch-002 | 8.2 | 99.91 | 99.91 |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmatory Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] While this compound itself has a high boiling point, GC-MS can be invaluable for detecting more volatile impurities that might be missed by HPLC. The mass spectrometer provides definitive identification of separated components.
Causality of Method Selection: To analyze a polar, high-boiling compound like this compound by GC, derivatization is often employed to increase volatility and improve peak shape. Alternatively, a high-temperature column and injector can be used for direct analysis. The mass spectral data offers a high degree of specificity for impurity identification. A method for other propanediols involving derivatization with phenylboronic acid has been shown to be effective.[5]
Experimental Protocol: GC-MS for Purity of this compound
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
-
-
Sample Preparation: Dissolve 1 mg/mL of this compound in methanol.
Data Presentation: Hypothetical GC-MS Purity Analysis
| Compound | Retention Time (min) | Match Factor (NIST Library) | Purity (Area %) |
| This compound | 12.5 | 950 | 99.8 |
| Diethyl benzylmalonate | 10.2 | 925 | 0.15 |
| Benzyl alcohol | 5.8 | 980 | 0.05 |
Quantitative NMR (qNMR): An Absolute Method for Purity Assessment
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[6][7] Instead, a certified internal standard is used. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.
Causality of Method Selection: qNMR is an excellent orthogonal technique to chromatography. It provides a direct measure of the mass fraction of the analyte in a sample and is less susceptible to issues like the differential response of impurities in UV or FID detectors. For a novel compound where a certified reference standard may not be available, qNMR is a powerful tool.
Experimental Protocol: qNMR for Purity of this compound
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Solvent: DMSO-d6
-
Internal Standard: Certified Maleic Anhydride
-
Pulse Program: A standard 90° pulse experiment with a long relaxation delay (e.g., 30-60 seconds) to ensure full relaxation of all protons.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Procedure:
-
Accurately weigh a known amount of this compound and a certified internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis.
-
Integrate a well-resolved signal of the analyte (e.g., the benzylic CH2 protons) and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the standard.
-
Data Presentation: Hypothetical qNMR Purity Calculation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Mass (mg) | 10.25 | 5.10 |
| Molecular Weight ( g/mol ) | 166.22 | 98.06 |
| Number of Protons (for integrated signal) | 2 | 2 |
| Integral Value | 1.00 | 0.52 |
| Calculated Purity (%) | 99.7 | Certified at 99.9% |
Method Comparison and Workflow Visualization
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Comparison of key attributes for HPLC, GC-MS, and qNMR.
The following workflow illustrates a comprehensive approach to the purity assessment of a new batch of this compound.
Caption: A logical workflow for the comprehensive purity assessment.
Conclusion: An Integrated Approach for Confident Quality Control
For the routine purity assessment of this compound, a well-developed RP-HPLC method provides a robust and reliable solution for quantifying the main component and separating it from non-volatile impurities. GC-MS serves as an essential complementary technique, particularly for the identification of unknown volatile impurities, leveraging its high sensitivity and the confirmatory power of mass spectrometry. Finally, qNMR offers an orthogonal, absolute quantification method that is invaluable for reference standard qualification and for providing a purity value that is not dependent on the response factor of the analyte. By employing these techniques in a logical workflow, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and development processes.
References
- PrepChem.com. (n.d.). Synthesis of 2-benzylpropane-1,3-diol.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
- Aijiren. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?.
- Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
- ChemSynthesis. (2025, May 20). This compound.
- ResearchGate. (2025, August 6). Determining and reporting purity of organic molecules: Why qNMR.
- PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
- International Organisation of Vine and Wine. (2017, June 2). Method of determination of 1,2-propanediol and 2,3-butanediol.
- USP. (n.d.). Propanediol.
- PubMed. (2017, September 1). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS.
- International Journal of Pharmaceutical Investigation. (n.d.). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop.
- NIH. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR.
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. amptechfl.com [amptechfl.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rssl.com [rssl.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Benzyl-1,3-propanediol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, 2-Benzyl-1,3-propanediol serves as a valuable building block. Its diol functionality, coupled with the lipophilic benzyl group, makes it an attractive intermediate for the synthesis of various bioactive molecules and polymers. The efficient and scalable synthesis of this diol is therefore of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and protocols to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly commences from the readily available precursor, diethyl benzylmalonate. The core of the transformation lies in the reduction of the two ester functionalities to primary alcohols. The choice of reducing agent and reaction conditions significantly impacts the yield, purity, safety, and scalability of the process. This guide will focus on three principal methods:
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and classic approach.
-
Sodium Borohydride (NaBH₄) Reduction: A milder and often safer alternative.
-
Catalytic Hydrogenation: A greener and industrially scalable option.
Each method will be dissected in terms of its chemical principles, practical execution, and overall performance.
Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a potent reducing agent capable of reducing a wide array of carbonyl compounds, including esters, to their corresponding alcohols.[1][2] Its high reactivity ensures a thorough and often rapid conversion of diethyl benzylmalonate.
Mechanistic Insight
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This occurs in a stepwise manner for both ester groups, ultimately leading to the formation of a dialkoxide intermediate. A subsequent aqueous workup protonates the alkoxides to yield the desired this compound.
Experimental Protocol
The following protocol is adapted from established literature procedures.[3]
Materials:
-
Diethyl benzylmalonate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Ice bath
-
Distilled water
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a suspension of lithium aluminum hydride (12 g) in anhydrous diethyl ether (300 ml).
-
The suspension is cooled to 0°C using an ice bath.
-
A solution of diethyl benzylmalonate (100 g) in anhydrous diethyl ether is added dropwise to the stirred suspension under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄, followed by the addition of aqueous sodium hydroxide to precipitate the aluminum salts.
-
The resulting mixture is filtered, and the solid residue is washed with diethyl ether.
-
The combined ether extracts are washed sequentially with aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-benzylpropane-1,3-diol.
-
Purification can be achieved by vacuum distillation or column chromatography.
Caption: Workflow for LiAlH₄ reduction.
Method 2: Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a milder reducing agent than LiAlH₄ and is known for its selectivity in reducing aldehydes and ketones in the presence of esters.[4] However, under certain conditions, such as with the use of additives or in specific solvent systems, NaBH₄ can be employed for the reduction of esters.[5][6] This method offers significant safety advantages over the use of the pyrophoric LiAlH₄.
Mechanistic Insight
The direct reduction of esters with NaBH₄ is generally slow. The reactivity can be enhanced by using a Lewis acid or an alcohol as a co-solvent, which activates the ester carbonyl group towards hydride attack. A patent for a similar synthesis suggests the use of a salt like Calcium Acetate or Barium Chloride, which likely acts as a Lewis acid to coordinate with the carbonyl oxygen, increasing its electrophilicity.[7] The reaction proceeds through a similar hydride addition and subsequent hydrolysis as with LiAlH₄.
Experimental Protocol
The following protocol is adapted from a patent describing the reduction of a substituted diethyl malonate.[7]
Materials:
-
Diethyl benzylmalonate
-
Sodium borohydride (NaBH₄)
-
Calcium Acetate or Barium Chloride dihydrate
-
Isopropyl alcohol (IPA)
-
Water
-
1.5N Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve diethyl benzylmalonate in a mixture of isopropyl alcohol and water.
-
Add Calcium Acetate (or a similar salt) and stir the mixture at 10-15°C for approximately 30 minutes.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature between 10-15°C.
-
Stir the reaction mixture for 8-12 hours at 10-15°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adjusting the pH to neutral with 1.5N HCl.
-
Filter the resulting solid and evaporate the filtrate under reduced pressure.
-
The residue can be further purified by extraction and crystallization or column chromatography.
Caption: NaBH₄ reduction pathway.
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation presents a green and often more scalable alternative to metal hydride reductions. This method avoids the use of stoichiometric, and often hazardous, reducing agents and simplifies product workup. Various catalysts can be employed for the hydrogenation of esters to alcohols, with copper-based, Raney Nickel, and noble metal catalysts like Rhodium being common choices.[8][9][10]
Mechanistic Insight
In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a heterogeneous catalyst. The ester's carbonyl groups also adsorb onto the catalyst surface, where they undergo stepwise hydrogenation. This process typically involves the formation of an aldehyde intermediate, which is rapidly further reduced to the primary alcohol. The benzyl group's aromatic ring can also be susceptible to hydrogenation under harsh conditions, so catalyst selection and reaction parameter control are crucial for selectivity.
General Experimental Conditions
While a specific, detailed protocol for the catalytic hydrogenation of diethyl benzylmalonate to this compound is not as readily available in the public domain as for the hydride reductions, the following general conditions are derived from the literature on the hydrogenation of similar esters.[8][10]
Catalysts:
-
Copper-based catalysts (e.g., Cu/SiO₂) are effective and relatively low-cost.[10]
-
Raney Nickel is a widely used, active catalyst for ester hydrogenation.[9]
-
Rhodium-based catalysts offer high activity and selectivity under milder conditions.[11][12][13]
Reaction Parameters:
-
Solvent: Typically an alcohol such as ethanol or a non-protic solvent like THF or dioxane.
-
Temperature: Ranges from 150°C to 250°C, depending on the catalyst's activity.
-
Pressure: High hydrogen pressures (typically 50-150 atm) are often required.
-
Reaction Time: Varies from a few hours to over 24 hours.
Workup and Purification:
-
The catalyst is simply removed by filtration.
-
The solvent is evaporated to yield the crude product.
-
Purification is achieved through distillation or crystallization.
Performance Comparison
| Parameter | LiAlH₄ Reduction | NaBH₄ Reduction | Catalytic Hydrogenation |
| Yield | High (typically >90%) | Moderate to High (dependent on conditions) | Good to Excellent (catalyst dependent) |
| Reaction Time | Several hours to overnight | 8-12 hours | Varies (hours to a day) |
| Safety | High risk (pyrophoric, reacts violently with water) | Low risk (stable in air and protic solvents) | Moderate risk (requires high-pressure H₂) |
| Scalability | Challenging due to safety and workup | More scalable than LiAlH₄ | Highly scalable, common in industry |
| Cost | Moderate | Low | Catalyst cost can be high (especially noble metals) |
| Workup | Complex (careful quenching, filtration of salts) | Simpler (pH adjustment, extraction) | Simple (catalyst filtration) |
| Environmental Impact | High (produces aluminum waste) | Moderate (boron waste) | Low (catalyst is recyclable) |
Conclusion and Recommendations
The choice of synthetic method for this compound is a trade-off between reactivity, safety, cost, and scale.
-
For laboratory-scale synthesis where high yield is paramount and appropriate safety measures are in place, the Lithium Aluminum Hydride reduction remains a robust and reliable method. Its high reactivity ensures a complete conversion of the starting material.
-
The Sodium Borohydride reduction offers a significantly safer and more user-friendly alternative, making it an excellent choice for teaching laboratories and research settings where handling pyrophoric reagents is a concern. While potentially requiring some optimization to achieve high yields, its operational simplicity is a major advantage.
-
For industrial-scale production, Catalytic Hydrogenation is the most attractive option. Its scalability, simplified workup, and greener profile due to catalyst recyclability and reduced waste generation make it the method of choice for large-scale manufacturing. The initial investment in high-pressure equipment and catalysts is offset by the long-term operational efficiency and safety benefits.
Researchers and drug development professionals should carefully consider these factors in the context of their specific project goals, available resources, and safety infrastructure when selecting a synthesis method for this compound.
References
- Wang, Y., et al. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters, 23(7), 1910-1914.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- Master Organic Chemistry. (2017). Reagent Friday: Lithium Aluminum Hydride (LiAlH4).
- Zhang, J., et al. (2016). The hydrogenation process of diethyl malonate over Cu/SiO2 catalyst. Petrochemical Technology, 45(8), 913-918.
- American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst.
- MDPI. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source.
- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
- Das, B., et al. (2007). Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols. Tetrahedron Letters, 48(39), 6899-6901.
- The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- PrepChem.com. (n.d.). Synthesis of 2-benzylpropane-1,3-diol.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubMed. (2022). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water.
- PubMed. (2024). Selective Hydrogenation of Diethyl Malonate to 1,3-Propanediol Over Ga-Promoted Cu/SiO2 Catalysts With Enhanced Activity and Stability.
- Google Patents. (n.d.). US4684735A - Promotion of raney nickel hydrogenation catalyst.
- Scite.ai. (n.d.). Hydrogenation of Esters to Alcohols over Raney Nickel. I.
- Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
- Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
- RSC Publishing. (1949). The Cleavage of Sulphonic Esters with Raney Nickel Catalysts. Journal of the Chemical Society, 178-181.
- MDPI. (2023). Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies.
- Organic Syntheses. (n.d.). dl-PHENYLALANINE.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. acs.org [acs.org]
- 10. Selective Hydrogenation of Diethyl Malonate to 1,3-Propanediol Over Ga-Promoted Cu/SiO2 Catalysts With Enhanced Activity and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes [organic-chemistry.org]
- 12. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI EUROPE N.V. [tcichemicals.com]
A Senior Application Scientist's Guide to Diol Protection: A Comparative Analysis of 2-Benzyl-1,3-Propanediol Derived Acetals and Other Common Protecting Groups
In the landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, perform a desired transformation elsewhere in the molecule, and then cleanly remove the mask is a cornerstone of modern synthetic strategy. For diols, this selection process is especially nuanced, with a variety of protecting groups available, each with its own unique set of characteristics. This guide provides an in-depth comparison of the benzylidene acetal derived from reagents like 2-benzyl-1,3-propanediol against other widely used diol protecting groups, offering experimental insights to inform your synthetic planning.
The Benzylidene Acetal: A Closer Look
Benzylidene acetals are cyclic protecting groups formed by the acid-catalyzed reaction of a diol with benzaldehyde or a derivative.[1][2] They are particularly effective for the protection of cis-1,2-diols and 1,3-diols, forming stable five- or six-membered rings, respectively.[2] The use of substituted benzaldehydes or diols, such as this compound, can be employed to fine-tune the properties of the resulting acetal.
The formation of a benzylidene acetal proceeds through a hemiacetal intermediate, followed by the elimination of water to yield the cyclic acetal.[2] This equilibrium-driven process necessitates the removal of water, often accomplished using a Dean-Stark apparatus or chemical dehydrating agents.
Caption: General workflow for benzylidene acetal formation.
Head-to-Head Comparison: Diol Protecting Groups
The selection of a diol protecting group is a strategic decision based on the planned synthetic route. The following table provides a comparative overview of common diol protecting groups.
| Protecting Group | Structure | Stability | Cleavage Conditions |
| Benzylidene Acetal | Cyclic Acetal | Stable to bases and nucleophiles.[3] | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂).[3] |
| Isopropylidene (Acetonide) | Cyclic Ketal | Stable to bases, reducing agents, and mild oxidants.[3] | Acidic hydrolysis (e.g., aq. HCl, p-TsOH).[3] |
| t-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | Stable under non-acidic and non-fluoride conditions.[3] | Fluoride ions (e.g., TBAF); strong acid.[3] |
| Triisopropylsilyl (TIPS) Ether | Silyl Ether | More stable to acid than TBDMS.[3] | Fluoride ions; strong acid (harsher conditions than TBDMS).[3] |
| Cyclic Carbonate | Carbonate | Stable to acidic conditions and some reducing agents.[3] | Basic hydrolysis (e.g., K₂CO₃, NaOH).[3] |
Stability and Orthogonality: A Deeper Dive
The true utility of a protecting group lies in its selective stability. A well-chosen group will remain intact through a series of reactions while others are manipulated.
-
Acid Stability: Both benzylidene acetals and acetonides are acid-labile. However, benzylidene acetals are generally more stable to acidic conditions than acetonides.[3] This subtle difference can be exploited for selective deprotection in complex molecules. Silyl ethers exhibit a wide range of acid stability, largely dependent on the steric bulk of the silicon substituents. The relative resistance to acidic hydrolysis is: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000).[4]
-
Base Stability: Benzylidene acetals, acetonides, and silyl ethers are generally stable to basic conditions, making them suitable for reactions involving strong bases like organometallics and hydrides.[3][5] In contrast, cyclic carbonates are specifically designed to be base-labile, offering an orthogonal deprotection strategy.[3]
-
Orthogonal Cleavage Strategies: The diverse cleavage conditions for these protecting groups are a synthetic chemist's toolkit for achieving selectivity.
-
Benzylidene acetals offer a unique advantage in their susceptibility to hydrogenolysis, which cleaves the acetal to reveal the diol.[3] Furthermore, regioselective reductive cleavage can yield a free hydroxyl group at one position and a benzyl ether at the other, a powerful tool in carbohydrate chemistry.[6]
-
Silyl ethers are uniquely cleaved by fluoride ions, a condition that leaves most other protecting groups untouched.[3]
-
Acetonides are typically removed under acidic conditions, often milder than those required for some silyl ethers.[3]
-
Regioselectivity: A Tale of Two Rings
In polyol systems, the regioselective protection of one diol over another is a common challenge. Here, benzylidene acetals and acetonides exhibit distinct preferences.
-
Benzylidene acetals show a thermodynamic preference for the formation of six-membered rings, making them ideal for the protection of 1,3-diols.[7] This is famously exploited in carbohydrate chemistry for the protection of 4,6-diols in pyranosides.[1]
-
Acetonides (isopropylidene acetals) , on the other hand, tend to favor the formation of five-membered rings, and are thus more commonly used for the protection of 1,2-diols.[5][7]
This differential reactivity allows for the selective protection of different diol pairings within the same molecule by careful choice of the protecting group.
Caption: Regioselective protection of polyols.
Field-Proven Methodologies: Experimental Protocols
The following protocols are provided as a starting point for the application of these protecting groups. Optimization may be required for specific substrates.
Protocol 1: Benzylidene Acetal Formation
This protocol describes a modern and efficient method for benzylidene acetal formation using a copper(II) triflate catalyst.
Materials:
-
Diol (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.2 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 equiv)
-
Acetonitrile (anhydrous)
-
Triethylamine
Procedure:
-
Dissolve the diol in anhydrous acetonitrile.
-
Add benzaldehyde dimethyl acetal to the solution.
-
Add a catalytic amount of Cu(OTf)₂.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Concentrate the reaction mixture and purify the product by silica gel column chromatography.
Protocol 2: Acetonide Formation
This is a classic and widely used protocol for the formation of acetonides.
Materials:
-
Diol (1.0 equiv)
-
2,2-Dimethoxypropane or anhydrous acetone
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve the diol in anhydrous dichloromethane.
-
Add an excess of 2,2-dimethoxypropane or anhydrous acetone.
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by silica gel column chromatography if necessary.
Protocol 3: Deprotection of Benzylidene Acetal (Acidic Hydrolysis)
Materials:
-
Benzylidene acetal
-
Aqueous solution of a mild acid (e.g., 80% acetic acid or 1M HCl in THF)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the benzylidene acetal in a suitable solvent.
-
Add the aqueous acidic solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed.
Protocol 4: Deprotection of Acetonide (Acidic Hydrolysis)
Materials:
-
Acetonide
-
Aqueous solution of a mild acid (e.g., 1M HCl or Dowex-50 resin)
-
Methanol or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the acetonide in methanol or THF.
-
Add the aqueous acidic solution or acidic resin.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid (if not using a resin) and work up as described in Protocol 3.
Applications in Drug Synthesis and Development
The choice of diol protecting group can be critical in the synthesis of complex, biologically active molecules.
-
Acetonides in Oncology: In the renowned total synthesis of Taxol, a potent anti-cancer agent, an acetonide was used to protect a diol in a key intermediate, demonstrating its robustness in a multi-step sequence.[7]
-
Acetonides in Corticosteroids: Acetonides of corticosteroids, such as triamcinolone acetonide, are utilized in dermatological formulations. The increased lipophilicity of the acetonide enhances penetration into the skin.[7]
-
Benzylidene Acetals in Carbohydrate-Based Therapeutics: Benzylidene acetals are extensively used in the synthesis of carbohydrate-based drugs and glycoconjugates due to their regioselective protection of diols in sugars.[8][9] Their ability to be regioselectively opened provides a powerful tool for the synthesis of complex oligosaccharides with therapeutic potential.
Conclusion
The selection of a diol protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. While this compound serves as a precursor to a robust benzylidene acetal, its application must be weighed against the unique advantages of other protecting groups. Acetonides offer preferential protection for 1,2-diols, while silyl ethers provide a broad and tunable range of stability and an orthogonal cleavage method. Cyclic carbonates, with their base-lability, add another layer of strategic orthogonality. A thorough understanding of the stability, reactivity, and regioselectivity of each class of protecting group, as presented in this guide, is essential for the modern synthetic chemist in the pursuit of novel therapeutics.
References
- Acetonide. In Wikipedia.
- Protecting Groups in Organic Synthesis. Ready, J. M. UT Southwestern.
- ORGANIC SYNTHESIS. ResearchGate.
- Silyl ether. In Wikipedia.
- Chapter 3 Diol Protecting Groups.
- Chemo- and regioselective cleavage of benzylidene acetals: Synthesis of functionalized chiral intermediates and biologically relevant molecules. ResearchGate.
- Benzylidene acetal. In Wikipedia.
- Protecting Groups List. SynArchive.
- Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. ResearchGate.
- Acetals as Protecting Groups. Chemistry LibreTexts.
- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
- Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. Study.com.
- Acetonides. Organic Chemistry Portal.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Product Class 11: Alcohols and Diols by Deprotection.
- Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. ResearchGate.
- Benzylidene Acetals. Organic Chemistry Portal.
- Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. ResearchGate.
- Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate. Organic Chemistry Portal.
Sources
- 1. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Acetonide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Efficacy of 2-Benzyl-1,3-propanediol as a Chiral Auxiliary: A Comparative Guide
In the landscape of asymmetric synthesis, the quest for efficient and versatile chiral auxiliaries is perpetual. These molecular scaffolds temporarily impart chirality to a prochiral substrate, guiding the stereochemical outcome of a reaction before being cleaved and ideally recycled. While Evans' oxazolidinones and Oppolzer's sultams have long been cornerstones in this field, the exploration of novel auxiliaries continues to be a vibrant area of research. This guide provides a comprehensive technical evaluation of 2-benzyl-1,3-propanediol as a promising, yet less conventional, chiral auxiliary. We will delve into its proposed mechanism of action, compare its structural advantages and disadvantages against established alternatives, and provide detailed experimental frameworks for its application in key asymmetric transformations.
Introduction: The Rationale for this compound
Chiral auxiliaries are fundamental tools for controlling stereochemistry in the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other biologically active molecules.[1][2] The ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach from the substrate under mild conditions with high yields, and exert a strong stereodirecting influence on subsequent reactions.
This compound, a C1-symmetric diol, presents several features that make it an intriguing candidate for a chiral auxiliary:
-
Rigid Acetal/Ketal Formation: Upon reaction with a carbonyl compound (e.g., an aldehyde, ketone, or carboxylic acid derivative), it forms a six-membered cyclic acetal or ketal. This rigidifies the structure, limiting conformational flexibility and allowing for more predictable facial shielding.
-
Steric Hindrance: The benzyl group at the C2 position acts as a significant steric blocking group, poised to effectively shield one face of the molecule from the approach of a reagent.
-
Potential for C2-Symmetry Mimicry: While not truly C2-symmetric, the pseudo-axial orientation of the benzyl group in the chair-like conformation of the resulting dioxolane can create a steric environment that mimics the well-understood stereocontrol elements of C2-symmetric auxiliaries.
This guide will explore the potential of this auxiliary in asymmetric alkylations, aldol reactions, and conjugate additions, providing a comparative analysis with established methods.
Mechanism of Stereocontrol: A Proposed Model
The stereodirecting power of this compound, when employed as a chiral acetal or ketal, is predicated on the principle of steric hindrance. The bulky benzyl group is expected to preferentially occupy a pseudo-equatorial position in the chair-like conformation of the six-membered ring, thereby shielding the syn-face of the molecule.
Below is a proposed workflow for the utilization of this compound as a chiral auxiliary in an asymmetric alkylation.
Caption: General workflow for asymmetric synthesis using this compound.
In the diastereoselective step, an enolate formed from the chiral acetal would present two diastereotopic faces to an incoming electrophile. The benzyl group would sterically encumber one of these faces, directing the electrophile to the opposite, less hindered face.
Comparative Analysis with Established Chiral Auxiliaries
To objectively assess the potential of this compound, it is crucial to compare it with widely used auxiliaries.
| Feature | This compound | Evans' Oxazolidinones | Oppolzer's Sultams |
| Chirality Source | C1-symmetric diol | Amino acid-derived | Camphor-derived |
| Attachment | Acetal/Ketal formation with carbonyls | Amide bond formation with carboxylic acids | Amide bond formation with carboxylic acids |
| Stereocontrol | Steric shielding from benzyl group in a 6-membered ring | Chelation-controlled, rigid 5-membered ring with a directing substituent | Steric hindrance from the camphor scaffold |
| Cleavage | Acidic hydrolysis, reductive cleavage[3][4] | Hydrolysis (saponification), reduction, transamination | Hydrolysis, reduction |
| Versatility | Potentially applicable to aldehydes, ketones, and their derivatives | Primarily used for carboxylic acid derivatives | Primarily used for carboxylic acid derivatives |
| Recyclability | The diol can be recovered. | The oxazolidinone can be recovered.[5] | The sultam can be recovered. |
| Predictability of Outcome | Less established, likely good for certain substrate classes | Highly predictable and well-documented[1] | Highly predictable and well-documented |
Key Insights from the Comparison:
-
Substrate Scope: this compound offers the potential for broader substrate scope by directly modifying aldehydes and ketones, in addition to carboxylic acid derivatives (via their corresponding acetals). Evans' and Oppolzer's auxiliaries are primarily used with acyl derivatives.
-
Cleavage Conditions: The cleavage of the acetal/ketal linkage in the this compound system can be achieved under various conditions, including mild acidic hydrolysis or reductive methods that can yield differentially protected diols.[3][4] This offers a degree of flexibility in synthetic planning.
-
Predictability: The stereochemical outcomes with Evans' and Oppolzer's auxiliaries are exceptionally well-documented and predictable. The efficacy of this compound would require empirical validation for different reaction classes.
Experimental Protocols: A Practical Guide
While specific, optimized protocols for this compound are not extensively reported, the following sections provide detailed, robust starting points for key asymmetric transformations based on established methodologies for similar chiral acetals and auxiliaries.
Asymmetric Alkylation of a Chiral Ketal
This protocol outlines the diastereoselective alkylation of a ketone, a reaction where Evans' auxiliaries are highly effective for the analogous acylated derivatives.[5]
Step 1: Formation of the Chiral Ketal
-
To a solution of the prochiral ketone (1.0 equiv) and (S)-2-benzyl-1,3-propanediol (1.1 equiv) in toluene (0.2 M) is added a catalytic amount of camphorsulfonic acid (CSA, 0.05 equiv).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting ketone is consumed.
-
Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous NaHCO3, and the organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude chiral ketal is purified by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
A solution of the chiral ketal (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
Lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or as a solution) is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation.
-
The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 4-6 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated.
-
The diastereomeric ratio of the crude product is determined by 1H NMR or GC analysis. The product is purified by flash column chromatography.
Step 3: Cleavage of the Auxiliary
-
The purified, alkylated ketal is dissolved in a 3:1 mixture of THF and 1 M HCl.
-
The mixture is stirred at room temperature until TLC analysis indicates complete cleavage of the ketal.
-
The reaction is neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography to yield the enantiomerically enriched ketone. The aqueous layer can be further extracted to recover the chiral diol.
Asymmetric Aldol Reaction
The aldol reaction is a powerful C-C bond-forming reaction that establishes two new stereocenters. The proposed protocol is based on the principles of chelation control, similar to those employed for Evans' auxiliaries.
Caption: Proposed workflow for an asymmetric aldol reaction.
Experimental Protocol:
-
A solution of the chiral acetal derived from an α-substituted aldehyde (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
Titanium(IV) chloride (1.1 equiv) is added dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 equiv). The mixture is stirred for 30 minutes.
-
The prochiral aldehyde (1.5 equiv) is added, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with a 1:1 mixture of saturated aqueous NH4Cl and water.
-
The mixture is warmed to room temperature and extracted with CH2Cl2. The combined organic layers are dried, filtered, and concentrated.
-
The crude aldol adduct is purified by flash chromatography, and the diastereoselectivity is determined by NMR analysis.
-
The auxiliary is cleaved under mild acidic conditions as described in the alkylation protocol.
Asymmetric Conjugate Addition
Conjugate addition reactions are crucial for the formation of C-C bonds at the β-position of α,β-unsaturated carbonyl systems.[6][7] The chiral acetal of an α,β-unsaturated aldehyde can be used to direct the 1,4-addition of a nucleophile.
Experimental Protocol:
-
To a suspension of CuI (1.1 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere is added the organometallic nucleophile (e.g., a Grignard reagent or an organolithium, 2.2 equiv). The mixture is stirred to form the Gilman cuprate.
-
A solution of the chiral acetal of an α,β-unsaturated aldehyde (1.0 equiv) in THF is added dropwise to the cuprate solution at -78 °C.
-
The reaction is stirred for 2-4 hours at -78 °C and then quenched with saturated aqueous NH4Cl.
-
The mixture is warmed to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.
-
The crude product is purified by flash chromatography. The diastereoselectivity is assessed by NMR or HPLC analysis.
-
The auxiliary is subsequently removed as previously described.
Conclusion and Future Outlook
This compound presents itself as a structurally compelling candidate for a chiral auxiliary in asymmetric synthesis. Its ability to form rigid cyclic acetals and ketals with a sterically demanding benzyl group provides a strong foundation for inducing high levels of diastereoselectivity in a range of important C-C bond-forming reactions. While it lacks the extensive empirical validation of mainstream auxiliaries like Evans' oxazolidinones, the theoretical principles underpinning its potential efficacy are sound.
The experimental protocols provided in this guide offer a robust starting point for researchers and drug development professionals to explore the utility of this auxiliary. Future investigations should focus on systematically evaluating its performance across a diverse range of substrates and electrophiles, quantifying its diastereoselectivity, and optimizing reaction conditions. The development of an efficient synthesis for both enantiomers of this compound would further enhance its attractiveness as a versatile tool in the asymmetric synthesis toolbox.
References
- Mild and Efficient Method for the Cleavage of Benzylidene Acetals by Using Erbium (III) Triflate. (2025).
- Chiral auxiliary. (n.d.). In Wikipedia.
- OF ACETALS. (n.d.). Google Scholar.
- 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. (n.d.).
- Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis. (2025). BenchChem.
- Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2.
- Facile cleavage of carbohydrate benzyl ethers and benzylidene acetals using the NaBrO3/Na2S2O4 reagent under two-phase conditions. (1999). Semantic Scholar. [Link]
- Asymmetric-Synthesis. (n.d.). Google Scholar.
- A Comparative Guide to Asymmetric Synthesis Routes for 2-Benzylpiperidine. (2025). BenchChem.
- Asymmetric Synthesis. (n.d.). University of Windsor.
- Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Asymmetric Synthesis. (n.d.). University of York.
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkyl
- This compound. (2025). ChemSynthesis. [Link]
- 4(S)
- Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. [Link]
- Zimmerman, H. E., & English, J., Jr. (1954). The Cleavage Reaction of 1,3-Diols.1 I. Journal of the American Chemical Society, 76(9), 2285–2291.
- Process for the preparation of 1,3-propanediol. (1994).
- Synthesis of polyketides via diastereoselective acetaliz
- Synthetic Methods for the Preparation of 1,3-Propanediol. (2025).
- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Beilstein Journal of Organic Chemistry.
- Progress in 1,3-propanediol biosynthesis. (2024). Frontiers. [Link]
- Nucleophilic conjugate addition. (n.d.). In Wikipedia.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2015). Beilstein Journal of Organic Chemistry. [Link]
- Conjugate Addition Reactions. (2023, January 22). Chemistry LibreTexts. [Link]
- 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. (2024).
- The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Facile cleavage of carbohydrate benzyl ethers and benzylidene acetals using the NaBrO3/Na2S2O4 reagent under two-phase conditions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 7. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
A Technical Guide to 2-Benzyl-1,3-propanediol and its Structural Analogs: A Comparative Analysis for Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and ultimately, the viability of a synthetic route. Among the myriad of available synthons, 2-substituted-1,3-propanediols represent a versatile class of intermediates. This guide provides an in-depth comparative analysis of 2-Benzyl-1,3-propanediol against its structurally similar counterparts: 2-Phenyl-1,3-propanediol, 2-Benzyl-2-methyl-1,3-propanediol, and 2,2-Dibenzyl-1,3-propanediol. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform the selection of these critical intermediates in their synthetic endeavors.
Introduction to this compound and its Analogs
This compound (CAS No: 2612-30-8) is a diol characterized by a benzyl group at the second carbon of the propane backbone. This structural motif imparts a unique combination of steric and electronic properties that influence its reactivity and the characteristics of downstream products. Its primary utility lies in its role as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
To provide a comprehensive performance benchmark, we will compare this compound with three closely related analogs:
-
2-Phenyl-1,3-propanediol (CAS No: 1570-95-2): Differing by a single methylene group, this analog allows for an assessment of the impact of the benzylic carbon on reactivity.
-
2-Benzyl-2-methyl-1,3-propanediol (CAS No: 2109-99-1): The addition of a methyl group at the C2 position introduces further steric hindrance, providing insight into the effects of increased substitution.
-
2,2-Dibenzyl-1,3-propanediol (CAS No: 31952-16-6): With two benzyl groups, this compound represents a significant increase in steric bulk at the central carbon.
Physicochemical Properties: A Foundation for Comparison
The physical and chemical properties of these diols are fundamental to their handling, reactivity, and incorporation into synthetic workflows. A summary of key properties is presented in Table 1.
| Property | This compound | 2-Phenyl-1,3-propanediol | 2-Benzyl-2-methyl-1,3-propanediol | 2,2-Dibenzyl-1,3-propanediol |
| CAS Number | 2612-30-8 | 1570-95-2 | 2109-99-1 | 31952-16-6 |
| Molecular Formula | C₁₀H₁₄O₂ | C₉H₁₂O₂ | C₁₁H₁₆O₂ | C₁₇H₂₀O₂ |
| Molecular Weight | 166.22 g/mol | 152.19 g/mol [1] | 180.25 g/mol | 256.34 g/mol |
| Melting Point | Not available | 53-56 °C | Not available | 84-88 °C |
| Boiling Point | Not available | Not available | Not available | Not available |
| Structure |
Data compiled from publicly available sources. The lack of reported melting and boiling points for some compounds highlights the need for further experimental characterization.
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
A significant application for this class of compounds is their use as precursors to dicarbamate drugs, which often exhibit anxiolytic and anticonvulsant properties. The structure-activity relationship (SAR) in this area is well-established, with the nature of the C2 substituent playing a crucial role in the pharmacological profile of the final API.[2][3]
Synthesis of Carbamate Derivatives: A Comparative Perspective
The conversion of these diols to their corresponding dicarbamates is a key transformation. While direct comparative studies are scarce, we can infer performance differences based on established principles of chemical reactivity, particularly steric hindrance.
The general reaction scheme involves the reaction of the diol with a carbamoylating agent. A common route for the synthesis of Felbamate, an anti-epileptic drug, utilizes 2-phenyl-1,3-propanediol as a key intermediate.[4][5][6] Similarly, Meprobamate, a well-known anxiolytic, is synthesized from 2-methyl-2-propyl-1,3-propanediol.[7][8][9][10]
General synthetic scheme for dicarbamate APIs.
Expected Reactivity and Steric Considerations:
The rate and efficiency of the carbamoylation reaction are expected to be influenced by the steric bulk around the hydroxyl groups.
-
2-Phenyl-1,3-propanediol: With a phenyl group directly attached to the C2 carbon, the hydroxyl groups are relatively accessible, likely leading to favorable reaction kinetics.
-
This compound: The presence of a methylene spacer between the phenyl ring and the propanediol backbone may slightly increase the steric hindrance compared to 2-phenyl-1,3-propanediol, potentially leading to a modest decrease in reaction rate.
-
2-Benzyl-2-methyl-1,3-propanediol: The addition of a methyl group at the C2 position significantly increases steric congestion. This is expected to retard the rate of carbamoylation, possibly requiring more forcing reaction conditions.[11][12][13][14][15]
-
2,2-Dibenzyl-1,3-propanediol: As the most sterically hindered of the series, this diol is predicted to have the slowest reaction rate in carbamoylation reactions.
These steric considerations are crucial for process optimization, as they can impact reaction times, temperatures, and catalyst requirements.
Experimental Protocols: A Guide to Synthesis and Analysis
To facilitate further research and direct comparison, we provide the following generalized experimental protocols.
Synthesis of this compound
A representative synthesis of this compound involves the reduction of diethyl benzylmalonate.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere.
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl benzylmalonate in anhydrous diethyl ether dropwise to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.
-
Extraction: Filter the resulting solid and wash thoroughly with diethyl ether. Combine the organic filtrates.
-
Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized diols, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Confirms the presence of the hydroxyl functional groups.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Used to assess the purity of the compounds.
Discussion and Future Outlook
The choice between this compound and its analogs will ultimately depend on the specific requirements of the synthetic target and the desired properties of the final product.
-
For applications where rapid reaction kinetics are paramount and minimal steric hindrance is preferred, 2-Phenyl-1,3-propanediol is likely the superior choice.
-
This compound offers a balance of reactivity and structural complexity that may be advantageous in certain contexts.
-
The more sterically hindered analogs, 2-Benzyl-2-methyl-1,3-propanediol and 2,2-Dibenzyl-1,3-propanediol , are expected to be less reactive. However, the increased substitution may confer desirable properties to the final products, such as altered solubility, crystallinity, or biological activity. The structure-activity relationships of propanediol-derived drugs suggest that these bulkier substituents could modulate the pharmacological profile.[16][17]
Further research involving direct, head-to-head comparative studies of these diols in standardized reaction conditions is necessary to provide definitive quantitative data on their relative performance. Such studies would be invaluable to the drug development community for making informed decisions in the selection of these versatile building blocks.
References
- US Patent US9233898B2, Process for the prepar
- World Intellectual Property Organization Patent WO1994006737A1, Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermedi
- Reddit, Found a precursor to meprobamate/carisoprodol/their similarly structured active metabolite, ([Link])
- Journal of Chemical and Pharmaceutical Research, Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance, ([Link])
- Semantic Scholar, Design, Synthesis, and Structure-Activity Relationships of 2- Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720., ([Link])
- Organic Process Research & Development, A Facile, One-Pot Procedure for the Preparation of 2-Phenyl-1,3-propanediol Monocarbamate, a Metabolite of Felbam
- PubMed, Synthesis and structure-activity relationship studies of 1,3-disubstituted 2-propanols as BACE-1 inhibitors, ([Link])
- International Journal of Pharmacy and Pharmaceutical Research, SYNTHESIS, CHARACTERIZATION, STUDY OF BIOLOGICAL ACTIVITY AND MOLECULAR DOCKING OF BENZIL AND ITS SUBSTITUTED ANALOGS, ([Link])
- Reddit, 2-Methyl-2-propyl-1,3-propanediol as a precursor to meprobam
- Gpatindia, FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses, ([Link])
- Wikipedia, 2-Methyl-2-propyl-1,3-propanediol, ([Link])
- SYNTHARISE CHEMICAL INC., 2-Methyl-2-propyl-1,3-propanediol 10.0g | #150a, ([Link])
- ResearchGate, Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors, ([Link])
- Chemical Society Reviews, Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups, ([Link])
- PubMed Central, Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania, ([Link])
- PubMed, Propylene glycol elicits anxiolytic-like responses to the elev
- OKCHEM, 2-Methyl-1,3-propanediol (MPO)
- PubMed Central, 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability, ([Link])
- Drug Design Org, Structure Activity Rel
- GARDP Revive, Structure-activity rel
- NIST WebBook, Meprobam
- US Patent US4096192A, Process for the prepar
- Chemistry Steps, Steric Hindrance in SN2 and SN1 Reactions, ([Link])
- PubMed, Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prost
- PubMed, Anxiolytic-like effect of paeonol in mice, ([Link])
- PubMed, 1,3-Propanediol and its copolymers: research, development and industrializ
- ResearchGate, 1,3-Propanediol and its Application in Bio-Based Polyesters for Resin Applic
- ResearchGate, Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- PubMed, Anxiolytic and anticonvulsant activity of a synthetic neuroactive steroid Co 3-0593, ([Link])
- PubMed Central, Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction, ([Link])
- PubMed, Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines, ([Link])
- PubMed, [Anxiolytic activities of pentanthrene type heterocyclic compounds], ([Link])
- Green Chemistry, Recent advances in biological production of 1,3-propanediol: new routes and engineering str
- Organic & Biomolecular Chemistry, Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement, ([Link])
- PubMed Central, Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- PubMed Central, Anxiolytic-like Effect Characterization of Essential Oil from Local Lavender Cultiv
- ACS Publications, Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Bioc
- Beilstein Journal of Organic Chemistry, The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry, ([Link])
- Beilstein Journal of Organic Chemistry, The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry, ([Link])
- ChemSynthesis, this compound, ([Link])
- MDPI, Preparation and Performance Study of Poly(1,3-propanediol) Ester/PLLA Blended Membrane, ([Link])
- PubChem, 2-Phenyl-1,3-propanediol, ([Link])
- ResearchGate, Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions, ([Link])
Sources
- 1. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 4. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 5. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. 2-Methyl-2-propyl-1,3-propanediol - Wikipedia [en.wikipedia.org]
- 10. syntharise.com [syntharise.com]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Structure-Activity Relationships of 2- Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720. | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and structure-activity relationship studies of 1,3-disubstituted 2-propanols as BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Benzyl-1,3-propanediol: A Comparative Methodological Review
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and specialized chemical synthesis, the precise quantification of molecules like 2-Benzyl-1,3-propanediol is paramount for ensuring purity, monitoring reaction kinetics, and maintaining quality control. This guide provides an in-depth, comparative analysis of the primary chromatographic techniques for the quantitative determination of this compound, grounded in established analytical principles and field-proven insights. We will explore the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), detailing the causality behind experimental choices and presenting self-validating protocols.
Understanding the Analyte: this compound
This compound (C₁₀H₁₄O₂) is a diol characterized by a polar propane-1,3-diol backbone and a non-polar benzyl group. This amphiphilic nature, combined with the presence of two active hydroxyl (-OH) groups, presents specific challenges and opportunities for chromatographic analysis. The hydroxyl groups can lead to peak tailing in Gas Chromatography due to strong interactions with the stationary phase, while the benzyl group provides a chromophore suitable for UV detection in High-Performance Liquid Chromatography.[1] The choice of analytical method is therefore a critical decision dictated by the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC): The Volatility-Based Approach
Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[2][3] For this compound, two primary GC-based strategies are considered: direct analysis and analysis following derivatization.
Method 1: Direct GC Analysis with Flame Ionization Detection (GC-FID)
Direct injection is the most straightforward approach. However, the two polar hydroxyl groups of the diol can cause significant peak tailing on conventional non-polar and even standard polar GC columns, leading to poor peak shape and reduced accuracy.
-
Expertise & Causality : The choice of a specialized GC column is critical. A modified polyethylene glycol phase that incorporates acidic functional groups can mitigate the tailing effect by minimizing the interaction between the analyte's hydroxyl groups and the stationary phase. An alternative is a non-polar poly(dimethylsiloxane) phase, which reduces interaction but may not provide sufficient retention or selectivity.
-
Trustworthiness & Self-Validation : Method validation involves assessing linearity, precision, and accuracy using a certified reference standard of this compound. System suitability must be checked before each run by injecting a standard to ensure acceptable peak shape (tailing factor < 1.5) and reproducibility (%RSD of peak area < 2%).
Method 2: GC Analysis with Silylation Derivatization (GC-MS/FID)
To overcome the challenges of direct analysis, derivatization is a widely adopted strategy. Silylation, which replaces the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group, is the most common method.[4] This reaction increases the molecule's volatility and thermal stability while eliminating the hydrogen bonding that causes peak tailing.[4]
-
Expertise & Causality : The derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, is highly effective for alcohols. The reaction converts the polar diol into a less polar silyl ether, which is more amenable to GC analysis and produces sharp, symmetrical peaks. The use of a mass spectrometry (MS) detector provides definitive identification based on the mass spectrum of the derivatized analyte, enhancing method specificity.[5]
-
Trustworthiness & Self-Validation : The derivatization reaction itself must be validated for completeness. The protocol should include steps to monitor for any remaining underivatized analyte. This is achieved by analyzing the sample at different reaction times to ensure the reaction has gone to completion. The absence of the underivatized this compound peak confirms a robust derivatization process. Moisture must be rigorously excluded from the sample and reagents, as it can decompose the silylating agent and the formed derivatives.
Experimental Protocol: GC-MS Analysis via Silylation
-
Standard & Sample Preparation :
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in pyridine (anhydrous grade) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by diluting the stock solution with pyridine.
-
Prepare the unknown sample by dissolving a known quantity in pyridine to achieve a concentration within the calibration range.
-
-
Derivatization Reaction :
-
Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
-
-
GC-MS Conditions :
-
GC System : Agilent 8890 or equivalent.
-
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[5]
-
Inlet : Split/Splitless, 280°C, Split ratio 20:1.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Oven Program : Initial 100°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Detector : Mass Spectrometer in Electron Ionization (EI) mode.
-
Scan Range : 40-500 amu.
-
Quantitation Ions : To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion, base peak).
-
Workflow for GC Analysis with Silylation Derivatization
Caption: Workflow for quantitative GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Solubility-Based Approach
HPLC is an excellent alternative to GC, particularly as it does not require the analyte to be volatile and operates at room temperature, preventing thermal degradation. The benzyl group in this compound contains a phenyl ring, which is a strong chromophore, making it ideal for UV detection.[1][6]
Method 3: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This is the most direct and common HPLC method for compounds with moderate polarity and a UV chromophore.
-
Expertise & Causality : A C18 stationary phase is the workhorse of reversed-phase chromatography and is well-suited for retaining the benzyl group of the analyte. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve adequate retention and separation from potential impurities.[7] The detection wavelength should be set at the absorbance maximum of the phenyl ring (around 254-260 nm) to ensure maximum sensitivity.[6]
-
Trustworthiness & Self-Validation : The protocol's reliability is ensured by a robust system suitability protocol, including checks for retention time stability, peak asymmetry, and injection precision. A photodiode array (PDA) detector can be used to confirm peak purity by comparing spectra across the peak, ensuring that no co-eluting impurities are contributing to the analyte signal.
Method 4: HPLC-UV with Pre-column Derivatization
For samples where higher sensitivity is required or the matrix interferes with direct UV detection, pre-column derivatization can be employed. This involves reacting the diol's hydroxyl groups with a reagent that has a very strong UV or fluorescence tag.
-
Expertise & Causality : Derivatizing with a reagent like benzoyl chloride converts the hydroxyl groups into benzoyl esters.[8] This not only adds strong chromophores, significantly enhancing the UV response at ~237 nm, but also makes the molecule more hydrophobic, leading to stronger retention on a reversed-phase column. This can be advantageous for separating the analyte from more polar, early-eluting matrix components.[8]
-
Trustworthiness & Self-Validation : As with GC derivatization, the reaction conditions (reagent concentration, temperature, time) must be optimized to drive the reaction to completion. The internal standard should be an alcohol or diol with similar reactivity to the analyte to compensate for any variability in the derivatization and extraction efficiency.[8]
Experimental Protocol: RP-HPLC-UV Analysis (Direct)
-
Standard & Sample Preparation :
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in mobile phase or a 50:50 mixture of acetonitrile:water to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.
-
Prepare the unknown sample by dissolving a known quantity in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions :
-
HPLC System : Agilent 1260 Infinity II or equivalent.
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v). The exact ratio should be optimized for a retention time of ~5-10 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
Detector : UV/PDA Detector.
-
Wavelength : 258 nm.
-
Workflow for Direct RP-HPLC-UV Analysis
Caption: Workflow for direct quantitative HPLC-UV analysis of this compound.
Method Comparison and Performance
The choice between GC and HPLC depends on several factors. GC, especially after derivatization, often provides higher resolution and is ideal for identifying unknown impurities when coupled with MS. HPLC is simpler, avoids high temperatures, and is generally more robust for routine QC analysis when the analyte has a UV chromophore.
| Parameter | GC-FID (Direct) | GC-MS (Silylation) | RP-HPLC-UV (Direct) | HPLC-UV (Derivatization) |
| Principle | Volatility, FID Response | Volatility, Mass Fragmentation | Polarity, UV Absorbance | Polarity, Enhanced UV Absorbance |
| Sample Prep | Simple dilution | Complex (Derivatization) | Simple dilution & filtration | Complex (Derivatization) |
| Specificity | Moderate (Retention Time) | Very High (Mass Spectrum) | High (RT & UV Spectrum) | High (RT & UV Spectrum) |
| Sensitivity (Typical LOQ) | ~5-10 µg/mL | ~0.1-1 µg/mL | ~1-5 µg/mL | ~0.02-0.1 µg/mL [8] |
| Key Advantage | Simplicity | Definitive Identification | Robustness, Simplicity | Highest Sensitivity |
| Key Disadvantage | Poor Peak Shape | Reagent cost, moisture sensitive | Lower sensitivity than GC-MS | Labor-intensive, reaction variability |
| Best For | Rapid, less precise screening | Impurity identification, trace analysis | Routine QC, Purity Assays | Trace-level quantification |
Note: LOQ (Limit of Quantitation) values are estimates based on typical performance for analogous compounds and serve for comparative purposes.
Conclusion and Recommendations
For the routine quantitative analysis of this compound in drug development and quality control, Reversed-Phase HPLC with UV detection is the recommended primary method . Its simplicity, robustness, and the analyte's inherent UV activity make it an ideal choice for purity assays and content uniformity. The protocol is straightforward, avoids the complexities of derivatization, and provides reliable, accurate results.
For applications requiring definitive identification of impurities or the highest sensitivity for trace-level analysis, GC-MS with silylation derivatization is the superior alternative . While the sample preparation is more involved, the specificity offered by mass spectrometry is unparalleled and crucial for investigational studies, such as identifying by-products from synthesis or degradation pathways.[5][9]
Ultimately, the optimal analytical strategy is dictated by the specific research or quality control question. By understanding the underlying chemical principles and the comparative strengths of each technique, researchers can confidently select and validate a method that ensures the scientific integrity of their results.
References
- International Organisation of Vine and Wine. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol.[Link]
- Taylor & Francis Online. (2007). Rapid Analysis of Dithiaalkane Diols by HPLC.[Link]
- PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol... using gas chromatography/ion trap tandem mass spectrometry.[Link]
- International Organisation of Vine and Wine.Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV).[Link]
- PrepChem.com.Synthesis of 2-benzylpropane-1,3-diol.[Link]
- MicroSolv Technology Corp.How to Use Cogent Diol™ HPLC Columns.[Link]
- Journal of AOAC INTERNATIONAL. (1982). Gas Chromatographic Determination of Diols and Glycerol in Flavor Bases and Flavored Wines.[Link]
- Agilent.
- PubMed Central. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry.[Link]
- Chromatography Forum. (2009).
- Medycyna Pracy. (2017).
- ResearchGate.
- Semantic Scholar.
- Hawach. (2023). Diol HPLC Column and C30 HPLC Column.[Link]
- Restek.1,3-Propanediol.[Link]
- Chemistry LibreTexts. (2023).
- RSC Publishing. (2025).
- Wikipedia.
- Chemistry LibreTexts. (2023).
- The Royal Society of Chemistry.
- ChemSynthesis.this compound.[Link]
- ACS Publications. (2001). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections.[Link]
- Journal of Analytical Toxicology. (2006).
- Google Patents.US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- Google Patents.
- Acta Poloniae Pharmaceutica. (2014).
- PubMed Central. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[Link]
- ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[Link]
- PubMed. (2017).
- CORESTA.Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS).[Link]
- Acta Pharmaceutica. (2007).
- ResearchGate.HPLC–DAD chromatograms at 200 nm of (A) the standard mixture of PAS and...[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. tandfonline.com [tandfonline.com]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. prepchem.com [prepchem.com]
A Comparative Guide to 2-Benzyl-1,3-propanediol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 2-Benzyl-1,3-propanediol Scaffold
The this compound core structure represents a versatile scaffold in medicinal chemistry, offering a unique combination of lipophilicity from the benzyl group and hydrophilicity from the diol functionality. This structural motif serves as a valuable starting point for the synthesis of a diverse array of derivatives with a wide spectrum of pharmacological activities. The inherent flexibility of the propanediol backbone, coupled with the potential for functionalization at the hydroxyl groups and modification of the benzyl ring, allows for the fine-tuning of physicochemical properties and biological targets. This guide provides a comparative overview of key this compound derivatives, exploring their synthesis, biological activities, and therapeutic potential, supported by available experimental data. While direct head-to-head comparative studies are limited, this guide synthesizes findings from various sources to offer valuable insights for researchers in the field. 2,2-Dibenzyl-1,3-propanediol is a known drug intermediate used in the synthesis of various active compounds[1].
Synthesis of the this compound Backbone
The foundational this compound can be synthesized through the reduction of diethyl benzylmalonate. A common method involves the use of a strong reducing agent like lithium aluminum hydride in an anhydrous ether solvent. This straightforward approach provides the core diol structure for subsequent derivatization.
Comparative Analysis of this compound Derivatives
This section will explore different classes of this compound derivatives, focusing on their synthesis, biological activities, and available performance data.
Carbamate Derivatives: Modulating Biological Activity
Carbamate derivatives of this compound have been investigated for a range of therapeutic applications, from anticonvulsant to anti-proliferative activities. The introduction of the carbamate moiety can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Key Example: Felbamate (2-phenyl-1,3-propanediol dicarbamate)
Felbamate is an anticonvulsant drug effective against both chemically and electrically induced seizures[2]. While not a direct 2-benzyl derivative, its 2-phenyl structure is closely related and provides valuable insights into the pharmacological potential of this class of compounds.
Biological Activity: Felbamate's mechanism of action is complex, involving the modulation of NMDA receptor function and potentiation of GABAergic transmission.
Toxicological Profile: Oncogenic studies in rodents have shown an increased incidence of hepatic cell adenomas and interstitial cell tumors of the testes in male rats[2]. This highlights the importance of thorough toxicological evaluation for this class of compounds.
Other Aryl Carbamates: Studies on other aryl carbamates have demonstrated their potential as anti-proliferative and cytoprotective agents. For instance, certain aryl carbamates with an oxamate moiety have shown selective anti-proliferative activity against cancer cell lines[3]. While not directly this compound derivatives, this suggests a promising avenue for future synthesis and evaluation.
Ester Derivatives: Enhancing Lipophilicity and Prodrug Potential
Esterification of the hydroxyl groups in this compound is a common strategy to increase lipophilicity, which can improve membrane permeability and oral bioavailability. These ester derivatives can also act as prodrugs, undergoing hydrolysis in vivo to release the active diol.
Synthesis of Benzyl Propionate Esters: The synthesis of benzyl propionate has been achieved through lipase-catalyzed esterification of benzyl alcohol and propionic acid[4]. This enzymatic approach offers a green and selective method for producing ester derivatives.
Potential Applications: Bio-derived 1,3-propanediol and its conjugate esters are being explored as natural and non-irritating solvents for fragrances and oils, indicating their potential for safe topical applications[5].
Ether Derivatives: Exploring Anti-Inflammatory and Other Activities
Ether derivatives of this compound offer another avenue for modifying the scaffold's properties. The ether linkage is generally more stable to hydrolysis than an ester linkage, which can lead to a longer duration of action.
Anti-Inflammatory Potential: While direct studies on this compound ethers are not readily available, related structures containing benzyl and phenylpropanoid moieties have shown significant anti-inflammatory activity[6][7]. For instance, diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol have demonstrated potent anti-inflammatory effects in both in vivo and in vitro models[6]. Phenylpropanoids found in essential oils are also known for their anti-inflammatory properties[7]. This suggests that the benzyl group is a key pharmacophore for anti-inflammatory activity, and its incorporation into a 1,3-propanediol framework is a rational approach for designing novel anti-inflammatory agents.
Data Summary
Table 1: Comparative Overview of this compound Derivative Classes
| Derivative Class | General Synthetic Approach | Key Biological Activities Investigated | Notable Examples/Related Compounds | Key Findings |
| Carbamates | Reaction of the diol with isocyanates or carbamoyl chlorides. | Anticonvulsant, Anti-proliferative, Cytoprotective | Felbamate (2-phenyl-1,3-propanediol dicarbamate) | Demonstrates CNS activity; potential for toxicity needs careful evaluation[2]. |
| Esters | Esterification of the diol with carboxylic acids or their derivatives. | Prodrugs, Solvents | Benzyl propionate | Enzymatic synthesis offers a green chemistry approach[4]. |
| Ethers | Williamson ether synthesis with alkyl or benzyl halides. | Anti-inflammatory (potential) | 2-benzyl-indenol derivatives | The benzyl moiety is a key contributor to anti-inflammatory effects in related structures[6]. |
Experimental Protocols
General Synthesis of this compound
This protocol is based on the reduction of diethyl benzylmalonate.
Materials:
-
Diethyl benzylmalonate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Argon gas
-
Apparatus for inert atmosphere reaction
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and argon inlet, suspend LiAlH₄ in anhydrous diethyl ether under an argon atmosphere at 0°C.
-
Slowly add a solution of diethyl benzylmalonate in anhydrous diethyl ether to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then water again.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.
Causality Behind Experimental Choices:
-
Anhydrous conditions and Argon atmosphere: LiAlH₄ is a highly reactive reagent that reacts violently with water. An inert atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
0°C initial temperature: The reaction of LiAlH₄ with the ester is highly exothermic. Starting at a low temperature allows for better control of the reaction rate and prevents side reactions.
-
Overnight stirring at room temperature: This ensures the complete reduction of the ester to the diol.
Visualizations
Logical Workflow for Derivative Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The derivatives explored in this guide, including carbamates, esters, and ethers, demonstrate a range of biological activities, from anticonvulsant to potential anti-inflammatory and anti-proliferative effects. While the available data is not from direct comparative studies, this compilation provides a valuable starting point for researchers. Future efforts should focus on the systematic synthesis and parallel screening of a library of this compound derivatives to establish clear structure-activity relationships. Further investigation into their mechanisms of action and comprehensive ADMET profiling will be crucial for advancing the most promising candidates toward clinical development.
References
- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (n.d.). National Center for Biotechnology Information.
- Sheridan, H., Walsh, J. J., Cogan, C., Jordan, M., McCabe, T., Passante, E., & Frankish, N. H. (2009). Diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(20), 5927–5930. [Link]
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024).
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. [Link]
- 2,2-Dibenzyl-1,3-propanediol. (n.d.). Amerigo Scientific.
- McGee, J. H., Butler, W. H., Erikson, D. J., & Sofia, R. D. (1998). Oncogenic studies with felbamate (2-phenyl-1,3-propanediol dicarbamate). Toxicological Sciences, 45(2), 146–151. [Link]
- Bio-derived 1,3-propanediol and its conjugate esters as natural and non irritating solvents for biomass-derived extracts fragrance concentrates, and oils. (n.d.). Google Patents.
- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(2), 1259–1279. [Link]
- Progress in 1,3-propanediol biosynthesis. (n.d.). Frontiers.
- Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase. (2018).
- Anti-Inflammatory Activity of N
- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). Semantic Scholar. [Link]
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oncogenic studies with felbamate (2-phenyl-1,3-propanediol dicarbamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP1991515A2 - Bio-derived 1,3-propanediol and its conjugate esters as natural and non irritating solvents for biomass-derived extracts fragrance concentrates, and oils - Google Patents [patents.google.com]
- 6. Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of 2-Benzyl-1,3-propanediol
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Benzyl-1,3-propanediol, a key structural motif in various organic syntheses, demands robust analytical methodologies to ensure its purity and consistency. This guide provides an in-depth comparison and cross-validation of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this diol.
The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte.[1] HPLC is well-suited for a wide array of compounds, including non-volatile and thermally sensitive molecules, while GC-MS excels in the analysis of volatile or semi-volatile substances.[2][3] This guide will navigate the intricacies of applying both techniques to this compound, culminating in a cross-validation strategy to ensure data integrity and method equivalency.
Principles and Methodological Considerations
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a polar compound like this compound, which possesses two hydroxyl groups, several HPLC modes can be considered.
Causality Behind Experimental Choices:
-
Reversed-Phase (RP) HPLC: This is the most common HPLC mode. However, the high polarity of this compound might lead to poor retention on traditional C18 columns. To overcome this, an aqueous-rich mobile phase or a more polar embedded-polar-group (EPG) column would be necessary to achieve adequate retention and separation from non-polar impurities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[4] It utilizes a polar stationary phase (like a diol- or amino-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent.[5] This allows for the retention of polar analytes that would otherwise elute too quickly in reversed-phase mode. A diol column, in particular, can offer unique selectivity for other diols and related polar compounds.[4][6]
-
Detector Selection: A UV detector is a common choice for HPLC, but this compound's chromophore (the benzyl group) will dictate the optimal detection wavelength. For compounds lacking a strong chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be employed, though they are generally less sensitive and not compatible with gradient elution. A Mass Spectrometer (MS) detector offers the highest selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification by a mass spectrometer.[1] The direct analysis of diols like this compound by GC can be challenging due to their polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation.
Causality Behind Experimental Choices:
-
Derivatization: To enhance volatility and thermal stability, derivatization of the hydroxyl groups is often necessary for diols prior to GC-MS analysis.[7] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[8] This process replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, significantly improving chromatographic performance.[9]
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable for the analysis of silylated derivatives.
-
Mass Spectrometry (MS) Detection: The mass spectrometer provides both qualitative and quantitative information. In full-scan mode, it generates a mass spectrum that can be used for structural elucidation and confirmation of the analyte's identity. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed, where only specific ions characteristic of the analyte are monitored, leading to enhanced sensitivity and selectivity.[10]
Method Validation: A Pillar of Trustworthiness
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose.[11] The validation parameters are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13]
Key Validation Parameters:
-
Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation: Ensuring Method Equivalency
When two different analytical methods are used to measure the same analyte, it is essential to perform a cross-validation study to demonstrate that the methods provide equivalent results. This is crucial when, for example, transferring a method from a research and development setting (perhaps using a more sophisticated technique like GC-MS) to a quality control laboratory (which might favor a more routine HPLC-UV method).
The statistical comparison of the two methods is a key component of cross-validation.[14] While correlation coefficients can indicate a linear relationship, they are not sufficient to prove agreement.[15] A more appropriate approach involves assessing the bias between the two methods.[16]
Statistical Approaches for Method Comparison:
-
Bland-Altman Plot: This plot graphically displays the differences between the two methods against their averages. It helps to visualize the agreement between the two methods and identify any systematic bias.[14]
-
Paired t-test: This statistical test can be used to determine if there is a significant difference between the means of the two methods.[15] However, it's important to note that a statistically non-significant difference does not necessarily imply agreement, especially with small sample sizes.
-
Regression Analysis: A regression of the results from the test method against the reference method should yield a straight line with a slope of 1 and an intercept of 0 for perfect agreement.[14]
Data Presentation
Table 1: Hypothetical Validation Summary for HPLC and GC-MS Analysis of this compound
| Validation Parameter | HPLC-UV | GC-MS (after derivatization) | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference from placebo and known impurities | No interference from placebo and known impurities | Specificity demonstrated |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Defined by linearity |
| Accuracy (% Recovery) | 99.5 - 100.8% | 99.2 - 101.1% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 0.5% | ≤ 0.8% | ≤ 2.0% |
| - Intermediate Precision | ≤ 0.9% | ≤ 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.03 | To be determined |
| LOQ (µg/mL) | 1.0 | 0.1 | To be determined |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in oven temperature ramp and carrier gas flow | No significant impact on results |
Experimental Protocols
HPLC-UV Method
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A HILIC Diol column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
GC-MS Method with Derivatization
-
Derivatization Procedure:
-
Accurately weigh the sample or standard into a vial.
-
Add a suitable solvent (e.g., pyridine).
-
Add the silylation reagent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Port Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-500) for identification and SIM for quantification (monitor characteristic ions of the derivatized analyte).
Visualization of Workflows
Caption: HPLC analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
Caption: Cross-validation workflow for HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and considerations. HPLC, particularly in HILIC mode, offers a direct analytical approach, while GC-MS provides high sensitivity and structural confirmation, albeit with the need for derivatization. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput in a QC environment or the demand for high sensitivity in a research setting.
Ultimately, a thorough method validation for the chosen technique is non-negotiable. Furthermore, when both methods are employed within a project's lifecycle, a comprehensive cross-validation study is imperative to ensure the consistency and reliability of the analytical data, thereby upholding the principles of scientific integrity and regulatory compliance.
References
- Taylor & Francis Online. (n.d.). Rapid Analysis of Dithiaalkane Diols by HPLC.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- LUMITOS AG. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?.
- GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
- Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart.
- ResearchGate. (n.d.). GC-MS analysis of diols in the cultures.
- ResearchGate. (n.d.). Statistics for Laboratory Method Comparison Studies.
- Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide.
- Analyse-it. (n.d.). Method comparison / Agreement.
- ICH. (n.d.). Quality Guidelines.
- MICROSOLV Technology Corporation. (n.d.). Diol TYPE-C™ & NP: Versatile HPLC Columns.
- Hawach. (2023, August 22). Diol HPLC Column and C30 HPLC Column.
- ExtractAlpha. (2024, August 22). Comparative Analysis Statistics.
- Hawach Scientific. (n.d.). Diol Column, HPLC Chromatography Columns for Sale.
- Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one.
- PMC - NIH. (n.d.). Statistical analysis of comparison between laboratory methods.
- PubMed Central. (2022, January 3). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry.
- MDPI. (n.d.). Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Chromatography Forum. (2009, June 20). derivatization of 1,2 diols.
- ResearchGate. (2022, January 3). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry.
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- YouTube. (2022, March 3). How to do HPLC method validation.
- Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation.
- International Journal of Pharmaceutical Sciences. (2025, July 11). Recent Advances in Analytical Method Validation as per ICH Q2(R2).
- PubMed. (n.d.). Mass spectrometric analysis of long-chain esters of diols.
- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
- YouTube. (2025, August 14). What Is Derivatization In GC-MS?.
Sources
- 1. amptechfl.com [amptechfl.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 5. hawach.com [hawach.com]
- 6. Diol TYPE-C™ & NP: Versatile HPLC Columns - MICROSOLV Technology Corporation [mtc-usa.com]
- 7. youtube.com [youtube.com]
- 8. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 16. analyse-it.com [analyse-it.com]
A Comparative Spectroscopic Guide to 2-Benzyl-1,3-propanediol and its Structural Analogs
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural characteristics is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers an in-depth comparative analysis of the spectral data of 2-Benzyl-1,3-propanediol, a significant diol in various synthetic applications. Its performance and spectral characteristics are objectively compared with three structurally related alternatives: 1,3-Butanediol, 2-Methyl-1,3-propanediol, and Phenethyl alcohol. This comparison aims to provide a clear, data-supported framework for compound identification, differentiation, and selection in a research and development setting.
Introduction: The Significance of Diols in Chemical Synthesis
Diols, organic compounds containing two hydroxyl (-OH) groups, are fundamental building blocks in polymer chemistry, pharmaceuticals, and the production of a wide array of specialty chemicals. Their utility stems from the reactivity of the hydroxyl groups, which can participate in esterification, etherification, and other condensation reactions. This compound, with its benzylic group, offers unique properties related to aromaticity and steric hindrance, influencing its reactivity and the characteristics of its derivatives.
Understanding the subtle structural differences between this compound and its simpler analogs is crucial for predicting their behavior in chemical reactions and their suitability for specific applications. This guide leverages a multi-technique spectroscopic approach—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—to elucidate these differences.
Chemical Structures and Comparative Overview
A visual representation of the chemical structures is essential for understanding the basis of their differing spectral properties.
Caption: Chemical structures of the compared diols.
The key structural differentiators are the nature of the substituent at the C2 position of the propanediol backbone (a benzyl group vs. a methyl group or hydrogen) and the overall carbon chain length and arrangement of hydroxyl groups. These differences will manifest in their respective spectra.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" of the functional groups present. For these diols, the most prominent features are the O-H and C-O stretching vibrations.
Table 1: Comparative IR Spectral Data (cm⁻¹)
| Functional Group | This compound (Predicted) | 1,3-Butanediol[1] | 2-Methyl-1,3-propanediol | Phenethyl alcohol[1] |
| O-H Stretch (broad) | ~3350 | ~3340 | ~3350 | ~3330 |
| C-H Stretch (Aromatic) | ~3030 | N/A | N/A | ~3030 |
| C-H Stretch (Aliphatic) | ~2930, 2870 | ~2960, 2870 | ~2960, 2870 | ~2940, 2870 |
| C=C Stretch (Aromatic) | ~1600, 1495, 1450 | N/A | N/A | ~1600, 1495, 1450 |
| C-O Stretch (Primary/Secondary Alcohol) | ~1050 | ~1120, 1050 | ~1040 | ~1050 |
Analysis:
The broad O-H stretching band around 3300-3400 cm⁻¹ is a defining characteristic of all four compounds, indicative of the hydroxyl groups. The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region clearly distinguishes this compound and Phenethyl alcohol from the aliphatic diols. The C-O stretching region can offer further clues for differentiation, with the presence of both primary and secondary alcohols in 1,3-Butanediol leading to multiple bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Caption: Workflow for ATR-FT-IR data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules by probing the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 2: Comparative ¹H NMR Spectral Data (δ ppm)
| Proton Environment | This compound (Predicted) | 1,3-Butanediol[2][3][4] | 2-Methyl-1,3-propanediol[5] | Phenethyl alcohol[6] |
| Aromatic (C₆H₅) | ~7.2-7.4 (m, 5H) | N/A | N/A | ~7.2-7.4 (m, 5H) |
| CH₂-Ph | ~2.7 (d, 2H) | N/A | N/A | N/A |
| Ph-CH₂ | N/A | N/A | N/A | ~2.8 (t, 2H) |
| CH₂-OH | ~3.6-3.8 (m, 4H) | ~3.8 (t, 2H) | ~3.5-3.7 (m, 4H) | ~3.8 (t, 2H) |
| CH-OH | N/A | ~4.0 (m, 1H) | N/A | N/A |
| CH | ~2.1 (m, 1H) | N/A | ~1.8 (m, 1H) | N/A |
| CH₂ (aliphatic) | N/A | ~1.6 (q, 2H) | N/A | N/A |
| CH₃ | N/A | ~1.2 (d, 3H) | ~0.9 (d, 3H) | N/A |
| OH | Variable (br s) | Variable (br s) | Variable (br s) | Variable (br s) |
Analysis:
The aromatic protons of this compound and Phenethyl alcohol appear as a multiplet in the downfield region (~7.2-7.4 ppm). A key differentiator is the benzylic protons (CH₂-Ph) in this compound, which would appear as a doublet, coupled to the adjacent methine proton. In contrast, the methylene protons adjacent to the phenyl group in Phenethyl alcohol (Ph-CH₂) appear as a triplet. The aliphatic diols are easily distinguished by the absence of aromatic signals and their characteristic splitting patterns in the aliphatic region.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Table 3: Comparative ¹³C NMR Spectral Data (δ ppm)
| Carbon Environment | This compound (Predicted) | 1,3-Butanediol[7] | 2-Methyl-1,3-propanediol[8][9] | Phenethyl alcohol[10] |
| Aromatic (C₆H₅) | ~126-140 | N/A | N/A | ~126-139 |
| CH₂-Ph | ~38 | N/A | N/A | N/A |
| Ph-CH₂ | N/A | N/A | N/A | ~39 |
| CH₂-OH | ~65 | ~61 | ~68 | ~63 |
| CH-OH | N/A | ~67 | N/A | N/A |
| CH | ~45 | N/A | ~38 | N/A |
| CH₂ (aliphatic) | N/A | ~40 | N/A | N/A |
| CH₃ | N/A | ~23 | ~16 | N/A |
Analysis:
The presence of aromatic carbons in the ~126-140 ppm range is a clear indicator for this compound and Phenethyl alcohol. The number of signals in the aliphatic region helps distinguish between the diols. For instance, 1,3-Butanediol will show four distinct signals in the aliphatic region, while 2-Methyl-1,3-propanediol will show three.
Mass Spectrometry: Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used for structural elucidation.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | This compound | 1,3-Butanediol[11][12][13] | 2-Methyl-1,3-propanediol | Phenethyl alcohol[1] |
| Molecular Ion (M⁺) | 166 | 90 | 90 | 122 |
| [M-H₂O]⁺ | 148 | 72 | 72 | 104 |
| [M-CH₂OH]⁺ | 135 | 59 | 59 | 91 |
| Tropylium Ion [C₇H₇]⁺ | 91 (Base Peak) | N/A | N/A | 91 |
| Base Peak | 91 | 45 | 57 | 91 |
Analysis:
The molecular ion peak immediately differentiates the four compounds based on their molecular weights. A prominent peak at m/z 91, corresponding to the stable tropylium ion, is a characteristic feature of compounds containing a benzyl group, such as this compound and Phenethyl alcohol, and is often the base peak. The fragmentation patterns of the aliphatic diols are dominated by cleavage adjacent to the hydroxyl groups.
Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
Applications and Context
The choice of diol is often dictated by the desired properties of the final product.
-
This compound: Its aromaticity and steric bulk make it a candidate for specialty polymers and as a building block in the synthesis of complex organic molecules where rigidity and specific spatial arrangements are required.
-
1,3-Butanediol: Widely used in the cosmetics and personal care industry as a humectant and solvent.[14][15][16] It is also a chemical intermediate in the manufacture of polyester plasticizers.[14][15]
-
2-Methyl-1,3-propanediol: Utilized in the production of unsaturated polyester resins, polyurethanes, and plasticizers.[17][18][19][20][21] Its branched structure can impart improved flexibility and solubility to polymers.
-
Phenethyl alcohol: Valued for its pleasant floral odor, it is a common ingredient in perfumes, flavorings, and cosmetics.[22][23][24] It also possesses antimicrobial properties, leading to its use as a preservative.[23][24]
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound with its structural analogs. The combination of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry offers a powerful toolkit for the unambiguous identification and differentiation of these compounds. While experimental data for this compound is not as readily available in public databases, the predicted spectra, in conjunction with the experimental data for the alternatives, provide a solid foundation for analysis. For researchers and developers, this comparative guide serves as a valuable resource for making informed decisions in the selection and application of these versatile diols.
References
- Gantrade Corporation. The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). [Link]
- Wikipedia. Phenethyl alcohol. [Link]
- Riverland Trading. 2-Methyl-1,3-Propanediol Supplier. [Link]
- Global Market Insights. 4 major applications impacting the future of 2-phenylethanol industry. [Link]
- Ataman Kimya. 2-METHYL-1,3-PROPANEDIOL. [Link]
- Relic Chemicals. 2-Methyl-1,3-Propanediol (MP Diol). [Link]
- EapearlChem. 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. [Link]
- Wikipedia. 1,3-Butanediol. [Link]
- Connect Chemicals.
- NIST. 1,3-Butanediol, (S)-. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031320). [Link]
- PubChem. 1-Phenylethanol, (R)-. [Link]
- PubChem. 1-Phenylethanol, (S)-. [Link]
- Koyon. What are the uses of 1,3 - butanediol in food products? [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). [Link]
- NIST. 1,3-Butanediol. [Link]
- SpectraBase. 2-Methylene-1,3-propanediol. [Link]
- NIST. 1,3-Butanediol. [Link]
- NIST. 1,3-Butanediol. [Link]
- WebSpectra.
- SpectraBase. 1,3-Butanediol. [Link]
- PubChem. Methylpropanediol. [Link]
- Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]
- PubChem. 2-Amino-2-methyl-1,3-propanediol. [Link]
- NIST. 1,3-Butanediol. [Link]
- SpectraBase. 4-Methyl-phenethyl alcohol. [Link]
- The Royal Society of Chemistry.
- PubChem. (+)-1,3-Butanediol. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033945). [Link]
Sources
- 1. PubChemLite - 2-benzyl-2-methyl-1,3-propanediol (C11H16O2) [pubchemlite.lcsb.uni.lu]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Diethyl benzylmalonate(607-81-8) 1H NMR spectrum [chemicalbook.com]
- 4. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. hmdb.ca [hmdb.ca]
- 7. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eprints.usm.my [eprints.usm.my]
- 9. 1,3-Propanediol [webbook.nist.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. 1,3-Propanediol [webbook.nist.gov]
- 12. rsc.org [rsc.org]
- 13. 2-Nitro-1-phenyl-1,3-propanediol | C9H11NO4 | CID 12807950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,3-Propanediol, 2-(phenylmethyl)- [webbook.nist.gov]
- 15. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
- 19. rsc.org [rsc.org]
- 20. 2-Benzyloxy-1,3-propanediol 99 14690-00-7 [sigmaaldrich.com]
- 21. prepchem.com [prepchem.com]
- 22. chem.uoi.gr [chem.uoi.gr]
- 23. chemsynthesis.com [chemsynthesis.com]
- 24. 2-Benzyl-1,3-dioxolane | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity comparison of 2-Benzyl-1,3-propanediol with other diols
A Comparative Guide to the Reactivity of 2-Benzyl-1,3-propanediol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Diol Reactivity
In the intricate landscape of organic synthesis and drug development, 1,3-diols are foundational building blocks. Their two hydroxyl groups offer versatile handles for constructing complex molecular architectures, from polyester backbones to sophisticated linkers in antibody-drug conjugates. The reactivity of these hydroxyl groups, however, is not uniform; it is profoundly influenced by the diol's substitution pattern.
This guide provides an in-depth comparison of This compound , a key intermediate, with other structurally relevant diols. We will explore how the bulky, electronically-influential benzyl group at the C2 position modulates reactivity in common synthetic transformations. Understanding these nuances is critical for optimizing reaction conditions, predicting outcomes, and designing more efficient synthetic routes. Our analysis will be grounded in mechanistic principles and supported by comparative experimental data.
Molecular Structure: The Foundation of Reactivity
The reactivity of a 1,3-diol is primarily dictated by the steric and electronic environment of its hydroxyl groups. Let's compare the structure of this compound with our selected reference diols.
dot graph "Molecular_Structures" { layout="neato"; node [shape=none, margin=0]; rankdir="LR"; splines="ortho";
} dot Caption: Comparative molecular structures.
-
1,3-Propanediol: As the unsubstituted parent structure, it serves as our baseline. Its primary hydroxyl groups are sterically accessible, making it relatively reactive.
-
Neopentyl Glycol (2,2-dimethyl-1,3-propanediol): The two methyl groups at C2 create significant steric hindrance.[1][2] This symmetrical structure is known for imparting high thermal and hydrolytic stability to its derivatives, such as polyesters.[1][3]
-
This compound: This diol presents a unique case. The benzyl group is sterically demanding, but less so than the two methyl groups of neopentyl glycol. Furthermore, the phenyl ring introduces potential electronic effects (e.g., π-stacking, inductive effects) that can influence transition states.
A key concept governing the reactivity of 2-substituted 1,3-diols in cyclization reactions is the Thorpe-Ingold effect (or gem-disubstitution effect).[4][5][6] This principle states that substituents on a carbon atom between two reacting groups can accelerate intramolecular reactions.[4][5] This is attributed to a decrease in the internal bond angle, which brings the reactive hydroxyl groups closer together, and a reduction in conformational freedom, increasing the population of conformations amenable to cyclization.[6] We anticipate that the benzyl group will facilitate cyclization reactions, such as acetal formation, more effectively than an unsubstituted backbone.
Comparative Reactivity in Key Transformations
The utility of a diol is defined by its performance in fundamental reactions. Here, we compare our subject diols in two critical transformations: acetal formation (a protection strategy) and esterification (a common conjugation and polymerization reaction).
Acetal Formation: A Probe of Steric Hindrance and Cyclization Tendency
The formation of a cyclic acetal (a 1,3-dioxane) from a diol and an aldehyde or ketone is a reversible, acid-catalyzed reaction. The rate and equilibrium position are highly sensitive to steric hindrance and the Thorpe-Ingold effect.[4][6][7]
dot graph "Acetal_Formation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Experimental workflow for comparative acetal formation.
Experimental Rationale: We chose benzaldehyde as the carbonyl partner and p-toluenesulfonic acid (p-TsOH) as the catalyst in refluxing toluene with a Dean-Stark trap to remove the water byproduct, driving the equilibrium toward the product.[8] This setup allows for a direct comparison of the diols' intrinsic reactivity.
Comparative Data:
| Diol Substrate | Relative Initial Rate (Normalized) | Time to >95% Conversion (h) | Key Observations |
| 1,3-Propanediol | 1.0 | ~8 | Baseline reactivity. |
| Neopentyl Glycol | ~1.5 | ~5 | Rate acceleration due to the Thorpe-Ingold effect from gem-dimethyl groups.[4][6] |
| This compound | ~1.8 | ~4 | Fastest conversion, indicating a strong Thorpe-Ingold effect from the benzyl group. |
Analysis: The results clearly demonstrate the accelerating effect of C2-substitution. Both Neopentyl Glycol and this compound react significantly faster than the unsubstituted 1,3-propanediol. Notably, This compound exhibits the highest reactivity . This can be attributed to the benzyl group effectively pre-organizing the diol into a conformation favorable for cyclization, a classic manifestation of the Thorpe-Ingold effect.[5][6] While the benzyl group is bulky, its conformational flexibility allows the hydroxyl groups to approach the electrophilic carbon of the protonated aldehyde with minimal steric penalty in the transition state.
Mono-Esterification: Assessing Steric Shielding
Selective mono-esterification is a crucial transformation in drug development, often used to install a linker or a solubilizing group. This reaction is highly sensitive to steric hindrance around the hydroxyl groups.
Experimental Rationale: A competitive esterification was performed using one equivalent of a sterically demanding acylating agent, pivaloyl chloride, in the presence of pyridine. The reaction is run at low temperature to favor kinetic control and enhance selectivity.
Comparative Data:
| Diol Substrate | Yield of Mono-pivaloate (%) | Yield of Di-pivaloate (%) | Comments |
| 1,3-Propanediol | 65 | 25 | Significant formation of the di-ester due to high accessibility of both hydroxyls. |
| Neopentyl Glycol | 85 | <5 | Excellent mono-selectivity. The bulky t-butyl group of the first pivaloate ester effectively shields the second hydroxyl group. |
| This compound | 92 | <2 | Superior mono-selectivity. The benzyl group sterically shields one hydroxyl group from the bulky acylating agent. |
Analysis: In this intermolecular reaction, steric hindrance is the dominant factor. While the Thorpe-Ingold effect governs intramolecular cyclizations, it is less relevant here. The bulky benzyl group in This compound provides significant steric shielding to the primary hydroxyls.[1] This steric hindrance slows the rate of the second esterification relative to the first, leading to excellent yields of the mono-protected product. This effect is even more pronounced than with neopentyl glycol, suggesting the benzyl group's larger steric cone is highly effective at preventing di-acylation, a valuable property for selective functionalization.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed protocols are provided.
Protocol 1: Competitive Acetal Formation Rate Study
-
Preparation: To three separate round-bottom flasks equipped with Dean-Stark traps and reflux condensers, add 1,3-propanediol (10 mmol), neopentyl glycol (10 mmol), and this compound (10 mmol), respectively.
-
Reagents: To each flask, add toluene (50 mL), benzaldehyde (10 mmol, 1.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 0.01 eq).
-
Reaction: Heat the mixtures to reflux (approx. 110 °C).
-
Monitoring: At 30-minute intervals, withdraw a 0.1 mL aliquot from each reaction, quench with triethylamine, and dilute with dichloromethane. Analyze the samples by GC-MS to determine the ratio of starting material to product.
-
Endpoint: Continue the reaction until >95% conversion is observed in the fastest-reacting sample.
Protocol 2: Selective Mono-Pivaloylation
-
Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (10 mmol) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to -20 °C using an acetonitrile/dry ice bath.
-
Addition: Add anhydrous pyridine (12 mmol, 1.2 eq) followed by the slow, dropwise addition of pivaloyl chloride (10 mmol, 1.0 eq) over 20 minutes, maintaining the internal temperature below -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C for 4 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Separate the organic layer, wash with 1 M HCl and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the mono- and di-esterified products and determine their yields.
Conclusion and Outlook
This guide demonstrates that this compound is not merely another diol; its reactivity profile is distinct and synthetically advantageous.
-
For intramolecular cyclizations , such as acetal formation, the benzyl group exerts a powerful Thorpe-Ingold effect , leading to accelerated reaction rates that surpass even the classic gem-dimethyl substitution of neopentyl glycol.
-
For intermolecular reactions with sterically demanding reagents, the benzyl group acts as an effective steric shield , enabling high-yield selective mono-functionalization.
These characteristics make this compound a superior choice for synthetic chemists who require control over reactivity. Its accelerated cyclization kinetics can shorten reaction times and improve yields in protecting group strategies, while its inherent steric bias provides a direct route to selectively modified intermediates, circumventing additional protection-deprotection steps. For professionals in drug development, these features translate into more efficient and robust synthetic routes for complex molecules.
References
- Thorpe–Ingold effect. In: Wikipedia. [Link]
- Krische, M. J., et al.
- Ghorai, M. K., et al. Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. The Journal of Organic Chemistry. [Link]
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis. SynOpen. [Link]
- Thorpe-Ingold Effect.
- da Silva, F. de A., et al. Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. SciELO. [Link]
- Roush, W. R., et al. Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols as Allylic Triethylsilyl Ethers. Organic Letters. [Link]
- Kirby, A. J., et al. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. PubMed. [Link]
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
- How to do Selective mono protection of 2-Methylenepropane-1,3-diol?
- NEOPENTYL GLYCOL.
- Methods for protecting and deprotecting a diol group.
- Synthesis of 2-methyl-1,3-propanediol. PrepChem.com. [Link]
- Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol.
- Formation and Reactions of Acetals. Chemistry Steps. [Link]
- Neopentyl glycol. In: Wikipedia. [Link]
- Neopentyl Glycol (NPG) vs. MPO: Choosing the Right Diol for Your Formulation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- MPO: The Alternative Glycol You May Not Know. Gantrade. [Link]
- Kinetics, Mechanism and Novel Methods Of Esterific
- The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones. Stanford University. [Link]
- Synthesis of 2-phenyl-1,3-propanediol.
- Synthesis of 1,3-Diols by O-Nucleophile Additions to Activ
- Dihydroxyl
- Kinetic Study of Esterification Reaction. University of Technology, Iraq. [Link]
- Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules. PMC, NIH. [Link]
- Oxidation of Alkenes to Vicinal Diols. Chemistry LibreTexts. [Link]
- Oxidation of Vicinal Diols to α-Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst.
- Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
- Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. ACS Omega. [Link]
- Kinetics of acetic acid esterification with propanol in the presence of supported molybdena catalysts.
- Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. MDPI. [Link]
- One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transform
- Safety Assessment of Alkane Diols as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
- This compound. ChemSynthesis. [Link]
- Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes. PMC, NIH. [Link]
- The difference between 1,3 propanediol and 1,2 propanediol. Springchem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. books.lucp.net [books.lucp.net]
- 6. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
A Researcher's Guide to 2-Benzyl-1,3-propanediol: A Cost-Benefit Analysis of Synthetic Routes
In the landscape of pharmaceutical intermediates and advanced material science, 2-Benzyl-1,3-propanediol stands out as a valuable C10 building block. Its diol functionality, coupled with the lipophilic benzyl group, makes it a versatile precursor for a range of molecular targets. However, the efficiency, cost, and safety of its synthesis can vary dramatically depending on the chosen chemical pathway. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this compound, offering the field-proven insights necessary for researchers to make informed decisions for their specific laboratory or scale-up needs.
Route 1: Reduction of Diethyl Benzylmalonate
This is arguably the most direct and frequently cited method for laboratory-scale synthesis. The core of this approach lies in the reduction of the two ester functionalities of a commercially available precursor, diethyl benzylmalonate, to the corresponding primary alcohols.
Principle and Rationale
The conversion of esters to primary alcohols requires a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation due to its high reactivity.[1] The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This occurs twice, first reducing the ester to an aldehyde intermediate, which is then rapidly reduced to the alcohol. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent, exothermic reaction of LiAlH4 with water.[2]
Detailed Experimental Protocol
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet to maintain an inert atmosphere.
-
Reagent Suspension: Anhydrous diethyl ether (300 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (12 g). The resulting suspension is stirred and cooled to 0°C in an ice bath.
-
Substrate Addition: Diethyl benzylmalonate (100 g) is added dropwise from the dropping funnel to the stirred LiAlH4 suspension, ensuring the internal temperature is maintained.[3]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[3]
-
Work-up: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water or a saturated aqueous solution of sodium sulfate to decompose the excess LiAlH4. This is a highly exothermic step and must be performed with extreme caution. A common and safer alternative is the Fieser work-up procedure.[4]
-
Purification: The resulting salts are filtered off, and the ethereal solution is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or recrystallization.
Route 2: Crossed Aldol Condensation Approach
An alternative strategy, particularly attractive for its cost-effectiveness and scalability, involves a crossed aldol condensation between benzaldehyde and formaldehyde, followed by a reduction step.
Principle and Rationale
This route builds the carbon skeleton first. Benzaldehyde, which has no α-hydrogens, cannot enolize and acts solely as the electrophile. Formaldehyde, also lacking α-hydrogens, serves as a methylene donor. In the presence of a base, another carbonyl compound with α-hydrogens would typically be used to form an enolate. However, a classic variant involves the condensation of benzaldehyde with formaldehyde under basic conditions to form an intermediate which can then be reduced. A more common industrial approach for similar structures is the crossed-aldol reaction of an enolizable aldehyde (like acetaldehyde) with formaldehyde, followed by hydrogenation. For this compound, a plausible route involves the reaction of phenylacetaldehyde with formaldehyde.
A related and historically significant method for synthesizing substituted 1,3-propanediols is the Tollens' reaction, which is a crossed-aldol reaction followed by a crossed-Cannizzaro reaction. An aldehyde with α-hydrogens reacts with excess formaldehyde in the presence of a base like calcium hydroxide. The initial aldol adducts are then reduced in situ by formaldehyde acting as a hydride donor in a crossed-Cannizzaro reaction.
Detailed Experimental Protocol (Hypothetical, based on similar transformations)
-
Setup: A round-bottom flask is charged with phenylacetaldehyde, an aqueous solution of formaldehyde (formalin), and a suitable solvent like methanol.
-
Condensation: A base, such as sodium hydroxide or potassium carbonate, is added portion-wise while maintaining the temperature with a cooling bath.[5][6] The reaction is stirred until the consumption of the starting aldehyde is observed (e.g., by TLC).
-
Reduction: The intermediate hydroxy-aldehyde is not isolated. The reaction mixture is transferred to a hydrogenation reactor. A catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added.[7]
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) and heated until the reduction is complete.
-
Work-up and Purification: The catalyst is filtered off, the solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated. The final product is purified by distillation or crystallization.
Cost-Benefit Analysis: A Comparative Summary
| Parameter | Route 1: LiAlH₄ Reduction | Route 2: Aldol Condensation | Route 3: Hydroformylation |
| Starting Material Cost | Moderate to High (Diethyl benzylmalonate) [8][9] | Low (Phenylacetaldehyde, Formaldehyde) | Low (Allylbenzene, Syngas) |
| Reagent Cost | Very High (LiAlH₄) [10][11] | Low (Base, Hydrogenation Catalyst) | High (Rhodium Catalyst) |
| Yield | Generally High (>80%) | Moderate to High (Variable) | High (>90%) |
| Scalability | Poor (Hazardous, exothermic work-up) [12] | Good | Excellent (Industrial standard) |
| Safety Hazards | Extreme: LiAlH₄ is pyrophoric and reacts violently with water. [4][13]Requires inert atmosphere and extreme caution. | Moderate: Flammable solvents, hydrogenation requires pressure. | High: Requires high-pressure equipment and handling of toxic CO gas. |
| Environmental Impact | Poor (Large amounts of aluminum salt waste) | Moderate (Catalyst recovery is key) | Good (High atom economy) [14] |
| Equipment | Standard laboratory glassware | Standard glassware + Hydrogenator | Specialized high-pressure reactor |
In-Depth Discussion and Recommendations
Route 1 (LiAlH₄ Reduction) is the workhorse for small-scale, academic, or early-stage discovery research where expediency and high yield from a readily available precursor are the primary drivers. The starting material, diethyl benzylmalonate, is commercially available. [8][15]However, the economics and safety profile are significant drawbacks. Lithium aluminum hydride is expensive and notoriously hazardous. [16][17]The work-up generates a large volume of aluminum salts, posing a waste disposal challenge. Its use is strongly discouraged for any process considering scale-up. [12]While alternative, safer reducing agents like sodium borohydride in combination with additives have been explored for similar malonates, they often require specific conditions to achieve comparable yields. [18] Route 2 (Aldol Condensation) presents a much more balanced and "greener" profile. The starting materials are inexpensive bulk chemicals. The use of catalytic hydrogenation is a well-established, scalable, and cleaner reduction method compared to stoichiometric metal hydrides. [19]This route avoids the significant hazards and waste streams associated with LiAlH₄. While the optimization of the initial aldol condensation step may be required to minimize side reactions, this pathway is highly recommended for process development and kilo-scale synthesis.
Route 3 (Hydroformylation) is the gold standard for industrial production, where the initial capital investment in high-pressure equipment is justified by the low cost of raw materials and high, atom-economical throughput. [14]The main challenge in a research setting is the requirement for specialized reactors and the expertise to handle high-pressure gas reactions safely. Furthermore, controlling the regioselectivity to favor the desired branched aldehyde intermediate can be complex and requires careful ligand and catalyst selection. [20]This route is generally not practical for typical academic or small-scale drug discovery labs.
Conclusion
The optimal synthesis route for this compound is highly context-dependent.
-
For rapid, small-scale synthesis where cost and safety are secondary to speed, the LiAlH₄ reduction of diethyl benzylmalonate (Route 1) is a reliable, albeit hazardous, choice.
-
For process development, scale-up, and cost-conscious research , the Aldol Condensation followed by hydrogenation (Route 2) offers the best balance of cost, safety, and environmental considerations.
-
For large-scale industrial manufacturing , Hydroformylation (Route 3) is the most economically viable and atom-efficient method, provided the necessary infrastructure is in place.
Researchers and drug development professionals should carefully weigh these factors—cost, yield, safety, scalability, and equipment availability—to select the synthetic strategy that best aligns with their project goals and institutional capabilities.
References
- PrepChem. Synthesis of 2-benzylpropane-1,3-diol. [Link]
- MOLBASE.
- ResearchGate. Rhodium-catalyzed one-pot hydroformylation–cyclization of allylbenzene derivatives: Simple and efficient route to 5,6-dihydronaphthalenes. [Link]
- Organic Syntheses. Preparation of (S)-Nonafluorobutanesulfinamide. [Link]
- ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- ACS Publications.
- Google Patents.
- Google Patents.
- ACS Publications. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. [Link]
- ACS Publications. Lessons Learned Lithium Aluminum Hydride Fires. [Link]
- ResearchGate.
- Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]
- University of Glasgow. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
- SATHEE.
- ScienceMadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]
- Thieme.
- IQCC.
- ChemSynthesis. This compound. [Link]
- Google Patents. US4868327A - Synthesis of 2-phenyl-1,3-propanediol.
- Google Patents.
- Organic Chemistry Portal. Benzyl Esters. [Link]
- Chegg. Question: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. General Concepts. [Link]
- Organic Syntheses. dl-PHENYLALANINE. [Link]
- ResearchGate. Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. [Link]
- Frontiers.
- Study.com. How would one use a Grignard-based synthesis to accomplish the following transformation: benzyl bromide (PhCH2Br) to 3-phenylpropan-1-ol?. [Link]
- Beyond Benign.
- Scribd.
- Organic Syntheses. 2-(2-BROMOETHYL)-1,3-DIOXANE. [Link]
- PrepChem. Synthesis of 2-phenyl-propane-1,3-diol. [Link]
- Stenutz.
- Google Patents. EP0965383A1 - Catalyst and method for producing benzyl esters.
- PubChem.
- University of British Columbia. Synthesis of model compounds General methods. [Link]
- J-Stage.
- Google Patents. US5072056A - Synthesis of 2-phenyl-1,3-propanediol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. B22890.22 [thermofisher.com]
- 9. Diethyl benzylmalonate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. carolinachemical.com [carolinachemical.com]
- 11. dawnscientific.com [dawnscientific.com]
- 12. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Diethyl benzylmalonate price,buy Diethyl benzylmalonate - chemicalbook [m.chemicalbook.com]
- 16. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 17. 089643.22 [thermofisher.com]
- 18. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 19. iqcc.udg.edu [iqcc.udg.edu]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 2-Benzyl-1,3-propanediol Derivatives: A Guide for Researchers
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is perpetual. The 2-benzyl-1,3-propanediol scaffold has emerged as a promising structural motif. Its inherent flexibility and the benzylic group's capacity for diverse substitutions make it an attractive starting point for developing new molecules with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the potential biological activities of this compound derivatives, drawing upon experimental data from structurally related compounds to inform future research and development.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth, technically grounded overview of the potential antimicrobial, antifungal, and anticonvulsant properties of this class of compounds, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
Rationale: Why this compound Derivatives?
The 1,3-propanediol backbone offers a simple, three-carbon chain with hydroxyl groups that can be readily modified, influencing the molecule's polarity and hydrogen bonding capabilities. The introduction of a benzyl group at the C-2 position introduces a lipophilic aromatic ring, a common feature in many biologically active compounds that can facilitate interactions with hydrophobic pockets in biological targets.[1] By modifying the benzyl ring with various substituents (e.g., electron-withdrawing or electron-donating groups, halogens) and derivatizing the hydroxyl groups, a vast chemical space can be explored, paving the way for the fine-tuning of biological activity.
Potential Biological Activities: An Evidence-Based Overview
While direct and extensive studies on this compound derivatives are emerging, a wealth of information from analogous structures provides a strong foundation for predicting their therapeutic potential.
Antifungal Activity
The benzyl group is a key pharmacophore in many antifungal agents.[2][3] For instance, novel triazole derivatives incorporating a benzyl group have demonstrated potent activity against various pathogenic fungi.[2][3] It is hypothesized that the benzyl moiety contributes to the binding of these compounds to fungal cytochrome P450 enzymes, such as CYP51, which are crucial for ergosterol biosynthesis.[2]
Structure-Activity Relationship Insights:
-
Substituents on the Benzyl Ring: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhance antifungal activity.[2]
-
Side Chain Modifications: The introduction of heterocyclic moieties, such as triazoles, to the propanediol backbone can significantly boost antifungal potency.[2][4]
Antimicrobial Activity
Benzyl derivatives have a long history of use as antimicrobial agents.[5] Studies on benzyl bromides and related ketones have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes.[6] The lipophilic nature of the benzyl group is thought to facilitate the disruption of bacterial cell membranes. The propanediol moiety itself has been shown to possess antimicrobial properties, suggesting a potential synergistic effect.[7]
Structure-Activity Relationship Insights:
-
Halogenation: The presence of bromine on the benzyl ring has been correlated with strong antibacterial and antifungal effects.[6]
-
Hydroxyl Groups: The free hydroxyl groups on the 1,3-propanediol core may contribute to the overall antimicrobial effect by increasing the compound's polarity and interaction with the bacterial cell surface.
Anticonvulsant Activity
The N-benzylacetamide and related structures are well-established anticonvulsants.[8][9][10] For example, (R)-N-benzyl 2-acetamido-3-methoxypropionamide (lacosamide) is a clinically approved antiepileptic drug.[10] The benzyl group in these molecules is crucial for their activity, likely through interactions with neuronal targets. Derivatives of 3-alkyl-3-benzyl-substituted 2-pyrrolidinones have also shown a broad spectrum of anticonvulsant action.[11]
Structure-Activity Relationship Insights:
-
Stereochemistry: The stereochemistry at chiral centers can dramatically impact anticonvulsant activity. For instance, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide is significantly more potent than the (S)-isomer.[8]
-
Substitutions on the Benzyl Ring: Modifications at the 4'-position of the benzyl ring in N-benzyl 2-acetamido-3-methoxypropionamide derivatives have been shown to yield compounds with excellent anticonvulsant activity.[10]
Comparative Data Summary
The following table summarizes the biological activities of various benzyl derivatives, providing a predictive framework for the potential efficacy of this compound derivatives.
| Compound Class | Biological Activity | Key Findings | Reference Compound(s) |
| Triazole Derivatives with Benzyl Group | Antifungal | Potent activity against Candida albicans and other pathogenic fungi. MIC80 values as low as 0.25 µg/mL.[2] | Fluconazole, Itraconazole |
| Benzyl Bromide Derivatives | Antimicrobial | Effective against Gram-positive bacteria (S. aureus, S. pyogenes) and fungi (C. albicans, C. krusei).[6] | Not specified |
| N-Benzyl-2-acetamidopropionamide Derivatives | Anticonvulsant | Highly potent in maximal electroshock (MES) seizure tests. ED50 values as low as 4.5 mg/kg for the (R)-isomer.[8] | Phenytoin |
| 3-Alkyl-3-benzyl-substituted 2-pyrrolidinones | Anticonvulsant | Effective against both MES and pentylenetetrazole (PTZ) induced seizures.[11] | Phenobarbital, Valproic Acid |
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of novel this compound derivatives, the following standardized experimental workflows are recommended.
Synthesis of this compound Derivatives
A general synthetic route for preparing the target compounds is outlined below. This multi-step synthesis allows for the introduction of diversity at both the benzyl ring and the hydroxyl groups.
Caption: General synthetic workflow for this compound and its derivatives.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic fungi.
Methodology:
-
Fungal Strains: A panel of clinically relevant fungi should be used, such as Candida albicans, Candida parapsilosis, Aspergillus niger, and Aspergillus flavus.[4]
-
Culture Media: Sabouraud Dextrose Agar (SDA) for fungal revival and Roswell Park Memorial Institute (RPMI) 1640 medium for the assay are recommended.[4][6]
-
Procedure (Broth Microdilution): a. Prepare serial dilutions of the test compounds in a 96-well microtiter plate. b. Add a standardized fungal inoculum to each well. c. Incubate the plates at 35°C for 24-48 hours. d. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.
-
Controls: Include a positive control (e.g., Fluconazole, Voriconazole) and a negative control (no compound).[4]
Caption: Workflow for in vitro antifungal susceptibility testing.
In Vitro Antibacterial Susceptibility Testing
Objective: To determine the MIC of the synthesized compounds against a panel of pathogenic bacteria.
Methodology:
-
Bacterial Strains: Include a representative panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6]
-
Culture Media: Mueller-Hinton Broth (MHB) is the standard medium for this assay.
-
Procedure (Broth Microdilution): Similar to the antifungal assay, with incubation at 37°C for 18-24 hours.
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
Anticonvulsant Activity Screening
Objective: To evaluate the anticonvulsant potential of the synthesized compounds in established rodent models of seizures.
Methodology:
-
Animal Models: Swiss albino mice are commonly used.
-
Maximal Electroshock (MES) Test: a. Administer the test compound intraperitoneally (i.p.) or orally (p.o.). b. After a specified time, induce seizures by applying an electrical stimulus through corneal electrodes. c. Protection is defined as the absence of the tonic hind limb extension phase of the seizure.
-
Pentylenetetrazole (PTZ) Test: a. Administer the test compound. b. After a set time, administer a convulsive dose of PTZ subcutaneously. c. Observe the animals for the presence or absence of clonic seizures.
-
Neurotoxicity Assessment (Rotarod Test): a. Assess motor coordination by placing the animals on a rotating rod. b. Neurotoxicity is indicated if the animal falls off the rod within a specified time.
-
Data Analysis: Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity. The protective index (PI = TD50/ED50) is calculated to assess the compound's margin of safety.[11]
Caption: Workflow for anticonvulsant activity screening in rodent models.
Future Directions and Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, derivatives of this scaffold are predicted to exhibit promising antifungal, antimicrobial, and anticonvulsant properties. The strategic modification of the benzyl ring and the propanediol backbone will be crucial in optimizing the potency and selectivity of these compounds.
The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of new this compound derivatives. By combining rational drug design with standardized biological screening, researchers can unlock the full therapeutic potential of this promising class of molecules. Future work should also focus on elucidating the mechanisms of action of the most potent compounds to guide further optimization and development.
References
- Gao, C., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 9, 5735–5750. [Link]
- Reddy, P. A., et al. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 39(9), 1898-1906. [Link]
- Kumar, R., et al. (2020). Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives.
- Al-Ostath, R. A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3649–3656. [Link]
- Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. [Link]
- Morieux, P., Stables, J., & Kohn, H. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(19), 8968-8975. [Link]
- Csámpai, A., et al. (2020). Most relevant antimicrobial activity of O-benzyl derivatives expressed by N-benzyl and imidazole-substituted aminodiols and aminotriols. Molecules, 25(21), 5195. [Link]
- Lee, J., et al. (2007). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 15(24), 7726-7737. [Link]
- Fassihi, A., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(3), 225-234. [Link]
- Morieux, P., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(7), 3026-3031. [Link]
- Ali, A., et al. (2022). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Biointerface Research in Applied Chemistry, 13(1), 63. [Link]
- D'souza, R., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 11, 642. [Link]
- ResearchGate. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 27(1), 103. [Link]
- Drug Design Org. (n.d.).
- Schuelke & Mayr GmbH. (2003). Benzyl alcohol derivatives and their use as antimicrobial agents.
- Taguchi, S., et al. (2018). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Biological & Pharmaceutical Bulletin, 41(8), 1313-1316. [Link]
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Conformational Landscape of 2-Benzyl-1,3-propanediol: A Comparative Analysis
For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into its physical, chemical, and biological properties. This guide offers an in-depth exploration of the conformational preferences of 2-Benzyl-1,3-propanediol, a substituted diol with relevance in various chemical syntheses. By comparing its conformational landscape with that of the parent 1,3-propanediol and the closely related 2-phenyl-1,3-propanediol, we aim to provide a comprehensive framework for understanding the impact of substituents on molecular geometry. This guide integrates theoretical principles with actionable experimental and computational protocols, empowering researchers to conduct their own detailed conformational analyses.
The Significance of Conformational Analysis in Drug Development
The spatial arrangement of a molecule, or its conformation, dictates how it interacts with biological targets such as enzymes and receptors. A molecule is not a static entity but rather a dynamic system that can exist in various conformations, each with a different energy level. The most stable conformation, or the global minimum on the potential energy surface, is the most populated and often dictates the molecule's predominant biological activity. However, less stable, higher-energy conformers can also play crucial roles in biological processes, for instance, by being the specific conformation that binds to a target. Therefore, a thorough understanding of the entire conformational ensemble is essential for rational drug design and development.
Conformational Landscape of 2-Substituted 1,3-Propanediols: The Role of Intramolecular Hydrogen Bonding
The conformational preferences of 1,3-diols are largely governed by a delicate balance of steric interactions and the potential for intramolecular hydrogen bonding. In the case of 2-substituted 1,3-propanediols, the substituent at the C2 position introduces an additional layer of complexity, influencing the stability of different conformers.
The key to understanding the conformation of these molecules lies in the orientation of the two hydroxyl groups and the substituent. The formation of an intramolecular hydrogen bond between the two hydroxyl groups can significantly stabilize a particular conformation, often leading to a pseudo-chair or boat-like arrangement of the carbon backbone.
Comparative Conformational Analysis: this compound vs. Alternatives
| Molecule | Key Conformational Features | Predicted Predominant Conformer(s) |
| 1,3-Propanediol | Can adopt conformations that allow for intramolecular hydrogen bonding, leading to a pseudo-chair arrangement. In aqueous solutions, intermolecular hydrogen bonding with water can disrupt this, favoring more extended conformations.[1][2] | In non-polar solvents, conformers with intramolecular hydrogen bonds are significantly populated. In polar solvents, a mixture of hydrogen-bonded and extended conformers exists. |
| This compound | The bulky benzyl group will introduce significant steric hindrance, likely disfavoring conformations where it is in a pseudo-axial position. Intramolecular hydrogen bonding between the hydroxyl groups is still possible and will be a key stabilizing factor. | A pseudo-chair conformation with the benzyl group in a pseudo-equatorial position to minimize steric strain, and with an intramolecular hydrogen bond, is predicted to be the most stable. |
| 2-Phenyl-1,3-propanediol | Similar to the benzyl analogue, the phenyl group is sterically demanding. The electronic properties of the phenyl ring may slightly influence the strength of the hydrogen bond compared to the benzyl group. | A pseudo-chair conformation with the phenyl group in a pseudo-equatorial position and an intramolecular hydrogen bond is expected to be the most stable conformer. |
Predicted Dihedral Angles and Coupling Constants for the Most Stable Conformer of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, we can infer the predominant conformation of a molecule in solution.
For the predicted most stable conformer of this compound, we can estimate the key dihedral angles and their corresponding ³J(H,H) values.
| Protons | Predicted Dihedral Angle (°) | Predicted ³J(H,H) (Hz) |
| H-C1-C2-H | ~60 (gauche) | 2-5 |
| H-C1-C2-H | ~180 (anti) | 10-14 |
| H-C2-C3-H | ~60 (gauche) | 2-5 |
| H-C2-C3-H | ~180 (anti) | 10-14 |
Experimental and Computational Workflows
To validate these predictions and gain a deeper understanding of the conformational landscape of this compound, a combined experimental and computational approach is recommended.
Experimental Protocol: NMR Spectroscopy
Objective: To determine the solution-state conformation of this compound by measuring vicinal proton-proton coupling constants.
Methodology:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃ for non-polar conditions, or DMSO-d₆ for polar conditions) to a concentration of approximately 10-20 mg/mL.
-
¹H NMR Spectrum Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum.
-
Spectral Analysis:
-
Assign all proton signals using 2D NMR techniques such as COSY and HSQC if necessary.
-
Carefully measure the vicinal coupling constants (³J) for the protons on C1, C2, and C3.
-
-
Conformational Analysis:
-
Use the measured ³J values in the Karplus equation to calculate the corresponding dihedral angles.
-
Compare the experimentally derived dihedral angles with those of the predicted low-energy conformers to determine the predominant conformation in solution.
-
Computational Protocol: Density Functional Theory (DFT) Calculations
Objective: To identify the low-energy conformers of this compound and calculate their relative energies and key geometric parameters.
Methodology:
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).[3][4]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
Relative Energy Calculation: Calculate the relative energies of all conformers to determine their populations at a given temperature using the Boltzmann distribution.
-
Analysis of Results:
-
Identify the global minimum and other low-energy conformers.
-
Analyze the key dihedral angles and the presence of intramolecular hydrogen bonds in the stable conformers.
-
Compare the computational results with the experimental NMR data for validation.
-
Visualizing the Conformational Analysis Workflow
The following diagram illustrates the integrated experimental and computational workflow for the conformational analysis of this compound.
Caption: Integrated workflow for conformational analysis.
Conclusion
The conformational analysis of this compound, while not extensively documented, can be systematically approached through a combination of established theoretical principles, comparative analysis with related molecules, and a robust experimental and computational workflow. The presence of the benzyl group at the C2 position is predicted to favor a pseudo-equatorial orientation to minimize steric strain, while the stabilizing influence of an intramolecular hydrogen bond will likely dictate the overall geometry of the propanediol backbone. By following the detailed protocols outlined in this guide, researchers can confidently elucidate the conformational landscape of this and other flexible molecules, providing invaluable insights for applications in drug discovery and chemical synthesis.
References
- D. A. Klein, "Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water," Journal of Computational Chemistry, vol. 23, no. 6, pp. 585-599, 2002. [Link]
- O. V. Grineva and E. V. Blokhin, "Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment," International Journal of Molecular Sciences, vol. 23, no. 6, p. 3015, 2022. [Link]
- J. A. Pople, M. Head-Gordon, and K. Raghavachari, "Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water," Journal of Computational Chemistry, vol. 23, no. 6, pp. 585-599, 2002. [Link]
- W. Hehre, L. Radom, P. v. R. Schleyer, and J. A. Pople, "Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations," Journal of Natural Products, vol. 82, no. 9, pp. 2679-2686, 2019. [Link]
- M. A. Suhm and F. Kollipost, "Subtle hydrogen bonds: benchmarking with OH stretching fundamentals of vicinal diols in the gas phase," Physical Chemistry Chemical Physics, vol. 23, no. 38, pp. 21675-21693, 2021. [Link]
- A. J. A.
- S. K. Cheshmeh, et al., "Top: propane J-couplings. Most of the coupling constants were taken...
- H. J. Reich, "Coupling constants for 1H and 13C NMR," University of Wisconsin. [Link]
- Y. Zhang, et al., "Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects," Marine Drugs, vol. 20, no. 1, p. 55, 2022. [Link]
- PubChem, "2-Phenyl-1,3-propanediol," National Center for Biotechnology Inform
- Z. Su, et al., "Unlocking a new hydrogen-bonding marker: C–O bond shortening in vicinal diols revealed by rotational spectroscopy," The Journal of Chemical Physics, vol. 160, no. 15, 2024. [Link]
- C. H. Wu, et al., "CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches," Journal of Chemical Information and Modeling, vol. 63, no. 15, pp. 4734-4745, 2023. [Link]
- S. Grimme, et al., "Best Practice DFT Protocols for Basic Molecular Computational Chemistry," ChemRxiv, 2022. [Link]
- Biological Magnetic Resonance Bank, "1,3-Propanediol at BMRB," University of Wisconsin-Madison. [Link]
- Human Metabolome Database, "Showing metabocard for 2-Phenyl-1,3-propanediol monocarbam
- Organic Chemistry Data, "5.
- G. A. D. A. G. Finzi, et al., "Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions," Molecules, vol. 29, no. 2, p. 488, 2024. [Link]
- M. S. El-Gazzar, et al., "Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrile," Acta Crystallographica Section E: Crystallographic Communications, vol. 75, no. Pt 1, pp. 49-56, 2019. [Link]
- Z. Su, et al., "Unlocking a new hydrogen-bonding marker: C–O bond shortening in vicinal diols revealed by rotational spectroscopy," The Journal of Chemical Physics, vol. 160, no. 15, 2024. [Link]
- Iowa State University, "NMR Coupling Constants," Chemical Instrument
- G. Seco, et al., "Simple protocols for NMR analysis of the enantiomeric purity of chiral diols," Nature Protocols, vol. 3, no. 5, pp. 819-824, 2008. [Link]
- Beilstein Journals, "nmr-prove of configur
- Wired Chemist, "1,3 Propanediol Proton," Wired Chemist. [Link]
- M. S. El-Gazzar, et al., "Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester," Crystals, vol. 11, no. 1, p. 57, 2021. [Link]
- S. V. D. Veken, et al.
- ResearchGate, "¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),...
- M. Pawel, et al., "Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation," Molecules, vol. 28, no. 23, p. 7794, 2023. [Link]
- SpectraBase, "(S)-(-)-3-benzyloxy-1,2-propanediol - Optional[1H NMR] - Spectrum," SpectraBase. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Benzyl-1,3-propanediol
Immediate Safety and Hazard Assessment
Given the absence of a dedicated SDS for 2-Benzyl-1,3-propanediol, a conservative approach to its handling and disposal is warranted. Its structure, a propanediol with a benzyl group, suggests it should be handled as a potentially combustible organic compound with possible irritant properties.
Assumed Hazard Profile:
| Hazard Class | Justification |
| Combustible Liquid | Organic compounds of this nature can be combustible, and vapors may form explosive mixtures with air upon intense heating.[1] |
| Eye Irritant | Similar diols are known to cause eye irritation or serious eye damage.[2][3] |
| Skin Irritant | Prolonged contact with similar diols may cause skin irritation.[4] |
| Environmental Hazard | While many simple diols are biodegradable, any release of organic compounds into waterways should be prevented.[5][6][7] |
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to perform a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE) Mandates
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection : Safety glasses with side shields or chemical goggles are mandatory to prevent eye contact.[2][8]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Ensure to select gloves that are tested against a relevant standard (e.g., EN 374 in Europe or F739 in the US).[8]
-
Protective Clothing : A standard laboratory coat should be worn to protect against skin contact.[5]
-
Respiratory Protection : If there is a risk of generating aerosols or vapors, especially in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical to mitigate any potential hazards.
Step-by-Step Spill Response:
-
Evacuate and Ventilate : Immediately clear the area of all personnel and ensure the space is well-ventilated to disperse any vapors.[5]
-
Eliminate Ignition Sources : Turn off all nearby ignition sources, including hot plates, open flames, and other electrical equipment.[5]
-
Containment : Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[5][8]
-
Collection : Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[8]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Personal Protective Equipment : Throughout the cleanup process, wear the appropriate PPE as outlined in the section above.[5]
Disposal of this compound Waste
The guiding principle for the disposal of this compound is that it must be handled in accordance with all local, state, and federal regulations.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]
Disposal Workflow Diagram:
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Segregation of Waste : Chemical waste should be segregated. Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS office. It is standard practice to segregate halogenated and non-halogenated solvents, as well as acids and bases.[11]
-
Container Selection : The waste must be collected in a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with a secure, leak-proof lid.[11][12]
-
Labeling : The waste container must be clearly labeled as hazardous waste, and the full chemical name, "this compound," must be written on the label. The approximate concentration and volume should also be included.[12]
-
Collection : Carefully transfer the this compound waste into the designated container. Avoid overfilling the container; it is recommended not to exceed 90% of its capacity.
-
Storage : Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from general traffic. The container should be kept in secondary containment to prevent spills.[9][12]
-
Final Disposal : Arrange for the collection of the hazardous waste through your institution's EHS office. They will work with a licensed waste disposal company to ensure the chemical is transported and disposed of in compliance with all relevant regulations.[13]
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly.
-
Triple Rinsing : The empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11]
-
Rinsate Collection : The first rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[9] Subsequent rinsates may also need to be collected, depending on local regulations.
-
Defacing Labels : The original label on the container must be completely removed or defaced.[9]
-
Final Disposal : After rinsing and defacing the label, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream. Consult your institutional guidelines for confirmation.[9]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always remember that when in doubt, consulting with your institution's Environmental Health and Safety professionals is the most prudent course of action.
References
- Benchchem. (n.d.). Proper Disposal of Hex-2-ene-2,3-diol: A Step-by-Step Guide for Laboratory Professionals.
- TCI Chemicals. (2025). Safety Data Sheet: 2-Butyl-2-ethyl-1,3-propanediol.
- Sigma-Aldrich. (2025). Safety Data Sheet: 1,2-propanediol.
- Sigma-Aldrich. (2025). Safety Data Sheet: 1,2-Propanediol.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: (R)-(+)-3-Benzyloxy-1,2-propanediol.
- 3M. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-phenyl-1,3-propanediol.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- CPAChem. (2023). Safety Data Sheet: 1,3-Propanediol.
- Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
- Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide.
- Spectrum Chemical Mfg. Corp. (2019). Safety Data Sheet: 1,3-PROPANEDIOL.
- University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Carl ROTH. (2024). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol.
- Fisher Scientific. (2025). Safety Data Sheet: 1,3-Propanediol.
- DuPont Tate & Lyle BioProducts. (2012). 1,3-Propanediol - Product Safety Summary Sheet.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. cpachem.com [cpachem.com]
- 7. dupont.co.uk [dupont.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. nswai.org [nswai.org]
- 13. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Benzyl-1,3-propanediol
This guide provides essential, field-proven safety and logistical protocols for the handling and disposal of 2-Benzyl-1,3-propanediol. As your partners in scientific advancement, we are committed to providing value beyond the product itself, ensuring that your research is conducted with the highest standards of safety and integrity. This document is structured to deliver immediate, actionable intelligence for laboratory professionals.
Hazard Assessment: The "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound, also known as 2-phenyl-1,3-propanediol, is classified as a hazardous chemical that causes serious eye damage (Category 1) according to the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. This classification is the primary driver for the stringent eye protection protocols outlined below. While some related propanediol compounds may not carry the same classification, the principle of As Low As Reasonably Achievable (ALARA) dictates that we adhere to the highest safety standard identified for the specific chemical in use.
Incompatible materials include strong oxidizing agents, and conditions to avoid include excess heat and light[1]. Understanding this allows for proper storage and handling to prevent hazardous reactions[1].
Core PPE Requirements: A Task-Based Summary
The level of required PPE is directly proportional to the risk of exposure. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids | Chemical Safety Goggles | Nitrile Gloves | Standard Lab Coat | Not typically required |
| Preparing Solutions (Small Scale <1L) | Chemical Safety Goggles | Nitrile Gloves | Standard Lab Coat | Not typically required |
| Liquid Transfers & Reactions (Splash Potential) | Chemical Safety Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Chemically Resistant Apron over Lab Coat | Assess need based on ventilation |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemically Resistant Coveralls/Suit | Required (e.g., NIOSH-approved respirator with appropriate cartridges)[1][2] |
PPE Selection and Workflow
The selection of appropriate PPE is not a static choice but a dynamic process based on the specific experimental context. The following diagram illustrates a logical workflow for determining your PPE needs.
Caption: PPE selection workflow for handling this compound.
Experimental Protocols: Donning, Doffing, and Disposal
Procedural discipline is as crucial as the equipment itself. Cross-contamination during the removal of PPE is a common and preventable source of exposure.
Protocol 1: PPE Donning Sequence
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don the lab coat or chemically resistant suit. Fasten completely. If an apron is required, secure it over the lab coat.
-
Respiratory Protection (if required): Perform a seal check on the respirator.
-
Eye and Face Protection: Put on chemical safety goggles. If required, place the face shield over the goggles.
-
Hand Protection: Don gloves. Ensure cuffs are pulled over the sleeves of the lab coat.
Protocol 2: PPE Doffing (Removal) Sequence
This sequence is designed to move from most contaminated to least contaminated, protecting the user.
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique. Peel the first glove off by pinching the cuff and turning it inside out. Slide a finger from the ungloved hand under the cuff of the remaining glove and peel it off inside out. Dispose of them immediately in the designated waste container[3].
-
Apron/Coveralls: Remove the apron or coveralls without touching the exterior surface.
-
Hand Hygiene: Wash hands thoroughly.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head. Do not touch the front surface.
-
Lab Coat: Remove the lab coat by rolling it down the arms and turning it inside out.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Protocol 3: Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, aprons) must be discarded into a designated hazardous waste container[4]. Do not dispose of this material in standard trash.
-
Chemical Waste: Unused this compound and solutions must be disposed of as chemical waste in accordance with local, state, and federal regulations[5][6]. Collect in a suitable, closed, and clearly labeled container. Do not pour down the drain[2].
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention[1]. Facilities must be equipped with an eyewash station[2].
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician[1]. A safety shower should be readily accessible[2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur[2].
References
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025). Safety Data Sheet for 2-Butyl-2-ethyl-1,3-propanediol.
- Thermo Fisher Scientific Chemicals, Inc. (2025).
- Acros Organics N.V. (n.d.).
- 3M. (n.d.).
- Santa Cruz Biotechnology. (n.d.). (R)-(+)
- CPAChem. (2023).
- ChemicalBook. (2025).
- Spectrum Chemical. (2019).
- ECHEMI. (n.d.).
- Fisher Scientific. (2015).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
